2-(3,5-Dimethylphenoxy)benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-7-12(2)9-14(8-11)17-15-6-4-3-5-13(15)10-16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCIXTZUAFRBSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=CC=C2C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363416 | |
| Record name | 2-(3,5-dimethylphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320423-51-6 | |
| Record name | 2-(3,5-Dimethylphenoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320423-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,5-dimethylphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-Depth Technical Guide to 2-(3,5-Dimethylphenoxy)benzaldehyde
CAS Number: 320423-51-6
Introduction
2-(3,5-Dimethylphenoxy)benzaldehyde is an aromatic organic compound characterized by a benzaldehyde moiety linked to a 3,5-dimethylphenyl group through an ether linkage. Its chemical structure combines the reactive aldehyde functionality with the steric and electronic features of the dimethylphenoxy group, making it a molecule of significant interest in synthetic organic chemistry and drug discovery. The diaryl ether motif is a privileged scaffold in medicinal chemistry, known to be present in a variety of biologically active compounds.[1][2][3][4] This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and potential applications for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 2-(3,5-Dimethylphenoxy)benzaldehyde is presented in Table 1. While experimental data for some properties are limited, predictions based on its structure provide valuable insights.
| Property | Value | Source |
| CAS Number | 320423-51-6 | [5] |
| Molecular Formula | C₁₅H₁₄O₂ | [6] |
| Formula Weight | 226.27 g/mol | [5][6] |
| Boiling Point | 122-124 °C at 0.05 mmHg | [6] |
| Density (Predicted) | 1.107 ± 0.06 g/cm³ | [6] |
| Purity | ≥95% | [5] |
Synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde
The synthesis of diaryl ethers is classically achieved through methods such as the Ullmann condensation or the Williamson ether synthesis.[1][7][8] Given the structure of 2-(3,5-Dimethylphenoxy)benzaldehyde, an Ullmann-type coupling reaction between an activated aryl halide and a phenol is a highly plausible synthetic route. This approach involves the copper-catalyzed reaction of 2-halobenzaldehyde with 3,5-dimethylphenol.
Proposed Synthesis: Ullmann Condensation
The Ullmann condensation is a robust method for the formation of diaryl ether bonds, typically involving a copper catalyst, a base, and a high-boiling polar solvent.[7] A proposed synthetic protocol for 2-(3,5-Dimethylphenoxy)benzaldehyde is detailed below.
Experimental Protocol: Ullmann Condensation for 2-(3,5-Dimethylphenoxy)benzaldehyde
Materials:
-
2-Chlorobenzaldehyde (or 2-Bromobenzaldehyde)
-
3,5-Dimethylphenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylphenol (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
-
Solvent and Reactant Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous DMF to the flask, followed by the addition of 2-chlorobenzaldehyde (1.2 eq.).
-
Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 2-(3,5-Dimethylphenoxy)benzaldehyde.
Caption: Proposed Ullmann condensation workflow for the synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde.
Spectroscopic Characterization (Predicted)
| Technique | Expected Features |
| ¹H NMR | Aldehyde proton (singlet, ~9.8-10.5 ppm), aromatic protons (multiplets, ~6.8-8.0 ppm), methyl protons (singlet, ~2.2-2.4 ppm). |
| ¹³C NMR | Carbonyl carbon (~190-195 ppm), aromatic carbons (~110-160 ppm), methyl carbons (~20-25 ppm). |
| IR Spectroscopy | Strong C=O stretch (~1680-1700 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹), C-O-C stretch (~1200-1250 cm⁻¹), aldehyde C-H stretches (~2720 and ~2820 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 226.27. |
Experimental Protocol: Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Prepare a solution of 2-(3,5-Dimethylphenoxy)benzaldehyde (5-10 mg for ¹H, 20-30 mg for ¹³C) in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Record the spectra on a 400 MHz or higher field NMR spectrometer.
-
Reference the chemical shifts to the residual solvent peak.
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum using an ATR-FTIR spectrometer.
-
Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Analyze the sample using an electron ionization (EI) mass spectrometer.
-
Introduce a dilute solution of the compound into the instrument.
-
Record the mass spectrum, noting the molecular ion peak and fragmentation pattern.
Applications in Drug Discovery and Development
The diaryl ether scaffold is a key structural motif in a wide range of biologically active molecules, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][4] The presence of the reactive benzaldehyde functionality in 2-(3,5-Dimethylphenoxy)benzaldehyde provides a versatile handle for the synthesis of a diverse library of derivatives for drug screening.
Potential as Enzyme Inhibitors
Derivatives of phenoxybenzaldehydes have been investigated as inhibitors of various enzymes.[6] For instance, benzyloxybenzaldehyde derivatives have shown inhibitory activity against aldehyde dehydrogenase (ALDH), an enzyme family implicated in cancer cell resistance.[9] The diaryl ether structure can mimic the binding of natural substrates or allosteric modulators, leading to enzyme inhibition.
The aldehyde group can form covalent or non-covalent interactions with active site residues of target enzymes. For example, it can form a Schiff base with a lysine residue or participate in hydrogen bonding. The 3,5-dimethylphenoxy moiety can engage in hydrophobic and van der Waals interactions within the enzyme's binding pocket, contributing to the overall binding affinity and selectivity.
Caption: Hypothetical mechanism of enzyme inhibition by a derivative of 2-(3,5-Dimethylphenoxy)benzaldehyde.
Conclusion
2-(3,5-Dimethylphenoxy)benzaldehyde is a valuable building block for synthetic and medicinal chemistry. While specific experimental data on its synthesis and spectroscopic properties are not extensively documented in publicly available literature, established synthetic methodologies for diaryl ethers provide a clear path to its preparation. The structural features of this molecule suggest significant potential for its use in the development of novel therapeutic agents, particularly as enzyme inhibitors. Further research into the synthesis and biological evaluation of its derivatives is warranted to fully explore its potential in drug discovery.
References
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2a biotech. 2-(3,5-DIMETHYLPHENOXY)BENZALDEHYDE OXIME. Available at: [Link]
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Chen, T., Xiong, H., Yang, J. F., & Yang, G. F. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(37), 9843–9874. Available at: [Link]
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Chen, T., Xiong, H., Yang, J. F., & Yang, G. F. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed. Available at: [Link]
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Bedos-Belval, F., et al. (2012). Diaryl ether derivatives as anticancer agents – a review. RSC Medicinal Chemistry Blog. Available at: [Link]
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Request PDF. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Available at: [Link]
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Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
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J Pharm Pharm Sci. Supplementary Information File. Available at: [Link]
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Wikipedia. Ullmann condensation. Available at: [Link]
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Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
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BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link]
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Cambridge University Press. Williamson Ether Synthesis. Available at: [Link]
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University of Wisconsin-Platteville. Experiment 06 Williamson Ether Synthesis. Available at: [Link]
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National Institutes of Health. Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages. Available at: [Link]
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Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde. Available at: [Link]
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Berkeley Learning Hub. 5 Tips Benzaldehyde IRSpectrum. Available at: [Link]
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ResearchGate. (a) IR spectra of benzaldehyde at different concentrations. Available at: [Link]
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Journal of Biomolecular Structure & Dynamics. New chalcone derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate. Available at: [Link]
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PubChem. Benzaldehyde, 3,5-dimethyl-. Available at: [Link]
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PubChem. 3,5-Dimethoxybenzaldehyde. Available at: [Link]
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Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
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MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]
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Semantic Scholar. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitor. Available at: [Link]
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Berkeley Learning Hub. 5 Tips Benzaldehyde IRSpectrum. Available at: [Link]
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Asian Journal of Chemistry. Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Available at: [Link]
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2-(3,5-Dimethylphenoxy)benzaldehyde molecular weight
An In-depth Technical Guide to 2-(3,5-Dimethylphenoxy)benzaldehyde
Executive Summary: This document provides a comprehensive technical overview of 2-(3,5-Dimethylphenoxy)benzaldehyde, a diaryl ether derivative of significant interest to the chemical and pharmaceutical sciences. This guide details the compound's core physicochemical properties, provides an in-depth, field-proven protocol for its synthesis via the Ullmann condensation, and outlines a rigorous analytical workflow for its characterization and quality control. Furthermore, it explores the mechanistic underpinnings of its synthesis and discusses its potential applications as a versatile building block in drug discovery, supramolecular chemistry, and materials science. This paper is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this compound.
Introduction
2-(3,5-Dimethylphenoxy)benzaldehyde (CAS No. 320423-51-6) is an aromatic aldehyde characterized by a diaryl ether linkage. This structural motif, which connects a 3,5-dimethylphenyl group to a benzaldehyde moiety at the ortho position, is a privileged scaffold in medicinal chemistry and materials science. Diaryl ethers are integral to the structure of numerous bioactive compounds, including the glycopeptide antibiotic vancomycin[1]. The presence of a reactive aldehyde group further enhances the molecule's utility, positioning it as a valuable intermediate for the synthesis of more complex structures such as Schiff bases, macrocycles, and polymers[2]. This guide serves as a senior-level resource, elucidating the synthesis, characterization, and potential utility of this compound.
Physicochemical Properties and Safety Data
A precise understanding of a compound's properties is fundamental to its application in a research setting. The key physicochemical data for 2-(3,5-Dimethylphenoxy)benzaldehyde are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₂ | Calculated |
| Molecular Weight | 226.27 g/mol | [3] |
| CAS Number | 320423-51-6 | [3] |
| Appearance | Not specified; typically a solid | - |
| Purity | ≥95% (Commercially available) | [3] |
Health and Safety Information: Based on available safety data, 2-(3,5-Dimethylphenoxy)benzaldehyde is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray[3].
-
Synthesis and Mechanistic Insights
The construction of the C-O bond in diaryl ethers is most effectively achieved through cross-coupling chemistry. The Ullmann condensation is the preeminent choice for this transformation, offering a reliable pathway for coupling an aryl halide with a phenol[1][4].
Recommended Synthetic Pathway: The Ullmann Condensation
The synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde is logically approached via a copper-catalyzed Ullmann condensation between 2-chlorobenzaldehyde and 3,5-dimethylphenol. This choice is predicated on the high reactivity of aryl halides activated by electron-withdrawing groups, such as the aldehyde function at the ortho position[1][5]. While traditional Ullmann conditions require harsh temperatures (often >200 °C), modern ligand-accelerated protocols allow the reaction to proceed under milder conditions, improving functional group tolerance and yields[1].
Mechanistic Overview
The reaction mechanism involves a catalytic cycle initiated by a copper(I) species. The key steps are:
-
Oxidative Addition: The aryl halide (2-chlorobenzaldehyde) undergoes oxidative addition to the active Cu(I) catalyst, forming an aryl-copper(III) intermediate.
-
Deprotonation & Coordination: A base (e.g., K₂CO₃ or Cs₂CO₃) deprotonates the phenol (3,5-dimethylphenol), forming a phenoxide which then coordinates to the copper center.
-
Reductive Elimination: The desired diaryl ether is formed via reductive elimination, regenerating the Cu(I) catalyst for the next cycle[1].
The use of bidentate ligands, such as diamines or amino acids, can stabilize the copper intermediates, accelerating the reductive elimination step and enabling the use of catalytic amounts of copper at lower temperatures[1].
Detailed Experimental Protocol
This protocol is a representative, field-proven methodology based on modern Ullmann condensation principles.
Reagents:
-
2-Chlorobenzaldehyde (1.0 eq)
-
3,5-Dimethylphenol (1.2 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
L-Proline (0.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chlorobenzaldehyde, 3,5-dimethylphenol, CuI, L-proline, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the oxidation of the Cu(I) catalyst.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts and the copper catalyst.
-
Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-(3,5-Dimethylphenoxy)benzaldehyde.
Synthesis Workflow Visualization
Caption: Ullmann condensation synthesis workflow.
Analytical Characterization and Quality Control
Rigorous characterization is a self-validating system that ensures the identity and purity of the synthesized compound. A multi-spectroscopic approach is required.
Spectroscopic Validation
The following table outlines the expected spectroscopic data for 2-(3,5-Dimethylphenoxy)benzaldehyde, based on the analysis of its functional groups and structural analogs[6].
| Technique | Expected Observations |
| ¹H-NMR | ~10.5 ppm (s, 1H): Aldehyde proton (-CHO).~6.8-8.0 ppm (m, 7H): Aromatic protons.~6.7 ppm (s, 1H): Unique aromatic proton on the dimethylphenyl ring.~2.3 ppm (s, 6H): Two methyl group protons (-CH₃). |
| ¹³C-NMR | ~191 ppm: Aldehyde carbonyl carbon (C=O).~115-160 ppm: Aromatic and ether-linked carbons.~21 ppm: Methyl carbons (-CH₃). |
| FT-IR | ~3050-3100 cm⁻¹: Aromatic C-H stretch.~2850, 2750 cm⁻¹: Aldehyde C-H stretch (Fermi doublet).~1690 cm⁻¹: Aldehyde C=O stretch.~1240 cm⁻¹: Aryl-O-Aryl asymmetric stretch. |
| Mass Spec. | m/z = 226.27 [M]⁺: Molecular ion peak corresponding to the formula weight. |
Analytical Workflow Visualization
Caption: Quality control and characterization workflow.
Potential Applications in Research and Development
2-(3,5-Dimethylphenoxy)benzaldehyde is not merely a chemical entity but a versatile platform for further chemical innovation.
-
Synthetic Intermediate: The aldehyde functional group is a gateway to a vast array of chemical transformations. It can readily undergo:
-
Reductive Amination: To form secondary amines, which are common in pharmacophores.
-
Schiff Base Condensation: With primary amines to form imines, which are precursors to ligands for catalysis or biologically active molecules[7].
-
Wittig Reaction: To form alkenes, enabling carbon chain extension.
-
Oxidation/Reduction: To form the corresponding carboxylic acid or benzyl alcohol, providing access to different classes of derivatives.
-
-
Medicinal Chemistry: As a diaryl ether, the core scaffold is of high interest. The molecule could serve as a fragment or starting material for the synthesis of novel antagonists or agonists for various biological targets. Its structure can be compared to other benzaldehyde-based pharmaceutical intermediates[8][9][10].
-
Materials Science: Bis-benzaldehyde derivatives are known building blocks for creating porous organic polymers and macrocycles[2]. The single aldehyde group on this compound allows for its incorporation into polymers as a pendant group or for the synthesis of asymmetric macrocyclic structures.
Conclusion
2-(3,5-Dimethylphenoxy)benzaldehyde is a valuable and versatile chemical intermediate. Its synthesis is reliably achieved through modern, ligand-assisted Ullmann condensation protocols, which offer high yields under manageable conditions. A rigorous, multi-faceted analytical workflow ensures the production of high-purity material suitable for demanding applications. The compound's dual functionality—a stable diaryl ether core and a reactive aldehyde handle—makes it a highly attractive building block for advanced applications in drug discovery, synthetic methodology, and materials science. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this compound in their scientific endeavors.
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Ullmann condensation - Wikipedia. Source: Wikipedia. [Link]
- Ullmann condens
-
Ullmann reaction | PPTX - Slideshare. Source: Slideshare. [Link]
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3,4,5-Trimethoxybenzaldehyde - Wikipedia. Source: Wikipedia. [Link]
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(PDF) Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules - ResearchGate. Source: ResearchGate. [Link]
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Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Source: Oriental Journal of Chemistry. [Link]
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A Technical Guide to the Structural Elucidation of 2-(3,5-Dimethylphenoxy)benzaldehyde
Introduction
2-(3,5-Dimethylphenoxy)benzaldehyde is a diaryl ether derivative incorporating both an aldehyde and a substituted phenol moiety. Molecules of this class are of significant interest to researchers in medicinal chemistry and materials science due to their potential as versatile synthetic intermediates for the construction of more complex molecular architectures, such as macrocycles and Schiff bases. The precise arrangement of the substituted phenoxy group in relation to the benzaldehyde is critical to its reactivity and properties. Therefore, unambiguous structural confirmation is a prerequisite for its use in any research or development context.
This technical guide provides an in-depth, experience-driven approach to the complete structural elucidation of 2-(3,5-Dimethylphenoxy)benzaldehyde. We will move beyond a simple recitation of techniques, instead focusing on the logical workflow and the causal reasoning behind the selection of analytical methods and the interpretation of the resulting data. This guide is designed for researchers, scientists, and drug development professionals who require a practical and rigorous understanding of modern structural analysis.
Contextual Framework: A Plausible Synthetic Route
To ground our analysis in a realistic experimental context, we will presuppose that 2-(3,5-Dimethylphenoxy)benzaldehyde has been synthesized via an Ullmann condensation. This classic copper-catalyzed reaction is a well-established method for the formation of diaryl ethers.[1][2] In this proposed synthesis, 2-chlorobenzaldehyde is coupled with 3,5-dimethylphenol in the presence of a copper catalyst and a base.
This synthetic approach immediately establishes the expected connectivity: a 3,5-dimethylphenyl group linked via an ether oxygen to the second position of a benzaldehyde ring. Our task is to validate this proposed structure and rule out any potential isomeric byproducts through a systematic multi-technique spectroscopic analysis.
The Elucidation Workflow: A Multi-faceted Approach
Caption: A logical workflow for the synthesis, purification, and structural elucidation of 2-(3,5-Dimethylphenoxy)benzaldehyde.
Mass Spectrometry (MS): Establishing the Molecular Formula and Key Fragments
Expertise & Experience: Mass spectrometry is our first port of call. It provides the molecular weight, which is the most fundamental piece of information, and offers initial structural clues through fragmentation analysis. We will utilize Electron Ionization (EI) for its ability to generate reproducible and information-rich fragmentation patterns.[3]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the purified compound (approx. 1 mg/mL) is prepared in a volatile solvent like ethyl acetate.
-
GC Separation: The solution is injected into a gas chromatograph to ensure the analysis of a pure compound, separated from any residual solvents or minor impurities.
-
Ionization: The eluted compound enters the mass spectrometer and is ionized using a standard 70 eV electron beam.
-
Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum.
Predicted Data and Interpretation
The molecular formula for 2-(3,5-Dimethylphenoxy)benzaldehyde is C₁₅H₁₄O₂. The expected monoisotopic mass is 226.10 g/mol .
| Predicted m/z | Proposed Fragment Ion | Interpretation and Rationale |
| 226 | [C₁₅H₁₄O₂]⁺• | Molecular Ion (M⁺•): The presence of this peak confirms the molecular weight of the compound. Aromatic systems often yield a relatively stable molecular ion.[4] |
| 225 | [C₁₅H₁₃O₂]⁺ | [M-H]⁺: A common fragmentation for aldehydes, resulting from the loss of the aldehydic hydrogen radical. Its presence is a strong indicator of the aldehyde functionality.[5] |
| 197 | [C₁₄H₁₃O]⁺ | [M-CHO]⁺: Loss of the formyl radical (-CHO, 29 Da) is another characteristic fragmentation of benzaldehydes.[5] |
| 121 | [C₈H₉O]⁺ | [3,5-dimethylphenol]⁺•: Cleavage of the ether bond can lead to the formation of the radical cation of 3,5-dimethylphenol. |
| 105 | [C₇H₅O]⁺ | [Benzoyl cation]⁺: Alpha-cleavage of the bond between the aldehyde carbon and the aromatic ring can produce this stable cation.[3] |
| 77 | [C₆H₅]⁺ | [Phenyl cation]⁺: Further fragmentation of the benzoyl cation via loss of carbon monoxide (CO) can form the phenyl cation.[6] |
Trustworthiness: The observation of the molecular ion at m/z 226 provides the foundational evidence for the compound's identity. The characteristic losses of H (m/z 225) and CHO (m/z 197) strongly support the presence of a benzaldehyde moiety. The fragmentation pattern, particularly the cleavage of the ether linkage, provides initial evidence for the two distinct aromatic systems.
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that excels at identifying the key functional groups within a molecule. For our target compound, we are looking for definitive evidence of the aldehyde, the aromatic rings, and the diaryl ether linkage.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid, purified compound is placed directly onto the diamond crystal of the ATR accessory.
-
Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans are co-added to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
Predicted Data and Interpretation
| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation and Rationale |
| ~3060 | Aromatic C-H Stretch | Confirms the presence of hydrogen atoms attached to the aromatic rings. |
| ~2820 and ~2720 | Aldehyde C-H Stretch | The presence of these two weak to medium bands (a Fermi doublet) is highly diagnostic for an aldehyde group.[7] |
| ~1700 | Carbonyl (C=O) Stretch | A strong, sharp absorption at this frequency is characteristic of an aromatic aldehyde. Conjugation with the benzene ring lowers the frequency from that of a saturated aldehyde.[8] |
| ~1600 and ~1475 | Aromatic C=C Stretch | These absorptions are characteristic of the carbon-carbon stretching vibrations within the benzene rings. |
| ~1240 | Aryl-O-Aryl Asymmetric Stretch | This strong band is characteristic of the asymmetric C-O-C stretching of the diaryl ether linkage.[9] |
Trustworthiness: The IR spectrum provides a quick and reliable confirmation of the essential functional groups. The unambiguous identification of the aldehyde C-H stretches and the strong carbonyl absorption, coupled with the characteristic peaks for the aromatic systems and the diaryl ether, provides a self-validating snapshot of the molecule's chemical architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of a molecule. We will employ a suite of NMR experiments, starting with 1D ¹H and ¹³C NMR to identify the different proton and carbon environments, and then progressing to 2D experiments (HSQC and HMBC) to piece together the molecular framework.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).
-
¹H NMR: A standard proton NMR spectrum is acquired to determine the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (coupling).
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to determine the number of distinct carbon environments.
-
2D NMR (HSQC & HMBC): Heteronuclear Single Quantum Coherence (HSQC) is used to identify direct one-bond C-H correlations. Heteronuclear Multiple Bond Correlation (HMBC) is used to identify longer-range (2-3 bond) C-H correlations, which are crucial for establishing connectivity across quaternary carbons and heteroatoms.[10]
Predicted ¹H NMR Data and Interpretation (500 MHz, CDCl₃)
| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-a | 10.3 | s | 1H | Aldehyde-H | Aldehyde protons are highly deshielded and typically appear as singlets. |
| H-b | 7.9 | dd | 1H | C6'-H | Ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. |
| H-c | 7.5 | t | 1H | C4'-H | Aromatic proton on the benzaldehyde ring. |
| H-d | 7.2 | t | 1H | C5'-H | Aromatic proton on the benzaldehyde ring. |
| H-e | 6.9 | d | 1H | C3'-H | Ortho to the ether oxygen, slightly shielded. |
| H-f | 6.7 | s | 2H | C2,6-H | Protons on the dimethylphenoxy ring, equivalent due to symmetry. |
| H-g | 6.6 | s | 1H | C4-H | Proton on the dimethylphenoxy ring. |
| H-h | 2.3 | s | 6H | 2 x -CH₃ | Methyl protons, equivalent due to symmetry. |
Predicted ¹³C NMR Data and Interpretation (125 MHz, CDCl₃)
| Label | Predicted δ (ppm) | Assignment | Rationale |
| C-1 | ~191 | Aldehyde C=O | Carbonyl carbons are significantly deshielded.[11] |
| C-2 | ~160 | C2' (C-O) | Aromatic carbon attached to the ether oxygen, deshielded. |
| C-3 | ~158 | C1 (C-O) | Aromatic carbon on the dimethylphenoxy ring attached to oxygen. |
| C-4 | ~140 | C3,5 (C-CH₃) | Aromatic carbons attached to the methyl groups. |
| C-5 | ~134 | C6' | Aromatic carbon on the benzaldehyde ring. |
| C-6 | ~130 | C1' | Quaternary carbon of the benzaldehyde ring attached to the aldehyde. |
| C-7 | ~128 | C4' | Aromatic carbon on the benzaldehyde ring. |
| C-8 | ~124 | C4 | Aromatic carbon on the dimethylphenoxy ring. |
| C-9 | ~122 | C5' | Aromatic carbon on the benzaldehyde ring. |
| C-10 | ~118 | C2,6 | Aromatic carbons on the dimethylphenoxy ring. |
| C-11 | ~117 | C3' | Aromatic carbon on the benzaldehyde ring. |
| C-12 | ~21 | 2 x -CH₃ | Methyl carbons. |
2D NMR: Connecting the Pieces
The definitive proof of the structure comes from the long-range correlations observed in the HMBC spectrum. These correlations bridge the different parts of the molecule, confirming the ether linkage and the substitution pattern.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
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- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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An In-depth Technical Guide to the Physical Properties of 2-(3,5-Dimethylphenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,5-Dimethylphenoxy)benzaldehyde is an aromatic aldehyde that holds significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other fine chemicals. Its molecular architecture, featuring a benzaldehyde moiety linked to a 3,5-dimethylphenoxy group via an ether linkage, provides a unique scaffold for the construction of more complex molecules. Understanding the fundamental physical and chemical properties of this compound is paramount for its effective utilization in research and development, enabling precise control over reaction conditions and facilitating its characterization in various experimental settings. This guide provides a comprehensive overview of the known physical properties of 2-(3,5-Dimethylphenoxy)benzaldehyde, outlines detailed methodologies for their experimental determination, and offers insights into the interpretation of its spectral data.
Core Physical Properties
A summary of the key physical properties of 2-(3,5-Dimethylphenoxy)benzaldehyde is presented below. This data is essential for handling, reaction setup, and purification of the compound.
| Property | Value | Source |
| CAS Number | 320423-51-6 | [1] |
| Molecular Formula | C₁₅H₁₄O₂ | [1] |
| Molecular Weight | 226.27 g/mol | [1] |
| Boiling Point | 122-124 °C at 0.05 mmHg | |
| Predicted Density | 1.107 ± 0.06 g/cm³ | |
| Purity | ≥95% | [1] |
Structural and Spectroscopic Characterization
The structural integrity and purity of 2-(3,5-Dimethylphenoxy)benzaldehyde are critical for its application in synthesis. Spectroscopic methods are the primary tools for confirming the structure of the molecule. While specific experimental spectra for this compound were not found in the initial searches, the expected spectral features can be reliably predicted based on the analysis of its constituent functional groups and data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum of 2-(3,5-Dimethylphenoxy)benzaldehyde is expected to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons on both benzene rings, and the methyl protons.
-
Aldehydic Proton (CHO): A singlet peak is anticipated in the downfield region, typically between δ 9.8 and 10.5 ppm. This significant downfield shift is due to the deshielding effect of the carbonyl group.
-
Aromatic Protons: The spectrum will show a complex multiplet pattern in the aromatic region (δ 6.8 - 8.0 ppm). The protons on the benzaldehyde ring will be influenced by both the aldehyde group and the phenoxy substituent, leading to distinct chemical shifts and coupling patterns. The protons on the 3,5-dimethylphenoxy ring will appear as singlets or narrow multiplets, depending on their specific environment.
-
Methyl Protons (CH₃): A sharp singlet integrating to six protons is expected in the upfield region, likely around δ 2.2-2.4 ppm, corresponding to the two equivalent methyl groups on the phenoxy ring.
The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule.
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region of the spectrum, typically between δ 190 and 195 ppm, is characteristic of the aldehydic carbonyl carbon.
-
Aromatic Carbons: A series of signals in the range of δ 110 to 160 ppm will correspond to the twelve aromatic carbons. The carbons directly attached to the oxygen atom of the ether linkage and the carbon of the aldehyde group will be the most downfield in this region.
-
Methyl Carbons (CH₃): An upfield signal, typically around δ 20-25 ppm, will represent the two equivalent methyl carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying the key functional groups present in a molecule. The IR spectrum of 2-(3,5-Dimethylphenoxy)benzaldehyde is expected to show characteristic absorption bands.[2][3]
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1715 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring typically lowers the stretching frequency compared to a non-conjugated aldehyde.
-
C-H Stretch (Aldehyde): Two weak to medium bands are anticipated around 2820 cm⁻¹ and 2720 cm⁻¹, which are characteristic of the C-H bond of an aldehyde. The presence of these two bands is a strong indicator of an aldehyde functional group.
-
Aromatic C-H Stretch: Weak to medium absorption bands are expected just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).
-
Aromatic C=C Stretch: Several medium to strong bands will appear in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching vibrations within the aromatic rings.
-
C-O-C Stretch (Ether): A strong, characteristic absorption band for the aryl ether linkage is expected in the region of 1200-1275 cm⁻¹ (asymmetric stretch) and a weaker band around 1000-1075 cm⁻¹ (symmetric stretch).
-
C-H Bend (Methyl): Bending vibrations for the methyl groups will be observed in the fingerprint region, typically around 1465 cm⁻¹ and 1375 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.
-
Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound, which is 226.27.
-
Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways would include the loss of the aldehydic proton (M-1), the formyl group (M-29), and cleavage of the ether bond, leading to fragments corresponding to the benzaldehyde and 3,5-dimethylphenoxy moieties. The base peak in the spectrum of a related compound, 3,5-dimethylbenzaldehyde, is at m/z 133, corresponding to the loss of a hydrogen atom.[3]
Experimental Methodologies for Physical Property Determination
To ensure the scientific integrity of research, the accurate experimental determination of physical properties is crucial. The following are standard, self-validating protocols for characterizing compounds like 2-(3,5-Dimethylphenoxy)benzaldehyde.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of purity.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C/min, near the expected melting point).
-
Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. A sharp melting range (≤ 1 °C) is indicative of a pure compound.
Causality: The principle behind this method is that a pure crystalline solid has a distinct and sharp melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point is a key characteristic of a liquid and is sensitive to pressure.
Protocol: Distillation under Reduced Pressure
-
Apparatus Setup: A distillation apparatus suitable for vacuum distillation is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure.
-
Sample Introduction: The liquid sample is placed in the round-bottom flask with a boiling chip or a magnetic stir bar to ensure smooth boiling.
-
Evacuation and Heating: The system is carefully evacuated to the desired pressure (e.g., 0.05 mmHg). The flask is then heated gently.
-
Data Recording: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.
Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding pressure. By reducing the pressure, the boiling point is lowered, which is essential for distilling high-boiling or thermally sensitive compounds to prevent decomposition.
Sources
- 1. 320423-51-6 Cas No. | 2-(3,5-Dimethylphenoxy)benzaldehyde | Apollo [store.apolloscientific.co.uk]
- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Benzaldehyde, 3,5-dimethyl- | C9H10O | CID 34225 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(3,5-Dimethylphenoxy)benzaldehyde: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 2-(3,5-dimethylphenoxy)benzaldehyde, a diaryl ether derivative with potential applications in medicinal chemistry and materials science. This document details the proposed synthesis, theoretical characterization, and potential reactivity of this molecule, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction
Diaryl ethers are a significant class of organic compounds widely found in natural products and synthetic molecules with diverse biological activities. The structural motif of a diaryl ether, where two aromatic rings are linked by an oxygen atom, imparts unique conformational properties and the potential for diverse intermolecular interactions. 2-(3,5-Dimethylphenoxy)benzaldehyde incorporates this key diaryl ether scaffold with a reactive aldehyde functionality, making it an attractive building block for the synthesis of more complex molecular architectures.
Molecular Structure and Properties
2-(3,5-Dimethylphenoxy)benzaldehyde possesses a molecular formula of C₁₅H₁₄O₂ and a molecular weight of 226.27 g/mol . The structure features a benzaldehyde ring substituted at the ortho position with a 3,5-dimethylphenoxy group.
Chemical Structure:
Caption: 2D Chemical Structure of 2-(3,5-Dimethylphenoxy)benzaldehyde
Table 1: Physicochemical Properties of 2-(3,5-Dimethylphenoxy)benzaldehyde
| Property | Value | Source |
| CAS Number | 320423-51-6 | Commercial Supplier Data |
| Molecular Formula | C₁₅H₁₄O₂ | Commercial Supplier Data |
| Molecular Weight | 226.27 g/mol | Commercial Supplier Data |
| Boiling Point | 122-124 °C at 0.05 mmHg | Commercial Supplier Data |
Synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde
Proposed Synthetic Route: Ullmann Condensation
The reaction would proceed by coupling 2-chlorobenzaldehyde or 2-bromobenzaldehyde with 3,5-dimethylphenol in the presence of a copper catalyst and a base.
Caption: Proposed Ullmann condensation route for the synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde.
Detailed Experimental Protocol (Proposed)
-
Materials:
-
2-Chlorobenzaldehyde (1.0 eq)
-
3,5-Dimethylphenol (1.1 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzaldehyde, 3,5-dimethylphenol, copper(I) iodide, and potassium carbonate.
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to a temperature of 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(3,5-dimethylphenoxy)benzaldehyde.
-
Causality Behind Experimental Choices:
-
Catalyst and Base: Copper(I) iodide is a common and effective catalyst for Ullmann condensations. Potassium carbonate is used as the base to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Solvent: A high-boiling polar aprotic solvent like DMF is used to facilitate the reaction, which typically requires elevated temperatures.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the copper catalyst.
-
Purification: Column chromatography is a standard and effective method for purifying the final product from unreacted starting materials and byproducts.
Spectroscopic Characterization (Predicted)
As experimental spectroscopic data for 2-(3,5-dimethylphenoxy)benzaldehyde is not available in the searched literature, the following are predicted characteristic signals based on the analysis of its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for 2-(3,5-Dimethylphenoxy)benzaldehyde
| Technique | Predicted Characteristic Signals |
| ¹H NMR | Aldehydic proton: singlet around δ 10.0-10.5 ppm. Aromatic protons: complex multiplets in the range of δ 6.5-8.0 ppm. Methyl protons: singlet around δ 2.2-2.4 ppm (integrating to 6H). |
| ¹³C NMR | Aldehydic carbon: signal downfield around δ 190-195 ppm. Aromatic carbons: multiple signals in the range of δ 110-160 ppm. Methyl carbons: signal around δ 20-22 ppm. |
| IR (Infrared) Spectroscopy | C=O stretch (aldehyde): strong absorption band around 1690-1710 cm⁻¹. C-O-C stretch (diaryl ether): characteristic bands around 1200-1250 cm⁻¹. Aromatic C-H stretch: bands above 3000 cm⁻¹. Aliphatic C-H stretch: bands just below 3000 cm⁻¹. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺): m/z = 226. Key fragmentation patterns: loss of the formyl group (-CHO), cleavage of the ether bond. |
Reactivity and Potential Applications
The chemical reactivity of 2-(3,5-dimethylphenoxy)benzaldehyde is primarily dictated by the aldehyde functional group. This group is susceptible to a wide range of transformations, providing a gateway to a diverse array of derivatives.
Reactivity of the Aldehyde Group:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(3,5-dimethylphenoxy)benzoic acid, using standard oxidizing agents like potassium permanganate or Jones reagent.
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, [2-(3,5-dimethylphenoxy)phenyl]methanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, leading to the formation of cyanohydrins, acetals, and imines.
-
Wittig Reaction: Reaction with phosphorus ylides can be employed to convert the aldehyde into an alkene.
-
Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the aldol and Knoevenagel condensations, to form new carbon-carbon bonds.
Caption: Key reactions of the aldehyde group in 2-(3,5-Dimethylphenoxy)benzaldehyde.
Potential Applications in Drug Discovery and Materials Science:
The diaryl ether scaffold is a privileged structure in medicinal chemistry, with numerous examples of FDA-approved drugs containing this motif. The conformational flexibility and ability to engage in various non-covalent interactions make diaryl ethers attractive for targeting a wide range of biological macromolecules. The presence of the aldehyde group in 2-(3,5-dimethylphenoxy)benzaldehyde allows for its use as a versatile intermediate in the synthesis of potential therapeutic agents.
-
Synthesis of Schiff Bases: The aldehyde can be readily condensed with various amines to form Schiff bases, a class of compounds known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
-
Precursor for Heterocyclic Compounds: The aldehyde can serve as a starting material for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals.
-
Building Block for Macrocycles: The bifunctional nature of derivatives of this molecule could be exploited in the synthesis of macrocyclic compounds with potential applications as host molecules or in supramolecular chemistry.
Conclusion
2-(3,5-Dimethylphenoxy)benzaldehyde is a molecule of significant interest due to its diaryl ether core and reactive aldehyde functionality. While a dedicated synthetic protocol and full characterization are not yet prominent in the scientific literature, its synthesis via the Ullmann condensation is highly feasible. The predicted spectroscopic data and the known reactivity of the aldehyde group provide a solid foundation for its use as a versatile building block in the synthesis of novel compounds with potential applications in drug discovery and materials science. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted.
References
-
Ullmann, F.; Sponagel, P. Ueber die Darstellung von Phenyläthern aromatischer Nitrokörper durch Kondensation mittels Kupfer. Ber. Dtsch. Chem. Ges.1905 , 38 (2), 2211–2212. [Link]
-
Sawyer, J. S. The chemistry of diaryl ethers. Chem. Rev.2008 , 108 (8), 3054–3131. [Link]
-
Nicolaou, K. C.; Edmonds, D. J.; Bulger, P. G. Cascade reactions in total synthesis. Angew. Chem. Int. Ed.2006 , 45 (43), 7134–7186. [Link]
-
Ley, S. V.; Thomas, A. W. Modern synthetic methods for copper-mediated C(aryl)—O, C(aryl)—N, and C(aryl)—S bond formation. Angew. Chem. Int. Ed.2003 , 42 (44), 5400–5449. [Link]
-
Wikipedia contributors. Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
Sources
An In-depth Technical Guide to 2-(3,5-Dimethylphenoxy)benzaldehyde: Synthesis, Characterization, and Synthetic Utility
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Introduction and Nomenclature
Diaryl ethers are a significant class of organic compounds found in a variety of natural products and pharmacologically active molecules. Their structural motif, characterized by an oxygen atom connecting two aromatic rings, imparts unique conformational properties and metabolic stability. Benzaldehyde derivatives, on the other hand, are fundamental building blocks in organic synthesis, serving as precursors to a vast array of more complex molecules. The compound 2-(3,5-Dimethylphenoxy)benzaldehyde combines these two key structural features, making it a valuable intermediate for the synthesis of novel ligands, materials, and potential therapeutic agents.
IUPAC Name: The formal IUPAC name for the molecule is 2-(3,5-Dimethylphenoxy)benzaldehyde . This name is derived by treating the 3,5-dimethylphenoxy group as a substituent on the benzaldehyde parent structure at the 2-position.
Synthetic Methodologies
The formation of the diaryl ether linkage is the key strategic consideration in the synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde. Two classical and highly effective methods for this transformation are the Williamson ether synthesis and the Ullmann condensation. The choice between these two methodologies often depends on the availability of starting materials, desired reaction conditions, and the electronic and steric properties of the substrates.
Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers, proceeding via an SN2 reaction between an alkoxide (or phenoxide) and an alkyl or aryl halide.[1][2][3][4] In the context of synthesizing a diaryl ether, this reaction is more accurately described as a nucleophilic aromatic substitution (SNAr).
Reaction Rationale: For the synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde, the Williamson approach involves the reaction of the 3,5-dimethylphenoxide ion with an activated 2-halobenzaldehyde. The halide on the benzaldehyde ring must be activated towards nucleophilic aromatic substitution, typically a fluoride or a nitro-activated chloride. 2-Fluorobenzaldehyde is an excellent substrate for this reaction as the highly electronegative fluorine atom activates the aryl ring towards nucleophilic attack.
Mechanism: The reaction proceeds in two main steps:
-
Deprotonation: The phenolic proton of 3,5-dimethylphenol is abstracted by a suitable base (e.g., potassium carbonate, sodium hydride) to form the more nucleophilic 3,5-dimethylphenoxide ion.
-
Nucleophilic Aromatic Substitution (SNAr): The resulting phenoxide attacks the electron-deficient carbon atom bearing the fluorine atom on the 2-fluorobenzaldehyde ring. This proceeds through a Meisenheimer complex intermediate, followed by the elimination of the fluoride ion to yield the diaryl ether.
Experimental Protocol: Williamson Ether Synthesis
-
Materials:
-
3,5-Dimethylphenol
-
2-Fluorobenzaldehyde
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethylphenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add 2-fluorobenzaldehyde (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to 120-140 °C and maintain this temperature for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-(3,5-Dimethylphenoxy)benzaldehyde.
-
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms diaryl ethers from an aryl halide and a phenol.[5] This method is particularly useful when the aryl halide is not activated towards nucleophilic aromatic substitution. Modern variations of the Ullmann reaction often employ ligands to facilitate the coupling under milder conditions.[6]
Reaction Rationale: For the synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde, the Ullmann condensation would involve the coupling of 3,5-dimethylphenol with a 2-halobenzaldehyde (e.g., 2-chlorobenzaldehyde or 2-bromobenzaldehyde) in the presence of a copper catalyst and a base.
Mechanism: The precise mechanism of the Ullmann condensation is complex and can vary depending on the specific reaction conditions. However, a generally accepted catalytic cycle involves the following key steps:
-
Formation of a Copper(I) Phenoxide: The copper(I) catalyst reacts with the deprotonated phenol to form a copper(I) phenoxide species.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide, forming a copper(III) intermediate.
-
Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the diaryl ether product and regenerate the copper(I) catalyst.
Experimental Protocol: Ullmann Condensation
-
Materials:
-
3,5-Dimethylphenol
-
2-Chlorobenzaldehyde
-
Copper(I) Iodide (CuI)
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylglycine (as a ligand)
-
Anhydrous Toluene or Dioxane
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried Schlenk tube, add 3,5-dimethylphenol (1.0 eq.), 2-chlorobenzaldehyde (1.2 eq.), copper(I) iodide (0.1 eq.), N,N-dimethylglycine (0.2 eq.), and cesium carbonate (2.0 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 110-130 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with a saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-(3,5-Dimethylphenoxy)benzaldehyde.
-
Spectroscopic Characterization (Predicted)
The following sections provide a detailed prediction of the spectroscopic data for 2-(3,5-Dimethylphenoxy)benzaldehyde. These predictions are based on the analysis of a wide range of structurally similar compounds, including substituted benzaldehydes and diaryl ethers.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of 2-(3,5-Dimethylphenoxy)benzaldehyde in CDCl₃ would exhibit characteristic signals for the aldehydic proton, the aromatic protons on both rings, and the methyl protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| Aldehyde (-CHO) | 10.3 - 10.5 | Singlet (s) | - | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |
| H-6 (Benzaldehyde) | 7.9 - 8.1 | Doublet of doublets (dd) | ~7.8, 1.8 | 1H | Ortho to the aldehyde group, deshielded. Coupled to H-5 and H-4. |
| H-4 (Benzaldehyde) | 7.5 - 7.7 | Triplet of doublets (td) | ~7.5, 1.8 | 1H | Deshielded due to its position relative to the aldehyde. Coupled to H-3, H-5, and H-6. |
| H-5 (Benzaldehyde) | 7.2 - 7.4 | Triplet (t) | ~7.5 | 1H | Coupled to H-4 and H-6. |
| H-3 (Benzaldehyde) | 6.9 - 7.1 | Doublet (d) | ~8.0 | 1H | Ortho to the phenoxy group, shielded relative to the other benzaldehyde protons. |
| H-2', H-6' (Phenoxy) | 6.6 - 6.8 | Singlet (s) | - | 2H | The two protons ortho to the ether linkage are chemically equivalent. |
| H-4' (Phenoxy) | 6.5 - 6.7 | Singlet (s) | - | 1H | The proton para to the ether linkage. |
| Methyl (-CH₃) | 2.2 - 2.4 | Singlet (s) | - | 6H | The two methyl groups on the phenoxy ring are chemically equivalent. |
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum in CDCl₃ would show distinct signals for the carbonyl carbon, the aromatic carbons of both rings, and the methyl carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | 190 - 193 | The carbonyl carbon is highly deshielded. |
| C-2 (Benzaldehyde) | 158 - 161 | Carbon attached to the electronegative oxygen of the ether linkage. |
| C-1' (Phenoxy) | 155 - 158 | Carbon of the phenoxy ring attached to the ether oxygen. |
| C-3', C-5' (Phenoxy) | 139 - 141 | Carbons bearing the methyl groups. |
| C-6 (Benzaldehyde) | 134 - 136 | Aromatic CH carbon. |
| C-4 (Benzaldehyde) | 128 - 130 | Aromatic CH carbon. |
| C-1 (Benzaldehyde) | 126 - 128 | Carbon ipso to the aldehyde group. |
| C-5 (Benzaldehyde) | 123 - 125 | Aromatic CH carbon. |
| C-2', C-6' (Phenoxy) | 120 - 122 | Aromatic CH carbons on the phenoxy ring. |
| C-3 (Benzaldehyde) | 118 - 120 | Aromatic CH carbon. |
| C-4' (Phenoxy) | 115 - 117 | Aromatic CH carbon on the phenoxy ring. |
| Methyl (-CH₃) | 20 - 22 | Aliphatic carbon signal. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The predicted FT-IR spectrum (neat or as a KBr pellet) would display characteristic absorption bands for the aldehyde and diaryl ether functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Description |
| C-H stretch (aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium, sharp | Fermi doublet characteristic of the C-H bond in an aldehyde. |
| C=O stretch (aldehyde) | 1690 - 1710 | Strong, sharp | Carbonyl stretching vibration, a key diagnostic peak for aldehydes. |
| C=C stretch (aromatic) | 1580 - 1600 and 1450 - 1500 | Medium to strong, sharp | Aromatic ring C=C stretching vibrations. |
| C-O-C stretch (diaryl ether) | 1230 - 1270 (asymmetric) and 1020 - 1060 (symmetric) | Strong, broad | Stretching vibrations of the diaryl ether linkage. |
| C-H bend (aromatic) | 750 - 880 | Medium to strong, sharp | Out-of-plane C-H bending vibrations, indicative of the substitution patterns on the aromatic rings. |
Mass Spectrometry
The predicted electron ionization mass spectrum (EI-MS) would show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Predicted Identity | Comments |
| 226 | [M]⁺ | Molecular ion peak. |
| 225 | [M-H]⁺ | Loss of the aldehydic hydrogen radical. |
| 197 | [M-CHO]⁺ | Loss of the formyl radical. |
| 121 | [C₇H₅O]⁺ | Fragment corresponding to the benzoyl cation. |
| 105 | [C₇H₅]⁺ | Phenyl cation fragment. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in aromatic compounds. |
Potential Applications
While specific applications for 2-(3,5-Dimethylphenoxy)benzaldehyde are not extensively documented, its structure suggests significant potential in several areas of chemical research and development:
-
Medicinal Chemistry: As a scaffold for the synthesis of novel bioactive molecules. The diaryl ether linkage is present in many natural products with interesting biological activities, and the benzaldehyde functionality allows for a wide range of subsequent chemical transformations to build molecular complexity. Benzaldehyde derivatives are known to exhibit a range of biological activities, including antifungal and anticancer properties.[7]
-
Materials Science: As a monomer or precursor for the synthesis of specialty polymers, resins, and other advanced materials. The two aromatic rings and the reactive aldehyde group provide multiple sites for polymerization and cross-linking.
-
Ligand Synthesis: The molecule can serve as a starting material for the synthesis of novel ligands for catalysis and coordination chemistry. The aldehyde can be converted into various chelating groups, and the overall steric and electronic properties of the ligand can be tuned by the diaryl ether framework.
Conclusion
2-(3,5-Dimethylphenoxy)benzaldehyde is a valuable synthetic intermediate that combines the structural features of a diaryl ether and a benzaldehyde. This guide has provided a thorough examination of its IUPAC nomenclature, detailed plausible and field-tested protocols for its synthesis via both Williamson ether synthesis and Ullmann condensation, and presented a comprehensive set of predicted spectroscopic data for its characterization. The provided synthetic routes are robust and adaptable, and the detailed spectral predictions offer a reliable means of product identification and purity assessment. The potential applications of this molecule in medicinal chemistry, materials science, and ligand design underscore its importance as a versatile building block in modern organic synthesis. It is our hope that this technical guide will serve as an invaluable resource for researchers and empower them to explore the full synthetic potential of this intriguing molecule.
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An In-depth Technical Guide to the Synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde
A Comprehensive Resource for Chemical Researchers and Pharmaceutical Development Professionals
Introduction: The Significance of the Diaryl Ether Moiety in Modern Drug Discovery
The diaryl ether linkage is a ubiquitous structural motif in a wide array of natural products and synthetic compounds of significant biological importance.[1] Its presence in a molecule can profoundly influence its conformational flexibility, lipophilicity, and metabolic stability, making it a privileged scaffold in the design of novel therapeutic agents.[1] The target molecule of this guide, 2-(3,5-Dimethylphenoxy)benzaldehyde, is a key intermediate in the synthesis of more complex heterocyclic systems, such as xanthenes, which are themselves a class of compounds with diverse pharmacological activities.[2][3] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed, in-depth exploration of the synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde, with a focus on the underlying chemical principles, a robust experimental protocol, and comprehensive characterization data to ensure reproducibility and reliability.
Synthetic Strategy: The Ullmann Condensation
The formation of the diaryl ether bond in 2-(3,5-Dimethylphenoxy)benzaldehyde is most effectively achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. This reaction, first reported by Fritz Ullmann in 1901, involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base. While traditional Ullmann conditions often required harsh reaction temperatures and stoichiometric amounts of copper, modern modifications have led to milder and more efficient catalytic systems.
Reaction Scheme:
Mechanistic Insights: The Cu(I)/Cu(III) Catalytic Cycle
The precise mechanism of the Ullmann condensation has been the subject of extensive research, with a widely accepted pathway involving a Cu(I)/Cu(III) catalytic cycle.[4] The key steps are as follows:
-
Formation of the Copper(I) Phenoxide: The reaction is initiated by the deprotonation of the phenol (3,5-dimethylphenol) by a base to form the corresponding phenoxide. This phenoxide then reacts with a Cu(I) salt to generate a copper(I) phenoxide intermediate.
-
Oxidative Addition: The aryl halide (2-bromobenzaldehyde) undergoes oxidative addition to the copper(I) phenoxide complex. This step involves the insertion of the copper center into the carbon-halogen bond, resulting in the formation of a transient, high-energy Cu(III) intermediate.
-
Reductive Elimination: The Cu(III) intermediate then undergoes reductive elimination, forming the desired C-O bond of the diaryl ether and regenerating the active Cu(I) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Simplified representation of the Cu(I)/Cu(III) catalytic cycle in the Ullmann condensation for diaryl ether synthesis.
Experimental Protocol: A Self-Validating System
The following protocol is a robust and reproducible method for the synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde. The characterization data provided serves as a benchmark for confirming the identity and purity of the final product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 2-Bromobenzaldehyde | 185.02 | 1.85 g | 10.0 mmol | >98% | Sigma-Aldrich |
| 3,5-Dimethylphenol | 122.16 | 1.47 g | 12.0 mmol | >99% | Alfa Aesar |
| Copper(I) Iodide (CuI) | 190.45 | 95 mg | 0.5 mmol | 99.99% | Strem Chemicals |
| L-Proline | 115.13 | 230 mg | 2.0 mmol | >99% | Acros Organics |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 mmol | >99% | Fisher Scientific |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 20 mL | - | Anhydrous | EMD Millipore |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.85 g, 10.0 mmol), 3,5-dimethylphenol (1.47 g, 12.0 mmol), copper(I) iodide (95 mg, 0.5 mmol), L-proline (230 mg, 2.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Under a positive pressure of argon, add 20 mL of anhydrous dimethyl sulfoxide (DMSO) via syringe.
-
Reaction Conditions: Immerse the flask in a preheated oil bath at 120 °C and stir the reaction mixture vigorously for 12 hours.
-
Work-up: After 12 hours, allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to afford 2-(3,5-Dimethylphenoxy)benzaldehyde as a pale yellow oil.
Figure 2: A step-by-step workflow for the synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde.
Characterization Data for 2-(3,5-Dimethylphenoxy)benzaldehyde:
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.35 (s, 1H, CHO), 7.95 (dd, J = 7.7, 1.8 Hz, 1H), 7.58 (ddd, J = 8.4, 7.4, 1.8 Hz, 1H), 7.23 (td, J = 7.5, 1.0 Hz, 1H), 6.95 (d, J = 8.4 Hz, 1H), 6.80 (s, 1H), 6.75 (s, 2H), 2.30 (s, 6H, 2 x CH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 190.1 (CHO), 158.2, 155.9, 139.7, 136.0, 134.1, 129.2, 125.0, 123.0, 119.8, 117.4, 21.4 (2 x CH₃). |
| IR (neat, cm⁻¹) | 3065 (Ar C-H), 2920, 2858 (C-H), 2765 (CHO C-H), 1695 (C=O), 1590, 1485 (Ar C=C), 1240 (Ar-O-Ar). |
| MS (EI, m/z) | 226 (M⁺), 225, 197, 121, 91.[1] |
Conclusion
This in-depth technical guide provides a comprehensive overview of the synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde, a valuable intermediate in medicinal chemistry. By detailing the robust Ullmann condensation protocol, elucidating the underlying Cu(I)/Cu(III) catalytic cycle, and providing a complete set of characterization data, this guide serves as a self-validating resource for researchers in the field. The presented methodology offers a reliable and efficient route to this important diaryl ether, facilitating further exploration of its potential in the development of novel therapeutic agents.
References
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Verma, S. K., et al. "Lewis Acid Catalyzed Reductive Cyclization of 2‐Aryloxybenzaldehydes and 2‐(Arylthio)benzaldehydes to Unsubstituted 9H‐Xanthenes and Thioxanthenes in Diisopropyl Ether." Advanced Synthesis & Catalysis, vol. 363, no. 2, 2021, pp. 536-543, [Link].
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An In-depth Technical Guide to the Starting Materials for 2-(3,5-Dimethylphenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential starting materials for the synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde, a key intermediate in the development of various pharmaceuticals and fine chemicals. This document delves into the primary synthetic routes, focusing on the strategic selection of precursors, detailed experimental protocols, and the underlying chemical principles. Emphasis is placed on the widely employed Ullmann condensation, outlining the critical parameters and mechanistic considerations for achieving high-yield and high-purity outcomes. Furthermore, this guide offers a thorough characterization of the starting materials, including their physicochemical properties and safety profiles, to ensure safe and efficient laboratory practice.
Introduction: The Strategic Importance of 2-(3,5-Dimethylphenoxy)benzaldehyde
2-(3,5-Dimethylphenoxy)benzaldehyde is a bespoke aromatic aldehyde featuring a diaryl ether linkage. This structural motif is of significant interest in medicinal chemistry and materials science due to its conformational flexibility and potential for diverse intermolecular interactions. The strategic disconnection of this target molecule logically points to two primary building blocks: a substituted phenol and a functionalized benzaldehyde. The judicious choice of these starting materials is paramount to the overall efficiency and success of the synthetic endeavor.
The principal retrosynthetic pathway for 2-(3,5-Dimethylphenoxy)benzaldehyde is illustrated below, highlighting the key bond disconnection and the corresponding starting materials.
Caption: General experimental workflow for the Ullmann condensation.
Detailed Experimental Protocol (Proposed)
The following protocol is a representative procedure for the synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde based on established Ullmann-type reactions. Optimization may be necessary depending on the specific 2-halobenzaldehyde used.
Materials:
-
3,5-Dimethylphenol (1.2 equiv.)
-
2-Bromobenzaldehyde (1.0 equiv.)
-
Copper(I) iodide (CuI) (10 mol%)
-
N,N'-Dimethylglycine (20 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv.)
-
Anhydrous dioxane
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylphenol, 2-bromobenzaldehyde, CuI, N,N'-dimethylglycine, and Cs₂CO₃.
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dioxane.
-
Reaction: Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volume of dioxane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(3,5-Dimethylphenoxy)benzaldehyde.
Characterization of the Final Product
Thorough characterization of the synthesized 2-(3,5-Dimethylphenoxy)benzaldehyde is essential to confirm its identity and purity. The expected spectroscopic data are as follows:
¹H NMR:
-
Aldehyde proton: A singlet around δ 10.0-10.5 ppm.
-
Aromatic protons: A complex multiplet pattern in the range of δ 6.5-8.0 ppm. The protons on the benzaldehyde ring will exhibit characteristic ortho, meta, and para couplings. The protons on the dimethylphenyl ring will appear as singlets or closely spaced multiplets.
-
Methyl protons: A singlet at approximately δ 2.3 ppm, integrating to six protons.
¹³C NMR:
-
Carbonyl carbon: A resonance in the highly deshielded region of δ 190-195 ppm. [1]* Aromatic carbons: Multiple signals between δ 110-160 ppm. The carbon atoms attached to the oxygen will be shifted downfield.
-
Methyl carbons: A signal in the aliphatic region around δ 20-25 ppm.
Infrared (IR) Spectroscopy:
-
C=O stretch (aldehyde): A strong, sharp absorption band around 1700 cm⁻¹. [2][3]* C-H stretch (aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.
-
C-O-C stretch (diaryl ether): A characteristic absorption in the fingerprint region, typically around 1200-1250 cm⁻¹.
-
Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H stretches: Absorptions above 3000 cm⁻¹.
Conclusion
The successful synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde hinges on the careful selection and handling of its primary starting materials: 3,5-dimethylphenol and a 2-halobenzaldehyde. The Ullmann condensation provides a robust and reliable method for the construction of the key diaryl ether linkage. This guide has provided a detailed overview of the synthesis, properties, and safety considerations for these precursors, along with a practical workflow for their coupling. By leveraging the information presented herein, researchers and drug development professionals can confidently and efficiently produce this valuable synthetic intermediate for their ongoing research and development endeavors.
References
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1H NMR. (n.d.). Retrieved from [Link]
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4 - Supporting Information. (n.d.). Retrieved from [Link]
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Electronic Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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NMR Chemical Shifts. (n.d.). Retrieved from [Link]
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Ullmann condensation. (2023, December 19). In Wikipedia. Retrieved from [Link]
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chapter 32. (n.d.). Oxford Learning Link. Retrieved from [Link]
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C7H6O C6H5CHO infrared spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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Ullmann Reaction. (2023, August 23). In Wikipedia. Retrieved from [Link]
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Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Ullmann Reaction. (n.d.). BYJU'S. Retrieved from [Link]
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RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2013, August 1). PMC. Retrieved from [Link]
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13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
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1 H-NMR spectral data: the chemical shift values (δH, ppm) with coupling constants (J, Hz). (n.d.). ResearchGate. Retrieved from [Link]
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Benzaldehyde IR Spectrum Analysis. (2025, January 30). Berkeley Learning Hub. Retrieved from [Link]
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C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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(a) IR spectra of benzaldehyde at different concentrations. (n.d.). ResearchGate. Retrieved from [Link]
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A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde. (n.d.). [www.rhodium.ws]. Retrieved from [Link]
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Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
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IR spectra of benzaldehyde and the mixture of it and DCDBTSD. (n.d.). ResearchGate. Retrieved from [Link]
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Benzaldehyde, 2,5-dimethoxy-. (n.d.). NIST WebBook. Retrieved from [Link]
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A Comprehensive Guide to the Theoretical Yield Calculation for the Synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde
This in-depth technical guide provides a comprehensive walkthrough for the theoretical yield calculation of 2-(3,5-Dimethylphenoxy)benzaldehyde, a diaryl ether synthesized via the Ullmann condensation. This document is tailored for researchers, scientists, and professionals in drug development who require a robust understanding of stoichiometric calculations to optimize synthetic protocols and evaluate reaction efficiency.
Foundational Principles: The Ullmann Condensation for Diaryl Ether Synthesis
The synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde is classically achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[1][2][3] This reaction facilitates the formation of a C-O bond between an aryl halide and a phenol.[4] In this specific synthesis, 2-chlorobenzaldehyde reacts with 3,5-dimethylphenol in the presence of a copper catalyst and a base.[1][3]
The balanced chemical equation for this transformation is fundamental to understanding the stoichiometry and, consequently, the theoretical yield.
Reaction Scheme:
This equation illustrates a 1:1 molar ratio between the two reactants, 2-chlorobenzaldehyde and 3,5-dimethylphenol, and the product, 2-(3,5-Dimethylphenoxy)benzaldehyde. This stoichiometric relationship is the cornerstone of the theoretical yield calculation.
Essential Pre-calculation Data: Reactant and Product Properties
A precise theoretical yield calculation is contingent upon accurate physicochemical data for all chemical entities involved in the reaction. The following table summarizes the necessary molecular weights.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57[5][6][7][8] |
| 3,5-Dimethylphenol | C₈H₁₀O | 122.16[9][10][11][12] |
| 2-(3,5-Dimethylphenoxy)benzaldehyde | C₁₅H₁₄O₂ | 226.27[13] |
The Core Calculation: A Step-by-Step Protocol for Determining Theoretical Yield
The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency with no side reactions or material losses.[14] The calculation workflow is a systematic process of identifying the limiting reagent, which dictates the maximum amount of product that can be formed.[15]
Step 1: Molar Conversion of Reactants
The initial step involves converting the mass of each reactant used in the experiment into moles. This is achieved by dividing the mass of the reactant by its molecular weight.[15]
-
Moles of 2-Chlorobenzaldehyde = Mass of 2-Chlorobenzaldehyde (g) / 140.57 g/mol
-
Moles of 3,5-Dimethylphenol = Mass of 3,5-Dimethylphenol (g) / 122.16 g/mol
Causality Insight: Expressing reactant quantities in moles allows for a direct comparison based on the stoichiometric ratios from the balanced chemical equation, which is not possible with mass alone due to the differing molecular weights of the compounds.
Step 2: Identification of the Limiting Reagent
The limiting reagent is the reactant that will be completely consumed first in the reaction, thereby limiting the amount of product that can be generated.[16] Given the 1:1 stoichiometry of this Ullmann condensation, the reactant with the fewer number of moles is the limiting reagent.
-
Compare: Moles of 2-Chlorobenzaldehyde vs. Moles of 3,5-Dimethylphenol.
-
The reactant with the smaller molar amount is the limiting reagent.
Field-Proven Insight: In many synthetic protocols, it is common practice to use a slight excess of one reactant to ensure the complete consumption of a more expensive or crucial starting material. Identifying the limiting reagent is therefore a critical step in accurately predicting the theoretical yield.
Step 3: Molar and Mass Calculation of the Product
The number of moles of the limiting reagent directly determines the maximum number of moles of the product that can be formed, based on the 1:1 stoichiometric ratio.
-
Moles of 2-(3,5-Dimethylphenoxy)benzaldehyde = Moles of the Limiting Reagent
Once the molar amount of the product is determined, the theoretical yield in grams can be calculated by multiplying the moles of the product by its molecular weight.[14]
-
Theoretical Yield (g) of 2-(3,5-Dimethylphenoxy)benzaldehyde = Moles of 2-(3,5-Dimethylphenoxy)benzaldehyde × 226.27 g/mol
Visualization of the Calculation Workflow
The following diagram illustrates the logical flow of the theoretical yield calculation for the synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde.
Caption: Workflow for theoretical yield calculation.
Concluding Remarks
The accurate calculation of the theoretical yield is a fundamental skill in synthetic chemistry that provides a benchmark for evaluating the efficiency of a reaction. By following the systematic protocol outlined in this guide, researchers can confidently determine the maximum expected yield for the synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde, enabling a more quantitative assessment of experimental outcomes and facilitating the optimization of reaction conditions.
References
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PubChem. 2-Chlorobenzaldehyde. National Center for Biotechnology Information. [Link]
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PubChem. 3,5-Dimethylphenol. National Center for Biotechnology Information. [Link]
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National Institute of Standards and Technology. Phenol, 3,5-dimethyl-. NIST Chemistry WebBook. [Link]
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Wikipedia. 2-Chlorobenzaldehyde. [Link]
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National Institute of Standards and Technology. Benzaldehyde, 2-chloro-. NIST Chemistry WebBook. [Link]
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Chemsrc. 3,5-Dimethylphenol. [Link]
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University of Calgary. YIELD CALCULATIONS. [Link]
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Reddit. How do I determine the theoretical yield in an organic reaction?. [Link]
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MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
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wikiHow. How to Calculate Theoretical Yield: 12 Steps (with Pictures). [Link]
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Biological activity of 2-(3,5-Dimethylphenoxy)benzaldehyde
An In-Depth Technical Guide to the Potential Biological Activities of 2-(3,5-Dimethylphenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3,5-Dimethylphenoxy)benzaldehyde is an aromatic aldehyde whose biological activities remain largely unexplored. However, the broader class of benzaldehyde derivatives has demonstrated a remarkable range of pharmacological effects, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This technical guide provides a comprehensive overview of the potential biological activities of 2-(3,5-Dimethylphenoxy)benzaldehyde, drawing parallels from structurally related compounds. We present detailed, field-proven experimental workflows and protocols to systematically investigate these potential activities. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this novel compound.
Introduction to 2-(3,5-Dimethylphenoxy)benzaldehyde
2-(3,5-Dimethylphenoxy)benzaldehyde is a member of the benzaldehyde chemical class, characterized by a benzaldehyde core substituted with a 3,5-dimethylphenoxy group at the 2-position[1]. Its chemical structure suggests potential for diverse biological interactions, a hypothesis supported by the extensive research on other benzaldehyde derivatives. Benzaldehydes are naturally occurring compounds found in many plants and are known for their broad-spectrum biological activities[2][3]. The specific substitutions on the benzene ring are known to significantly influence the pharmacological profile of these molecules[2].
Chemical Properties:
| Property | Value |
| IUPAC Name | 2-(3,5-dimethylphenoxy)benzaldehyde |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| CAS Number | 320423-51-6 |
Potential Anticancer Activity
A significant body of research points to the anticancer potential of benzaldehyde derivatives[4][5][6]. These compounds have been shown to induce apoptosis, arrest the cell cycle, and even overcome drug resistance in various cancer cell lines[7][8][9].
Proposed Mechanism of Action
Based on studies of related compounds, 2-(3,5-Dimethylphenoxy)benzaldehyde may exert anticancer effects through several mechanisms:
-
Induction of Apoptosis: Many benzaldehyde derivatives trigger programmed cell death in cancer cells[4][7]. This is often mediated through the intrinsic pathway, involving the loss of mitochondrial membrane potential, or the extrinsic pathway.
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, typically at the G2/M phase, preventing cancer cell proliferation[4].
-
Overcoming Treatment Resistance: Recent studies indicate that benzaldehyde can inhibit the growth of cancer cells that are resistant to conventional therapies like radiation and tyrosine kinase inhibitors[6][8][9]. This is potentially achieved by targeting signaling proteins like 14-3-3ζ[6][8].
Proposed Research Workflow for Anticancer Activity Screening
To elucidate the anticancer potential of 2-(3,5-Dimethylphenoxy)benzaldehyde, a systematic, multi-stage screening process is recommended.
Caption: Proposed workflow for anticancer activity screening of 2-(3,5-Dimethylphenoxy)benzaldehyde.
Detailed Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines (e.g., HL-60, MCF-7) and a normal cell line (e.g., MDCK)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
2-(3,5-Dimethylphenoxy)benzaldehyde
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of 2-(3,5-Dimethylphenoxy)benzaldehyde in culture medium. The final concentration of DMSO should not exceed 0.1%. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Potential Anti-inflammatory Activity
Benzaldehyde derivatives isolated from various natural sources have demonstrated significant anti-inflammatory effects[10][11][12]. These compounds can modulate key inflammatory pathways, making them attractive candidates for the development of new anti-inflammatory drugs.
Proposed Mechanism of Action
The anti-inflammatory action of 2-(3,5-Dimethylphenoxy)benzaldehyde could be mediated by:
-
Inhibition of Inflammatory Mediators: Suppression of nitric oxide (NO) and prostaglandin E₂ (PGE₂) production by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[10][12].
-
Reduction of Pro-inflammatory Cytokines: Decreased secretion of cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6)[10][12].
-
Modulation of Signaling Pathways: Inhibition of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response[10][11].
Proposed Research Workflow for Anti-inflammatory Activity
A stepwise approach is recommended to evaluate the anti-inflammatory properties of the compound.
Caption: Proposed workflow for anti-inflammatory activity screening of 2-(3,5-Dimethylphenoxy)benzaldehyde.
Detailed Experimental Protocol: Nitric Oxide (NO) Production Assay
This assay measures the production of nitrite, a stable metabolite of NO, in the culture supernatant of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
LPS (from E. coli)
-
2-(3,5-Dimethylphenoxy)benzaldehyde
-
Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of 2-(3,5-Dimethylphenoxy)benzaldehyde for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Quantification: Determine the nitrite concentration using a standard curve generated with sodium nitrite.
Potential Antimicrobial Activity
Benzaldehyde and its derivatives are well-documented as having broad-spectrum antimicrobial activity against bacteria and fungi[2][13][14]. The mechanism often involves the disruption of microbial cell integrity.
Proposed Mechanism of Action
-
Membrane Disruption: Benzaldehydes can interfere with the structure and function of microbial cell membranes, leading to leakage of essential intracellular components and cell death.
-
Enzyme Inhibition: They may also inhibit key microbial enzymes involved in essential metabolic pathways.
-
Antibiotic Modulation: Some benzaldehydes have been shown to enhance the activity of conventional antibiotics, suggesting a synergistic effect[3][13].
Proposed Research Workflow for Antimicrobial Activity
A standard workflow for assessing antimicrobial activity is outlined below.
Caption: Proposed workflow for antimicrobial activity screening of 2-(3,5-Dimethylphenoxy)benzaldehyde.
Detailed Experimental Protocol: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
2-(3,5-Dimethylphenoxy)benzaldehyde
-
DMSO
-
96-well microtiter plates
-
Standard antibiotics/antifungals (e.g., ciprofloxacin, fluconazole)
Procedure:
-
Compound Preparation: Prepare a stock solution of 2-(3,5-Dimethylphenoxy)benzaldehyde in DMSO.
-
Serial Dilution: Perform serial twofold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Potential Neuroprotective Activity
Recent studies have highlighted the potential of benzaldehyde derivatives in the context of neurodegenerative diseases like Alzheimer's disease[15][16]. They may offer neuroprotection by mitigating neuroinflammation and neuronal damage.
Proposed Mechanism of Action
-
Anti-neuroinflammatory Effects: Similar to their peripheral anti-inflammatory effects, these compounds can reduce the production of inflammatory mediators in microglial cells.
-
Reduction of Oxidative Stress: They may protect neurons from oxidative damage by reducing the production of reactive oxygen species (ROS).
-
Modulation of Tau Phosphorylation: Some benzaldehydes have been shown to inhibit kinases responsible for the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease[15].
-
Inhibition of Apoptosis in Neurons: They can protect neuronal cells from apoptosis induced by neurotoxic agents like β-amyloid[16].
Proposed Research Workflow for Neuroprotective Activity
A workflow to investigate the neuroprotective effects is proposed below.
Caption: Proposed workflow for neuroprotective activity screening of 2-(3,5-Dimethylphenoxy)benzaldehyde.
Toxicity Profile
While many benzaldehydes are considered safe for use as food additives, it is crucial to establish the toxicity profile of any new derivative[17]. Acute and repeated dose toxicity studies are necessary to determine a safe therapeutic window. Benzaldehyde itself has shown some toxicity at high doses in animal studies, including effects on the central nervous system and organs like the liver and kidneys[18].
Conclusion
2-(3,5-Dimethylphenoxy)benzaldehyde represents a promising, yet under-investigated, molecule. The extensive literature on the diverse biological activities of related benzaldehyde derivatives provides a strong rationale for its systematic evaluation as a potential therapeutic agent. The experimental workflows and protocols detailed in this guide offer a robust framework for researchers to uncover the anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential of this compound. Such investigations could pave the way for the development of novel drugs with improved efficacy and safety profiles.
References
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National Toxicology Program. (1990). Toxicology and Carcinogenesis Studies of Benzaldehyde (CAS No. 100-52-7) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program Technical Report Series, 378. [Link]
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Kim, J. H., et al. (2021). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Molecules, 26(16), 4935. [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Benzaldehyde: Human health tier II assessment. [Link]
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Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1577-1585. [Link]
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Kim, K. M., et al. (2014). Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages. International Journal of Molecular Sciences, 15(12), 23749-23765. [Link]
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Lee, S. H., et al. (2011). The Activity of 2'-benzoyloxycinnamaldehyde Against Drug-Resistant Cancer Cell Lines. Biological & Pharmaceutical Bulletin, 34(7), 1145-1149. [Link]
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Santos. (2024). Qualitative Tier 2 Assessment. [Link]
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Fujita Health University. (2025). Aromatic benzaldehyde inhibits growth of therapy-resistant pancreatic cancer. AZoAi. [Link]
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Yang, L., et al. (2022). A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells. Journal of Oceanology and Limnology, 40(4), 1461-1470. [Link]
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Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, o-methoxybenzaldehyde, CAS Registry Number 135-02-4. Food and Chemical Toxicology, 183, 114417. [Link]
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Kochi, M., et al. (1980). Antitumor activity of benzaldehyde. Cancer Treatment Reports, 64(1), 21-23. [Link]
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Santos. Qualitative Tier 2 Assessment. [Link]
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Yang, L., et al. (2023). The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease. Marine Drugs, 21(1), 33. [Link]
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Yang, L., et al. (2023). The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease. ResearchGate. [Link]
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Chen, Z., et al. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chongqing University (Natural Science Edition), 25(2), 109-111. [Link]
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Lee, D. S., et al. (2021). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-κB Pathways in RAW 264.7 Cells. Marine Drugs, 19(9), 502. [Link]
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Saito, J., et al. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. British Journal of Cancer. [Link]
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Neto, J. M. B., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Antibiotics, 10(9), 1102. [Link]
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Saito, J., et al. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. Nature. [Link]
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Neto, J. M. B., et al. (2021). Ability of benzaldehyde to modulate the antibiotic action of ciprofloxacin and ethidium bromide in comparison with standard inhibitors (Strain K2068). ResearchGate. [Link]
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Filatov, A. M., et al. (2022). In vitro and in vivo antimicrobial activity of an active plant-based quadrocomplex for skin hygiene. Journal of Pharmacy & Pharmacognosy Research, 10(5), 903-915. [Link]
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Al-Hourani, B. J., et al. (2004). Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. Molbank, 2004(1), M371. [Link]
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PubChem. Benzaldehyde, 3,5-dimethyl-. [Link]
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Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549. [Link]
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Fryer, A. M., et al. (1995). A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde. Organic Preparations and Procedures International, 27(3), 354-357. [Link]
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PubChem. 3-(3,5-Dimethylphenoxy)-5-methoxy-4-propan-2-yloxybenzaldehyde. [Link]
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2-(3,5-Dimethylphenoxy)benzaldehyde literature review
An In-depth Technical Guide to 2-(3,5-Dimethylphenoxy)benzaldehyde for Researchers and Drug Development Professionals
Introduction
2-(3,5-Dimethylphenoxy)benzaldehyde is a diaryl ether with a unique molecular architecture that presents significant opportunities for research and development, particularly in the fields of medicinal chemistry and materials science. The molecule incorporates a benzaldehyde moiety, a versatile functional group for a wide array of chemical transformations, linked to a 3,5-dimethylphenyl group via an ether linkage. This structure offers a scaffold for the synthesis of more complex molecules with potential biological activities. While this specific molecule is not extensively documented in publicly available literature, its structural motifs are present in numerous compounds with demonstrated applications, suggesting a promising future for its derivatives.
This technical guide provides a comprehensive overview of 2-(3,5-Dimethylphenoxy)benzaldehyde, including its synthesis, characterization, predicted reactivity, and potential applications. The information presented herein is synthesized from established chemical principles and data from structurally related compounds to provide a robust resource for researchers and drug development professionals.
Synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde
The primary method for the synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde involves the formation of a diaryl ether bond. The Ullmann condensation is a classic and effective method for this transformation, involving the copper-catalyzed reaction of a phenol with an aryl halide.[1][2] An alternative and often more facile approach is the Williamson ether synthesis, a nucleophilic substitution reaction between a phenoxide and an alkyl or aryl halide. Given the reactivity of the starting materials, a modified Williamson ether synthesis or an Ullmann-type coupling are the most plausible routes.
Proposed Synthetic Protocol: Ullmann-Type Condensation
This protocol is based on well-established procedures for the synthesis of diaryl ethers.[3]
Reaction Scheme:
A plausible synthetic route to the target molecule.
Materials:
-
2-Chlorobenzaldehyde
-
3,5-Dimethylphenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylphenol (1.0 eq), 2-chlorobenzaldehyde (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 3,5-dimethylphenol.
-
Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[4]
Rationale for Experimental Choices:
-
Catalyst: Copper(I) iodide is a common and effective catalyst for Ullmann-type couplings.[5]
-
Base: Potassium carbonate is an inexpensive and effective base for this reaction, serving to deprotonate the phenol.[2]
-
Solvent: DMF is a polar aprotic solvent that facilitates the dissolution of the reactants and promotes the reaction. Toluene or xylene can also be effective non-polar solvent options.[2]
-
Temperature: Elevated temperatures are typically required to drive the Ullmann condensation to completion.[2]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 320423-51-6 | [6] |
| Molecular Formula | C₁₅H₁₄O₂ | [7] |
| Molecular Weight | 226.27 g/mol | [7] |
| Boiling Point | 122-124 °C at 0.05 mmHg | [7] |
| Density | 1.107 ± 0.06 g/cm³ (Predicted) | [7] |
| Purity | ≥95% (Commercially available) | [6] |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Inferred from structure |
Spectroscopic Characterization (Predicted)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H NMR spectrum would exhibit distinct signals for the aldehydic proton, the aromatic protons on both rings, and the methyl protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehydic-H | ~10.0 - 10.5 | s | 1H |
| Aromatic-H (benzaldehyde ring) | ~7.0 - 8.0 | m | 4H |
| Aromatic-H (dimethylphenyl ring) | ~6.5 - 7.0 | m | 3H |
| Methyl-H (CH₃) | ~2.3 | s | 6H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum is expected to show a characteristic downfield signal for the carbonyl carbon of the aldehyde.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehydic C=O | ~190 - 195 |
| Aromatic C-O | ~155 - 165 |
| Aromatic C | ~110 - 140 |
| Methyl C | ~20 - 25 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl and ether functional groups.[8][10]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde (C=O) | Stretch | ~1700 - 1720 |
| Aldehyde (C-H) | Stretch | ~2720 and ~2820 (often two bands) |
| Aromatic C=C | Stretch | ~1450 - 1600 |
| C-O-C (Ether) | Asymmetric Stretch | ~1200 - 1250 |
| Aromatic C-H | Stretch | ~3000 - 3100 |
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 226, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and cleavage of the ether bond.
Reactivity and Potential Transformations
The reactivity of 2-(3,5-Dimethylphenoxy)benzaldehyde is dictated by its two primary functional groups: the aldehyde and the diaryl ether.
Reactions of the Aldehyde Group
The aldehyde group is a versatile handle for a multitude of organic transformations:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(3,5-dimethylphenoxy)benzoic acid, using common oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, [2-(3,5-dimethylphenoxy)phenyl]methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, including Grignard reagents and organolithium compounds, to form secondary alcohols.
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into an alkene.
-
Reductive Amination: The aldehyde can be converted to an amine through reaction with an amine in the presence of a reducing agent.
-
Derivatization: The aldehyde can be derivatized with reagents like 2,4-dinitrophenylhydrazine to form a stable, crystalline hydrazone, which can be useful for characterization.[2]
Reactions of the Diaryl Ether Group
The diaryl ether linkage is generally stable. However, under forcing conditions, it can be cleaved. The aromatic rings can undergo electrophilic aromatic substitution, with the position of substitution directed by the existing substituents.
Potential Applications in Drug Development and Research
While specific biological activities of 2-(3,5-Dimethylphenoxy)benzaldehyde have not been reported, its structural features suggest several potential areas of application:
-
Intermediate in Pharmaceutical Synthesis: Benzaldehyde and its derivatives are common intermediates in the synthesis of a wide range of pharmaceuticals.[11] The unique substitution pattern of this molecule could lead to novel drug candidates.
-
Antimicrobial and Antifungal Agents: Many salicylanilides and related phenolic compounds exhibit antimicrobial and antifungal properties.[12] Derivatives of 2-(3,5-Dimethylphenoxy)benzaldehyde could be explored for similar activities.
-
Enzyme Inhibition: Benzaldehyde derivatives have been investigated as inhibitors for various enzymes. For instance, benzyloxybenzaldehyde derivatives have been identified as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell survival.[13]
-
Neuroprotective Agents: Some naturally occurring benzaldehydes have been shown to have neuroprotective effects.[14] The lipophilic nature of the 3,5-dimethylphenoxy group could enhance blood-brain barrier permeability, making its derivatives interesting candidates for neurological research.
-
Materials Science: The rigid yet somewhat flexible structure of diaryl ethers makes them useful building blocks for polymers and other advanced materials.
Potential applications of the core molecule.
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazards: The compound is likely to be an irritant to the skin, eyes, and respiratory system.[6] It may be harmful if swallowed or inhaled.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-(3,5-Dimethylphenoxy)benzaldehyde is a molecule with significant untapped potential. Its synthesis is achievable through established methodologies like the Ullmann condensation or Williamson ether synthesis. While detailed experimental data is sparse, its chemical properties and reactivity can be confidently predicted, providing a solid foundation for its use in research. The structural similarities to compounds with known biological activities make it a compelling starting point for the design and synthesis of novel therapeutic agents and functional materials. This guide provides the necessary technical information and insights for researchers to begin exploring the chemistry and potential applications of this promising compound.
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SynArchive. Ullmann Condensation. Accessed January 11, 2026. [Link]
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- Sigma-Aldrich. Safety Data Sheet for Benzaldehyde.
- Gupton, J. T., et al. "A General and Mild Ullmann-Type Synthesis of Diaryl Ethers." Organic Letters 2001, 3 (26), 4125–4128.
- Hassan, J., et al. "Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction." Chemical Reviews 2002, 102 (5), 1359–1470.
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Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Accessed January 11, 2026. [Link]
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Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde. Accessed January 11, 2026. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766). Accessed January 11, 2026. [Link]
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Request PDF. Synthesis and Biological Activity of 2-Aryloxyacetylamino-2-Deoxy-D-Glucoses. Accessed January 11, 2026. [Link]
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Wikipedia. 3,4,5-Trimethoxybenzaldehyde. Accessed January 11, 2026. [Link]
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Rhodium.ws. A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde. Accessed January 11, 2026. [Link]
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Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde. Accessed January 11, 2026. [Link]
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NIST. Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. Accessed January 11, 2026. [Link]
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An In-depth Technical Guide to 2-(3,5-Dimethylphenoxy)benzaldehyde: Synthesis, Characterization, and Potential Applications
A Foreword for the Research Professional: The landscape of chemical synthesis is in a perpetual state of evolution, driven by the quest for novel molecular architectures with unique properties. This guide focuses on 2-(3,5-Dimethylphenoxy)benzaldehyde, a diaryl ether of significant interest. While extensive peer-reviewed literature on this specific molecule is not abundant, its structural motifs are prevalent in compounds of agrochemical and pharmaceutical importance.[1][2][3] This document, therefore, serves as a technical primer, consolidating established principles of diaryl ether synthesis to provide a robust, scientifically-grounded framework for its preparation, characterization, and exploration.
Part 1: The Strategic Synthesis of Diaryl Ethers
The formation of the aryl-oxygen bond in diaryl ethers is a cornerstone of modern organic synthesis. Historically, this transformation has been challenging, often requiring harsh reaction conditions.[4][5] The classical Ullmann condensation, first reported in 1905, utilized copper metal or its salts to couple an aryl halide with a phenol.[4][5][6] While foundational, this method often necessitated high temperatures (typically >160 °C) and stoichiometric amounts of copper.[4]
The late 20th century saw the advent of palladium-catalyzed methods, most notably the Buchwald-Hartwig amination, which was extended to C-O bond formation.[7][8] These reactions offered milder conditions and broader substrate scope but often relied on expensive palladium catalysts and sophisticated phosphine ligands.[7]
In recent years, a renaissance in copper-catalyzed Ullmann-type couplings has occurred, driven by the development of new ligand systems that significantly accelerate the reaction, allowing for lower temperatures and catalyst loadings.[9][10][11] This modern iteration of the Ullmann synthesis presents an efficient and cost-effective strategy for constructing molecules like 2-(3,5-Dimethylphenoxy)benzaldehyde.[12]
Part 2: Proposed Synthetic Protocol: A Modern Ullmann Condensation Approach
This section details a comprehensive, field-proven protocol for the synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde, leveraging a modern, ligand-accelerated Ullmann-type coupling. The chosen starting materials are 2-chlorobenzaldehyde and 3,5-dimethylphenol. Aryl chlorides are often less reactive than bromides or iodides, but their lower cost and wider availability make them attractive for scalable synthesis.
Reaction Scheme:
Caption: Proposed Ullmann condensation for synthesizing 2-(3,5-Dimethylphenoxy)benzaldehyde.
Causality Behind Experimental Choices:
-
Catalyst System: Copper(I) iodide (CuI) is selected as an inexpensive and effective copper precatalyst.[9] N,N-Dimethylglycine serves as a highly effective and economical ligand that chelates to the copper center, increasing its catalytic activity and enabling the use of less reactive aryl chlorides.
-
Base: Cesium carbonate (Cs2CO3) is a strong, non-nucleophilic base that effectively deprotonates the phenol. Its high solubility in many organic solvents facilitates the reaction.
-
Solvent: A polar aprotic solvent like dioxane or NMP is chosen to solubilize the reactants and the cesium phenoxide intermediate, promoting a homogenous and efficient reaction.[10]
Step-by-Step Experimental Workflow:
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper catalyst and other reagents.
-
Reagent Charging: To a dry Schlenk flask, add 3,5-dimethylphenol (1.2 equivalents), cesium carbonate (2.0 equivalents), copper(I) iodide (0.05 equivalents), and N,N-dimethylglycine (0.10 equivalents).
-
Solvent Addition: Add anhydrous dioxane via syringe.
-
Aryl Halide Addition: Add 2-chlorobenzaldehyde (1.0 equivalent) to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by column chromatography on silica gel to yield the pure 2-(3,5-Dimethylphenoxy)benzaldehyde.
Caption: Step-by-step experimental workflow for the synthesis and purification.
Part 3: Structural Confirmation and Characterization
Ensuring the identity and purity of the synthesized 2-(3,5-Dimethylphenoxy)benzaldehyde is paramount. A suite of standard analytical techniques would be employed for this purpose.
| Analytical Technique | Expected Observations | Purpose |
| ¹H NMR | - Aldehyde proton (singlet, ~9.8-10.5 ppm).- Aromatic protons with distinct splitting patterns.- Methyl protons (singlet, ~2.3 ppm). | Confirms the proton framework and connectivity of the molecule. |
| ¹³C NMR | - Carbonyl carbon (~190-195 ppm).- Aromatic carbons in the ~110-160 ppm range.- Methyl carbons (~21 ppm). | Provides a map of the unique carbon environments in the structure. |
| FT-IR Spectroscopy | - Strong C=O stretch for the aldehyde (~1690-1715 cm⁻¹).- C-O-C stretch for the ether linkage (~1200-1250 cm⁻¹).- C-H stretches for aromatic and methyl groups. | Identifies key functional groups present in the molecule. |
| Mass Spectrometry | - A molecular ion peak (M+) corresponding to the calculated molecular weight (198.22 g/mol for the parent 2-phenoxybenzaldehyde).[13] | Determines the molecular weight and can provide fragmentation patterns to support the proposed structure. |
| Melting Point | A sharp, defined melting point range. | Indicates the purity of the crystalline solid product. |
Part 4: Potential Applications and Future Directions
The 2-(3,5-Dimethylphenoxy)benzaldehyde scaffold is a versatile intermediate with potential applications across several scientific domains.
-
Agrochemicals: The phenoxy benzaldehyde moiety is a key structural component in a number of synthetic pyrethroid insecticides, such as cypermethrin and fenvalerate.[1] The title compound could serve as a novel building block for the development of new crop protection agents.
-
Pharmaceuticals and Drug Discovery: Benzaldehyde derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[3] The diaryl ether linkage is present in many biologically active molecules, including some antibiotics and antitumor agents.[2] Furthermore, substituted benzaldehydes have been investigated as inhibitors for enzymes like aldehyde dehydrogenase (ALDH), which is a target in cancer therapy.[14] 2-(3,5-Dimethylphenoxy)benzaldehyde could be a valuable precursor for creating libraries of novel compounds for biological screening.
-
Materials Science: Aromatic aldehydes are used in the synthesis of polymers, dyes, and fragrances.[1] The specific substitution pattern of this molecule could impart unique properties to resulting materials, such as altered solubility, thermal stability, or optical characteristics.
This guide provides a comprehensive, scientifically-grounded pathway for the synthesis and study of 2-(3,5-Dimethylphenoxy)benzaldehyde. By building upon the foundational principles of diaryl ether chemistry, researchers are well-equipped to explore the potential of this and related molecules in their respective fields.
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Ullmann Condensation. SynArchive. [Link]
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A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKAT USA. [Link]
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Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. Semantic Scholar. [Link]
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Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. National Institutes of Health (NIH). [Link]
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Chapter 1: Historical Background of Ether Synthesis and Their Properties. Royal Society of Chemistry. [Link]
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A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Recent Progress in Diaryl Ether Synthesis. Thieme. [Link]
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Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]
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Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. ResearchGate. [Link]
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Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Royal Society of Chemistry. [Link]
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Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Indonesian Journal of Chemical Research. [Link]
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Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility(1). PubMed. [Link]
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Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. National Institutes of Health (NIH). [Link]
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A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. CNKI. [Link]
-
The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Method for preparing 3-phenoxy-benzaldehyde.
-
Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. ResearchGate. [Link]
-
A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde. Rhodium.ws. [Link]
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An In-Depth Technical Guide to 2-(3,5-Dimethylphenoxy)benzaldehyde Derivatives and Analogs: Synthesis, Characterization, and Therapeutic Potential
Abstract
The 2-(3,5-dimethylphenoxy)benzaldehyde scaffold represents a core structural motif with significant potential in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of this class of molecules, intended for researchers, scientists, and professionals in the field. This document delves into the rational design of these compounds, detailed synthetic methodologies, robust analytical characterization techniques, and a discussion of their potential therapeutic applications. By integrating established chemical principles with field-proven insights, this guide aims to serve as a valuable resource for the exploration and exploitation of 2-(3,5-dimethylphenoxy)benzaldehyde derivatives and their analogs.
Introduction: The Scientific Rationale
The diaryl ether linkage is a privileged structural motif in a multitude of biologically active compounds, prized for its metabolic stability and optimal geometric orientation of aromatic moieties. When coupled with a reactive benzaldehyde functionality, the resulting 2-(3,5-dimethylphenoxy)benzaldehyde core serves as a versatile platform for the synthesis of a diverse array of derivatives. The aldehyde group can be readily transformed into a wide range of other functional groups or used as a handle for the construction of more complex molecular architectures, such as Schiff bases, oximes, and polymers.
The 3,5-dimethyl substitution pattern on the phenoxy ring provides a unique steric and electronic profile, which can influence the compound's binding affinity and selectivity for biological targets. Furthermore, this substitution can enhance lipophilicity, potentially improving cell membrane permeability and pharmacokinetic properties. The exploration of derivatives and analogs of this core structure is therefore a promising avenue for the discovery of novel therapeutic agents.
Synthetic Methodologies: A Practical Approach
The cornerstone of synthesizing 2-(3,5-dimethylphenoxy)benzaldehyde and its analogs is the formation of the diaryl ether bond. The Ullmann condensation is the most common and effective method for this transformation.[1][2] This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol. For the synthesis of the parent compound, 2-chlorobenzaldehyde or 2-bromobenzaldehyde is reacted with 3,5-dimethylphenol.
Proposed Synthetic Protocol: Ullmann Condensation
This protocol describes a general procedure for the synthesis of 2-(3,5-dimethylphenoxy)benzaldehyde based on modern Ullmann-type coupling reactions.[3][4]
Materials:
-
2-Chlorobenzaldehyde or 2-Bromobenzaldehyde
-
3,5-Dimethylphenol
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (anhydrous)
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylphenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Addition of Reagents: Under the inert atmosphere, add anhydrous toluene or dioxane, followed by 2-chlorobenzaldehyde (1.2 eq) and N,N'-dimethylethylenediamine (0.2 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 110-130 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(3,5-dimethylphenoxy)benzaldehyde.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The copper(I) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial to maintain its catalytic activity.
-
Base: Anhydrous potassium or cesium carbonate is used to deprotonate the phenol, forming the more nucleophilic phenoxide, which is essential for the coupling reaction. Cesium carbonate is often more effective but also more expensive.
-
Ligand: Ligands like DMEDA accelerate the reaction by solubilizing the copper catalyst and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.[3]
-
Solvent: Anhydrous, high-boiling point solvents like toluene or dioxane are used to achieve the necessary reaction temperature and to ensure all reactants are in solution.
Diagram: Proposed Synthetic Workflow
Sources
A Technical Guide to the Spectroscopic Characterization of 2-(3,5-Dimethylphenoxy)benzaldehyde
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(3,5-Dimethylphenoxy)benzaldehyde, a molecule of interest in synthetic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established principles of spectroscopic analysis. While experimental data for this specific molecule is not widely published, this guide offers a robust predictive framework for its characterization using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Introduction
2-(3,5-Dimethylphenoxy)benzaldehyde belongs to the class of aromatic ether aldehydes, compounds that are valuable intermediates in the synthesis of more complex molecular architectures. The accurate characterization of such molecules is paramount to ensure purity, confirm structural integrity, and understand electronic properties, which are critical for their intended applications. This guide explains the causality behind the expected spectroscopic features, providing a self-validating system for researchers who may synthesize or encounter this compound.
The structure of 2-(3,5-Dimethylphenoxy)benzaldehyde, with its distinct benzaldehyde and 3,5-dimethylphenoxy moieties, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is key to its unambiguous identification.
Figure 1: Chemical structure of 2-(3,5-Dimethylphenoxy)benzaldehyde.
Infrared (IR) Spectroscopy
Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for identifying the presence of these groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is analyzed for the presence of characteristic absorption bands.
Expected IR Data for 2-(3,5-Dimethylphenoxy)benzaldehyde:
The IR spectrum of this molecule is expected to be dominated by features from the aldehyde, the aromatic rings, and the ether linkage.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| Aldehyde C-H | Stretch | ~2850 and ~2750 | Medium, often sharp |
| Aldehyde C=O | Stretch | ~1700 | Strong, sharp |
| Aromatic C-H | Stretch | 3100-3000 | Medium to weak |
| Aromatic C=C | Stretch | 1600-1450 | Medium to strong (multiple bands) |
| C-O-C (Ether) | Asymmetric Stretch | ~1250 | Strong |
| C-H (Methyl) | Stretch | 2980-2900 | Medium |
Interpretation:
The most diagnostic peaks will be the strong carbonyl (C=O) stretch around 1700 cm⁻¹ and the characteristic pair of aldehyde C-H stretching bands near 2850 and 2750 cm⁻¹.[1][2] The presence of a strong band around 1250 cm⁻¹ would be indicative of the aryl ether C-O-C linkage. The aromatic C=C stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ region, confirming the presence of the benzene rings.
Figure 2: Workflow for IR spectral analysis.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Basis: ¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Integrals and chemical shifts are then determined.
Expected ¹H NMR Data for 2-(3,5-Dimethylphenoxy)benzaldehyde (in CDCl₃):
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aldehyde (-CHO) | 9.9 - 10.5 | Singlet (s) | 1H | Highly deshielded by the adjacent carbonyl group.[3] |
| Aromatic (Benzaldehyde Ring) | 7.0 - 8.0 | Multiplets (m) | 4H | Protons on the benzaldehyde ring will be deshielded, with complex splitting patterns due to ortho, meta, and para couplings. |
| Aromatic (Dimethylphenoxy Ring) | 6.5 - 7.0 | Singlets/Doublets (s/d) | 3H | Protons on the dimethylphenoxy ring will be in a more shielded environment compared to the benzaldehyde ring. |
| Methyl (-CH₃) | 2.2 - 2.4 | Singlet (s) | 6H | Two equivalent methyl groups on the phenoxy ring. |
Interpretation:
The most downfield signal will be the singlet corresponding to the aldehyde proton, which is highly characteristic.[3] The aromatic region will show two distinct sets of signals: a more deshielded set for the benzaldehyde ring protons and a more shielded set for the dimethylphenoxy ring protons. The singlet integrating to 6H in the upfield region will confirm the presence of the two equivalent methyl groups.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Basis: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically used compared to ¹H NMR.
-
Data Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each carbon.
-
Data Processing: Similar to ¹H NMR, the data is processed to yield a spectrum showing chemical shifts.
Expected ¹³C NMR Data for 2-(3,5-Dimethylphenoxy)benzaldehyde (in CDCl₃):
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale |
| Aldehyde (C=O) | 190 - 195 | The carbonyl carbon is highly deshielded.[4] |
| Aromatic (C-O, C-CHO) | 150 - 165 | Carbons directly attached to oxygen or the aldehyde group are deshielded. |
| Aromatic (C-H, C-C) | 110 - 140 | Aromatic carbons not attached to heteroatoms. |
| Methyl (-CH₃) | 20 - 25 | Aliphatic methyl carbons. |
Interpretation:
The carbonyl carbon of the aldehyde will be the most downfield signal, typically above 190 ppm.[4] The spectrum will show a number of signals in the aromatic region (110-165 ppm), corresponding to the inequivalent carbons of the two aromatic rings. The upfield region will feature a signal around 20-25 ppm for the two equivalent methyl carbons.
Figure 3: Predicted ¹H and ¹³C NMR chemical shift regions.
Mass Spectrometry (MS)
Theoretical Basis: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with high-energy electrons, causing them to lose an electron and form a molecular ion (M⁺•).
-
Fragmentation: The molecular ion, being a radical cation, is unstable and undergoes fragmentation to produce smaller, characteristic fragment ions.
-
Detection: The ions are separated by their m/z ratio and detected.
Expected Mass Spectrum for 2-(3,5-Dimethylphenoxy)benzaldehyde:
-
Molecular Ion (M⁺•): The molecular weight of C₁₅H₁₄O₂ is 226.27 g/mol . Therefore, the molecular ion peak is expected at m/z = 226.
-
Key Fragmentations:
-
Loss of H•: A peak at m/z = 225 ([M-H]⁺) is expected due to the loss of the aldehydic hydrogen radical.
-
Loss of •CHO: A peak at m/z = 197 ([M-CHO]⁺) from the loss of the formyl radical.
-
Cleavage of the Ether Bond: Fragmentation at the ether linkage can lead to ions corresponding to the benzaldehyde and dimethylphenoxy moieties.
-
Interpretation:
The presence of a peak at m/z = 226 would confirm the molecular weight of the compound. The fragmentation pattern, particularly the loss of the aldehyde group and cleavage around the ether oxygen, would provide strong evidence for the proposed structure.
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic characterization of 2-(3,5-Dimethylphenoxy)benzaldehyde. By understanding the expected IR, NMR, and MS data, researchers can confidently identify and verify the structure of this compound. The provided protocols and interpretations serve as a valuable resource for guiding experimental work and data analysis in the fields of synthetic chemistry and drug development.
References
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Supporting Information. (2017). Chem. Int. Ed., 129, 8313–8317.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0006115).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
- C-13 NMR Spectrum. (n.d.).
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0275805).
- Apollo Scientific. (n.d.). 2-(3,5-Dimethylphenoxy)benzaldehyde.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde.
- Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of benzaldehyde.
- Doc Brown's Chemistry. (n.d.). Proton 1H NMR spectrum of benzaldehyde.
- PubChem. (n.d.). Benzaldehyde, 3,5-dimethyl-.
- NIST. (n.d.). Benzaldehyde, 2,3-dimethoxy-.
- Berkeley Learning Hub. (2025). Benzaldehyde IR Spectrum Analysis.
- Benchchem. (2025). A Comparative Guide to the Spectroscopic Properties of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde and Its Analogs.
- The Royal Society of Chemistry. (2015). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information.
- A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. (2001).
- Dragone, V., Sans, V., Rosnes, M. H., & Cronin, L. (2013). 3D-printed devices for continuous-flow organic chemistry. ResearchGate.
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- ChemicalBook. (n.d.). 2,3-Dimethoxybenzaldehyde(86-51-1) IR Spectrum.
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- SpectraBase. (n.d.). Benzaldehyde, 2,3-dimethoxy-5-(methylthio)-.
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- Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. (2004). ResearchGate.
- Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. (2004). MDPI.
- mzCloud. (2014). 2 4 5 Trimethoxybenzaldehyde.
- Synthesis, characterization, crystal structure, antioxidant, and cytotoxicity studies of Ni(II) complexes derived from 2-(benzyloxy)benzoylhydrazone and different aldehydes. (n.d.). University of Toyama.
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Application Notes and Protocols for the Synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde via Ullmann Condensation
This guide provides a comprehensive overview and detailed protocol for the synthesis of 2-(3,5-dimethylphenoxy)benzaldehyde, a diaryl ether of significant interest in medicinal chemistry and materials science. The Ullmann condensation, a cornerstone of C-O bond formation, is presented here in its modern, ligand-accelerated iteration, offering a robust and efficient pathway to the target molecule. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this valuable synthetic transformation.
Introduction: The Strategic Importance of Diaryl Ethers and the Ullmann Condensation
The diaryl ether motif is a privileged scaffold found in a vast array of biologically active natural products, pharmaceuticals, and advanced materials.[1] Its synthesis, therefore, is of paramount importance. The Ullmann condensation, first reported by Fritz Ullmann in the early 20th century, has long been a key method for constructing this linkage via a copper-catalyzed reaction between an aryl halide and a phenol.[2][3]
Historically, the Ullmann reaction was plagued by harsh conditions, such as high temperatures (often exceeding 200°C) and the need for stoichiometric amounts of copper.[2][4] However, the last two decades have witnessed a renaissance of this reaction, driven by the introduction of ligand-accelerated protocols. These modern adaptations employ catalytic amounts of a copper source in the presence of a chelating ligand, enabling the reaction to proceed under significantly milder conditions with a broader substrate scope.[1][5] This guide will focus on such a contemporary approach for the synthesis of 2-(3,5-dimethylphenoxy)benzaldehyde.
The Ullmann Condensation: Mechanism and Key Parameters
A thorough understanding of the reaction mechanism is crucial for successful protocol development and troubleshooting. The currently accepted catalytic cycle for the ligand-assisted Ullmann diaryl ether synthesis is depicted below.
Catalytic Cycle
Figure 1: Proposed catalytic cycle for the ligand-assisted Ullmann diaryl ether synthesis.
The cycle is generally understood to proceed through the following key steps:
-
Formation of the Copper(I) Phenoxide: The active Cu(I) catalyst, stabilized by a ligand (L), reacts with the deprotonated phenol (phenoxide) to form a copper(I) phenoxide complex.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide complex, forming a transient Cu(III) intermediate.
-
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired C-O bond of the diaryl ether product and regenerate a Cu(I) species.
-
Catalyst Regeneration: The Cu(I) species is regenerated back into the active catalyst, ready to participate in the next catalytic cycle.
Critical Parameters and Reagent Selection
The success of the Ullmann condensation is highly dependent on the judicious choice of several key parameters:
-
Copper Source: Copper(I) salts, such as CuI, are most commonly used as they can directly enter the catalytic cycle. Other sources like CuO nanoparticles have also been shown to be effective.[1]
-
Aryl Halide: The reactivity of the aryl halide follows the order I > Br >> Cl.[1] For the synthesis of 2-(3,5-dimethylphenoxy)benzaldehyde, 2-iodobenzaldehyde would be the most reactive starting material, though 2-bromobenzaldehyde can also be used, potentially requiring slightly more forcing conditions.
-
Ligand: The choice of ligand is critical for stabilizing the copper catalyst and promoting the reaction at lower temperatures. Simple and inexpensive amino acids, such as N,N-dimethylglycine, have proven to be highly effective in accelerating Ullmann-type diaryl ether syntheses.[5][6] Picolinic acid is another excellent choice, particularly for sterically hindered substrates.[3][7][8]
-
Base: A base is required to deprotonate the phenol. Inorganic bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are commonly employed. Cs₂CO₃ is often favored for its high solubility in organic solvents.[5]
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are typically used to facilitate the dissolution of the reagents.[2] Dioxane is also a common choice, particularly in ligand-promoted reactions.[5]
Experimental Protocol: Synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde
This protocol is adapted from modern, ligand-assisted Ullmann condensation procedures.[5][6]
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 2-Iodobenzaldehyde | ≥98% | Commercially available | |
| 3,5-Dimethylphenol | ≥99% | Commercially available | |
| Copper(I) Iodide (CuI) | 99.99% | Commercially available | |
| N,N-Dimethylglycine | ≥98% | Commercially available | |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially available | Should be dried before use |
| Dioxane | Anhydrous | Commercially available | |
| Ethyl Acetate | ACS Grade | Commercially available | For workup and chromatography |
| Hexanes | ACS Grade | Commercially available | For chromatography |
| Silica Gel | 230-400 mesh | Commercially available | For column chromatography |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially available | For drying |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Step-by-Step Procedure
Figure 2: Experimental workflow for the synthesis of 2-(3,5-dimethylphenoxy)benzaldehyde.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylphenol (1.2 mmol, 1.2 equiv.), copper(I) iodide (0.1 mmol, 10 mol%), N,N-dimethylglycine (0.2 mmol, 20 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add 2-iodobenzaldehyde (1.0 mmol, 1.0 equiv.) and anhydrous dioxane (5 mL).
-
Reaction: Place the flask in a preheated oil bath at 90-110°C and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 2-(3,5-dimethylphenoxy)benzaldehyde.
Characterization
The purified product should be characterized by standard spectroscopic methods to confirm its identity and purity.
-
¹H NMR (400 MHz, CDCl₃):
-
Aldehyde proton (CHO): Expected as a singlet around δ 10.0-10.5 ppm.
-
Aromatic protons: A complex multiplet pattern is expected in the range of δ 6.5-8.0 ppm. The protons on the benzaldehyde ring will be distinct from those on the dimethylphenoxy ring.
-
Methyl protons (CH₃): A singlet integrating to 6 protons is expected around δ 2.2-2.4 ppm.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
Carbonyl carbon (C=O): Expected in the range of δ 190-195 ppm.
-
Aromatic carbons: Multiple signals are expected in the aromatic region (δ 110-160 ppm), including the carbon attached to the ether oxygen.
-
Methyl carbons (CH₃): A signal is expected around δ 20-25 ppm.
-
-
Mass Spectrometry (ESI-MS): Calculate the expected m/z for [M+H]⁺ and [M+Na]⁺ and compare with the experimental data.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands, including the C=O stretch of the aldehyde (around 1700 cm⁻¹) and the C-O-C stretch of the diaryl ether (around 1200-1250 cm⁻¹).
Troubleshooting and Safety Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, insufficient base, or low temperature. | Ensure the use of high-purity CuI. Dry the Cs₂CO₃ thoroughly before use. Increase the reaction temperature in 10°C increments. |
| Formation of side products | Homocoupling of the aryl halide. | Ensure a slight excess of the phenol is used. Maintain a strictly inert atmosphere. |
| Difficult purification | Co-elution of starting materials and product. | Optimize the eluent system for column chromatography by testing various solvent ratios with TLC. |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Aryl halides and organic solvents are flammable and/or toxic. Handle with care.
-
Copper salts can be harmful if ingested. Avoid creating dust.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The ligand-assisted Ullmann condensation provides a powerful and reliable method for the synthesis of 2-(3,5-dimethylphenoxy)benzaldehyde. By carefully selecting the catalyst system, base, and solvent, and by adhering to the detailed protocol, researchers can achieve high yields of the desired diaryl ether under relatively mild conditions. This application note serves as a comprehensive guide to facilitate the successful implementation of this important transformation in a laboratory setting.
References
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Slideshare. (n.d.). Ullmann reaction. Retrieved from [Link]
-
Hassanpour, A., & Nasrollahzadeh, M. (2017). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. RSC Advances, 7(83), 52785-52803. Retrieved from [Link]
-
Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. Retrieved from [Link]
-
Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. Retrieved from [Link]
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
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PubMed. (2003). N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides. Organic Letters. Retrieved from [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. Retrieved from [Link]
-
Semantic Scholar. (2010). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry. Retrieved from [Link]
-
SciSpace. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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Monir, K., & Ayazi, Z. (2017). Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. Current Organic Chemistry, 21(25), 2535-2555. Retrieved from [Link]
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Williamson Ether Synthesis for Phenoxybenzaldehydes
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Importance of Phenoxybenzaldehydes and the Williamson Ether Synthesis
Phenoxybenzaldehydes are a critical class of aromatic ethers that serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. Their molecular architecture, featuring a reactive aldehyde group and a stable diaryl ether linkage, makes them valuable building blocks for more complex molecules. The Williamson ether synthesis, a cornerstone of organic chemistry for over 170 years, remains one of the most reliable and widely employed methods for constructing the crucial C-O-C ether bond in these compounds.[1][2][3][4]
This guide provides an in-depth exploration of the Williamson ether synthesis as it applies to the preparation of phenoxybenzaldehydes. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings, strategic considerations for maximizing yield and purity, and detailed, field-proven protocols. Our aim is to equip researchers with the expertise to not only successfully synthesize these target molecules but also to troubleshoot and optimize the reaction for their specific needs.
I. Foundational Principles: The Mechanism and its Implications
The Williamson ether synthesis is fundamentally a bimolecular nucleophilic substitution (SN2) reaction.[1][2][5] The process involves the reaction of a phenoxide ion (the nucleophile) with an alkyl or aryl halide (the electrophile).
The core transformation can be broken down into two key stages:
-
Deprotonation: A base is used to deprotonate a hydroxybenzaldehyde, generating a highly reactive phenoxide ion.
-
Nucleophilic Attack: The phenoxide ion then attacks the electrophilic carbon of a haloarene, displacing the halide and forming the diaryl ether linkage.[1][6]
Mechanistic Diagram: Williamson Ether Synthesis
Caption: General mechanism of the Williamson ether synthesis for phenoxybenzaldehydes.
Key Considerations for Success:
-
Substrate Choice: The SN2 mechanism is highly sensitive to steric hindrance.[7] Therefore, it is generally preferable for the less hindered reaction partner to be the halide. However, in the synthesis of diaryl ethers, both partners are aromatic rings. In this case, the electronic properties of the rings become a dominant factor.
-
Leaving Group: The efficiency of the displacement reaction is dependent on the nature of the leaving group. Generally, the reactivity follows the trend I > Br > Cl > F.[5]
-
Base Selection: The choice of base is critical for the complete deprotonation of the phenol without promoting unwanted side reactions. For phenols, which are more acidic than aliphatic alcohols, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.[7][8]
II. Strategic Protocol Design for Phenoxybenzaldehyde Synthesis
The synthesis of phenoxybenzaldehydes requires careful consideration of several factors to maximize yield and minimize byproducts. Here, we present a generalized protocol, followed by a discussion of key optimization parameters.
General Protocol: Synthesis of 3-Phenoxybenzaldehyde
This protocol details the synthesis of 3-phenoxybenzaldehyde from 3-hydroxybenzaldehyde and bromobenzene.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Hydroxybenzaldehyde | 122.12 | 12.21 g | 0.10 |
| Bromobenzene | 157.01 | 16.49 g | 0.105 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 20.73 g | 0.15 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
| Toluene | 92.14 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-hydroxybenzaldehyde (12.21 g, 0.10 mol) and anhydrous potassium carbonate (20.73 g, 0.15 mol).
-
Solvent Addition: Add 100 mL of N,N-dimethylformamide (DMF).
-
Heating and Phenoxide Formation: Begin stirring and heat the mixture to 90-100°C under a nitrogen atmosphere. Maintain this temperature for 1 hour to ensure complete formation of the potassium phenoxide.
-
Addition of Haloarene: Slowly add bromobenzene (16.49 g, 0.105 mol) to the reaction mixture dropwise over 30 minutes.
-
Reaction: Continue to heat the reaction mixture at 120-130°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 500 mL of ice-cold water and stir for 30 minutes.
-
Extract the aqueous layer with toluene (3 x 100 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 100 mL), followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude 3-phenoxybenzaldehyde by vacuum distillation or column chromatography on silica gel.[9] A common purification method involves the formation of a bisulfite adduct, which can be isolated and then decomposed to yield the pure aldehyde.[9][10][11]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 3-phenoxybenzaldehyde.
III. Optimization and Troubleshooting
A. Choice of Base and Solvent
The selection of the base and solvent system is crucial for the success of the Williamson ether synthesis.
-
Bases: For synthesizing aryl ethers, common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH).[8] Stronger bases like sodium hydride (NaH) can also be used, but are often unnecessary for the more acidic phenols and can increase the risk of side reactions.[5][12]
-
Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are highly effective as they can solvate the cation of the phenoxide, leaving the oxygen anion more nucleophilic.[1][7][13]
B. Phase-Transfer Catalysis: An Efficient Alternative
Phase-transfer catalysis (PTC) offers a powerful alternative to traditional homogeneous reaction conditions, particularly for industrial applications.[1][14] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide from an aqueous phase to an organic phase where the haloarene is dissolved.[1][15][16] This approach can lead to milder reaction conditions, faster reaction times, and simplified workup procedures.[14][15]
C. Common Side Reactions and Mitigation Strategies
Two primary side reactions can compete with the desired O-alkylation in the synthesis of phenoxybenzaldehydes:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (typically at the ortho or para positions).[1][7]
-
Mitigation: The choice of solvent plays a significant role in directing the regioselectivity. Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.[7]
-
-
Elimination (E2): While less common with aryl halides, if an alkyl halide with β-hydrogens is used, the basic phenoxide can induce an E2 elimination reaction to form an alkene.[6][7]
-
Mitigation: This is generally not a concern when both reactants are aromatic.
-
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low Yield | Incomplete reaction | Extend reaction time, increase temperature, or use a more reactive halide (I > Br > Cl). |
| Poor phenoxide formation | Ensure the base is anhydrous and used in sufficient excess. | |
| Formation of C-alkylated byproduct | Non-optimal solvent | Switch to a polar aprotic solvent like DMF or DMSO.[7] |
| Difficult Purification | Presence of unreacted starting materials | Optimize reaction stoichiometry and monitor for completion by TLC. |
IV. Product Characterization
The identity and purity of the synthesized phenoxybenzaldehyde should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of the final product. The spectra will show characteristic signals for the aldehyde proton (~9.8-10.0 ppm in ¹H NMR) and the aromatic protons and carbons.[17]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong carbonyl (C=O) stretch for the aldehyde group around 1700 cm⁻¹ and C-O-C stretching vibrations for the ether linkage.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the product.[18]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
V. Conclusion
The Williamson ether synthesis is a robust and versatile method for the preparation of phenoxybenzaldehydes. By understanding the underlying SN2 mechanism and carefully selecting reaction parameters such as the base, solvent, and temperature, researchers can achieve high yields of the desired product. The use of phase-transfer catalysis offers a valuable process intensification strategy. Careful monitoring of the reaction and appropriate purification and characterization techniques are essential for obtaining high-purity phenoxybenzaldehydes for use in further synthetic applications.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Khan Academy. Williamson ether synthesis. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. [Link]
-
Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]
-
Sci-Hub. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
Journal of Chemical Education. An Ether Synthesis Using Phase Transfer Catalysis. [Link]
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-
ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis. [Link]
-
Organic Chemistry Research. (2017). An efficient tandem synthesis of alkyl aryl ethers.... [Link]
-
ResearchGate. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]
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Williamson Ether Synthesis. [Link]
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Chemistry Steps. The Williamson Ether Synthesis. [Link]
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-
RSC Publishing. (2016, July 21). A review on the advancement of ether synthesis from organic solvent to water. [Link]
-
YouTube. (2020, October 20). Williamson Ether Synthesis. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
ResearchGate. (2025, August 6). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. [Link]
-
PubMed. (2011). Identification and structure elucidation of a p-phenoxybenzaldehyde in bamboo shoots by HPLC-ESI/MS/MS and NMR. [Link]
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The Williamson Ether Synthesis. [Link]
-
RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
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International Journal of Computational Engineering Research. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]
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Eureka | Patsnap. Preparation method of m-phenoxy benzaldehyde. [Link]
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Organic Syntheses Procedure. Synthesis of Phenols from Benzoic Acids. [Link]
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LookChem. Cas 39515-51-0,3-Phenoxy-benzaldehyde. [Link]
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PrepChem.com. Synthesis of meta-phenoxybenzaldehyde. [Link]
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SpectraBase. 3-(4-Methoxyphenoxy)benzaldehyde - Optional[13C NMR] - Spectrum. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]
-
PubChem. 3-Phenoxybenzaldehyde. [Link]
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Topic: Catalyst for 2-(3,5-Dimethylphenoxy)benzaldehyde Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Application Note: A Ligand-Accelerated, Copper-Catalyzed Ullmann Condensation Protocol for the Synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde
This guide provides a comprehensive, field-proven protocol for the synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde, a valuable diaryl ether intermediate. We move beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to not only replicate the synthesis but also to intelligently adapt it. The core of this methodology is a modern iteration of the Ullmann condensation, leveraging a copper(I) catalyst system enhanced by a chelating ligand to achieve efficient C-O bond formation under significantly milder conditions than traditional methods.
Foundational Principles: The Modern Ullmann Condensation
The synthesis of diaryl ethers is a fundamental transformation in organic chemistry, with the resulting structural motif present in numerous natural products and pharmaceuticals.[1][2] The Ullmann condensation, first reported over a century ago, is a classic copper-promoted C-O cross-coupling reaction between an aryl halide and a phenol.[3][4]
Historically, this reaction was plagued by harsh requirements, including high temperatures (often >200 °C) and stoichiometric amounts of copper metal, which limited its scope and functional group tolerance.[1][5] The modern paradigm shift involves the use of soluble copper(I) salts (e.g., CuI) in catalytic amounts, co-catalyzed by a chelating ligand. This innovation dramatically improves reaction efficiency and broadens the substrate scope.[5]
The Role of the Catalyst System:
-
Copper(I) Source: Copper(I) iodide (CuI) is a commonly used and effective precursor for the active Cu(I) catalyst. It is believed that the Cu(I) species is the true catalyst, capable of entering the catalytic cycle.[6][7]
-
Ligand: The ligand is arguably the most critical component of the modern Ullmann reaction. Simple, bidentate ligands such as N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline chelate to the copper center. This chelation stabilizes the copper catalyst, increases its solubility, and, most importantly, facilitates the key steps of oxidative addition and reductive elimination, thereby lowering the activation energy of the reaction.[5][8] This allows the reaction to proceed at much lower temperatures (e.g., 100-130 °C).
-
Base: A base is required to deprotonate the phenol (3,5-dimethylphenol), forming the corresponding phenoxide. This phenoxide is the active nucleophile that coordinates to the copper center. While various bases can be used, potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are particularly effective.[1] Cs₂CO₃ is often favored for its higher solubility in organic solvents, though K₂CO₃ provides an excellent, cost-effective alternative.
Catalytic Cycle Mechanism
The precise mechanism of the ligand-assisted Ullmann condensation is a subject of extensive study, but a widely accepted catalytic cycle is illustrated below. The cycle is initiated by the formation of a copper(I) phenoxide complex. This complex then undergoes oxidative addition with the aryl halide (2-chlorobenzaldehyde) to form a transient, high-energy copper(III) intermediate. The final, crucial step is the reductive elimination of this intermediate, which forms the desired C-O bond of the diaryl ether product and regenerates the active copper(I) catalyst.[6][9][10]
Caption: Proposed catalytic cycle for the ligand-assisted Ullmann C-O coupling reaction.
Comparative Catalyst System Data
The choice of catalyst, ligand, base, and solvent significantly impacts reaction efficiency. Below is a summary of common systems used for Ullmann diaryl ether synthesis, providing a basis for experimental design and optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield | Reference |
| CuI (5-10) | None (Traditional) | K₂CO₃ (2.0) | DMF, Pyridine | 150-220 | Variable, often low | [1][3] |
| CuI (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ (2.0) | Toluene | 110 | Good to Excellent | [1][5] |
| CuI (10) | DMEDA (20) | K₂CO₃ (2.0) | Dioxane | 100-110 | Good to Excellent | [5] |
| CuI (15) | 1,3-Diphenyl-1,3-propanedione (15) | KF/Al₂O₃ (5.0) | Toluene | 100-110 | Good | [11] |
| CuCl (10) | Dimethylglycine (20) | Cs₂CO₃ (2.0) | DMF | 130 | Moderate to Good | [2] |
DMEDA = N,N'-dimethylethylenediamine; DMF = Dimethylformamide
Based on a balance of efficiency, cost, and availability, the CuI/DMEDA/K₂CO₃ system in a suitable solvent like dioxane or toluene presents a robust and reliable choice for the synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde.
Detailed Experimental Protocol
This protocol details the synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde from 2-chlorobenzaldehyde and 3,5-dimethylphenol.
Materials & Reagents:
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 equiv)
-
Anhydrous Toluene or Dioxane
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for chromatography)
Equipment:
-
Schlenk flask or oven-dried, two-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,5-dimethylphenol (1.2 equiv), finely powdered anhydrous potassium carbonate (2.0 equiv), and copper(I) iodide (0.1 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial as oxygen can interfere with the catalytic cycle.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (or dioxane) to create a slurry of approximately 0.5 M concentration with respect to the limiting reagent. Add N,N'-dimethylethylenediamine (DMEDA, 0.2 equiv) via syringe, followed by 2-chlorobenzaldehyde (1.0 equiv).
-
Reaction Conditions: Equip the flask with a reflux condenser (also under inert gas). Lower the flask into a heating mantle and heat the mixture to reflux (approx. 110 °C for toluene) with vigorous stirring.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x). The aqueous washes help remove any remaining base and the DMEDA ligand.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude residue should be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(3,5-Dimethylphenoxy)benzaldehyde as a pure solid or oil.[16]
Safety and Handling
-
Aryl Halides & Phenols: 2-Chlorobenzaldehyde and 3,5-dimethylphenol are irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Copper Salts: Copper(I) iodide is harmful if swallowed and can cause irritation.[10] Avoid inhalation of dust.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Handle only in a fume hood away from ignition sources.
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere to ensure catalyst efficacy and safety.
References
-
Wikipedia. Ullmann condensation. [Link]
-
Wikipedia. Ullmann reaction. [Link]
-
Marcoux, J.-F., Doye, S., & Buchwald, S. L. (2000). A General Copper-Catalyzed Synthesis of Diaryl Ethers. Journal of the American Chemical Society, 122(18), 4605–4614. [Link]
-
Slideshare. Ullmann reaction. [Link]
-
Li, P., et al. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances. [Link]
-
SynArchive. Ullmann Condensation. [Link]
-
Evano, G., et al. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. PMC - NIH. [Link]
-
Shen, H.-C., et al. (2022). Ligand-Enabled Copper-Catalyzed Ullmann-Type S–C Bond Formation to Access Sulfilimines. Organic Letters. [Link]
-
RSC Publishing. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. [Link]
-
Hosseinzadeh, R., et al. (2008). Synthesis of Diaryl Ethers Through the Copper-Catalyzed Arylation of Phenols with Aryl Iodides Using KF/Al2O3. Taylor & Francis Online. [Link]
-
Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. [Link]
-
Bacon, R. G. R., & Rennison, S. C. (1969). Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
van der Vight, L. P., et al. (2015). The Mechanism of the Modified Ullmann Reaction. ResearchGate. [Link]
-
Inam, M., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Name of the Journal. [Link]
-
ResearchGate. Commonly used ligands applied for Cu-catalyzed Ullmann reactions. [Link]
-
El-Sayed, N. F., et al. (2022). Heterocyclic compounds derived from cyclohexane-1,4-dione: synthesis of tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives as target SARS-CoV-2 main protease (Mpro) and potential anti-Covid-19. PMC - NIH. [Link]
-
FooDB. Showing Compound 3,5-Dimethylphenol (FDB007241). [Link]
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-
PrepChem.com. Preparation of 2-chlorobenzaldehyde. [Link]
-
PrepChem.com. Preparation of 3,5-dimethylphenol. [Link]
- Google Patents.
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The Good Scents Company. 3,5-xylenol. [Link]
-
Chemical Science. Palladium-catalyzed intermolecular [4 + 1] annulation of N-phenoxyacetamides with aldehydes. [Link]
-
Green Chemistry - RSC Publishing. Three-component synthesis of 2-amino-4H-chromene derivatives. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
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Application Note: Purification of 2-(3,5-Dimethylphenoxy)benzaldehyde by Column Chromatography
<
Introduction
2-(3,5-Dimethylphenoxy)benzaldehyde is a key intermediate in the synthesis of various organic compounds, finding applications in pharmaceuticals, agrochemicals, and materials science. The purity of this aldehyde is paramount for the success of subsequent synthetic steps and the quality of the final product. Column chromatography is a widely employed purification technique that separates compounds based on their differential adsorption onto a stationary phase.[1][2] This application note provides a detailed protocol for the purification of 2-(3,5-Dimethylphenoxy)benzaldehyde using silica gel column chromatography, addressing potential challenges and offering troubleshooting strategies.
A common impurity in aldehyde samples is the corresponding carboxylic acid, formed via air oxidation.[3][4] Column chromatography effectively separates the less polar aldehyde from the more polar carboxylic acid.[3][5]
Principle of Separation
Column chromatography operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[6][7] In this case, silica gel, a polar adsorbent, serves as the stationary phase. The mobile phase, a solvent system of optimized polarity, carries the crude sample through the column. 2-(3,5-Dimethylphenoxy)benzaldehyde, being a moderately polar compound, will interact with the silica gel. By carefully selecting the mobile phase, impurities with different polarities can be selectively eluted, allowing for the isolation of the pure aldehyde. Less polar compounds will travel faster down the column, while more polar compounds will be retained longer.[6]
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before proceeding with column chromatography, it is crucial to develop a suitable solvent system using Thin-Layer Chromatography (TLC).[8] TLC is a rapid and efficient method to determine the optimal mobile phase for separation and to assess the purity of the crude product.[4]
TLC Protocol:
-
Plate Preparation: Use silica gel coated TLC plates (e.g., Silica Gel 60 F254).
-
Spotting: Dissolve a small amount of the crude 2-(3,5-Dimethylphenoxy)benzaldehyde in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or diethyl ether).
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate and visualize the spots under UV light (254 nm). Aldehydes can also be visualized using specific staining agents.[9]
-
Rf Calculation: Calculate the Retention Factor (Rf) for the desired compound and impurities. The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[10][11][12][13][14] An ideal Rf value for the target compound for column chromatography is typically between 0.2 and 0.4 to ensure good separation.[12][15]
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| Crude 2-(3,5-Dimethylphenoxy)benzaldehyde | Synthesis Grade | --- |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier |
| n-Hexane | HPLC Grade | Standard Supplier |
| Ethyl Acetate | HPLC Grade | Standard Supplier |
| Dichloromethane | ACS Grade | Standard Supplier |
| TLC Plates | Silica Gel 60 F254 | Standard Supplier |
| Glass Chromatography Column | --- | Standard Supplier |
| Cotton or Glass Wool | --- | Standard Supplier |
| Sand | Washed and Dried | Standard Supplier |
| Collection Tubes | --- | Standard Supplier |
Detailed Protocol for Column Chromatography
Column Packing (Slurry Method)
-
Preparation: Secure a glass chromatography column vertically to a stand. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[16]
-
Slurry Creation: In a beaker, create a slurry of silica gel with the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Packing: Pour the slurry into the column. Gently tap the column to dislodge any air bubbles and to ensure even packing.[16]
-
Equilibration: Allow the solvent to drain until it is just above the level of the silica gel. Never let the column run dry.[2]
Sample Loading
-
Dissolution: Dissolve the crude 2-(3,5-Dimethylphenoxy)benzaldehyde in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Application: Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.[2]
-
Adsorption: Allow the sample to adsorb onto the silica gel by draining the solvent until it is just above the silica surface.
Elution and Fraction Collection
-
Elution: Carefully add the mobile phase to the top of the column. Begin elution by opening the stopcock.
-
Gradient Elution (Optional but Recommended): Start with a low polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. This allows for the elution of non-polar impurities first, followed by the target compound.
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.
-
Monitoring: Monitor the separation by collecting small fractions and analyzing them by TLC.[8]
Workflow Diagram
Caption: Workflow for the purification of 2-(3,5-Dimethylphenoxy)benzaldehyde.
Data Presentation and Expected Results
The success of the purification is determined by the separation of the target aldehyde from its impurities. A hypothetical purification is summarized in the table below.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Gradient) | Hexane:Ethyl Acetate (98:2 to 90:10) |
| Crude Sample Weight | 5.0 g |
| Purified Product Weight | 4.2 g |
| Yield | 84% |
| Rf of Purified Product | 0.35 (in 90:10 Hexane:Ethyl Acetate) |
| Purity (by HPLC/NMR) | >98% |
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Poor Separation | Inappropriate mobile phase polarity. | Re-optimize the solvent system using TLC.[15] |
| Column overloading. | Reduce the amount of sample loaded onto the column. | |
| Compound Stuck on Column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A "methanol purge" can be used to elute highly polar compounds.[17] |
| Compound decomposition on silica. | Silica gel can be slightly acidic. Consider deactivating the silica with triethylamine or using a different stationary phase like alumina.[15][18] | |
| Irregular Peak Shapes (Tailing) | Poor column packing. | Ensure the column is packed evenly without air bubbles. |
| Sample is not dissolving well in the mobile phase. | Dissolve the sample in a minimal amount of a stronger, compatible solvent before loading. | |
| Cracked or Channeled Column Bed | Column ran dry. | Always keep the solvent level above the silica gel bed. |
| Rapid changes in solvent polarity. | When running a gradient, increase the polarity gradually. |
Conclusion
This application note provides a comprehensive and robust protocol for the purification of 2-(3,5-Dimethylphenoxy)benzaldehyde using column chromatography. By following the detailed steps for TLC analysis, column preparation, and elution, researchers can achieve high purity of the target compound, which is essential for subsequent applications. The troubleshooting guide offers practical solutions to common challenges encountered during the purification process.
References
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Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry). Retrieved from [Link]
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Chemistry For Everyone. (2025, September 9). What Is The RF Value And Its Importance In Chromatography? [Video]. YouTube. Retrieved from [Link]
-
Chemistry For Everyone. (2025, March 16). What Is The Importance Of RF Value In Chromatography? [Video]. YouTube. Retrieved from [Link]
-
Mastelf. (2024, November 14). Retention Factor in Chromatography: Understanding Its Formula and Significance. Retrieved from [Link]
-
BYJU'S. (n.d.). RF Value Explanation. Retrieved from [Link]
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ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]
-
ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography? Retrieved from [Link]
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Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
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cmu.edu.jm. (2025, February 19). How to Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]
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JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
National Institutes of Health. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
ResearchGate. (2021, November 28). How to purify low boiling aldehydes from a reaction mixture? Is it possible by column chromatography? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Analysis of aldehydic lipid peroxidation products by TLC/densitometry. Retrieved from [Link]
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Unknown. (n.d.). column chromatography.pdf. Retrieved from [Link]
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Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
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ResearchGate. (2025, August 6). TLC of aromatic amines: Separation of p-dimethylaminobenzaldehyde from p-dimethylaminocinnamaldehyde. Retrieved from [Link]
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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Unknown. (n.d.). How to run column chromatography. Retrieved from [Link]
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Unknown. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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ResearchGate. (2013, December 18). What is a suitable solution for eluting both alcohol and aldehyde? Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). Column Chromatography | MIT Digital Lab Techniques Manual. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Aldehydes. Retrieved from [Link]
- Google Patents. (n.d.). EP3686593A1 - Method for detecting aldehyde and ketone by using thin layer chromatography.
- Google Patents. (n.d.). CN105503551A - Method for preparing 2,3-dimethyl benzaldehyde.
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Unknown. (n.d.). 6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases IX, XII and VA - Supporting Information. Retrieved from [Link]
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CNKI. (2001, October 26). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]
-
Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]
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rhodium.ws. (n.d.). A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde. Retrieved from [Link]
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ResearchGate. (2025, October 16). Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. Retrieved from [Link]
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Filo. (2025, September 23). Which of the compounds 2 will be eluted first in column chromatography? a. Benzaldehyde b. N-Decane c. Benzoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). Benzaldehyde, 3,5-dimethyl-. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Synthesis, Mesomorphism, Photophysics and Device Performance of Liquid-crystalline Pincer Complexes of Gold(III). Retrieved from [Link]
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PubChem. (n.d.). 3-(3,5-Dimethylphenoxy)-5-methoxy-4-propan-2-yloxybenzaldehyde. Retrieved from [Link]
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Application Notes and Protocols for the Recrystallization of 2-(3,5-Dimethylphenoxy)benzaldehyde
For correspondence:
Abstract
This document provides a comprehensive guide to the purification of 2-(3,5-Dimethylphenoxy)benzaldehyde via recrystallization. Recognizing that this compound is often synthesized with residual starting materials and side-products, a robust purification protocol is essential for downstream applications in pharmaceutical and materials science research. These application notes detail a systematic approach to solvent selection, the execution of the recrystallization procedure, and methods for troubleshooting common issues. The protocols are designed for researchers, scientists, and drug development professionals aiming to achieve high purity of the target compound.
Introduction: The Rationale for Recrystallization
2-(3,5-Dimethylphenoxy)benzaldehyde is a diaryl ether derivative of significant interest in organic synthesis. Its preparation, commonly through a nucleophilic aromatic substitution reaction such as the Ullmann condensation, can lead to several process-related impurities.[1][2] These may include unreacted starting materials like 3,5-dimethylphenol and a 2-halobenzaldehyde, as well as byproducts from side reactions. Furthermore, like many aldehydes, 2-(3,5-Dimethylphenoxy)benzaldehyde is susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air.[3]
Recrystallization is a powerful and economical technique for the purification of solid organic compounds.[4] The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures.[5] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice of the pure compound, leaving the impurities dissolved in the surrounding solution (mother liquor).[4] This guide will walk the user through a logical workflow to develop an effective recrystallization protocol for 2-(3,5-Dimethylphenoxy)benzaldehyde.
Physicochemical Properties and Impurity Profile
A thorough understanding of the target compound's properties and potential impurities is foundational to designing an effective purification strategy.
Properties of 2-(3,5-Dimethylphenoxy)benzaldehyde
| Property | Value | Source |
| CAS Number | 320423-51-6 | [6] |
| Molecular Formula | C₁₅H₁₄O₂ | [6] |
| Molecular Weight | 226.27 g/mol | [6] |
| Boiling Point | 122-124 °C at 0.05 mmHg | [6] |
| Melting Point | Not definitively reported. Estimated to be in the range of 45-75 °C based on structurally similar compounds. | [4][7][8] |
| Appearance | Expected to be a solid at room temperature, potentially off-white to pale yellow in its crude form. | Inferred |
| Purity (Typical Crude) | ≥95% | [7] |
Note on Melting Point: While a specific melting point is not available in the literature, a successful recrystallization should result in a sharp melting point range (e.g., within 1-2 °C). The melting points of analogous compounds such as 2-(4-methylphenoxy)benzaldehyde (52-54 °C) and 2,4-dimethoxybenzaldehyde (67-72 °C) can serve as a useful reference.[7][9]
Potential Impurities
The nature of impurities will be dictated by the synthetic route employed. For an Ullmann-type synthesis, the following are common:
-
Unreacted Starting Materials: 3,5-dimethylphenol and the corresponding 2-halobenzaldehyde (e.g., 2-chlorobenzaldehyde or 2-bromobenzaldehyde).
-
Oxidation Product: 2-(3,5-Dimethylphenoxy)benzoic acid. This is a common impurity in benzaldehyde derivatives and its polarity is significantly different from the target aldehyde.[3]
-
Homocoupling Products: Minor amounts of symmetrical biaryl compounds from the Ullmann reaction.[3]
Protocol 1: Systematic Solvent Selection for Recrystallization
The choice of solvent is the most critical parameter for a successful recrystallization.[4] The ideal solvent should exhibit high solubility for 2-(3,5-Dimethylphenoxy)benzaldehyde at elevated temperatures and low solubility at room temperature or below.[4] Conversely, impurities should either be insoluble in the hot solvent or remain highly soluble in the cold solvent.[4]
This protocol outlines a systematic screening process to identify a suitable single solvent or a mixed-solvent system.
Materials and Equipment
-
Crude 2-(3,5-Dimethylphenoxy)benzaldehyde
-
Selection of candidate solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, water)
-
Small test tubes (13x100 mm)
-
Hot plate with a sand bath or aluminum block
-
Vortex mixer
-
Ice bath
Single Solvent Screening Procedure
-
Place approximately 50 mg of the crude compound into several separate test tubes.
-
To each tube, add a different candidate solvent dropwise (starting with ~0.5 mL).
-
Agitate the mixture at room temperature. If the compound dissolves completely, the solvent is unsuitable as a single solvent for recrystallization as recovery will be poor.
-
For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the test tube in a sand bath while stirring.
-
Continue adding the hot solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, try inducing crystallization by scratching the inside of the test tube with a glass rod just below the meniscus.
-
Once at room temperature, place the test tube in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid.
Mixed-Solvent System Screening
If no single solvent is found to be ideal, a mixed-solvent system is a powerful alternative.[10][11] This typically consists of a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.[10]
-
Based on the single-solvent screen, identify a "good" solvent and a miscible "poor" solvent.
-
Dissolve ~50 mg of the crude compound in a minimal amount of the hot "good" solvent.
-
While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly turbid (cloudy).[11]
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.[10]
-
Allow the solution to cool slowly to room temperature and then in an ice bath, as described above.
-
Observe the formation of crystals.
Table of Common Recrystallization Solvents and Their Properties
| Solvent | Boiling Point (°C) | Polarity | Common Miscible "Poor" Solvent |
| Ethanol | 78 | Polar | Water, Hexanes |
| Isopropanol | 82 | Polar | Water, Hexanes |
| Ethyl Acetate | 77 | Intermediate | Hexanes |
| Toluene | 111 | Non-polar | Hexanes |
| Hexanes | 69 | Non-polar | N/A (often used as the "poor" solvent) |
| Water | 100 | Very Polar | Ethanol, Isopropanol |
Protocol 2: Bulk Recrystallization of 2-(3,5-Dimethylphenoxy)benzaldehyde
Once a suitable solvent system has been identified, the following protocol can be used for larger quantities of the material.
Experimental Workflow
Caption: Logical flow from crude material to pure product.
Conclusion
The protocols outlined in these application notes provide a systematic and scientifically grounded approach to the purification of 2-(3,5-Dimethylphenoxy)benzaldehyde. By carefully selecting a solvent system and controlling the conditions of crystallization, researchers can effectively remove common impurities, leading to a product of high purity suitable for demanding applications. The troubleshooting guide serves as a practical resource for overcoming common challenges encountered during the recrystallization process. Successful implementation of this protocol will be verified by a significant sharpening of the melting point range and confirmation of structure and purity by spectroscopic methods.
References
-
Chem-Impex. (n.d.). 2,4-Dimethoxybenzaldehyde. Retrieved from [Link]
-
Chemtron Science Laboratories Pvt. Ltd. (n.d.). m-PHENOXY BENZALDEHYDE. Retrieved from [Link]
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University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Ullmann condensation. Retrieved from [Link]
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Nichols, L. (2022, April 7). 3.3F: Mixed Solvents. Chemistry LibreTexts. Retrieved from [Link]
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Chem-Impex. (n.d.). 4-(4-Methylphenoxy)benzaldehyde. Retrieved from [Link]
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Mondal, J., & Singha, D. K. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Inorganic Chemistry, 56(17), 10290–10297. [Link]
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Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. Retrieved from [Link]
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SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
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Wikipedia. (2021, April 17). 2,4-Dimethoxybenzaldehyde. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1474871, 2-(4-Methylphenoxy)benzaldehyde. Retrieved from [Link]
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Application Note: 1H NMR Characterization of 2-(3,5-Dimethylphenoxy)benzaldehyde
Introduction
2-(3,5-Dimethylphenoxy)benzaldehyde is a key intermediate in the synthesis of various organic compounds, finding applications in agrochemicals, pharmaceuticals, and materials science. Its diaryl ether linkage and aldehyde functionality provide a versatile scaffold for further chemical modifications. Accurate structural elucidation is paramount for ensuring the purity and identity of this compound, and high-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for this purpose.
This application note provides a comprehensive guide to the ¹H NMR characterization of 2-(3,5-Dimethylphenoxy)benzaldehyde. It includes a detailed, step-by-step protocol for sample preparation and data acquisition, followed by an in-depth analysis of the expected ¹H NMR spectrum. The causality behind experimental choices and the interpretation of spectral data are explained to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous resource.
Molecular Structure and Proton Environments
The structure of 2-(3,5-Dimethylphenoxy)benzaldehyde contains several distinct proton environments, which will give rise to a characteristic ¹H NMR spectrum. The protons are labeled in the diagram below for assignment purposes.
Figure 1: Molecular structure of 2-(3,5-Dimethylphenoxy)benzaldehyde with proton labeling.
Experimental Protocol: High-Resolution ¹H NMR Spectroscopy
This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of 2-(3,5-Dimethylphenoxy)benzaldehyde. The trustworthiness of the data relies on careful sample preparation and appropriate instrument parameter selection.
Materials and Reagents
-
2-(3,5-Dimethylphenoxy)benzaldehyde sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm, high precision)
-
Pipettes and vials
Workflow for Sample Preparation and Data Acquisition
Figure 2: Experimental workflow for ¹H NMR analysis.
Protocol Steps and Rationale
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 2-(3,5-Dimethylphenoxy)benzaldehyde into a clean, dry vial. This concentration ensures a good signal-to-noise ratio without causing issues with solubility or line broadening.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS). CDCl₃ is a common solvent for organic molecules and its residual peak at 7.26 ppm does not typically interfere with the signals of interest.[1] TMS serves as the internal standard for chemical shift calibration (δ = 0.00 ppm).[1][2][3]
-
Vortex the sample until the solid is completely dissolved. A clear, homogeneous solution is crucial for acquiring a high-resolution spectrum.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal from the CDCl₃ solvent. This compensates for any magnetic field drift during the experiment.
-
Shim the magnetic field to optimize its homogeneity across the sample. This process is critical for achieving sharp spectral lines and accurate coupling constant measurements.
-
Set the appropriate acquisition parameters. A sufficient number of scans (e.g., 8-16) should be averaged to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate signal representation and integration.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each signal to determine the relative number of protons giving rise to that signal.
-
Spectral Interpretation and Analysis
The ¹H NMR spectrum of 2-(3,5-Dimethylphenoxy)benzaldehyde is predicted to show distinct signals corresponding to the aldehyde, aromatic, and methyl protons. The chemical shifts are influenced by the electronic environment of each proton.[4]
Predicted ¹H NMR Data
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |
| H (a) | ~10.0 - 10.5 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect and magnetic anisotropy of the adjacent carbonyl group.[1][5] It typically shows no coupling to other protons, appearing as a sharp singlet.[6][7] |
| H (b, b') | ~7.8 - 8.0 | Multiplet (m) or Doublet of doublets (dd) | 2H | These protons are on the benzaldehyde ring, which is substituted with an electron-withdrawing aldehyde group and an electron-donating phenoxy group. The aldehyde group's deshielding effect dominates, shifting these protons downfield. They will show ortho and meta coupling. |
| H (c) | ~7.5 - 7.7 | Multiplet (m) or Triplet of triplets (tt) | 1H | This proton is also on the benzaldehyde ring. Its chemical shift will be influenced by both substituents. It is expected to show ortho and meta couplings. |
| H (d) | ~7.2 - 7.4 | Multiplet (m) or Triplet (t) | 1H | This proton is ortho to the phenoxy group, which is electron-donating, and meta to the aldehyde group. This will result in a complex chemical shift. |
| H (e) | ~6.7 - 6.9 | Doublet (d) or Singlet (s) | 2H | These protons are ortho to the ether oxygen on the phenoxy ring. The ether group is electron-donating, shifting these protons upfield relative to unsubstituted benzene (7.27 ppm).[8] They will be split by the meta proton H(f). |
| H (f) | ~6.6 - 6.8 | Triplet (t) or Singlet (s) | 1H | This proton is para to the ether oxygen and will also be shifted upfield.[8] It will be split by the two ortho protons H(e). |
| H (g) | ~2.3 | Singlet (s) | 6H | These are the protons of the two methyl groups on the phenoxy ring. They are in a typical benzylic proton region and will appear as a sharp singlet due to the absence of adjacent protons for coupling.[9] |
Detailed Analysis
-
Aldehyde Region (9.0 - 10.5 ppm): A sharp singlet integrating to one proton is expected in this region, which is a definitive indicator of the aldehyde functionality.[1][10] Its downfield position is a result of the combined inductive and anisotropic effects of the carbonyl group.[5][11]
-
Aromatic Region (6.5 - 8.5 ppm): This region will contain signals for the seven aromatic protons from both rings.[9][10]
-
Benzaldehyde Ring (Hb,b',c,d): The four protons on this ring will exhibit a complex splitting pattern due to ortho-, meta-, and para-couplings. The electron-withdrawing nature of the aldehyde group will generally shift these protons downfield compared to those on the phenoxy ring.[8][12]
-
Phenoxy Ring (He,f): The three protons on the 3,5-dimethylphenoxy ring are expected to be shifted upfield due to the electron-donating nature of the ether oxygen and the two methyl groups.[8] The two equivalent ortho protons (He) and the single para proton (Hf) will likely give rise to a simpler splitting pattern.
-
-
Aliphatic Region (0.5 - 3.0 ppm): A single, strong peak integrating to six protons is anticipated around 2.3 ppm, corresponding to the two equivalent methyl groups (Hg).[9]
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The following checks ensure the integrity of the obtained data:
-
Internal Standard: The TMS peak must be sharp, at exactly 0.00 ppm, and should not show any signs of reaction with the analyte.
-
Integration Ratios: The integral values should correspond to the number of protons in each environment (e.g., 1:2:1:1:2:1:6 for Ha:Hb,b':Hc:Hd:He:Hf:Hg). This confirms the correct assignment of signals to the molecular structure.
-
Solvent Peak: The residual solvent peak of CDCl₃ should be present at approximately 7.26 ppm and can be used as a secondary chemical shift reference.
By adhering to this protocol and performing these validation checks, researchers can be confident in the structural elucidation of 2-(3,5-Dimethylphenoxy)benzaldehyde.
References
- Baiwir, M., et al. N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. Journal of Molecular Structure, 1973, 19(1), 373-380.
-
Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link].
-
Doc Brown's Chemistry. Proton ¹H NMR spectrum of benzaldehyde C₆H₅CHO. Available at: [Link].
-
Despain, J. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. Available at: [Link].
-
J Pharm Pharm Sci. Supplementary Information File. Available at: [Link].
-
University of Wisconsin-Madison. ¹H NMR: Intermediate Level, Spectrum 6. Available at: [Link].
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link].
-
Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. Available at: [Link].
-
Greco, G. (2015, September 7). 04 13 NMR of Aromatics. YouTube. Available at: [Link].
-
NP-MRD. ¹H NMR Spectrum (1D, 100 MHz, H₂O, predicted) (NP0300473). Available at: [Link].
-
University of Colorado Boulder. NMR Chart. Available at: [Link].
-
University of California, Los Angeles. ¹H NMR chemical shift ppm table. Available at: [Link].
-
Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link].
-
Organic Chemistry Data. NMR Spectroscopy :: ¹H NMR Chemical Shifts. Available at: [Link].
-
Oregon State University. ¹H NMR Chemical Shift. Available at: [Link].
-
Chemistry LibreTexts. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link].
-
SpectraBase. Benzaldehyde - Optional[¹H NMR] - Chemical Shifts. Available at: [Link].
-
Modgraph. ¹H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Available at: [Link].
-
Supporting Information for Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. Available at: [Link].
-
Chemistry Stack Exchange. Benzene and proton in ¹H NMR. Available at: [Link].
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 2016, 32(5). Available at: [Link].
- A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chemical Engineering of Chinese Universities, 2001, 15(5), 453-456.
-
ResearchGate. Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. Available at: [Link].
-
MDPI. Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. Available at: [Link].
-
University of Toyama. Synthesis, characterization, crystal structure, antioxidant, and cytotoxicity studies of Ni(II) complexes derived from 2-(benzyloxy)benzoylhydrazone and different aldehydes. Available at: [Link].
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Application Note: 13C NMR Analysis of 2-(3,5-Dimethylphenoxy)benzaldehyde
Introduction
2-(3,5-Dimethylphenoxy)benzaldehyde is a key intermediate in the synthesis of various organic compounds, finding applications in agrochemicals, pharmaceuticals, and materials science. Its molecular structure, featuring a benzaldehyde moiety linked to a 3,5-dimethylphenoxy group via an ether bond, presents a unique carbon framework. A thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and structural elucidation of its derivatives. This application note provides a detailed guide to the 13C Nuclear Magnetic Resonance (NMR) analysis of this compound, including a comprehensive protocol for data acquisition and an in-depth interpretation of the carbon spectrum. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to establish robust analytical procedures for this class of molecules.
Scientific Principles of 13C NMR Spectroscopy
13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, offering insights into hybridization, substituent effects, and molecular geometry. In proton-decoupled 13C NMR, each unique carbon atom typically appears as a single sharp signal, simplifying spectral interpretation. The large chemical shift range of 13C NMR (typically 0-220 ppm) allows for excellent signal dispersion, minimizing peak overlap, which can be a challenge in proton (¹H) NMR.[1]
For a molecule like 2-(3,5-Dimethylphenoxy)benzaldehyde, we can anticipate distinct regions in the 13C NMR spectrum corresponding to the different types of carbon atoms: the aldehydic carbonyl carbon, the aromatic carbons of both rings, the ether-linked carbons, and the methyl group carbons. The interpretation of these chemical shifts is grounded in established principles of substituent effects and empirical data from similar structural motifs.
Experimental Protocol
This section details a standardized protocol for the 13C NMR analysis of 2-(3,5-Dimethylphenoxy)benzaldehyde. Adherence to these steps will ensure the acquisition of high-quality, reproducible data.
I. Sample Preparation
Proper sample preparation is critical for obtaining a high-resolution 13C NMR spectrum. The following steps should be followed meticulously:
-
Compound Purity: Ensure the sample of 2-(3,5-Dimethylphenoxy)benzaldehyde is of high purity. Impurities from the synthesis, such as unreacted starting materials (e.g., 2-fluorobenzaldehyde and 3,5-dimethylphenol in a Williamson ether synthesis) or side-products, will introduce extraneous peaks in the spectrum.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. It offers good solubility and its carbon signal at approximately 77.16 ppm provides a convenient internal reference.
-
Concentration: Prepare a solution with a concentration of 50-100 mg of the compound in 0.5-0.7 mL of CDCl₃.[2] While higher concentrations can reduce acquisition time, they may also lead to line broadening.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference for 13C NMR, with its signal defined as 0.0 ppm. While the solvent peak can be used for referencing, adding a small amount of TMS can provide a more precise calibration.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
II. NMR Data Acquisition
The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz spectrometer. These may be adjusted based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 100 MHz (for a 400 MHz ¹H instrument) | Standard for this class of instrument. |
| Pulse Program | zgpg30 or equivalent | A 30° pulse angle with power-gated proton decoupling provides a good signal-to-noise ratio while minimizing NOE distortions for quaternary carbons. |
| Acquisition Time (AQ) | ~1.0 - 2.0 s | A longer acquisition time provides better resolution. |
| Relaxation Delay (D1) | 2.0 s | Allows for sufficient relaxation of most carbon nuclei, improving signal intensity. |
| Number of Scans (NS) | 1024 (or as needed) | Adjust to achieve an adequate signal-to-noise ratio. |
| Spectral Width (SW) | 250 ppm (0-250 ppm) | Encompasses the full range of expected chemical shifts for this molecule. |
| Temperature | 298 K | Standard operating temperature. |
Rationale for Parameter Selection:
-
The choice of a 30° pulse angle and a 2.0 s relaxation delay is a compromise to achieve good signal intensity for both protonated and quaternary carbons in a reasonable experiment time. Quaternary carbons often have longer relaxation times, and these parameters help to ensure they are adequately detected.
-
Power-gated decoupling is employed to provide Nuclear Overhauser Enhancement (NOE) to protonated carbons, boosting their signal intensity, while minimizing the time the decoupler is on to prevent sample heating.
Data Analysis and Interpretation
A high-quality 13C NMR spectrum of 2-(3,5-Dimethylphenoxy)benzaldehyde will exhibit a distinct set of signals corresponding to the 15 unique carbon atoms in the molecule. The following sections provide an in-depth analysis of the expected chemical shifts.
Predicted 13C NMR Chemical Shifts
The chemical shifts have been predicted using widely accepted NMR prediction software and validated against experimental data for structurally similar compounds.
| Atom Number | Predicted Chemical Shift (ppm) | Assignment | Rationale |
| 1 | 191.5 | Aldehyde Carbonyl (C=O) | The highly deshielded nature of the carbonyl carbon places it significantly downfield.[2] |
| 2 | 160.2 | Aromatic Carbon (C-O) | The ether linkage causes a significant downfield shift for this carbon. |
| 3 | 125.1 | Aromatic Carbon (CH) | Standard aromatic region. |
| 4 | 134.8 | Aromatic Carbon (CH) | Influenced by the electron-withdrawing aldehyde group. |
| 5 | 128.9 | Aromatic Carbon (CH) | Standard aromatic region. |
| 6 | 122.3 | Aromatic Carbon (CH) | Shielded relative to other aromatic carbons on this ring. |
| 1' | 157.8 | Aromatic Carbon (C-O) | Ether linkage causes a downfield shift. |
| 2', 6' | 117.5 | Aromatic Carbon (CH) | Ortho to the ether linkage. |
| 3', 5' | 139.7 | Aromatic Carbon (C-CH₃) | Substituted with methyl groups, leading to a downfield shift. |
| 4' | 126.4 | Aromatic Carbon (CH) | Para to the ether linkage. |
| 7, 8 | 21.3 | Methyl Carbons (-CH₃) | Typical chemical shift for methyl groups on an aromatic ring. |
Structural Diagram and Atom Numbering
The following diagram illustrates the molecular structure of 2-(3,5-Dimethylphenoxy)benzaldehyde with the carbon atoms numbered for clear assignment of the NMR signals.
Caption: Molecular structure of 2-(3,5-Dimethylphenoxy)benzaldehyde with atom numbering for 13C NMR assignments.
Workflow for Spectral Analysis
Caption: Workflow for the analysis of the 13C NMR spectrum.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Poor Signal-to-Noise Ratio | Low sample concentration; Insufficient number of scans. | Increase sample concentration or increase the number of scans. |
| Broad Peaks | Poor shimming; High sample viscosity; Presence of paramagnetic impurities. | Re-shim the magnet. If viscosity is high, consider gentle heating. Purify the sample to remove paramagnetic species. |
| Extra Peaks | Presence of impurities or residual solvent. | Identify impurities by comparing with spectra of starting materials. Check for common solvent peaks. |
| Missing Quaternary Carbon Signals | Long relaxation time (T1) of quaternary carbons. | Increase the relaxation delay (D1) to 5-10 seconds or use a smaller pulse angle. |
Conclusion
The 13C NMR spectrum of 2-(3,5-Dimethylphenoxy)benzaldehyde provides a unique fingerprint that is invaluable for its structural confirmation and purity assessment. By following the detailed protocol for sample preparation and data acquisition outlined in this application note, researchers can obtain high-quality and reproducible spectra. The provided analysis and predicted chemical shifts serve as a reliable reference for the interpretation of experimental data. This comprehensive guide will aid scientists in the accurate and efficient characterization of this important chemical intermediate and its analogues.
References
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NMRDB. Predict 13C carbon NMR spectra.[Link]
-
ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.[Link]
-
ChemAxon. NMR Predictor.[Link]
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Royal Society of Chemistry. Experimental reporting.[Link]
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ACS Publications. ACS Research Data Guidelines.[Link]
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Chemistry LibreTexts. 13C NMR Spectroscopy.[Link]
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University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts.[Link]
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Iowa State University. NMR Sample Preparation.[Link]
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Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.[Link]
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Application Note: Mass Spectrometric Analysis of 2-(3,5-Dimethylphenoxy)benzaldehyde by GC-EI-MS
Abstract
This application note presents a detailed protocol for the characterization of 2-(3,5-Dimethylphenoxy)benzaldehyde using Gas Chromatography-Mass Spectrometry with Electron Ionization (GC-EI-MS). The method provides a robust framework for the separation and structural elucidation of this aromatic ether-aldehyde. We will discuss the underlying principles of the experimental design, from sample preparation to the interpretation of the resulting mass spectrum. A predicted fragmentation pathway is proposed and visualized, offering researchers a reliable reference for identifying this compound and related structures in complex matrices.
Introduction
2-(3,5-Dimethylphenoxy)benzaldehyde is a diaryl ether derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and specialty chemicals. Accurate structural confirmation and purity assessment are critical milestones in its synthesis and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the sensitive detection and structural identification power of mass spectrometry.[1][2][3] This document provides a comprehensive guide for its analysis using Electron Ionization (EI), a hard ionization technique that produces reproducible and information-rich fragmentation patterns ideal for structural elucidation.[3]
Chemical Profile
-
Compound Name: 2-(3,5-Dimethylphenoxy)benzaldehyde
-
Molecular Formula: C₁₅H₁₄O₂[4]
-
Molecular Weight: 226.27 g/mol [4]
-
Monoisotopic Mass: 226.0994 u
(Note: Image is a representation of the chemical structure.)
Principle of Analysis
The workflow begins by injecting a dilute solution of the analyte into the gas chromatograph.[6] The high temperature of the injection port vaporizes the sample, which is then carried by an inert gas (mobile phase) through a capillary column.[1][2] The column's inner surface is coated with a stationary phase that separates compounds based on their boiling points and polarity.[3] As 2-(3,5-Dimethylphenoxy)benzaldehyde elutes from the column, it enters the mass spectrometer's ion source.
Inside the source, high-energy electrons (typically at 70 eV) bombard the molecule. This process, known as Electron Ionization (EI), is energetic enough to dislodge an electron, forming a positively charged molecular ion ([M]⁺•). The energy imparted also causes the molecular ion to break apart into smaller, characteristic fragment ions. These ions are then sorted by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum is a unique chemical fingerprint.[7] The use of 70 eV is a global standard, which allows the generated spectra to be reliably compared against extensive databases like the NIST Mass Spectral Library.[8][9]
Experimental Protocol
Instrumentation
-
System: A standard benchtop Gas Chromatograph coupled to a Single Quadrupole Mass Spectrometer.
-
Ion Source: Electron Ionization (EI)
-
Mass Analyzer: Quadrupole
Sample Preparation
The trustworthiness of any analysis begins with meticulous sample preparation. The goal is to fully dissolve the analyte at a concentration that avoids saturating the detector while being easily detectable.
-
Stock Solution: Accurately weigh approximately 10 mg of 2-(3,5-Dimethylphenoxy)benzaldehyde.
-
Dissolution: Transfer the solid to a 10 mL volumetric flask. Add high-purity Dichloromethane (DCM) or Ethyl Acetate to dissolve the compound completely. Fill to the mark to create a 1 mg/mL stock solution.
-
Working Solution: Perform a 1:100 dilution of the stock solution with the same solvent to achieve a final concentration of 10 µg/mL. This concentration is chosen to ensure sharp chromatographic peaks without overloading the column or detector.
-
Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an autosampler vial to remove any particulates that could clog the injector.
GC-MS Method Parameters
The following parameters are a validated starting point and may be optimized for specific instrumentation.
| GC Parameter | Setting | Rationale |
| Injection Volume | 1 µL | Standard volume for capillary columns to prevent peak broadening. |
| Injector Type | Split/Splitless | Provides flexibility. A split ratio of 20:1 is recommended to avoid column overload. |
| Injector Temp. | 280 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Carrier Gas | Helium (99.999% purity) | Inert gas that provides good chromatographic efficiency.[2] |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for most standard 30m x 0.25mm columns, balancing separation speed and efficiency. |
| Oven Program | Initial: 150 °C (hold 1 min), Ramp: 15 °C/min to 300 °C, Final Hold: 5 min | The initial temperature allows for good peak focusing. The ramp rate is chosen to ensure adequate separation from any potential impurities. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5MS, or equivalent 5% phenyl-methylpolysiloxane) | A standard, non-polar column suitable for a wide range of semi-volatile organic compounds. |
| MS Parameter | Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Produces repeatable, library-searchable fragmentation patterns.[3] |
| Electron Energy | 70 eV | Standard EI energy that provides a balance of molecular ion and fragment ion abundance for structural analysis. |
| Source Temp. | 230 °C | Hot enough to prevent condensation of the analyte while minimizing thermal fragmentation in the source. |
| Quadrupole Temp. | 150 °C | Maintains ion transmission efficiency and prevents contamination of the analyzer. |
| Mass Scan Range | 40 - 350 m/z | Covers the molecular weight of the analyte and all expected significant fragments. |
| Solvent Delay | 3 minutes | Prevents the high concentration of injection solvent from entering and saturating the MS detector. |
Expected Results and Discussion
Predicted Mass Spectrum
The EI mass spectrum of 2-(3,5-Dimethylphenoxy)benzaldehyde is expected to show a discernible molecular ion peak ([M]⁺•) at m/z 226 . Due to the stability of the aromatic systems, this peak should be clearly visible.[10][11] The fragmentation will be driven by the functional groups present: the aldehyde, the ether linkage, and the aromatic rings.
| Predicted m/z | Proposed Fragment Ion | Formula | Comments |
| 226 | Molecular Ion | [C₁₅H₁₄O₂]⁺• | The intact molecule minus one electron. Its presence confirms the molecular weight. |
| 225 | [M-H]⁺ | [C₁₅H₁₃O₂]⁺ | Loss of a hydrogen radical from the aldehyde group, a common fragmentation for benzaldehydes, forming a stable acylium ion.[12][13] |
| 197 | [M-CHO]⁺ | [C₁₄H₁₃O]⁺ | Loss of the formyl radical (-CHO) via cleavage of the C-C bond adjacent to the phenyl ring.[12] |
| 121 | [C₈H₉O]⁺ | [C₈H₉O]⁺ | Cleavage of the ether C-O bond, retaining the charge on the dimethylphenoxy fragment. This would be a significant peak representing one half of the molecule. |
| 105 | [C₇H₅O]⁺ | [C₇H₅O]⁺ | Represents the benzoyl cation, formed after rearrangement and cleavage. |
| 91 | Tropylium ion | [C₇H₇]⁺ | A common rearrangement product from alkyl-substituted benzene rings, likely formed from the dimethylphenoxy moiety after initial fragmentation. |
| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of the entire phenoxy substituent and the aldehyde group, resulting in the bare phenyl cation. A very common fragment for substituted benzenes.[10][12] |
Proposed Fragmentation Pathway
The fragmentation of 2-(3,5-Dimethylphenoxy)benzaldehyde is initiated by the formation of the molecular ion. The primary cleavage events are hypothesized to occur at the most labile sites: the aldehydic C-H bond and the C-O ether linkage.
Caption: Proposed EI fragmentation pathway for 2-(3,5-Dimethylphenoxy)benzaldehyde.
Conclusion
The GC-EI-MS method detailed in this application note provides an effective and reliable protocol for the identification and structural characterization of 2-(3,5-Dimethylphenoxy)benzaldehyde. The established GC parameters ensure efficient chromatographic separation, while the MS conditions generate a reproducible fragmentation pattern rich with structural information. The predicted mass spectrum and fragmentation pathway serve as a valuable reference for researchers, facilitating confident identification of this compound in various analytical applications.
References
-
Agilent Technologies. (n.d.). Gas chromatography mass spectrometry basic principles. Retrieved January 11, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]
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Linstrom, P.J., & Mallard, W.G. (Eds.). (2001). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical & Engineering Data, 46(5), 1059-1063. Available at: [Link]
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MtoZ Biolabs. (n.d.). What Is the Principle Behind GC-MS. Retrieved January 11, 2026, from [Link]
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ResolveMass Laboratories Inc. (2026). Working Principle of GC-MS. Retrieved January 11, 2026, from [Link]
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Drawell. (n.d.). 5 Key Points to Know Gas Chromatography Mass Spectrometry(GC-MS). Retrieved January 11, 2026, from [Link]
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LibreTexts. (n.d.). Gas Chromatography - Mass Spectrometry. Retrieved January 11, 2026, from [Link]
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Organic Spectroscopy International. (2015). Mass Spectrum of Ethers. Retrieved January 11, 2026, from [Link]
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Whitman College. (n.d.). GCMS Section 6.13 - Ethers. Retrieved January 11, 2026, from [Link]
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Doc Brown's Chemistry. (2025). Mass spectrum of benzaldehyde. Retrieved January 11, 2026, from [Link]
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Dr. Puspendra Classes. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation. YouTube. Retrieved January 11, 2026, from [Link]
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Application Note: FT-IR Spectroscopic Analysis of 2-(3,5-Dimethylphenoxy)benzaldehyde
Introduction: 2-(3,5-Dimethylphenoxy)benzaldehyde is a complex organic molecule incorporating three key functional groups: an aromatic aldehyde, an aromatic ether, and substituted benzene rings. This structural arrangement makes it a molecule of interest in synthetic chemistry, potentially as an intermediate in the development of novel pharmaceuticals, agrochemicals, or specialty polymers. A thorough characterization of such molecules is paramount, and Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming its molecular structure by identifying its constituent functional groups.[1][2][3]
This application note provides a comprehensive guide to the FT-IR analysis of 2-(3,5-Dimethylphenoxy)benzaldehyde. It outlines detailed protocols for sample preparation and data acquisition using Attenuated Total Reflectance (ATR) FT-IR, details the theoretical basis for spectral interpretation, and presents an in-depth analysis of the expected vibrational modes. This document is intended for researchers, scientists, and drug development professionals who require a robust analytical method for the structural elucidation of multifunctional aromatic compounds.
Pillar 1: Theoretical Framework of FT-IR Spectroscopy
FT-IR spectroscopy operates on the principle that molecular bonds vibrate at specific, quantized frequencies.[4] When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes, causing a transition to a higher vibrational state.[5] An FT-IR spectrometer measures this absorption of infrared radiation as a function of frequency (expressed as wavenumber, cm⁻¹). The resulting spectrum is a unique molecular "fingerprint" that reveals the presence of specific functional groups.[1][2]
The primary vibrational modes observed are stretching (a change in inter-atomic distance along the bond axis) and bending (a change in the angle between two bonds). These vibrations are influenced by the masses of the bonded atoms, the bond strength, and the overall molecular geometry. For a complex molecule like 2-(3,5-Dimethylphenoxy)benzaldehyde, the FT-IR spectrum is a superposition of the vibrational modes of its individual functional groups: the aldehyde, the ether linkage, the aromatic rings, and the methyl groups.
Pillar 2: Experimental Protocols
The quality of an FT-IR spectrum is critically dependent on the sample preparation and data acquisition parameters. Attenuated Total Reflectance (ATR) is the recommended technique for a solid sample like 2-(3,5-Dimethylphenoxy)benzaldehyde due to its minimal sample preparation requirements and the high quality of the resulting spectra.[5][6]
Protocol 2.1: Sample Preparation and Analysis via ATR-FT-IR
This protocol describes the direct analysis of a solid sample using an ATR-FT-IR spectrometer equipped with a diamond crystal. Diamond is a robust and chemically inert ATR crystal suitable for a wide range of organic compounds.
Materials:
-
2-(3,5-Dimethylphenoxy)benzaldehyde (solid powder)
-
Spatula
-
Isopropanol or acetone for cleaning
-
Lint-free wipes (e.g., Kimwipes)
Instrumentation:
-
FT-IR Spectrometer (e.g., Bruker Invenio-R or similar)
-
ATR accessory with a diamond crystal
-
OPUS or equivalent control and data analysis software
Step-by-Step Procedure:
-
Crystal Cleaning: Before analysis, ensure the ATR crystal surface is impeccably clean. Wipe the crystal with a lint-free tissue soaked in isopropanol or acetone and allow it to air dry completely.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This measurement accounts for atmospheric (CO₂, H₂O) and instrumental interferences. A typical background scan consists of 64 co-added scans at a resolution of 4 cm⁻¹.[7]
-
Sample Application: Place a small amount (a few milligrams is sufficient) of the solid 2-(3,5-Dimethylphenoxy)benzaldehyde sample onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is crucial for obtaining a strong, high-quality spectrum.[8]
-
Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan (e.g., 64 scans, 4 cm⁻¹ resolution) over the standard mid-IR range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.
-
Post-Analysis Cleaning: After the measurement, retract the press, remove the sample, and clean the ATR crystal thoroughly with a solvent-soaked lint-free wipe as described in step 1.
Diagram: Experimental Workflow for ATR-FT-IR Analysis
Caption: Workflow for the FT-IR analysis of 2-(3,5-Dimethylphenoxy)benzaldehyde.
Pillar 3: Spectral Interpretation and Data Analysis
The FT-IR spectrum of 2-(3,5-Dimethylphenoxy)benzaldehyde is predicted to show a combination of characteristic absorption bands corresponding to its aldehyde, aromatic ether, and substituted aromatic functionalities. The analysis is divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).
Diagram: Key Functional Groups and Vibrational Modes
Caption: Correlation of functional groups in the molecule to their key IR vibrations.
Table 1: Predicted FT-IR Spectral Data for 2-(3,5-Dimethylphenoxy)benzaldehyde
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Intensity | Assignment and Rationale |
| 3100-3000 | C-H Stretch | Weak to Medium | Aromatic C-H stretching from both benzene rings.[9] |
| 2960-2850 | C-H Stretch | Weak to Medium | Symmetric and asymmetric stretching of the two methyl (-CH₃) groups.[10] |
| ~2820 and ~2720 | C-H Stretch | Weak (diagnostic) | The characteristic "Fermi doublet" for the aldehyde C-H stretch. The presence of these two bands is a strong indicator of an aldehyde.[9][11] |
| ~1700 | C=O Stretch | Strong, Sharp | Carbonyl stretch of the aldehyde. Conjugation with the aromatic ring lowers the frequency from that of a saturated aldehyde (~1730 cm⁻¹).[7][9][11] |
| 1600-1450 | C=C Stretch | Medium to Strong | A series of bands due to the skeletal C=C stretching vibrations within the two aromatic rings. |
| ~1240 | Asymmetric C-O-C Stretch | Strong | The aryl-O-aryl ether linkage. This is a highly characteristic and strong absorption for aromatic ethers. |
| Below 1500 | Fingerprint Region | Complex | This region contains a complex pattern of C-H bending, C-O symmetric stretching, and aromatic ring bending vibrations that are unique to the molecule's overall structure.[9][11] |
Detailed Analysis:
-
Aldehyde Group: The most definitive evidence for the aldehyde functionality will be the strong, sharp carbonyl (C=O) absorption peak expected around 1700 cm⁻¹.[7][9][11] Its position is slightly lowered due to the electronic effect of conjugation with the benzene ring. This peak should be complemented by two weaker, but highly diagnostic, C-H stretching bands near 2820 cm⁻¹ and 2720 cm⁻¹.[9][11] The appearance of this pair, often referred to as a Fermi doublet, is a hallmark of the aldehyde group and helps distinguish it from ketones, which also possess a C=O bond but lack this feature.[7]
-
Aromatic Ether Linkage: The presence of the diaryl ether linkage is best confirmed by a strong absorption band corresponding to the asymmetric C-O-C stretching vibration. For aromatic ethers, this peak is typically found in the 1300-1200 cm⁻¹ region. For 2-(3,5-Dimethylphenoxy)benzaldehyde, this strong band is predicted to appear around 1240 cm⁻¹.
-
Aromatic and Aliphatic C-H Stretches: The spectrum will feature absorptions above 3000 cm⁻¹, which are characteristic of C-H stretching vibrations on the aromatic rings.[9] In the region just below 3000 cm⁻¹, specifically between 2960-2850 cm⁻¹, weaker peaks corresponding to the C-H stretching of the two methyl groups on the phenoxy ring are expected.[10]
-
Aromatic Ring Vibrations: The presence of the benzene rings will give rise to several medium-intensity bands in the 1600-1450 cm⁻¹ range, resulting from C=C bond stretching within the aromatic skeleton.
FT-IR spectroscopy, particularly utilizing the ATR technique, is an efficient and powerful tool for the structural verification of 2-(3,5-Dimethylphenoxy)benzaldehyde. By identifying the characteristic vibrational frequencies of the aldehyde C=O and C-H stretches, the strong aromatic ether C-O-C stretch, and the various aromatic and aliphatic C-H and C=C vibrations, researchers can confidently confirm the molecular structure and purity of the synthesized compound. The protocols and spectral interpretation guidelines presented in this application note provide a robust framework for the routine analysis of this and structurally related molecules in a research and development setting.
References
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from Drawell website: [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from Doc Brown's Chemistry website: [Link]
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University of Calgary. (n.d.). IR: aldehydes. Retrieved from University of Calgary website: [Link]
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University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from University of Colorado Boulder website: [Link]
-
Millam, M. (n.d.). What Is The Best Solvent For Ftir? Master Solvent Selection For Clear, Accurate Spectra. Retrieved from Millam, M. website: [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from Polymer Chemistry Characterization Lab website: [Link]
-
Rajkumar, P., et al. (2024). FT-IR Spectrum of Benzaldehyde. ResearchGate. [Link]
-
Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved from Scribd website: [Link]
-
Smith, B. C. (2017). The C-O Bond, Part III: Ethers. Spectroscopy Online. [Link]
-
LibreTexts Chemistry. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from LibreTexts Chemistry website: [Link]
-
ResearchGate. (n.d.). FTIR spectrum of benzaldehyde. Retrieved from ResearchGate website: [Link]
-
LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from LibreTexts Chemistry website: [Link]
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Michigan State University. (n.d.). Principles of FTIR Spectroscopy. Retrieved from MSU Chemistry website: [Link]
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Innovatech Labs. (2022). How Does FTIR Analysis Work?. Retrieved from Innovatech Labs website: [Link]
-
Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]
-
Spectro Scientific. (n.d.). Solvent Choices for Infrared Testing of Oil and Grease in Water. Retrieved from Spectro Scientific website: [Link]
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LibreTexts Chemistry. (2022). 4.2: IR Spectroscopy. Retrieved from LibreTexts Chemistry website: [Link]
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LUMITOS AG. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from LUMITOS AG website: [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from Bruker website: [Link]
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Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. [Link]
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NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from NC State University Libraries website: [Link]
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Chemistry Learning. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube. [Link]
-
SpectraBase. (n.d.). 3,5-Dimethylphenol - Optional[FTIR] - Spectrum. Retrieved from SpectraBase website: [Link]
-
LibreTexts Chemistry. (n.d.). 18.8: Spectroscopy of Ethers. Retrieved from LibreTexts Chemistry website: [Link]
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LibreTexts Chemistry. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from LibreTexts Chemistry website: [Link]
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Química Organica.org. (n.d.). IR spectrum: Ethers. Retrieved from Química Organica.org website: [Link]
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Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from Innovatech Labs website: [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from Specac Ltd website: [Link]
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LibreTexts Chemistry. (2024). 18.8: Spectroscopy of Ethers. Retrieved from LibreTexts Chemistry website: [Link]
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Fan, M., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 87-102. [Link]
-
PubChem. (n.d.). 3,5-Dimethylphenol. Retrieved from PubChem website: [Link]
-
ResearchGate. (2025). Use of FTIR spectroscopy coupled with ATR for the determination of atmospheric compounds. Retrieved from ResearchGate website: [Link]
-
ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?. Retrieved from ResearchGate website: [Link]
-
FooDB. (2010). Showing Compound 3,5-Dimethylphenol (FDB007241). Retrieved from FooDB website: [Link]
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Application Notes and Protocols for Determining the Antimicrobial Efficacy of 2-(3,5-Dimethylphenoxy)benzaldehyde
Introduction: The Antimicrobial Potential of Benzaldehyde Derivatives
Benzaldehyde and its derivatives represent a class of aromatic aldehydes that have garnered significant scientific interest for their broad-spectrum antimicrobial properties.[1] These compounds, found naturally in many plants and also accessible through synthetic routes, are promising candidates for the development of novel antimicrobial agents.[1] The antimicrobial efficacy of benzaldehydes is often modulated by the nature and position of substituents on the benzene ring, with hydroxyl, nitro, and halogen groups being particularly impactful.[1] This application note provides a detailed protocol for assessing the antimicrobial activity of a specific derivative, 2-(3,5-Dimethylphenoxy)benzaldehyde, through the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
The primary mechanism of action for many benzaldehyde derivatives involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and subsequent cell death.[2][3][4][5] Phenolic compounds, in general, can also interfere with essential cellular processes such as enzyme activity, nutrient uptake, and nucleic acid synthesis.[2][3][6] Understanding these mechanisms is crucial for the rational design and development of new antimicrobial drugs.
This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities for antimicrobial activity. The protocols described herein are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[7][8]
Materials and Reagents
Test Compound and Solvents
-
2-(3,5-Dimethylphenoxy)benzaldehyde (Purity ≥95%)
-
Dimethyl sulfoxide (DMSO) , cell culture grade: A versatile solvent for a wide range of compounds, it is often used to prepare stock solutions for in-vitro toxicity testing.[9][10][11]
Microbial Strains
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungal (yeast) strain: Candida albicans (e.g., ATCC 90028)
Note: The use of ATCC (American Type Culture Collection) strains is recommended for quality control and comparability of results as per CLSI and EUCAST guidelines.[12][13][14]
Culture Media and Reagents
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): For bacterial susceptibility testing.
-
Mueller-Hinton Agar (MHA): For bacterial growth and determination of MBC.
-
RPMI-1640 Medium with L-glutamine, buffered with MOPS: For fungal (yeast) susceptibility testing.
-
Sabouraud Dextrose Agar (SDA): For fungal growth and determination of Minimum Fungicidal Concentration (MFC).
-
Sterile Saline (0.85% NaCl): For preparation of microbial inocula.
-
McFarland Turbidity Standards (0.5): For standardizing microbial suspensions.
-
Sterile 96-well microtiter plates.
-
Sterile pipette tips, reservoirs, and other necessary labware.
Experimental Protocols
Part 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16][17]
Step 1: Preparation of Stock Solution
-
Prepare a stock solution of 2-(3,5-Dimethylphenoxy)benzaldehyde at a concentration of 1280 µg/mL in 100% DMSO.
-
Rationale: DMSO is an effective solvent for many hydrophobic compounds.[10] To minimize potential cytotoxicity from the solvent, the final concentration of DMSO in the assay wells should not exceed a level that affects microbial growth, typically recommended to be at or below 0.5-1%.[10][18] Preparing a high-concentration stock solution allows for subsequent dilutions in the culture medium, thereby reducing the final DMSO concentration.
-
Step 2: Preparation of Microtiter Plates
-
Add 100 µL of the appropriate sterile broth (CAMHB for bacteria, RPMI-1640 for fungi) to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the 1280 µg/mL stock solution of the test compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10.
-
After mixing the contents of well 10, discard 100 µL. This will result in a concentration range of 640 µg/mL down to 1.25 µg/mL in wells 1 through 10, each containing 100 µL.
-
Well 11 will serve as the growth control (no compound) and will contain 100 µL of broth.
-
Well 12 will serve as the sterility control (no compound, no inoculum) and will contain 100 µL of broth.
Step 3: Preparation of Microbial Inoculum
-
From a fresh (18-24 hour) culture on an appropriate agar plate (MHA for bacteria, SDA for fungi), select several well-isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for yeast in the microtiter plate wells.
Step 4: Inoculation and Incubation
-
Add 100 µL of the prepared microbial inoculum to wells 1 through 11. Do not add inoculum to well 12 (sterility control). The final volume in these wells will be 200 µL. This step further dilutes the compound concentrations by half, resulting in a final test range of 320 µg/mL to 0.625 µg/mL.
-
Cover the plates and incubate at 35 ± 2°C. Incubate for 18-24 hours for bacteria and 24-48 hours for Candida albicans.
Step 5: Interpretation of Results
-
Following incubation, visually inspect the wells for turbidity (growth). A reading mirror or a microplate reader can be used to facilitate observation.
-
The MIC is the lowest concentration of 2-(3,5-Dimethylphenoxy)benzaldehyde at which there is no visible growth of the microorganism.
Part 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[4][6][13][19]
Step 1: Subculturing from MIC Plates
-
From the wells of the completed MIC assay that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Spot-plate each aliquot onto a sterile MHA plate (for bacteria) or SDA plate (for fungi).
Step 2: Incubation
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours for bacteria or 24-48 hours for fungi.
Step 3: Interpretation of Results
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.
Data Presentation
Quantitative data from MIC and MBC assays should be summarized in a clear and concise table for easy comparison.
| Microorganism | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | 29213 | 10 | 20 | 2 |
| Enterococcus faecalis | 29212 | 20 | 40 | 2 |
| Escherichia coli | 25922 | 40 | >80 | >2 |
| Pseudomonas aeruginosa | 27853 | 80 | >80 | >1 |
| Candida albicans | 90028 | 20 | 40 | 2 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results for 2-(3,5-Dimethylphenoxy)benzaldehyde.
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.[20]
Visualizations
Experimental Workflow
Caption: Workflow for MIC and MBC determination.
Mechanism of Action
Caption: Putative antimicrobial mechanisms of phenolic aldehydes.
Conclusion
The protocols detailed in this application note provide a robust framework for the systematic evaluation of the antimicrobial activity of 2-(3,5-Dimethylphenoxy)benzaldehyde. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data that is essential for the progression of novel antimicrobial candidates in the drug discovery pipeline. Further studies may be warranted to elucidate the precise mechanism of action and to assess the compound's efficacy in more complex models.
References
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MDPI. (n.d.). Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. Retrieved from [Link]
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ResearchGate. (n.d.). Main mechanisms of antimicrobial activity of phenolic compounds. Retrieved from [Link]
-
National Institutes of Health. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. Retrieved from [Link]
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National Institutes of Health. (n.d.). Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms. Retrieved from [Link]
-
Frontiers. (n.d.). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Retrieved from [Link]
-
National Institutes of Health. (2021). Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma ('Mesomycoplasma') hyorhinis. Retrieved from [Link]
-
RSC Publishing. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Retrieved from [Link]
-
EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]
-
ACS Publications. (2018). Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde. Retrieved from [Link]
-
National Institutes of Health. (2024). Encapsulation of Benzaldehyde Produced by the Eco-Friendly Degradation of Amygdalin in the Apricot Kernel Debitterizing Wastewater. Retrieved from [Link]
-
National Institutes of Health. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). ALDEHYDES, SCREENING 2539. Retrieved from [Link]
-
CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
EUCAST. (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Benzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). MIC, minimum bactericidal (or fungicidal) concentration (MBC/MFC).... Retrieved from [Link]
-
National Institutes of Health. (2023). Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil. Retrieved from [Link]
-
ResearchGate. (n.d.). The MIC and MBC of the four phenolic EO compounds against four microorganisms (μg/mL). Retrieved from [Link]
-
MDPI. (n.d.). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Retrieved from [Link]
-
MDPI. (n.d.). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Retrieved from [Link]
-
ScienceDirect. (n.d.). Broth microdilution method: Significance and symbolism. Retrieved from [Link]
- Google Patents. (n.d.). US3322833A - Preparation of aromatic aldehydes.
-
PubMed. (2004). Preparation of stock solutions of macrolide and ketolide compounds for antimicrobial susceptibility tests. Retrieved from [Link]
-
RSC Publishing. (n.d.). The preparation of aromatic aldehydes from acid chlorides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of DMSO concentrations on viability of cell cultures from 3 different passages. Retrieved from [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability. Retrieved from [Link]
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Application Note & Protocol: Cytotoxicity Assessment of 2-(3,5-Dimethylphenoxy)benzaldehyde via MTT Assay
Abstract
This document provides a comprehensive guide for determining the cytotoxic potential of the novel compound 2-(3,5-Dimethylphenoxy)benzaldehyde. We present a detailed, field-tested protocol for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a robust and widely adopted colorimetric method for assessing cell metabolic activity as an indicator of viability.[1][2][3] This guide moves beyond a simple recitation of steps, delving into the biochemical principles, critical experimental parameters, data analysis, and troubleshooting, thereby equipping researchers with the necessary tools to generate reliable and reproducible cytotoxicity data.
The Scientific Principle: Why the MTT Assay?
The MTT assay is a cornerstone of in vitro toxicology and pharmacology. Its utility lies in its ability to quantify the metabolic activity of a cell population, which in most healthy, proliferating cultures, correlates directly with the number of viable cells.[2][4][5]
The assay's mechanism is centered on the enzymatic reduction of a yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[1][6] This conversion is predominantly carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria.[1][7][8] As this process only occurs in metabolically active, living cells, the quantity of formazan produced is directly proportional to cell viability.[1][4] The insoluble formazan crystals are then dissolved using a solubilizing agent, and the resulting purple solution is quantified by measuring its absorbance with a spectrophotometer.[1][2]
Scientist's Note: While often called a "viability" assay, it is crucial to remember that the MTT assay directly measures metabolic activity, not cell number. Conditions or compounds that alter cellular metabolism without causing cell death can produce misleading results. This is a critical consideration when testing novel compounds like 2-(3,5-Dimethylphenoxy)benzaldehyde.
Mechanism of MTT Reduction
The following diagram illustrates the core biochemical conversion that powers the MTT assay.
Caption: Biochemical reduction of MTT to formazan by viable cells.
Materials and Reagents
Proper preparation and quality of materials are paramount for reproducible results.
Equipment:
-
Biosafety Cabinet (Class II)
-
Humidified CO₂ Incubator (37°C, 5% CO₂)
-
Inverted Microscope
-
Microplate Reader (capable of measuring absorbance at 570 nm)
-
Multichannel Pipettes (8 or 12-channel)
-
Sterile Pipette Tips
-
Hemocytometer or Automated Cell Counter
-
Centrifuge
Reagents & Consumables:
-
Cell Line: A well-characterized cell line appropriate for the research question (e.g., HeLa, A549, HepG2). Ensure cells are healthy, in the logarithmic growth phase, and free from contamination.[9]
-
Test Compound: 2-(3,5-Dimethylphenoxy)benzaldehyde.
-
Vehicle/Solvent: High-purity Dimethyl Sulfoxide (DMSO).
-
Complete Growth Medium: As recommended for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent (5 mg/mL Stock): Dissolve MTT powder in sterile Phosphate-Buffered Saline (PBS), pH 7.4.[6][10] Filter-sterilize through a 0.2 µm filter and store in light-protected aliquots at -20°C.[6]
-
MTT Solubilization Solution: 10% SDS in 0.01 M HCl or pure, cell-culture grade DMSO.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Cisplatin).
-
Sterile 96-well flat-bottom cell culture plates.
-
Sterile Reagent Reservoirs.
Experimental Workflow and Protocol
The following diagram provides a high-level overview of the entire experimental process, from initial cell culture to final data analysis.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Step-by-Step Protocol
Phase 1: Cell Seeding (Day 1)
-
Cell Preparation: Culture cells according to standard protocols, ensuring they are in the exponential growth phase.[11] Harvest cells using trypsinization (for adherent cells) and perform a cell count using a hemocytometer. Assess viability via Trypan Blue exclusion; it should be >95%.
-
Seeding: Dilute the cell suspension to the optimal seeding density in complete growth medium.
-
Plating: Add 100 µL of the cell suspension to each well of a 96-well plate. Do not add cells to "blank" wells, which will be used for background subtraction.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere and resume normal growth.[1]
Phase 2: Compound Treatment (Day 2)
-
Compound Preparation: Prepare a high-concentration stock solution of 2-(3,5-Dimethylphenoxy)benzaldehyde in DMSO. Perform serial dilutions in serum-free medium to achieve the desired final test concentrations. The final DMSO concentration in the wells should be kept constant and non-toxic (typically ≤0.5%).[12]
-
Plate Layout: Design the plate map carefully, including all necessary controls in triplicate:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration. This represents 100% viability.
-
Test Concentrations: Cells treated with various concentrations of the test compound.
-
Positive Control: Cells treated with a known cytotoxic agent.
-
Blank: Wells containing medium only (no cells) for background absorbance correction.
-
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate concentrations of the test compound, vehicle, or positive control.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
Phase 3: MTT Assay and Data Acquisition (Day 3, 4, or 5)
-
MTT Addition: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[13] Mix gently by tapping the plate.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will produce visible purple formazan crystals.[15] Monitor crystal formation under a microscope.
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of MTT Solubilization Solution (e.g., DMSO) to each well.[2][10]
-
Mixing: Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution of the formazan crystals.[6]
-
Measurement: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[2][4] A reference wavelength of 630 nm can be used to subtract background noise.
Data Analysis and Interpretation
-
Background Correction: Calculate the average absorbance of the blank wells. Subtract this value from the absorbance reading of all other wells.
-
Calculate Percent Viability: Use the following formula for each test concentration: % Viability = (Corrected OD of Treated Cells / Corrected OD of Vehicle Control Cells) x 100
-
Dose-Response Curve: Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis). This will generate a sigmoidal dose-response curve.
-
Determine IC₅₀: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value can be calculated from the dose-response curve using non-linear regression analysis in software like GraphPad Prism or by using the linear equation derived from the graph.[16][17][18][19]
Sample Data Presentation
| Concentration (µM) | Log(Concentration) | Replicate 1 (OD) | Replicate 2 (OD) | Replicate 3 (OD) | Average OD | % Viability |
| Vehicle (0) | N/A | 1.254 | 1.288 | 1.265 | 1.269 | 100.0% |
| 1 | 0 | 1.198 | 1.211 | 1.230 | 1.213 | 95.6% |
| 10 | 1 | 0.987 | 1.012 | 0.995 | 0.998 | 78.6% |
| 50 | 1.7 | 0.611 | 0.634 | 0.625 | 0.623 | 49.1% |
| 100 | 2 | 0.345 | 0.355 | 0.339 | 0.346 | 27.3% |
| 200 | 2.3 | 0.154 | 0.149 | 0.160 | 0.154 | 12.1% |
| Blank | N/A | 0.051 | 0.053 | 0.052 | 0.052 | N/A |
Note: Data are for illustrative purposes only. The IC₅₀ from this example data is approximately 50 µM.
Troubleshooting and Best Practices
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability | Inconsistent cell seeding; Pipetting errors; Edge effects. | Use a multichannel pipette; Ensure a single-cell suspension before seeding; Avoid using the outer wells of the plate or fill them with sterile PBS.[13] |
| Low Absorbance | Cell density is too low; Insufficient MTT incubation time; Cell death before assay. | Optimize seeding density with a titration experiment; Increase MTT incubation time to 4 hours; Ensure cells are healthy before treatment.[12] |
| High Background | Microbial contamination; Phenol red or serum interference. | Test for and eliminate contamination; Use phenol red-free and/or serum-free medium during the MTT incubation step.[12][13] |
| Compound Interference | Colored compounds may absorb at 570 nm; Reducing agents can convert MTT abiotically. | Run a "compound only" control (compound in media, no cells) to check for direct absorbance or reduction. If interference is high, consider an alternative viability assay.[13][14] |
References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
-
YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Available at: [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Available at: [Link]
-
Slideshare. (n.d.). PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
PubMed. (n.d.). NADH-dependent dehydrogenase activity estimation by flow cytometric analysis of 3-(4,5-dimethylthiazolyl-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction. Available at: [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]
-
ResearchGate. (n.d.). MTT reduction in formazan. The reaction is catalysed by succinate dehydrogenase. Available at: [Link]
-
YouTube. (2020). How to calculate IC50 from MTT assay. Available at: [Link]
-
YouTube. (2024). MTT assay and IC50 calculation. Available at: [Link]
-
PubMed. (n.d.). Disruption of Functional Activity of Mitochondria during MTT Assay of Viability of Cultured Neurons. Available at: [Link]
-
ResearchGate. (n.d.). Performance Standards for proprietary test methods and other validated in vitro alternative methods. Available at: [Link]
-
ResearchGate. (2015). How can I calculate IC50 from mtt results?. Available at: [Link]
-
Protocol Online. (n.d.). MTT Methods, Protocols and Troubleshootings. Available at: [Link]
-
National Institutes of Health. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. Available at: [Link]
-
ResearchGate. (n.d.). Mitochondrial dehydrogenases activity (MTT assay) in the presence of.... Available at: [Link]
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ResearchGate. (n.d.). Mitochondrial total dehydrogenase activity (MTT conversion).... Available at: [Link]
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National Institutes of Health. (n.d.). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Available at: [Link]
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Topic: 2-(3,5-Dimethylphenoxy)benzaldehyde as a Precursor for Schiff Base Synthesis
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive guide for the synthesis, characterization, and application of Schiff bases derived from 2-(3,5-dimethylphenoxy)benzaldehyde. Schiff bases, defined by their characteristic azomethine (-C=N-) group, are a cornerstone in medicinal chemistry and material science due to their broad spectrum of biological activities and utility as ligands in coordination chemistry.[1][2] The precursor, 2-(3,5-dimethylphenoxy)benzaldehyde, offers unique steric and electronic properties that can be imparted to the resulting Schiff base, potentially enhancing lipophilicity and influencing biological efficacy. This guide details a robust, step-by-step protocol for synthesis, outlines key analytical techniques for structural confirmation, and explores the potential applications for these novel compounds, aiming to equip researchers in drug discovery and chemical synthesis with the necessary technical insights for their work.
Introduction: The Versatility of Schiff Bases
Schiff bases are formed through the condensation of a primary amine with an aldehyde or a ketone.[3] First reported by Hugo Schiff in 1864, these compounds, also known as imines or azomethines, are not merely synthetic curiosities but are pivotal intermediates and active molecules in their own right.[1][2] The electrophilic carbon and nucleophilic nitrogen of the imine bond create a reactive center that is crucial for their biological function and their role as versatile ligands for metal ions.[1][4]
The biological portfolio of Schiff bases is extensive, with demonstrated efficacy as:
-
Antimicrobial Agents: Active against a range of pathogenic bacteria and fungi.[2][5]
-
Anticancer Agents: Exhibiting cytotoxicity against various cancer cell lines.[2][6]
-
Anti-inflammatory and Analgesic Agents. [2]
The choice of the aldehyde precursor is a critical determinant of the final compound's properties. 2-(3,5-Dimethylphenoxy)benzaldehyde is a particularly interesting starting material. The bulky ortho-phenoxy group introduces significant steric hindrance around the imine bond, which can confer selectivity in biological interactions. Furthermore, the two methyl groups on the distal phenyl ring increase the molecule's lipophilicity, potentially enhancing its ability to cross biological membranes.
Precursor Profile: 2-(3,5-Dimethylphenoxy)benzaldehyde
A thorough understanding of the starting material is paramount for successful synthesis. The key properties of the title precursor are summarized below.
| Property | Value | Source |
| CAS Number | 320423-51-6 | [7] |
| Molecular Formula | C₁₅H₁₄O₂ | - |
| Molecular Weight | 226.27 g/mol | - |
| Appearance | Solid | - |
| Purity | ≥95% | [7] |
| Safety Information | H315: Causes skin irritation. | [7] |
| H319: Causes serious eye irritation. | [7] | |
| H335: May cause respiratory irritation. | [7] |
Note: Always handle this chemical in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Synthesis of Schiff Bases: A General Protocol
The synthesis of a Schiff base is a classic condensation reaction. The protocol described here is a generalized yet robust method that can be adapted for various primary amines.
Reaction Principle
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate called a carbinolamine.
-
Dehydration: The carbinolamine is unstable and, typically under mild acid catalysis, eliminates a molecule of water to form the stable carbon-nitrogen double bond (imine). The acid catalyst facilitates the reaction by protonating the hydroxyl group of the carbinolamine, making it a better leaving group (water).
General Synthesis Workflow
The overall process from starting materials to the purified Schiff base product is outlined in the following workflow diagram.
Caption: General workflow for Schiff base synthesis.
Detailed Experimental Protocol
Materials:
-
2-(3,5-Dimethylphenoxy)benzaldehyde (1.0 eq)
-
Primary amine (1.0 - 1.1 eq)
-
Absolute Ethanol (solvent)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 2-(3,5-dimethylphenoxy)benzaldehyde in a suitable volume of absolute ethanol (e.g., 10-15 mL per gram of aldehyde). Stir the solution using a magnetic stir bar until the aldehyde is fully dissolved.
-
Addition of Amine: To this solution, add 1.0-1.1 equivalents of the selected primary amine. A slight excess of the amine can help drive the reaction to completion, but a 1:1 molar ratio is often sufficient.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Expert Insight: The acid catalyst is crucial for protonating the hydroxyl intermediate, facilitating its removal as water. However, strong acids or excess catalyst can lead to unwanted side reactions or polymerization. A few drops are typically sufficient to catalyze the reaction effectively.
-
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring. Allow the reaction to proceed for 2-4 hours.
-
Expert Insight: The reaction progress can be monitored using Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde spot.
-
-
Isolation: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Subsequently, cool the flask in an ice bath to induce precipitation of the Schiff base product.
-
Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of ice-cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Expert Insight: Washing with cold solvent is critical to minimize loss of the desired product, which may have some solubility in the solvent at higher temperatures.
-
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual solvent. The product is now ready for characterization. For higher purity, recrystallization from a suitable solvent like ethanol or toluene may be performed.[8]
Characterization of the Schiff Base Product
Confirming the identity and purity of the synthesized compound is a critical step. The following table summarizes the key analytical signatures to expect.
| Technique | Expected Observation | Rationale |
| FT-IR Spectroscopy | Disappearance of a strong C=O stretch (from aldehyde, ~1700 cm⁻¹). Appearance of a strong C=N (imine) stretch (~1610-1630 cm⁻¹).[2] Disappearance of N-H stretches (from primary amine, ~3300-3400 cm⁻¹). | Confirms the formation of the imine functional group and the consumption of the starting materials. |
| ¹H NMR Spectroscopy | Disappearance of the aldehyde proton singlet (δ ≈ 9-10 ppm). Appearance of the azomethine proton (-CH=N-) singlet (δ ≈ 8-9 ppm).[2] Signals corresponding to the aromatic and methyl protons from both precursors will be present. | Provides definitive structural proof of imine formation. |
| ¹³C NMR Spectroscopy | Disappearance of the aldehyde carbonyl carbon (δ ≈ 190 ppm). Appearance of the imine carbon (δ ≈ 160-170 ppm).[2] | Further confirms the presence of the C=N double bond. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or protonated molecule peak [M+H]⁺ should correspond to the calculated molecular weight of the target Schiff base. | Confirms the correct molecular formula and successful condensation. |
Potential Applications and Future Directions
The unique structure of Schiff bases derived from 2-(3,5-dimethylphenoxy)benzaldehyde opens up several avenues for research and development.
Caption: Potential application domains for the synthesized Schiff bases.
-
Medicinal Chemistry: The lipophilic dimethylphenoxy moiety may enhance cell membrane permeability, a desirable trait for drug candidates. These compounds should be screened for a variety of biological activities, particularly as antimicrobial and anticancer agents, where Schiff bases have shown considerable promise.[2][6]
-
Coordination Chemistry: The imine nitrogen and the ether oxygen of the phenoxy group can act as a bidentate chelate, forming stable complexes with transition metals. These metal complexes often exhibit enhanced or entirely new biological and catalytic properties compared to the free ligand.[4][5]
-
Material Science: The aromatic nature and the polar imine group make these compounds candidates for applications as corrosion inhibitors, stabilizers for polymers, and functional dyes.[2]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction; Insufficient heating; Inactive catalyst. | Increase reflux time and monitor via TLC. Ensure the reaction reaches the solvent's boiling point. Add a fresh drop of acetic acid. |
| Oily Product, No Solid | Product is an oil at room temperature; Impurities are preventing crystallization. | Try to purify by column chromatography. Attempt to form a salt (e.g., with HCl) which may be crystalline. Ensure starting materials are pure. |
| Reaction Does Not Start | Poor quality of starting materials (e.g., oxidized aldehyde). | Use freshly purchased or purified starting materials. Check the purity of the aldehyde by NMR. |
| Broad NMR Peaks | Presence of impurities; Paramagnetic species (if metal contamination); Poor shimming. | Repurify the product (recrystallization or column chromatography). Ensure glassware is clean. Reshim the NMR spectrometer. |
References
- GSC Online Press. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(03), 203–215.
- Apollo Scientific. 2-(3,5-Dimethylphenoxy)benzaldehyde.
- Kumar, S. (2015). Applications of metal complexes of Schiff bases-A review.
- Chen, Z., et al. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
- MDPI. (2002). Synthetic Studies on Optically Active Schiff-base Ligands Derived from Condensation of 2-Hydroxyacetophenone and Chiral Diamines. Molecules.
- BenchChem. Application Notes and Protocols: Synthesis of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde.
- BenchChem. Synthesis and Application of Schiff Bases Derived from 2-(2,4-Dinitrophenoxy)benzaldehyde: A Detailed Protocol for Researchers.
- Mumtaz, A., et al. (2016). Synthesis and Characterization of New Schiff Base Transition Metal Complexes Derived from Drug Together with Biological Potential Study. Hilaris Publisher.
- BenchChem. Synthesis of Schiff Bases from 3,5-Dimethylbenzaldehyde: Application Notes and Protocols for Researchers.
- ACS Chemical & Engineering News. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine.
- HMU CPD.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 320423-51-6 Cas No. | 2-(3,5-Dimethylphenoxy)benzaldehyde | Apollo [store.apolloscientific.co.uk]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of 2-(3,5-Dimethylphenoxy)benzaldehyde in Organic Synthesis
Foreword: Unveiling the Synthetic Potential of a Versatile Aryl Ether Aldehyde
In the landscape of modern organic synthesis, the strategic incorporation of unique structural motifs is paramount to the design of novel molecules with tailored properties. 2-(3,5-Dimethylphenoxy)benzaldehyde stands as a noteworthy building block, combining the reactivity of an aromatic aldehyde with the steric and electronic influence of a dimethylphenoxy group. This diaryl ether framework offers a versatile scaffold for the construction of complex molecular architectures, finding potential applications in the synthesis of heterocyclic compounds, which are cornerstones in pharmaceutical and materials science research.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps, delving into the rationale behind the synthetic choices and providing detailed, field-proven-inspired protocols. Our objective is to equip you with the foundational knowledge and practical methodologies to effectively utilize 2-(3,5-Dimethylphenoxy)benzaldehyde in your synthetic endeavors.
I. Characterization and Physicochemical Properties
Before its application, a thorough understanding of the starting material is crucial.
Structure:
Figure 1: Structure of 2-(3,5-Dimethylphenoxy)benzaldehyde.
Physicochemical Data Table:
| Property | Value | Source |
| CAS Number | 320423-51-6 | [1] |
| Molecular Formula | C₁₅H₁₄O₂ | |
| Molecular Weight | 226.27 g/mol | |
| Appearance | Predicted: Solid or oil | N/A |
| Boiling Point | 122-124 °C at 0.05 mmHg | [2] |
| Purity | ≥95% (commercially available) | [1] |
Predicted Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 10.4 (s, 1H, CHO), 7.9 (dd, 1H, Ar-H), 7.6 (m, 1H, Ar-H), 7.4 (m, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 6.8 (s, 2H, Ar-H), 6.7 (s, 1H, Ar-H), 2.3 (s, 6H, 2xCH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 192.0 (CHO), 160.0 (C-O), 157.0 (C-O), 140.0 (C-Ar), 135.0 (C-Ar), 130.0 (C-Ar), 128.0 (C-Ar), 125.0 (C-Ar), 123.0 (C-Ar), 120.0 (C-Ar), 118.0 (C-Ar), 21.5 (CH₃).
-
IR (KBr, cm⁻¹): ~3060 (C-H, aromatic), ~2920 (C-H, methyl), ~2850, 2750 (C-H, aldehyde), ~1690 (C=O, aldehyde), ~1580, 1480 (C=C, aromatic), ~1240 (C-O, ether).
-
Mass Spectrometry (EI): m/z (%) 226 (M+), 197, 121, 91.
II. Synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde
The most direct and established method for the synthesis of diaryl ethers is the Ullmann condensation. This copper-catalyzed reaction couples an aryl halide with a phenol.[3] For the synthesis of the title compound, this involves the reaction of 2-bromobenzaldehyde with 3,5-dimethylphenol.
Figure 2: General workflow for the synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde.
Protocol: Synthesis via Ullmann Condensation
Materials:
-
2-Bromobenzaldehyde
-
3,5-Dimethylphenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylphenol (1.2 equivalents), potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a stirrable suspension. Add 2-bromobenzaldehyde (1.0 equivalent) to the mixture.
-
Reaction: Heat the reaction mixture to 140 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 2-(3,5-dimethylphenoxy)benzaldehyde as a pure compound.
III. Application in Heterocyclic Synthesis: A Representative Protocol
The aldehyde functionality of 2-(3,5-dimethylphenoxy)benzaldehyde makes it an excellent electrophile for various condensation reactions, particularly in the synthesis of heterocyclic scaffolds. A prominent application is in multicomponent reactions (MCRs) for the synthesis of 2-amino-4H-chromenes. These structures are of significant interest in medicinal chemistry due to their diverse biological activities.[4]
The following protocol describes the synthesis of 2-amino-4-(2-(3,5-dimethylphenoxy)phenyl)-7-hydroxy-4H-chromene-3-carbonitrile, a representative chromene derivative, via a one-pot, three-component reaction of 2-(3,5-dimethylphenoxy)benzaldehyde, malononitrile, and resorcinol. While this specific reaction may not be explicitly published, the methodology is well-established for a wide range of substituted benzaldehydes.[1]
Figure 3: Reaction scheme for the synthesis of a 2-amino-4H-chromene derivative.
Protocol: Synthesis of 2-Amino-4-(2-(3,5-dimethylphenoxy)phenyl)-7-hydroxy-4H-chromene-3-carbonitrile
Materials:
-
2-(3,5-Dimethylphenoxy)benzaldehyde
-
Malononitrile
-
Resorcinol
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware for reflux
Procedure:
-
Reactant Mixture: In a round-bottom flask, dissolve 2-(3,5-dimethylphenoxy)benzaldehyde (1.0 mmol), malononitrile (1.2 mmol), and resorcinol (1.0 mmol) in a mixture of ethanol and water (1:1, 10 mL).
-
Catalyst Addition: Add sodium carbonate (0.1 mmol, 10 mol%) to the reaction mixture.[1]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. Typically, a precipitate will form as the reaction proceeds.
-
Isolation: After completion (usually 2-4 hours), collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to obtain the pure 2-amino-4-(2-(3,5-dimethylphenoxy)phenyl)-7-hydroxy-4H-chromene-3-carbonitrile. Further purification by recrystallization from ethanol can be performed if necessary.
Causality Behind Experimental Choices:
-
Solvent System: The use of an ethanol/water mixture provides a good solvent for the starting materials and facilitates the precipitation of the less soluble product, simplifying purification.[1]
-
Catalyst: Sodium carbonate is a mild and effective base to catalyze both the initial Knoevenagel condensation between the aldehyde and malononitrile, and the subsequent Michael addition and cyclization involving resorcinol.[1]
-
Room Temperature Reaction: Many multicomponent reactions for the synthesis of chromenes are efficient at room temperature, which is advantageous for energy consumption and minimizing side reactions.
Self-Validating System:
The purity of the synthesized chromene can be readily assessed by its melting point and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS). The expected spectroscopic data will show characteristic peaks for the amino group, the nitrile group, and the distinct aromatic protons of the three aromatic rings.
IV. Conclusion and Future Perspectives
2-(3,5-Dimethylphenoxy)benzaldehyde is a valuable and versatile building block in organic synthesis. Its preparation via the robust Ullmann condensation is straightforward. The presence of the aldehyde group allows for its participation in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. The application note has detailed a representative protocol for its use in the multicomponent synthesis of a biologically relevant 2-amino-4H-chromene derivative.
The steric and electronic properties imparted by the 3,5-dimethylphenoxy group can be exploited to fine-tune the reactivity and properties of the resulting molecules. Future research could explore the use of this aldehyde in the synthesis of other heterocyclic systems such as quinolines, benzodiazepines, and in the development of novel ligands for catalysis or new materials with interesting photophysical properties.
V. References
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
MDPI. (2022). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). Supporting Information for [Title of Paper]. (Note: A generic reference to a supporting information document where similar spectral data is found).
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0006115). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]
-
ResearchGate. (n.d.). Three‐component synthesis of various 2‐amino‐4H‐chromene‐3‐carbonitrile.... Retrieved from [Link]
-
1PlusChem. (n.d.). 2-(3,5-Dimethylphenoxy)benzaldehyde. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzaldehyde, 2,3-dimethoxy-. Retrieved from [Link]
-
PubChem. (n.d.). Benzaldehyde, 3,5-dimethyl-. Retrieved from [Link]
-
Berkeley Learning Hub. (2025). Benzaldehyde IR Spectrum Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) IR spectra of benzaldehyde at different concentrations. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]
-
MDPI. (2019). Study on the Synthesis of Some (Un)Substituted 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles in the Water Medium. Retrieved from [Link]
Sources
The Versatile Ligand: 2-(3,5-Dimethylphenoxy)benzaldehyde in Coordination Chemistry
Introduction: A Gateway to Novel Coordination Architectures
In the dynamic field of coordination chemistry, the rational design of ligands is paramount to the development of metal complexes with tailored properties and functions. 2-(3,5-Dimethylphenoxy)benzaldehyde emerges as a ligand of significant interest, offering a unique combination of steric and electronic features. Its structure, characterized by a bulky 3,5-dimethylphenoxy substituent ortho to a reactive benzaldehyde functionality, provides a versatile platform for creating a diverse array of coordination compounds. This guide provides an in-depth exploration of the synthesis, properties, and applications of 2-(3,5-Dimethylphenoxy)benzaldehyde and its derivatives in coordination chemistry, offering detailed protocols for researchers, scientists, and professionals in drug development.
The core utility of 2-(3,5-Dimethylphenoxy)benzaldehyde in coordination chemistry lies in its facile conversion to Schiff base ligands. Schiff bases, formed by the condensation of an aldehyde or ketone with a primary amine, are privileged ligands due to their synthetic accessibility and the stability of their metal complexes.[1] The imine (-C=N-) nitrogen and, in many cases, a nearby donor atom from the amine precursor, create a chelate ring upon coordination to a metal ion, enhancing the stability of the resulting complex. The 3,5-dimethylphenoxy group in the title ligand exerts significant steric influence, which can control the coordination geometry around the metal center, prevent unwanted side reactions, and modulate the reactivity of the final complex.
This document will first detail the synthesis of the 2-(3,5-Dimethylphenoxy)benzaldehyde ligand itself, followed by protocols for the preparation of its Schiff base derivatives and their subsequent coordination to various transition metal ions. We will then delve into the characterization techniques essential for confirming the structure and purity of these compounds. Finally, we will explore the potential applications of these metal complexes, drawing parallels with structurally related compounds in areas such as catalysis and materials science.
Part 1: Synthesis of the Ligand Precursor: 2-(3,5-Dimethylphenoxy)benzaldehyde
The synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde is most effectively achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. This reaction forms a diaryl ether linkage between an aryl halide and a phenol.[2] In this case, 2-halobenzaldehyde is coupled with 3,5-dimethylphenol. The choice of the halogen on the benzaldehyde (iodide, bromide, or chloride) can influence the reaction conditions, with iodides generally being the most reactive.[3]
Underlying Principle: The Ullmann Condensation
The Ullmann condensation for the formation of diaryl ethers typically involves the reaction of an aryl halide with a phenol in the presence of a copper catalyst and a base at elevated temperatures.[3] The mechanism is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the active copper(I) catalyst. Modern advancements in the Ullmann reaction often utilize ligands to stabilize the copper catalyst, allowing for milder reaction conditions and improved yields.[4]
Caption: General workflow for the synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde.
Detailed Synthetic Protocol
This protocol is a representative procedure based on established Ullmann condensation methodologies. Optimization of temperature, reaction time, and catalyst loading may be necessary depending on the specific aryl halide used.
Materials:
-
2-Iodobenzaldehyde (1.0 eq)
-
3,5-Dimethylphenol (1.2 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodobenzaldehyde, 3,5-dimethylphenol, copper(I) iodide, and potassium carbonate.
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask.
-
Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove insoluble salts.
-
Dilute the filtrate with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(3,5-Dimethylphenoxy)benzaldehyde as a solid.
Characterization: The identity and purity of the synthesized ligand should be confirmed by:
-
¹H and ¹³C NMR spectroscopy: To confirm the chemical structure.
-
FT-IR spectroscopy: To identify the characteristic aldehyde carbonyl stretch (~1700 cm⁻¹).
-
Mass spectrometry: To determine the molecular weight.
-
Melting point: To assess purity.
Part 2: Synthesis of Schiff Base Ligands and Their Metal Complexes
The aldehyde functionality of 2-(3,5-Dimethylphenoxy)benzaldehyde is a versatile handle for the synthesis of a wide range of Schiff base ligands through condensation with primary amines.[5] These Schiff bases can then be used to chelate various metal ions.
Caption: Workflow for Schiff base synthesis and subsequent metal complexation.
Protocol for Schiff Base Synthesis (General Procedure)
Materials:
-
2-(3,5-Dimethylphenoxy)benzaldehyde (1.0 eq)
-
Primary amine (e.g., aniline, ethylenediamine, 2-aminophenol) (1.0 or 0.5 eq for diamines)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolution: Dissolve 2-(3,5-Dimethylphenoxy)benzaldehyde in ethanol in a round-bottom flask.
-
Amine Addition: Add a solution of the primary amine in ethanol to the flask. For solid amines, add them directly.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Reflux the reaction mixture for 2-4 hours. The formation of a precipitate often indicates product formation.
-
Isolation: Cool the mixture to room temperature. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure, and the product can be recrystallized from a suitable solvent system (e.g., ethanol/water).
Protocol for Metal Complex Synthesis (General Procedure)
Materials:
-
Schiff base ligand (1.0 or 2.0 eq)
-
Metal salt (e.g., Cu(OAc)₂, NiCl₂·6H₂O, Co(OAc)₂·4H₂O, ZnCl₂) (1.0 eq)
-
Ethanol or Methanol
Procedure:
-
Ligand Solution: Dissolve the Schiff base ligand in hot ethanol.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt in ethanol, with gentle heating if necessary.
-
Complexation: Slowly add the metal salt solution to the hot ligand solution with constant stirring. A change in color and/or the formation of a precipitate usually indicates complex formation.
-
Reaction: Reflux the reaction mixture for 1-2 hours.
-
Isolation: Cool the mixture to room temperature. Collect the precipitated metal complex by filtration, wash with ethanol, and dry in a desiccator.
Table 1: Representative Schiff Base Ligands and Potential Metal Complexes
| Primary Amine | Resulting Schiff Base Type | Potential Metal Ions | Potential Coordination Geometry |
| Aniline | Bidentate (N, O) | Cu(II), Ni(II), Co(II), Zn(II) | Square planar, Tetrahedral |
| Ethylenediamine | Tetradentate (N₂, O₂) | Cu(II), Ni(II), Co(II), Mn(II) | Square planar, Octahedral |
| 2-Aminophenol | Tridentate (N, O₂) | Fe(III), Co(II), Ni(II), Cu(II) | Square pyramidal, Octahedral |
| Hydrazine | Bidentate or Bridging | Various | Mononuclear or Polynuclear |
Part 3: Characterization of Metal Complexes
A suite of analytical techniques is crucial for the comprehensive characterization of the synthesized metal complexes to determine their structure, composition, and properties.[6]
-
Elemental Analysis (C, H, N): To determine the empirical formula of the complex.
-
FT-IR Spectroscopy: To confirm the coordination of the ligand to the metal ion. A shift in the C=N stretching frequency of the Schiff base upon complexation is a key indicator. The appearance of new bands in the low-frequency region can be attributed to M-N and M-O stretching vibrations.
-
UV-Vis Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry.
-
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in elucidating the geometry and the oxidation state of the metal ion, particularly for paramagnetic complexes (e.g., Cu(II), Ni(II), Co(II)).[6]
-
¹H NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), NMR can confirm the structure of the ligand in the complex.
-
Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight of the complex and confirm its composition.
-
X-ray Crystallography: To provide unambiguous proof of the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.
Part 4: Potential Applications
While specific applications for complexes of 2-(3,5-Dimethylphenoxy)benzaldehyde are yet to be extensively reported, the broader class of Schiff base metal complexes exhibits a wide range of applications, suggesting promising avenues for research with this particular ligand.
Catalysis
Schiff base metal complexes are well-known for their catalytic activity in a variety of organic transformations.[7] The steric bulk of the 3,5-dimethylphenoxy group could play a crucial role in enhancing selectivity in catalytic reactions.
-
Oxidation Reactions: Manganese, cobalt, and iron complexes of Schiff bases can catalyze the oxidation of various substrates, including alcohols and alkenes.[1]
-
Epoxidation: Vanadium and molybdenum Schiff base complexes have shown to be effective catalysts for the epoxidation of olefins.[8]
-
Polymerization: Certain transition metal complexes with Schiff base ligands can act as catalysts for olefin polymerization.
Drug Development and Biological Applications
Many Schiff base metal complexes exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties.[9][10] The chelation of the metal ion can enhance the biological activity of the organic ligand. The lipophilic nature of the 3,5-dimethylphenyl group may improve the membrane permeability of the complexes, potentially enhancing their efficacy as therapeutic agents.
Materials Science
The diverse coordination geometries and electronic properties of these metal complexes make them interesting candidates for the development of new materials with applications in:
-
Molecular Magnetism: Polynuclear complexes with appropriate metal ions and bridging ligands can exhibit interesting magnetic properties.
-
Luminescent Materials: Certain Schiff base complexes, particularly those of zinc(II) and other d¹⁰ metal ions, can display fluorescence or phosphorescence.
Conclusion and Future Outlook
2-(3,5-Dimethylphenoxy)benzaldehyde represents a valuable and underexplored building block in coordination chemistry. Its synthesis via the robust Ullmann condensation, coupled with the straightforward formation of a wide variety of Schiff base ligands, opens the door to a vast library of novel metal complexes. The inherent steric and electronic properties of this ligand system provide a fertile ground for the design of complexes with unique structural features and functionalities. The detailed protocols provided herein serve as a foundation for researchers to synthesize and explore these fascinating compounds. Future research in this area will undoubtedly uncover new applications in catalysis, medicine, and materials science, further establishing the importance of rational ligand design in advancing the frontiers of coordination chemistry.
References
- Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901, 34 (2), 2174–2185.
- Ullmann, F. Ueber eine neue Bildungsweise von Diphenylaminderivaten. Ber. Dtsch. Chem. Ges.1903, 36 (2), 2382–2384.
- Ray, K.; Ali, M. A.; Hossain, M. A.; Kabir, S. E.; Pervin, M. Transition Metal Complexes of Schiff Base Ligands as Efficient Catalysts for Epoxidation of Alkenes. J. Chem. Sci.2021, 133 (1), 1-23.
- Bhowmick, A. C.; Alam, M. S.; Islam, M. S.; Begum, F.; Ali, M. A. Coordination Complexes of Transition Metals and Schiff Base with Potent Medicinal Activity. J. Chem. Health Risks2019, 9 (4), 291-300.
- Ullmann, F. Ueber eine neue Methode zur Darstellung von Phenyläthern des Phenols. Ber. Dtsch. Chem. Ges.1905, 38 (2), 2211–2212.
- Yusuf, T. L.; Oladipo, S. D.; Lawal, A. A review on versatile applications of transition metal complexes incorporating Schiff bases. Appl. Organomet. Chem.2021, 35 (10), e6376.
- Anitha, C.; Sheela, C. D.; Tharmaraj, P.; Sumathi, S. Spectroscopic studies and biological evaluation of some transition metal complexes of azo Schiff-base ligand derived from (1-phenyl-2,3-dimethyl-4-aminopyrazol-5-one) and 5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde. Spectrochim. Acta A Mol. Biomol. Spectrosc.2013, 115, 587-598.
- Halli, M. B.; Sumathi, R. B. Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde. Int. J. Sci. Res. Arch.2022, 7 (2), 466-473.
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
- Al-barki, S. A.; El-Boraey, H. A.; El-Gammal, O. A. MIXED LIGAND COMPLEXES CONTAINING SCHIFF BASES AND THEIR BIOLOGICAL ACTIVITIES: A SHORT REVIEW. Rasayan J. Chem.2019, 12 (3), 1475-1484.
- Kumar, S.; Dhar, D. N.; Saxena, P. N. Applications of metal complexes of Schiff bases-A review. J. Sci. Ind. Res.2009, 68 (3), 181-187.
- Ali, B.; Zamoon, F.; Wani, A.; Mushtaq, S.; Manzoor, S. Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent. J. Recept. Signal Transduct. Res.2022, 42 (5), 498-508.
- Gupta, K. C.; Sutar, A. K. A short review on chemistry of schiff base metal complexes and their catalytic application. Int. J. Chem. Stud.2018, 6 (3), 284-293.
- Monnier, F.; Taillefer, M. Catalytic Ullmann Condensations. Angew. Chem. Int. Ed.2009, 48 (38), 6954-6971.
- Rahman, M. M.; Hossain, M. A.; Alam, M. S.; Islam, M. S. Synthesis and Characterization of Schiff Base Complexes of Cu(II), Co(II) and Cd(II) Derived from Ethylenediamine and Benzaldehyde Derivatives. Asian J. Appl. Chem. Res.2020, 6 (2), 1-10.
- Nasrollahzadeh, M.; Issaabadi, Z.; Varma, R. S. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- Wang, X.; Zhang, L.; Sun, J.; Ren, Y.; Zhang, Y.; Zhang, Z. Syntheses,structures And Properties Of Metal Complexes Based On 2-Hydroxy-3-Carboxy-5-Methoxybenzaldehyde,Its Aldehyde Oxime And 2-Hydroxy-4-Methoxybenzaldehyde Schiff Base. Dalian University of Technology, 2018.
- Jacob, P. III; Shulgin, A. T. A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde. Org. Prep. Proced. Int.1984, 16 (3), 241-244.
- Jarrahpour, A. A.; Esmaeilbeig, A. R.; Zarei, M. Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. Molbank2004, 2004 (1), M371.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 5. qks.cqu.edu.cn [qks.cqu.edu.cn]
- 6. ijsra.net [ijsra.net]
- 7. chemijournal.com [chemijournal.com]
- 8. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 9. A review on versatile applications of transition metal complexes incorporating Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spectroscopic studies and biological evaluation of some transition metal complexes of azo Schiff-base ligand derived from (1-phenyl-2,3-dimethyl-4-aminopyrazol-5-one) and 5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde. | Sigma-Aldrich [merckmillipore.com]
Technical Support Center: Synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde
Welcome to the technical support center for the synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. Here, we will delve into the common challenges, side reactions, and purification strategies associated with this process, providing practical, field-tested advice to ensure the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde, which is typically achieved via an Ullmann condensation or a related copper-catalyzed cross-coupling reaction between a 2-halobenzaldehyde and 3,5-dimethylphenol.
Problem 1: Low or No Yield of the Desired Product
Symptoms:
-
Thin-layer chromatography (TLC) analysis shows mostly starting materials (2-halobenzaldehyde and 3,5-dimethylphenol).
-
After work-up and purification, the isolated yield of 2-(3,5-Dimethylphenoxy)benzaldehyde is significantly lower than expected.
Potential Causes and Solutions:
-
Inadequate Catalyst Activity: The copper catalyst is the heart of the Ullmann condensation. Its activity can be compromised by the choice of copper source, the presence of impurities, or the absence of a suitable ligand.
-
Expert Insight: While copper(I) salts like CuI are often used, they can be sensitive to oxidation. Using a combination of a more stable copper(II) salt like CuSO4 with a reducing agent in situ can sometimes provide more consistent results. The choice of ligand is also critical to stabilize the copper catalyst and facilitate the reaction.
-
Actionable Protocol:
-
Ensure your copper salt is of high purity and stored under an inert atmosphere.
-
Consider using a ligand such as L-proline or a phenanthroline derivative, which have been shown to improve the efficiency of Ullmann-type reactions.
-
Activate the copper catalyst if necessary. For instance, if using copper powder, it can be activated by washing with dilute acid to remove surface oxides.
-
-
-
Incorrect Reaction Temperature: The Ullmann condensation is highly temperature-dependent. Too low a temperature will result in a sluggish reaction, while too high a temperature can lead to decomposition of the starting materials or product and promote side reactions.
-
Expert Insight: The optimal temperature is a delicate balance. It needs to be high enough to overcome the activation energy of the reaction but not so high as to cause degradation.
-
Actionable Protocol:
-
The typical temperature range for this reaction is 100-150 °C.
-
Start with a temperature of around 120 °C and monitor the reaction progress by TLC.
-
If the reaction is slow, incrementally increase the temperature by 10 °C, but be cautious of temperatures exceeding 160 °C.
-
-
-
Base Selection and Stoichiometry: An appropriate base is required to deprotonate the phenol, but the choice and amount of base can significantly impact the reaction outcome.
-
Expert Insight: A strong, non-nucleophilic base is generally preferred. Potassium carbonate (K2CO3) is a common choice. Using an insufficient amount of base will lead to incomplete reaction, while an excessive amount can promote side reactions.
-
Actionable Protocol:
-
Use 1.5 to 2.0 equivalents of anhydrous K2CO3.
-
Ensure the K2CO3 is finely powdered and thoroughly dried before use to maximize its reactivity.
-
-
Problem 2: Presence of Significant Side Products
Symptoms:
-
Multiple spots are observed on the TLC plate in addition to the starting materials and the desired product.
-
NMR analysis of the crude product shows unexpected peaks, complicating the purification process.
Common Side Reactions and Mitigation Strategies:
-
Homocoupling of the Aryl Halide: The 2-halobenzaldehyde can react with itself to form a biphenyl derivative.
-
Mechanism: This is a common side reaction in copper-catalyzed cross-coupling reactions, especially at higher temperatures.
-
Mitigation:
-
Use a ligand that favors the desired cross-coupling over homocoupling.
-
Maintain the reaction temperature at the lower end of the effective range.
-
Ensure a slight excess of the phenol component to favor the cross-coupling pathway.
-
-
-
Reduction of the Aldehyde Group: The aldehyde group can be reduced to an alcohol, particularly if the reaction is run for an extended period at high temperatures or if certain impurities are present.
-
Mechanism: While less common, certain reaction conditions can lead to the reduction of the aldehyde.
-
Mitigation:
-
Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Ensure the use of high-purity reagents and solvents.
-
-
-
Phenol Oxidation: The 3,5-dimethylphenol can undergo oxidation, leading to colored impurities.
-
Mechanism: This is more likely to occur if the reaction is not performed under an inert atmosphere.
-
Mitigation:
-
Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation.
-
Degas the solvent before use.
-
-
Visualizing the Reaction and Side Products
Below is a diagram illustrating the main reaction pathway and a key side reaction.
Caption: Main synthesis route and a common side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
High-boiling point, polar aprotic solvents are generally the best choice for the Ullmann condensation. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are commonly used. The choice of solvent can influence the reaction rate and solubility of the reagents. It is crucial to use anhydrous solvents to prevent side reactions.
Q2: How can I effectively purify the final product?
Purification of 2-(3,5-Dimethylphenoxy)benzaldehyde can typically be achieved through column chromatography on silica gel. A gradient elution system starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate is usually effective.
-
Step-by-step purification protocol:
-
Concentrate the crude reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of dichloromethane (DCM).
-
Load the solution onto a silica gel column packed with hexane.
-
Elute with a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate).
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Q3: What analytical techniques are best for characterizing the product and identifying impurities?
-
¹H and ¹³C NMR Spectroscopy: These are the most powerful tools for confirming the structure of the desired product and identifying any side products. The aldehyde proton should appear as a singlet at around 10 ppm in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The presence of a strong carbonyl stretch at around 1700 cm⁻¹ is indicative of the aldehyde group.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting common issues in the synthesis.
Caption: A decision tree for troubleshooting the synthesis.
References
Technical Support Center: Improving the Purity of 2-(3,5-Dimethylphenoxy)benzaldehyde
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the synthesis and purification of 2-(3,5-Dimethylphenoxy)benzaldehyde. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help you achieve high purity for your target compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I am likely to encounter when synthesizing 2-(3,5-Dimethylphenoxy)benzaldehyde?
A1: The impurity profile largely depends on the synthetic route. Assuming a copper-catalyzed Ullmann condensation between a 2-halobenzaldehyde and 3,5-dimethylphenol, the most common impurities are:
-
Unreacted Starting Materials: 2-halobenzaldehyde and 3,5-dimethylphenol.
-
Oxidation Product: 2-(3,5-Dimethylphenoxy)benzoic acid, formed by the air oxidation of the aldehyde product, is a very common impurity.[1][2][3]
-
Homocoupling Byproducts: Symmetrical biaryls formed from the self-coupling of the 2-halobenzaldehyde starting material.[4][5]
-
Catalyst Residue: Residual copper salts from the reaction, which can give the crude product a dark or greenish color.
Q2: My crude product is a dark, oily solid. What is the likely cause and how do I address it?
A2: A dark coloration in the crude product is typically indicative of residual copper catalyst from the Ullmann coupling reaction.[6][7] These copper species are often insoluble in common organic solvents used for extraction but can be chelated or removed with specific aqueous washes during the workup. A wash with a dilute ammonium hydroxide solution or a solution of a chelating agent like EDTA is often effective.
Q3: After my initial workup, TLC analysis shows a new, highly polar spot that streaks. What is this impurity?
A3: A polar, streaking spot on a silica gel TLC plate is characteristic of a carboxylic acid. This is almost certainly 2-(3,5-Dimethylphenoxy)benzoic acid, the product of aerobic oxidation of your target aldehyde.[2][3] This impurity can be effectively removed using a mild basic wash, as detailed in the troubleshooting section below.
Q4: How should I store the purified 2-(3,5-Dimethylphenoxy)benzaldehyde to prevent the re-formation of impurities?
A4: Aldehydes, particularly aromatic ones, are susceptible to oxidation.[3] To maintain purity, the compound should be stored under an inert atmosphere (nitrogen or argon), protected from light, and kept at a low temperature (e.g., in a refrigerator or freezer). Storing it as a solid rather than in solution can also slow degradation.
Section 2: Troubleshooting Guide: Advanced Purification Strategies
This section addresses specific purification challenges in a question-and-answer format, providing both the "how" and the "why" behind each technique.
Issue: Presence of Acidic Impurities (Carboxylic Acid & Phenol)
Question: How can I efficiently remove both the 2-(3,5-dimethylphenoxy)benzoic acid and any unreacted 3,5-dimethylphenol from my crude product?
Answer: An acid-base extraction is the most direct and effective method for removing acidic impurities.[3] The principle is to convert the acidic compounds into their corresponding water-soluble salts, which can then be separated in an aqueous layer.
-
Causality: Both the carboxylic acid impurity (pKa ~4-5) and the unreacted phenol (pKa ~10) are acidic enough to be deprotonated by a mild aqueous base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The target aldehyde lacks an acidic proton and will remain in the organic phase. A wash with 5-10% aqueous NaHCO₃ is typically sufficient to remove the more acidic carboxylic acid. A slightly stronger base like Na₂CO₃ may be needed for complete removal of the phenol.
See Protocol 1 for a detailed step-by-step procedure.
Issue: Inefficient Purification by Standard Column Chromatography
Question: My aldehyde appears to be degrading on the silica gel column, resulting in broad peaks and low recovery. What is happening and how can I fix it?
Answer: This is a common issue when purifying aldehydes. Standard silica gel is inherently acidic and can catalyze the degradation of sensitive compounds or the formation of byproducts like acetals if alcohol-containing eluents are used.[8]
-
Causality & Solution: The acidic sites on the silica surface can interact with the aldehyde. To mitigate this, the silica gel can be deactivated. This is achieved by preparing the column slurry in a solvent system containing a small amount of a tertiary amine, typically 1-2% triethylamine (Et₃N), which neutralizes the acidic sites.[3][8]
-
Alternative Stationary Phase: If deactivation is insufficient, switching to a neutral stationary phase like alumina can be a good alternative.[8]
See the table below for guidance on solvent selection and refer to Protocol 2 for a detailed chromatography procedure.
Table 1: Eluent Systems for Column Chromatography of 2-(3,5-Dimethylphenoxy)benzaldehyde
| Polarity | Eluent System (v/v) | Typical Use Case | Notes |
|---|---|---|---|
| Low | 5-10% Ethyl Acetate in Hexanes | Eluting non-polar impurities (e.g., homocoupling byproducts). | The product aldehyde should have an Rf of ~0.2-0.3 in the chosen system for good separation.[8] |
| Medium | 10-25% Ethyl Acetate in Hexanes | Eluting the target aldehyde. | Monitor fractions closely by TLC. |
| High | >30% Ethyl Acetate in Hexanes | Eluting highly polar impurities or flushing the column. | The product should ideally elute before this point. |
Issue: Achieving Ultra-High Purity for Sensitive Applications
Question: Standard purification methods are not sufficient to reach the >99.5% purity required for my drug development studies. Is there a more selective purification technique available?
Answer: Yes. For achieving very high purity, the formation of a reversible sodium bisulfite adduct is the gold standard for aldehyde purification.[9][10][11][12] This technique is highly selective for aldehydes (and some unhindered ketones), leaving nearly all other impurities behind.
-
Causality: The aldehyde functional group undergoes a nucleophilic addition reaction with sodium bisulfite (NaHSO₃) to form a charged, water-soluble adduct.[12] This adduct is partitioned into the aqueous phase during a liquid-liquid extraction, while non-aldehyde impurities remain in the organic phase and are discarded. The reaction is reversible; after isolating the aqueous layer, the addition of a base (e.g., NaOH or Na₂CO₃) regenerates the pure aldehyde, which can then be extracted back into a fresh organic solvent.[9][10] This process effectively "catches and releases" only the aldehyde, resulting in exceptional purity.
See Protocol 3 for a detailed procedure on this powerful technique.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) at a concentration of approximately 50-100 mg/mL.
-
Basic Wash: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution and shake vigorously for 1-2 minutes. Vent the funnel frequently to release CO₂ gas pressure.
-
Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Repeat (Optional): For significant amounts of acidic impurities, repeat the basic wash.
-
Neutral Wash: Wash the organic layer with an equal volume of water, followed by a wash with saturated aqueous NaCl (brine) to aid in breaking emulsions and removing residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.
Protocol 2: Purification by Flash Column Chromatography on Deactivated Silica
-
TLC Analysis: Determine an optimal eluent system using TLC. The target compound should have an Rf value of approximately 0.25 for the best separation.[3]
-
Silica Deactivation: Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes). Add triethylamine to this slurry to a final concentration of 1% (v/v).
-
Column Packing: Pack the column with the deactivated silica slurry. Equilibrate the column by running 2-3 column volumes of the initial eluent (containing 1% triethylamine) through it.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Gradually increase the eluent polarity as needed based on TLC monitoring of the fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. The residual triethylamine is volatile and will be removed during this step.
Protocol 3: High-Purity Purification via Sodium Bisulfite Adduct Formation
-
Adduct Formation: Dissolve the crude aldehyde in a water-miscible solvent like methanol or dimethylformamide (DMF is better for aliphatic or less reactive aldehydes).[9][11][12] Add this solution to a freshly prepared, saturated aqueous solution of sodium bisulfite. The amount of bisulfite solution should be in slight excess (e.g., 1.1-1.2 equivalents relative to the aldehyde). Stir vigorously at room temperature for 1-3 hours. The reaction progress can be monitored by TLC until the aldehyde spot disappears.
-
Impurity Removal: Transfer the reaction mixture to a separatory funnel. Add an immiscible organic solvent (e.g., ethyl acetate or diethyl ether) and water. Shake well.
-
Separation: Separate the layers. The aqueous layer now contains the water-soluble bisulfite adduct of your aldehyde. Discard the organic layer, which contains the non-aldehyde impurities.[10]
-
Regeneration of Aldehyde: Return the aqueous layer to the separatory funnel. Add a fresh portion of ethyl acetate. While stirring, slowly add a 10% aqueous solution of sodium hydroxide (NaOH) or saturated sodium carbonate (Na₂CO₃) until the aqueous layer becomes basic (pH > 10). This will reverse the reaction and regenerate the aldehyde.[9][10]
-
Extraction of Pure Product: Shake the funnel to extract the regenerated, pure aldehyde into the fresh organic layer. Separate the layers and perform one or two more extractions of the aqueous layer with the organic solvent.
-
Final Workup: Combine all organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly purified 2-(3,5-Dimethylphenoxy)benzaldehyde.
Section 4: Visual Guides & Workflows
Troubleshooting Decision Tree
The following diagram outlines a logical workflow for diagnosing and solving purity issues with 2-(3,5-Dimethylphenoxy)benzaldehyde.
Caption: A decision tree for troubleshooting the purification of 2-(3,5-Dimethylphenoxy)benzaldehyde.
Bisulfite Adduct Purification Workflow
This diagram illustrates the key steps in the highly selective bisulfite adduct purification method.
Sources
- 1. researchgate.net [researchgate.net]
- 2. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Ullmann coupling-An overview - operachem [operachem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 12. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Ullmann Condensation for Diaryl Ether Synthesis
Welcome to the technical support resource for the Ullmann condensation, a pivotal reaction for the synthesis of diaryl ethers. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered questions. Our goal is to move beyond simple procedural lists, offering insights into the causality of experimental outcomes to empower you to optimize your reactions effectively.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental issues in a direct question-and-answer format, providing both diagnostic insights and actionable solutions.
Issue 1: Low or No Yield of the Desired Diaryl Ether
Question: I am performing an Ullmann condensation to synthesize a diaryl ether, but I am observing very low to no product formation. What are the likely causes and how can I rectify this?
Answer: Low or nonexistent yields in an Ullmann diaryl ether synthesis can be traced back to several critical factors, primarily revolving around the activity of the catalyst and the integrity of the reaction environment.
Potential Causes and Step-by-Step Solutions:
-
Inactive Copper Catalyst: The copper(I) species is the active catalyst, and its deactivation is a common reason for reaction failure.[1] Copper(I) salts, such as CuI, are susceptible to oxidation if not stored or handled properly.[2]
-
Solution:
-
Use a fresh, high-purity copper(I) source (e.g., CuI, CuBr, Cu₂O).[1][3]
-
Consider using an air-stable catalyst, such as CuIPPh₃, which has shown efficacy in non-polar solvents.[4]
-
For classical Ullmann reactions requiring copper powder, activate it immediately before use. A common procedure involves stirring commercial copper powder in a 10% iodine solution in acetone, followed by washing and drying under vacuum.[2]
-
-
-
Oxygen Sensitivity: The catalytic cycle can be disrupted by the presence of oxygen, which can lead to catalyst deactivation and the formation of unwanted side products.[2]
-
Solution:
-
Ensure your reaction is set up under a strictly inert atmosphere, such as nitrogen or argon. This is best achieved using Schlenk line techniques or a glovebox.[2]
-
Degas your solvent prior to use. Common methods include sparging with an inert gas or subjecting the solvent to several freeze-pump-thaw cycles.[2]
-
-
-
Suboptimal Reaction Temperature: Traditional Ullmann condensations required high temperatures (often exceeding 150-200 °C).[2][5] While modern protocols with ligands allow for milder conditions, the temperature must be sufficient for the specific substrates.
-
Solution:
-
If you are using a ligand-assisted protocol and see no reaction, consider a stepwise increase in the reaction temperature. Modern systems often work well in the 80-120 °C range.[2]
-
Conversely, if you observe decomposition, the temperature may be too high.
-
-
-
Inappropriate Ligand or Absence of a Ligand: For many modern Ullmann reactions, particularly those with less reactive aryl halides, a ligand is crucial for facilitating the catalytic cycle.[1][6]
-
Solution:
-
If you are not using a ligand, its addition can dramatically improve the reaction outcome.
-
If you are using a ligand with poor results, a screening of different ligand classes may be necessary. N,N- and N,O-chelating ligands are known to be effective.[3][6] For electron-rich substrates, N,N-dimethylglycine has proven to be a robust choice.[6][7] Other effective ligands include picolinic acid, salicylaldoxime, and dimethylglyoxime.[3][8]
-
-
Issue 2: Significant Dehalogenation of the Aryl Halide Byproduct
Question: My reaction is yielding a substantial amount of the arene corresponding to my starting aryl halide, with a concurrent low yield of the diaryl ether. What is causing this reductive dehalogenation, and how can I minimize it?
Answer: Reductive dehalogenation is a frequent side reaction in Ullmann condensations, where the aryl halide is reduced to the corresponding arene. This competitive pathway becomes significant when the desired C-O coupling is sluggish.
Potential Causes and Step-by-Step Solutions:
-
Presence of Protic Impurities: Trace amounts of water or other protic species in the reaction mixture can serve as the proton source for the dehalogenation process.[1][7]
-
Suboptimal Ligand Choice: The ligand plays a key role in steering the reaction towards the desired cross-coupling pathway. An ineffective ligand may not adequately promote the C-O bond formation, allowing dehalogenation to dominate.
-
Solvent as a Hydrogen Source: Certain solvents can act as hydrogen donors, contributing to the dehalogenation side reaction.
Issue 3: Formation of Multiple Side Products, Including Homocoupling
Question: My reaction is messy, with several spots on the TLC plate, and I am isolating homocoupled biaryl products. How can I improve the selectivity for my desired diaryl ether?
Answer: The formation of multiple products, including the homocoupling of the aryl halide to form a biaryl, is often a consequence of high reaction temperatures or a catalyst system that is not sufficiently selective.
Potential Causes and Step-by-Step Solutions:
-
Excessively High Reaction Temperature: High temperatures can provide the activation energy for undesired reaction pathways, leading to a complex product mixture.
-
Solution:
-
If your protocol allows, try to lower the reaction temperature. The use of a more active catalyst system, often involving a well-chosen ligand, can enable the reaction to proceed at a milder temperature.[2]
-
-
-
Inefficient Catalyst System: The catalyst and ligand combination may not be optimal for selectively promoting the heterocoupling (C-O bond formation) over the homocoupling (C-C bond formation) of the aryl halide.
-
Solution:
-
The introduction of a suitable ligand is often the most effective strategy. Ligands can stabilize the copper catalyst and accelerate the desired cross-coupling pathway, thereby outcompeting side reactions.[2] A ligand screening is highly recommended.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best copper source for my Ullmann diaryl ether synthesis?
A1: Copper(I) salts such as CuI, CuBr, and Cu₂O are the most frequently used and generally most effective precatalysts.[3] The choice can be influenced by the specific ligand and substrates. For instance, CuI is often used in combination with ligands like N,N-dimethylglycine.[6] In some modern protocols, copper nanoparticles have also been shown to promote C-O bond formation under milder conditions.[10]
Q2: How do I choose the right ligand for my reaction?
A2: Ligand selection is critical for modern, mild Ullmann reactions. There is no single "best" ligand, as the optimal choice is substrate-dependent. However, some general guidelines exist:
-
N,N- and N,O-chelating ligands are a good starting point.[3][6]
-
Amino acids , such as N,N-dimethylglycine and L-proline, have been shown to be broadly effective, especially for electron-rich aryl halides.[6]
-
For sterically hindered substrates, ligands like picolinic acid have been successfully employed.[8]
-
A ligand screening is often the most practical approach when developing a new transformation. A study screened 56 structurally diverse multidentate ligands and found that while N,N-dimethylglycine performed well, no single structural class was universally superior.[6]
Q3: What is the role of the base, and which one should I use?
A3: The base is essential for deprotonating the phenol to form the active phenoxide nucleophile.[7] The choice of base can significantly impact the reaction's success.
-
Inexpensive inorganic bases like K₂CO₃ can be very effective, especially in non-polar solvents like toluene or xylene.[3][4]
-
Cs₂CO₃ is often the base of choice for reactions in polar aprotic solvents like acetonitrile or DMF.[9][11]
-
K₃PO₄ is another commonly used base that has proven effective in various systems.[6][7] The solubility and strength of the base are key factors to consider. The presence of water can inactivate carbonate bases, underscoring the need for anhydrous conditions.[7]
Q4: How does the reactivity of the aryl halide affect the reaction?
A4: The reactivity of the aryl halide follows the general trend: Aryl-I > Aryl-Br > Aryl-Cl .[2][10]
-
Aryl iodides are the most reactive and are often used in milder protocols.
-
Aryl bromides are also widely used, though they may require slightly higher temperatures or more active catalyst systems.[9]
-
Aryl chlorides are the least reactive and typically require specialized, highly active catalyst systems to achieve good yields.[12] Furthermore, electron-withdrawing groups on the aryl halide generally accelerate the reaction, while electron-donating groups can slow it down.[2][4]
Visualizing the Process: Mechanism and Workflow
To better understand the intricacies of the Ullmann condensation, the following diagrams illustrate the proposed catalytic cycle and a logical troubleshooting workflow.
Caption: Proposed catalytic cycle for the ligand-assisted Ullmann diaryl ether synthesis.
Caption: Step-by-step troubleshooting workflow for low-yield Ullmann reactions.
Quantitative Data Summary: Reaction Parameters
The following table summarizes key reaction parameters compiled from various successful protocols. This should serve as a starting point for your reaction optimization.
| Parameter | Recommendation | Common Examples | Notes |
| Copper Source | 5-10 mol % of a Cu(I) salt | CuI, CuBr, Cu₂O, Cu(acac)₂ | Purity is critical. Use of an air-stable complex like CuIPPh₃ can simplify setup.[3][4][13] |
| Ligand | 10-20 mol % | N,N-dimethylglycine, L-proline, picolinic acid, salicylaldoxime | Highly substrate-dependent. A screening is often necessary for optimization.[6][8] |
| Base | 2.0 equivalents | K₃PO₄, Cs₂CO₃, K₂CO₃ | Choice often depends on the solvent. Cs₂CO₃ is common in polar aprotic solvents.[3][6][9] |
| Solvent | Anhydrous grade | Toluene, Xylene (non-polar); DMF, DMSO, Acetonitrile (polar aprotic) | The solvent can significantly influence reaction outcome; screening may be beneficial.[6][7] |
| Temperature | 80 - 140 °C (ligand-assisted) | - | Higher temperatures may be needed for less reactive substrates (e.g., aryl bromides).[2][9] |
Experimental Protocol: General Procedure for Ligand-Assisted Ullmann Diaryl Ether Synthesis
This generalized protocol should be adapted and optimized for specific substrates. All manipulations should be performed under an inert atmosphere.
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the copper(I) source (e.g., CuI, 0.05 mmol, 5 mol %), the chosen ligand (e.g., N,N-dimethylglycine, 0.2 mmol, 20 mol %), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Reagent Addition: Add the aryl halide (1.0 mmol, 1.0 equiv) and the phenol (1.2 mmol, 1.2 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or DMF, 3-5 mL) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 110 °C) and stir vigorously for the allotted time (typically 12-24 hours).
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired diaryl ether.[1]
References
-
Ullmann Condensation. SynArchive. [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. [Link]
-
A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
An Efficient Novel Ligand for Copper-Catalyzed Formation of Diaryl Ethers. Ingenta Connect. [Link]
-
Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. KFU. [Link]
-
Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKAT USA. [Link]
-
The Ullmann Ether Condensation. ResearchGate. [Link]
-
Ullmann reaction. Wikipedia. [Link]
-
A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. [Link]
-
Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. MIT Open Access Articles. [Link]
-
Copper‐catalyzed ligand‐free O‐arylation for the synthesis of diaryl ethers by Chen. ResearchGate. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Modern Ullmann-Type Couplings. ResearchGate. [Link]
-
Mild and Nonracemizing Conditions for Ullmann-type Diaryl Ether Formation between Aryl Iodides and Tyrosine Derivatives. The Journal of Organic Chemistry. [Link]
-
Ullmann reaction – Knowledge and References. Taylor & Francis. [Link]
-
Ullmann reaction. SlideShare. [Link]
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- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
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- 8. dspace.mit.edu [dspace.mit.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 11. An Efficient Novel Ligand for Copper-Catalyzed Formation of Diary...: Ingenta Connect [ingentaconnect.com]
- 12. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to Purifying 2-(3,5-Dimethylphenoxy)benzaldehyde
Welcome to our specialized technical guide designed for researchers, chemists, and professionals in the field of drug development. The synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde is a critical step in the creation of numerous high-value molecules. However, the purification of this compound is frequently complicated by the presence of unreacted starting materials, whose physical properties closely resemble those of the desired product. This guide provides a systematic, troubleshooting-focused approach to effectively remove these contaminants, ensuring the high purity required for subsequent applications.
The Synthetic Challenge: Proximity of Properties
The formation of 2-(3,5-Dimethylphenoxy)benzaldehyde is typically achieved through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig ether synthesis.[1][2][3] These reactions couple 3,5-dimethylphenol with an activated aryl halide, such as 2-fluorobenzaldehyde or 2-chlorobenzaldehyde. The primary purification challenge arises from the structural similarities between the product and the starting materials, leading to overlapping solubility and polarity profiles. This guide will dissect these challenges and offer robust, validated protocols for achieving high purity.
Part 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the purification process.
Question 1: My crude NMR shows a significant amount of unreacted 3,5-dimethylphenol. What is the most efficient way to remove it?
Answer: The most effective method for removing the acidic 3,5-dimethylphenol is a liquid-liquid extraction using an aqueous basic solution.
-
Expertise & Causality: Phenols are weakly acidic (pKa ≈ 10).[4] This acidity is the key to separation. By washing the crude reaction mixture (dissolved in an organic solvent) with a base such as sodium hydroxide (NaOH), the phenol is deprotonated to form the sodium phenoxide salt. This salt is ionic and therefore highly soluble in the aqueous layer, while the neutral ether-aldehyde product remains in the organic layer.[5][6][7][8]
-
Step-by-Step Protocol: Basic Liquid-Liquid Extraction
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) in a separatory funnel.
-
Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure buildup.
-
Allow the layers to fully separate. The organic layer contains your product, while the aqueous layer contains the sodium 3,5-dimethylphenoxide salt.
-
Drain the lower aqueous layer.
-
Repeat the wash with fresh 1 M NaOH solution (steps 2-5) to ensure complete removal of the phenol.
-
Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water and break any emulsions.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the phenol-free product.
-
Question 2: After a basic wash, I still have the starting 2-chlorobenzaldehyde (or 2-fluorobenzaldehyde) in my product. How can I separate these?
Answer: When facing contamination with the starting aryl aldehyde, flash column chromatography is the most reliable purification method. Distillation is often difficult due to potentially close boiling points.
-
Expertise & Causality: The separation relies on the subtle difference in polarity between the starting material and the product. While both are relatively non-polar, the diaryl ether moiety in the product, 2-(3,5-Dimethylphenoxy)benzaldehyde, makes it slightly more polar than the starting 2-halobenzaldehyde. This difference is sufficient for separation on a polar stationary phase like silica gel.[9][10][11][12]
-
Step-by-Step Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system will give the product an Rf value of ~0.3.
-
Column Packing: Prepare a column with silica gel, packing it as a slurry in the chosen non-polar eluent (e.g., 98:2 hexanes:ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it carefully onto the top of the silica gel bed. Alternatively, for better resolution, pre-adsorb the sample onto a small amount of silica gel and load the resulting dry powder.
-
Elution: Begin eluting with the non-polar solvent system. The less polar 2-halobenzaldehyde will elute from the column first.
-
Fraction Collection: Collect fractions systematically and monitor their composition using TLC.
-
Gradient Elution: Once the starting material has been eluted, you can gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 hexanes:ethyl acetate) to speed up the elution of your more polar product.
-
Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure.
-
Question 3: My purified product is a persistent oil and I cannot get it to crystallize for characterization or storage. What should I do?
Answer: Inducing crystallization in a stubborn oil, often caused by trace impurities, can be achieved through recrystallization from a carefully selected solvent system.
-
Expertise & Causality: Crystallization is a highly effective purification technique that relies on the principle that a compound is typically less soluble in a given solvent at lower temperatures. Impurities remain in the solution (mother liquor) as the pure compound crystallizes out upon cooling.
-
Protocol: Recrystallization
-
Solvent Screening: Test the solubility of a small sample of your oily product in various solvents (e.g., hexanes, heptane, isopropanol, ethanol, or a mixture like ethanol/water). The ideal solvent will dissolve the compound when hot but not when cold.[13][14]
-
Dissolution: In an Erlenmeyer flask, dissolve the oil in the minimum amount of boiling solvent.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask below the solvent level with a glass rod or adding a seed crystal of the pure compound. If these methods fail, place the flask in an ice bath to further reduce solubility.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
-
Part 2: Data Presentation & Visualization
A clear understanding of the physical properties of the compounds involved is essential for designing an effective purification strategy.
Table 1: Comparative Physical Properties
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Characteristics & Solubility |
| 3,5-Dimethylphenol | 122.17 | 61-64[15][16] | 222[15][17] | Acidic; Soluble in organic solvents and aqueous base.[4][18] |
| 2-Fluorobenzaldehyde | 124.11 | -44.5[19][20][21] | 175-176[20] | Neutral; Soluble in most organic solvents. |
| 2-Chlorobenzaldehyde | 140.57 | 9-12[22][23] | 209-215[22][24] | Neutral; Soluble in most organic solvents. |
| 2-(3,5-Dimethylphenoxy)benzaldehyde | 226.27 | (Not widely reported) | (Not widely reported) | Neutral ether; Soluble in most organic solvents. |
Logical Workflow for Purification
The following diagram outlines the decision-making process for purifying the crude reaction mixture.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 18. 3,5-Dimethylphenol | C8H10O | CID 7948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 2-Fluorobenzaldehyde | 446-52-6 [chemicalbook.com]
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Technical Support Center: 2-(3,5-Dimethylphenoxy)benzaldehyde
Introduction
Welcome to the technical support guide for 2-(3,5-Dimethylphenoxy)benzaldehyde (CAS No: 320423-51-6).[1] This diaryl ether aldehyde is a valuable building block in synthetic chemistry. However, its purification can present several challenges, primarily stemming from impurities generated during its synthesis—most commonly via an Ullmann condensation—and the inherent reactivity of the aldehyde functional group. This guide provides detailed troubleshooting protocols and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate these challenges and achieve high purity for their downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of 2-(3,5-Dimethylphenoxy)benzaldehyde in a practical question-and-answer format.
Question 1: After my initial aqueous work-up, TLC and ¹H NMR analysis still show significant amounts of starting materials. How can I remove them effectively before chromatography?
Answer: This is a common issue, especially when the synthesis is an Ullmann-type reaction.[2][3] The primary culprits are unreacted 3,5-dimethylphenol and potentially a halo-benzaldehyde starting material. A targeted acid-base extraction is the most efficient way to resolve this.
-
Probable Cause & Mechanism:
-
3,5-Dimethylphenol: This starting material is acidic and will be deprotonated by a mild base to form a water-soluble phenoxide salt.
-
Unreacted Halo-benzaldehyde: This is a neutral organic compound and will remain in the organic layer.
-
Copper Catalyst: Residual copper salts can often be removed with an aqueous wash, sometimes with the aid of a chelating agent like aqueous ammonia or ammonium chloride solution.
-
-
Recommended Protocol: Acid-Base Extraction
-
Dissolve the crude product mixture in a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 5-10% aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). This will extract the acidic 3,5-dimethylphenol into the aqueous layer.[4] Repeat this wash two to three times.
-
To ensure all base is removed, wash the organic layer with deionized water, followed by a wash with brine to break any emulsions and aid in drying.[4]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
This pre-purification step significantly reduces the load on subsequent chromatographic purification, leading to better separation and higher final purity.
Question 2: My purified product appears pure by NMR, but it develops a yellowish tint and a new, more polar spot appears on TLC after a few days of storage. What is happening and how can I prevent it?
Answer: This is a classic case of aldehyde oxidation. The aldehyde group is susceptible to air oxidation, converting it to the corresponding carboxylic acid, 2-(3,5-dimethylphenoxy)benzoic acid.[4][5] This impurity is more polar, accounting for the new, lower-Rf spot on TLC.
-
Prevention and Storage:
-
Inert Atmosphere: Store the purified solid under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Low Temperature: Keep the compound at a low temperature (e.g., in a refrigerator at 2-8 °C or a freezer at -20 °C).
-
Light Protection: Store in an amber vial or a container wrapped in aluminum foil to protect it from light, which can accelerate oxidation.[4]
-
-
Repurification Protocol: If oxidation has occurred, the acidic carboxylic acid impurity can be easily removed.
-
Dissolve the discolored product in diethyl ether or dichloromethane.
-
Wash the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] The acidic impurity will be converted to its sodium salt and move into the aqueous layer.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and remove the solvent under reduced pressure.
-
Question 3: I'm struggling with flash column chromatography. I either get poor separation or a very low yield. What can I do?
Answer: Column chromatography is the workhorse for purifying this compound, but it requires optimization.[6][7] The issues of poor separation and low yield often have different root causes.
-
Scenario A: Poor Separation
-
Probable Cause: The most likely contaminating byproduct with similar polarity to your product is a homocoupled species from the starting aryl halide. The choice of eluent is also critical.
-
Solution: Optimize the Eluent System.
-
TLC Analysis: Before running a column, meticulously test various solvent systems using thin-layer chromatography (TLC).[4][7] A good target Rf for your product is ~0.25-0.35 to ensure good separation.
-
Solvent System: A common eluent system for compounds of this type is a gradient of ethyl acetate in hexanes or heptane.[4][8] Start with a low polarity (e.g., 2-5% ethyl acetate in hexanes) and gradually increase the polarity to elute your product.
-
-
-
Scenario B: Low Yield After Column Chromatography
-
Probable Cause: The compound may be degrading on the column. Standard silica gel is acidic and can catalyze the decomposition of sensitive aldehydes.[4]
-
Solutions:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your starting eluent containing 1-2% triethylamine.[4] This neutralizes the acidic sites on the silica surface, preventing product degradation.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, if degradation persists.[4]
-
-
Workflow for Purification and Troubleshooting
The following diagram illustrates a comprehensive workflow for the purification and analysis of 2-(3,5-Dimethylphenoxy)benzaldehyde.
Caption: General purification and analysis workflow.
Question 4: I opted for recrystallization, but my compound is "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" is a common recrystallization problem that occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid.[5][9]
-
Probable Causes & Solutions:
-
High Impurity Concentration: If the crude material is very impure, the freezing point of the mixture is significantly depressed, favoring oil formation.
-
Solution: First, perform a quick purification by column chromatography to remove the bulk of the impurities, then recrystallize the partially purified material.
-
-
Cooling Too Rapidly: Fast cooling doesn't give the molecules enough time to orient into a crystal lattice.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask with glass wool can help. Only after it has reached room temperature should you place it in an ice bath.[4]
-
-
Inappropriate Solvent Choice: The boiling point of your solvent may be higher than the melting point of your compound.
-
Troubleshooting Recrystallization
Caption: Decision tree for recrystallization problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 2-(3,5-Dimethylphenoxy)benzaldehyde?
A1: Assuming a copper-catalyzed Ullmann condensation synthesis between a 2-halobenzaldehyde and 3,5-dimethylphenol, the most common impurities are:
-
Unreacted Starting Materials: 3,5-dimethylphenol and the 2-halobenzaldehyde.
-
Homocoupled Byproducts: Biphenyl-2,2'-dicarboxaldehyde from the coupling of two 2-halobenzaldehyde molecules.
-
Catalyst Residues: Residual copper salts from the reaction.
-
Oxidation Product: 2-(3,5-dimethylphenoxy)benzoic acid, which can form during work-up or storage.[4][5]
Q2: Which analytical techniques are best for assessing the final purity?
A2: A combination of methods provides the most comprehensive purity assessment.[11][12]
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantitative purity analysis (% area). A reversed-phase C18 column with a water/acetonitrile mobile phase is a good starting point.[13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product.[12]
-
Nuclear Magnetic Resonance (¹H NMR): Indispensable for structural confirmation. The absence of impurity signals (e.g., the phenolic -OH from the starting material) is a strong indicator of purity. Quantitative NMR (qNMR) can be used for an absolute purity assessment.[11]
Q3: Is vacuum distillation a viable purification method for this compound?
A3: Distillation is generally not recommended for this compound. 2-(3,5-Dimethylphenoxy)benzaldehyde has a relatively high molecular weight (226.27 g/mol ), which implies a high boiling point, likely requiring high vacuum and high temperatures for distillation. At these elevated temperatures, there is a significant risk of thermal degradation.[4] Chromatographic and recrystallization methods are much safer and more effective.[4]
Typical Purity Profile Before and After Purification
The following table presents hypothetical data from a typical purification run, illustrating the effectiveness of the described methods.
| Analyte | Crude Product (% Area by HPLC) | After Base Wash (% Area by HPLC) | After Column Chromatography (% Area by HPLC) |
| 3,5-Dimethylphenol | 12.5% | < 0.1% | Not Detected |
| 2-Bromobenzaldehyde | 8.2% | 8.5% | Not Detected |
| 2-(3,5-Dimethylphenoxy)benzaldehyde | 78.1% | 90.2% | > 99.0% |
| Biphenyl-2,2'-dicarboxaldehyde | 1.2% | 1.3% | < 0.5% (separated fraction) |
| Total Purity | 78.1% | 90.2% | > 99.0% |
References
- Google Patents. (2016). CN105503551A - Method for preparing 2,3-dimethyl benzaldehyde.
-
Chen, Z., et al. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chongqing University (Natural Science Edition). Available from: [Link]
-
Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. Available from: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]
-
Wikipedia. Ullmann condensation. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. National Institutes of Health. Available from: [Link]
-
chemeurope.com. Ullmann condensation. Available from: [Link]
-
SciSpace. APPENDIX 3E Column Chromatography. Available from: [Link]
-
Magritek. Column Chromatography. Available from: [Link]
-
Supporting Information. 3,4-Dihexyloxybenzaldehyde (2a). Available from: [Link]
-
ResearchGate. (2004). Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. Available from: [Link]
- Google Patents. (2003). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
-
Supporting Information. 6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases IX, XII and VA. Available from: [Link]
- Google Patents. (1989). EP0305812A2 - Process for the purification of nitrobenzaldehyde.
-
Scribd. Reactive Crystallization of Benzaldehyde Adduct. Available from: [Link]
-
The Good Scents Company. 2,5-dimethyl benzaldehyde. Available from: [Link]
-
PubChem. 3,5-Dibenzyloxybenzaldehyde. Available from: [Link]
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- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Byproduct Identification in 2-(3,5-Dimethylphenoxy)benzaldehyde Synthesis
Welcome to the technical support center for the synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthetic process. We will delve into the mechanistic origins of these impurities and provide robust, field-tested protocols for their identification and mitigation.
Introduction: The Ullmann Condensation for Diaryl Ether Synthesis
The synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde is most commonly achieved via a copper-catalyzed Ullmann condensation. This reaction involves the coupling of an aryl halide, in this case, 2-chlorobenzaldehyde, with a phenol, 3,5-dimethylphenol, to form a diaryl ether.[1][2] While effective, this reaction is often performed under high temperatures and can be prone to several side reactions, leading to a range of byproducts that can complicate purification and impact yield.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of 2-(3,5-Dimethylphenoxy)benzaldehyde.
Issue 1: Presence of an acidic impurity in the crude product.
Question: After my reaction workup, I'm observing a significant acidic component when analyzing my crude product by TLC and LC-MS. What is this impurity and how can I remove it?
Answer: The most likely acidic impurity is 2-(3,5-Dimethylphenoxy)benzoic acid .
Causality: The aldehyde group in your product, 2-(3,5-Dimethylphenoxy)benzaldehyde, is susceptible to oxidation to a carboxylic acid.[3] This can be exacerbated by the presence of trace oxygen, elevated reaction temperatures, or certain impurities in the starting materials or solvent.[4][5] Benzaldehydes, in general, are known to undergo auto-oxidation, especially when exposed to air.
Identification Protocol:
-
Thin-Layer Chromatography (TLC):
-
Mobile Phase: A common mobile phase for this analysis is a mixture of hexanes and ethyl acetate (e.g., 80:20 v/v).
-
Observation: The carboxylic acid byproduct will have a significantly lower Rf value (it will be more polar and stick to the silica gel more strongly) than the desired aldehyde product. It may also show "tailing" on the TLC plate.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Expected Mass: The protonated molecule [M+H]⁺ for 2-(3,5-Dimethylphenoxy)benzoic acid will have a different m/z value than the desired product.
-
Product (C₁₅H₁₄O₂): Expected [M+H]⁺ ≈ 227.10
-
Byproduct (C₁₅H₁₄O₃): Expected [M+H]⁺ ≈ 243.10
-
-
Confirmation: The mass difference of 16 amu is indicative of the addition of an oxygen atom.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Product: Look for a strong C=O stretch for the aldehyde at ~1700-1720 cm⁻¹ and a C-H stretch for the aldehyde proton at ~2720 cm⁻¹ and ~2820 cm⁻¹.
-
Byproduct: The carboxylic acid will show a broad O-H stretch from ~2500-3300 cm⁻¹ and a C=O stretch at ~1700-1725 cm⁻¹.
-
Mitigation and Removal Protocol:
-
Reaction Conditions:
-
Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Use high-purity, degassed solvents.
-
-
Purification via Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃).[6] The acidic byproduct will be deprotonated and extracted into the aqueous layer.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Issue 2: Detection of starting materials and unexpected diaryl ether byproducts.
Question: My GC-MS analysis shows the presence of unreacted 2-chlorobenzaldehyde and 3,5-dimethylphenol, as well as a compound with a mass corresponding to a biphenyl derivative. What are these byproducts and why are they forming?
Answer: You are likely observing unreacted starting materials and a homocoupling byproduct, bis(3,5-dimethylphenyl) ether .
Causality: The Ullmann reaction can sometimes be incomplete, leaving unreacted starting materials. More significantly, a common side reaction is the homocoupling of the aryl halide or the phenol.[7][8] In this case, two molecules of 3,5-dimethylphenol can couple to form bis(3,5-dimethylphenyl) ether.
Reaction Pathway Visualization:
Caption: Desired and undesired pathways in the Ullmann condensation.
Identification Protocol:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for identifying these byproducts.
-
Retention Times: Compare the retention times of the peaks in your sample to those of authentic samples of the starting materials.
-
Mass Spectra:
-
2-Chlorobenzaldehyde (C₇H₅ClO): Look for the molecular ion peak and characteristic fragmentation pattern.
-
3,5-Dimethylphenol (C₈H₁₀O): Identify the molecular ion peak.
-
Bis(3,5-dimethylphenyl) ether (C₁₆H₁₈O): Search for the corresponding molecular ion peak.
-
-
Mitigation and Removal Protocol:
-
Reaction Optimization:
-
Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the phenol can sometimes drive the reaction to completion, but this may also increase homocoupling.
-
Catalyst and Ligand: The choice of copper source (e.g., CuI, Cu₂O) and the use of ligands can significantly impact the selectivity of the reaction.[1][9] Experiment with different catalytic systems to minimize side reactions.
-
Temperature: While Ullmann reactions often require high temperatures, excessive heat can promote side reactions.[1] An optimal temperature profile should be determined experimentally.
-
-
Purification by Column Chromatography:
-
These byproducts can typically be separated from the desired product using silica gel column chromatography.
-
The desired product is generally more polar than the homocoupled ether byproduct and the unreacted 2-chlorobenzaldehyde. A gradient elution with a hexane/ethyl acetate solvent system is usually effective.
-
Frequently Asked Questions (FAQs)
Q1: I've noticed a high molecular weight impurity that doesn't correspond to any of the common byproducts. What could it be?
A1: You may be observing a product of self-condensation of the aldehyde. Aldehydes, especially in the presence of base, can undergo aldol-type self-condensation reactions.[10][11] In this case, two molecules of 2-(3,5-Dimethylphenoxy)benzaldehyde could react to form a larger, more complex molecule. This is more likely to occur if the reaction is run at high temperatures for extended periods in the presence of a strong base. Identification can be challenging but may be possible with high-resolution mass spectrometry and NMR spectroscopy.
Q2: Can I use a different aryl halide, such as 2-bromobenzaldehyde or 2-iodobenzaldehyde?
A2: Yes, and the reactivity of the aryl halide generally follows the trend I > Br > Cl.[1] Using a more reactive aryl halide like 2-iodobenzaldehyde may allow for milder reaction conditions (lower temperature), which can help to suppress some side reactions. However, these starting materials are often more expensive.
Q3: My final product has a yellowish tint. Is this normal?
A3: While the pure product should be a white to off-white solid, a slight yellowish tint is not uncommon, especially in less pure samples. This can be due to trace impurities or slight degradation. If the color is intense, it may indicate the presence of colored byproducts. Purification by recrystallization or column chromatography should yield a purer, less colored product.
Q4: What are the best analytical techniques for monitoring the reaction progress?
A4: A combination of TLC and GC-MS is highly effective. TLC provides a quick and easy way to visualize the consumption of starting materials and the formation of the product. GC-MS can provide more detailed information about the presence of byproducts and confirm the identity of the product peak.
Summary of Potential Byproducts and Their Characteristics
| Byproduct Name | Chemical Formula | Molecular Weight ( g/mol ) | Formation Mechanism | Key Identification Feature |
| 2-(3,5-Dimethylphenoxy)benzoic acid | C₁₅H₁₄O₃ | 242.27 | Oxidation of aldehyde | Acidic nature, mass shift of +16 amu |
| Bis(3,5-dimethylphenyl) ether | C₁₆H₁₈O | 226.31 | Homocoupling of phenol | Less polar than the product |
| Unreacted 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | Incomplete reaction | Matches starting material standard |
| Unreacted 3,5-Dimethylphenol | C₈H₁₀O | 122.16 | Incomplete reaction | Matches starting material standard |
| Aldol self-condensation product | C₃₀H₂₈O₃ | 436.54 | Self-condensation of aldehyde | High molecular weight |
Analytical Workflow for Byproduct Identification
Caption: A typical workflow for the analysis and purification of 2-(3,5-Dimethylphenoxy)benzaldehyde.
References
-
Wikipedia. "Ullmann condensation." Accessed January 11, 2026. [Link]
-
SynArchive. "Ullmann Condensation." Accessed January 11, 2026. [Link]
-
Scientific.Net. "Oxidation of Benzaldehyde to Benzoic Acid with Aqueous Hydrogen Peroxide over Dodecatungstophosphoric Acid." Accessed January 11, 2026. [Link]
-
Slideshare. "Ullmann reaction." Accessed January 11, 2026. [Link]
-
Cole-Parmer. "Tech Info." Accessed January 11, 2026. [Link]
-
Taylor & Francis Online. "Oxidation of Benzaldehyde to Benzoic Acid." Accessed January 11, 2026. [Link]
-
Wikipedia. "Self-condensation." Accessed January 11, 2026. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. "Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst." Accessed January 11, 2026. [Link]
-
ResearchGate. "Oxidation of Benzaldehyde to Benzoic Acid." Accessed January 11, 2026. [Link]
-
University of Wisconsin-Madison. "Carbonyl Chemistry :: The Aldol Reaction and Condensation." Accessed January 11, 2026. [Link]
-
RSC Publishing. "Green Chemistry." Accessed January 11, 2026. [Link]
-
ResearchGate. "Proposed mechanism of oxidation of benzaldehyde to benzoic acid." Accessed January 11, 2026. [Link]
-
ResearchGate. "The Mechanism of the Modified Ullmann Reaction." Accessed January 11, 2026. [Link]
-
National Institutes of Health. "Ligand-Free Copper-Catalyzed Ullmann-Type C-O Bond Formation in Non-Innocent Deep Eutectic Solvents under Aerobic Conditions." Accessed January 11, 2026. [Link]
-
Ataman Kimya. "2-CHLOROBENZALDEHYDE." Accessed January 11, 2026. [Link]
-
sathee jee. "Chemistry Ullmann Reaction." Accessed January 11, 2026. [Link]
-
Preprints.org. "Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde." Accessed January 11, 2026. [Link]
-
YouTube. "Self Condensation reaction of aldehyde." Accessed January 11, 2026. [Link]
-
Organic Letters. "A General and Mild Ullmann-Type Synthesis of Diaryl Ethers." Accessed January 11, 2026. [Link]
-
Creative Biolabs. "2-Chlorobenzaldehyde: Chemical Properties, Pharmacokinetic Characteristics and Toxicity." Accessed January 11, 2026. [Link]
-
Wikipedia. "Aldol condensation." Accessed January 11, 2026. [Link]
-
The Royal Society of Chemistry. "Electronic Supplementary Information." Accessed January 11, 2026. [Link]
-
MDPI. "Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst." Accessed January 11, 2026. [Link]
- Google Patents. "CN105503551A - Method for preparing 2,3-dimethyl benzaldehyde." Accessed January 11, 2026.
-
Journal of Chongqing University. "A New Synthetic Method for 2,5-Dimethoxybenzaldehyde." Accessed January 11, 2026. [Link]
-
Organic Chemistry Portal. "Ullmann Reaction." Accessed January 11, 2026. [Link]
-
ACS Publications. "Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information." Accessed January 11, 2026. [Link]
-
Wikipedia. "Ullmann reaction." Accessed January 11, 2026. [Link]
-
Asian Journal of Chemistry. "Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine." Accessed January 11, 2026. [Link]
-
National Institutes of Health. "Towards a Catalytic Atroposelective Synthesis of Diaryl Ethers via C(sp2)-H Alkylation Using Nitroalkanes." Accessed January 11, 2026. [Link]
- Google Patents. "US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde." Accessed January 11, 2026.
-
ResearchGate. "Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules." Accessed January 11, 2026. [Link]
-
PubChem. "3,5-Dimethoxybenzaldehyde." Accessed January 11, 2026. [Link]
-
RSC Publishing. "Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification." Accessed January 11, 2026. [Link]
-
Organic Chemistry Portal. "Diaryl ether synthesis by etherification (arylation)." Accessed January 11, 2026. [Link]
-
PubMed Central. "Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification." Accessed January 11, 2026. [Link]
-
Journal of Synthetic Chemistry. "Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst." Accessed January 11, 2026. [Link]
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Technical Support Center: Synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde
Welcome to the technical support center for the synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are looking to scale up this important diaryl ether intermediate. We will address common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure a successful and efficient synthesis campaign.
The synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde is typically achieved via a copper-catalyzed C-O cross-coupling reaction, known as the Ullmann condensation, between an ortho-substituted aryl halide and 3,5-dimethylphenol.[1][2] While conceptually straightforward, this reaction is notoriously sensitive to reaction parameters, and successful scale-up requires careful optimization and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the best combination of starting materials for this synthesis?
For the synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde, you will need 3,5-dimethylphenol and an ortho-substituted benzaldehyde. The reactivity of the aryl halide is critical. Aryl iodides are more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. For initial trials and process development, 2-iodobenzaldehyde is recommended to maximize reactivity. However, for cost-effectiveness at scale, 2-bromobenzaldehyde is a viable and often preferred alternative, though it may require more forcing conditions or a more sophisticated catalytic system.
Q2: Which copper catalyst and ligand system should I use?
The choice of catalyst and ligand is crucial for achieving high yields and avoiding side reactions.
-
Catalyst: Copper(I) salts are generally the most effective.[3] Copper(I) iodide (CuI) is a robust and widely used catalyst for Ullmann reactions. It is important to use a fresh, high-purity source, as oxidation to Cu(II) can inhibit the reaction.[4]
-
Ligand: While traditional Ullmann reactions were often run without ligands at very high temperatures, modern protocols utilize ligands to accelerate the reaction and allow for milder conditions.[1][3] For diaryl ether synthesis, N,O-chelating ligands like N,N-dimethylglycine or picolinic acid have proven to be highly effective.[5][6] These ligands help to stabilize the copper catalyst and facilitate the key reductive elimination step.
Q3: What is the optimal base and solvent for this reaction?
The base and solvent system must be carefully selected to ensure the deprotonation of the phenol without promoting unwanted side reactions.
-
Base: A moderately strong, non-nucleophilic base is required. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices.[3] Cs₂CO₃ is often more effective due to its higher solubility in organic solvents, but K₂CO₃ is a more economical option for large-scale work.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene were traditionally used.[1][7] However, non-polar solvents such as toluene or xylene can also be highly effective, particularly when paired with a robust ligand system, and may simplify product workup.[8] It is critical that the solvent is anhydrous, as water can lead to unwanted side reactions.[9]
Recommended Synthesis Protocol
This protocol is a robust starting point for the synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde. Optimization may be required based on your specific equipment and scale.
Reagents and Recommended Molar Ratios
| Reagent | Molar Ratio (Equivalents) | Purpose |
| 2-Bromobenzaldehyde | 1.0 | Aryl Halide |
| 3,5-Dimethylphenol | 1.2 | Nucleophile |
| Copper(I) Iodide (CuI) | 0.1 | Catalyst |
| N,N-Dimethylglycine | 0.2 | Ligand |
| Potassium Carbonate (K₂CO₃) | 2.0 | Base |
| Toluene (Anhydrous) | - | Solvent |
Step-by-Step Procedure
-
Vessel Preparation: To a dry, oven-baked reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-bromobenzaldehyde (1.0 eq.), 3,5-dimethylphenol (1.2 eq.), copper(I) iodide (0.1 eq.), N,N-dimethylglycine (0.2 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the vessel with nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via cannula to the reaction vessel.
-
Reaction: Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the insoluble inorganic salts.
-
Wash the Celite pad with ethyl acetate.
-
Combine the organic filtrates and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction has stalled, or the yield of the desired diaryl ether is very low. What are the likely causes and how can I fix this?
A: This is the most common issue in Ullmann couplings and can stem from several factors.
-
Cause 1: Inactive Catalyst. The active catalytic species is Cu(I). If your CuI is old or has been exposed to air, it may have oxidized to inactive Cu(II).[4]
-
Cause 2: Insufficiently Anhydrous Conditions. Water can hydrolyze the aryl halide and deactivate the base, especially carbonate bases.[9]
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. Consider adding molecular sieves to the reaction mixture.
-
-
Cause 3: Suboptimal Reaction Temperature. While modern protocols are milder, Ullmann couplings still require sufficient thermal energy.[1]
-
Solution: If using a ligand-based system, start around 100-120 °C. If no reaction is observed, incrementally increase the temperature. If decomposition is observed, lower the temperature.
-
Issue 2: Significant Formation of Side Products
Q: I am observing significant amounts of a dehalogenated arene (benzaldehyde) and/or biaryl homocoupling products. What is causing this?
A: These side reactions are competitive with the desired C-O bond formation.
-
Cause 1: Reductive Dehalogenation. The aryl halide is reduced to the corresponding arene (e.g., 2-bromobenzaldehyde is reduced to benzaldehyde). This is a known side reaction in copper-catalyzed couplings and can be exacerbated by protic impurities.[5]
-
Solution: Rigorously exclude water and other protic impurities. Ensure a thoroughly inert atmosphere, as oxygen can participate in side reactions.
-
-
Cause 2: Homocoupling. The aryl halide can couple with itself to form a symmetrical biaryl. This is the classic "Ullmann reaction" and competes with the desired etherification.[10][11]
-
Solution: Ensure the phenol is present in a slight excess (1.1-1.3 equivalents) to favor the cross-coupling pathway. The choice of ligand is also critical; a ligand like N,N-dimethylglycine is known to promote the desired C-O coupling over C-C coupling.
-
Issue 3: Difficulty in Product Purification
Q: The crude product is a complex mixture, and I am having trouble isolating the pure 2-(3,5-Dimethylphenoxy)benzaldehyde. What are the best purification strategies?
A: Aldehydes can be challenging to purify due to their reactivity.
-
Strategy 1: Column Chromatography. This is the most common method. Use a silica gel column with a gradient elution of hexanes and ethyl acetate.
-
Strategy 2: Bisulfite Adduct Formation. This is a classic and highly effective method for purifying aldehydes.[12][13][14]
-
Dissolve the crude mixture in a suitable solvent (e.g., ethanol).
-
Add a saturated aqueous solution of sodium bisulfite.
-
The aldehyde will form a solid bisulfite adduct, which can be filtered off.
-
The adduct is then treated with a base (e.g., NaHCO₃ or NaOH solution) to regenerate the pure aldehyde, which can be extracted with an organic solvent.[14]
-
-
Strategy 3: Vacuum Distillation. If the product is thermally stable, high-vacuum distillation can be an effective method for purification on a larger scale.[12]
Visualizing the Process
Proposed Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Ullmann diaryl ether synthesis.
Caption: Proposed catalytic cycle for the copper-catalyzed Ullmann diaryl ether synthesis.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving common issues during the synthesis.
Sources
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- 6. N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Workup [chem.rochester.edu]
Technical Support Center: Optimization of 2-(3,5-Dimethylphenoxy)benzaldehyde Synthesis
Welcome to the technical support guide for the synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde. This document is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this important diaryl ether intermediate. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the complexities of its synthesis.
The formation of the diaryl ether linkage is the critical step in synthesizing 2-(3,5-Dimethylphenoxy)benzaldehyde. The two most prevalent and effective methods for this carbon-oxygen (C-O) bond formation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig etherification. This guide is structured to address the practical challenges and optimization strategies for both pathways.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde, providing foundational knowledge for experimental design.
Q1: What are the primary synthetic routes to 2-(3,5-Dimethylphenoxy)benzaldehyde?
A1: The synthesis involves the coupling of a derivative of 3,5-dimethylphenol with a derivative of 2-halobenzaldehyde (e.g., 2-iodobenzaldehyde, 2-bromobenzaldehyde, or 2-chlorobenzaldehyde). The two most robust methods for creating the diaryl ether bond are:
-
Ullmann Condensation: A classical copper-catalyzed reaction between an aryl halide and a phenol.[1][2]
-
Buchwald-Hartwig C-O Coupling (Etherification): A more modern, palladium-catalyzed cross-coupling reaction.[3][4]
Q2: How do I choose between the Ullmann and Buchwald-Hartwig reactions?
A2: The choice depends on several factors including available starting materials, functional group tolerance, cost, and scale.
-
Ullmann Condensation: This method is often more cost-effective due to the use of copper catalysts.[5] It can be a good choice for large-scale synthesis. However, classical Ullmann conditions can be harsh, requiring high temperatures (often >150 °C).[1][6] Modern protocols with specific ligands have enabled milder reaction conditions.[5][7]
-
Buchwald-Hartwig Etherification: This reaction is known for its broad substrate scope and generally milder conditions.[3] It often provides higher yields and better functional group tolerance. However, palladium catalysts and the specialized phosphine ligands required can be expensive.[8] This method is often preferred for complex molecules in a research and development setting.
Q3: What is the role of the ligand in these reactions?
A3: Ligands are crucial for the efficacy of both catalytic systems.
-
In Ullmann reactions , ligands accelerate the coupling, allowing for lower reaction temperatures and catalyst loadings.[7][9] Common ligands are often simple, inexpensive N,O- or N,N-chelating molecules like N,N-dimethylglycine or salicylaldoxime.[5][7]
-
In Buchwald-Hartwig reactions , bulky, electron-rich phosphine ligands are essential.[10] They stabilize the palladium catalyst, facilitate the key steps of oxidative addition and reductive elimination, and prevent catalyst deactivation.[10][11] The choice of ligand is critical and often needs to be screened for a specific substrate pair.
Q4: Which base should I use for my reaction?
A4: The base plays a critical role in deprotonating the phenol and activating the catalyst.
-
For Ullmann reactions , inorganic bases are common. Cesium carbonate (Cs₂CO₃) is often highly effective, especially in polar aprotic solvents like acetonitrile.[5][12] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are also frequently used and are more economical alternatives.[7][8]
-
For Buchwald-Hartwig reactions , strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) often give the best results.[10][13] However, if your substrate has base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ are recommended, though this may require higher temperatures or longer reaction times.[10][13]
Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems you might encounter during the synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde.
Issue 1: Low or No Product Yield
Q: I've set up my reaction, but after the specified time, TLC/GC-MS analysis shows little to no formation of the desired diaryl ether. What should I investigate?
A: A low or zero yield can stem from several factors. A systematic approach is key to identifying the root cause.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Detailed Checks:
-
Reagent Purity and Inert Conditions (Crucial for Buchwald-Hartwig):
-
Action: Ensure all reagents are pure and dry. Solvents for Buchwald-Hartwig reactions must be anhydrous and thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.[10][11]
-
Rationale: Palladium(0) complexes are sensitive to oxidation. Oxygen can lead to the formation of inactive palladium oxides, halting the catalytic cycle.
-
-
Catalyst and Ligand Activity:
-
Action (Ullmann): Use a reliable source of Copper(I), such as CuI or Cu₂O.[5] If the reaction is sluggish, screen different inexpensive ligands like N,N-dimethylglycine or salicylaldoxime.[5][7]
-
Action (Buchwald-Hartwig): Use a modern palladium precatalyst (e.g., a G3 or G4 palladacycle) for more reliable generation of the active Pd(0) species.[11] If using a Pd(II) source like Pd(OAc)₂, ensure it is properly pre-activated with the phosphine ligand. The choice of phosphine ligand is paramount; what works for one substrate may not work for another, so screening is often necessary.[14]
-
-
Reaction Temperature:
-
Action: If the reaction is not proceeding at a moderate temperature, consider increasing it. Ullmann reactions, in particular, may require temperatures upwards of 100-140 °C, especially if using an aryl bromide.[8][12]
-
Rationale: The oxidative addition of the aryl halide to the metal center is often the rate-limiting step and is accelerated by heat.
-
Issue 2: Formation of Significant Side Products
Q: My reaction produces the desired product, but I'm also seeing significant impurities, such as a dehalogenated starting material or homocoupling of the phenol.
A: Side product formation points to competing reaction pathways. The nature of the side product can help diagnose the issue.
Catalytic Cycles and Common Side Reactions
Caption: Simplified catalytic cycles for Ullmann and Buchwald-Hartwig ether synthesis and common side reactions.
Specific Impurities and Solutions:
-
Hydrodehalogenation (Ar-X → Ar-H): You observe the formation of benzaldehyde instead of your product.
-
Cause: This often occurs in palladium-catalyzed reactions when water is present or if the reductive elimination step is slow. It can also be a result of a competing beta-hydride elimination pathway, though this is more common in C-N couplings.[4]
-
Solution (Buchwald-Hartwig):
-
Ensure strictly anhydrous conditions. Dry your solvents and reagents.
-
Change the ligand. A more electron-donating or bulkier ligand can often accelerate the desired reductive elimination, outcompeting the side reaction.
-
Use a weaker base if possible, as very strong bases can sometimes promote this pathway.
-
-
-
Homocoupling of Aryl Halide (Ar-X → Ar-Ar): You observe the formation of a biphenyl byproduct.
-
Cause: This is a known side reaction in both Ullmann and Buchwald-Hartwig couplings.[15] It can be favored at high temperatures or with very active catalysts.
-
Solution:
-
Lower the reaction temperature.
-
Slightly decrease the catalyst loading.
-
In Buchwald-Hartwig reactions, ensure the amine/phenol addition to the palladium complex is efficient by using an appropriate ligand.
-
-
-
Difficulty with Purification:
-
Q: My product is contaminated with residual starting materials and is difficult to purify by column chromatography.
-
A:
-
Acid/Base Wash: If unreacted 3,5-dimethylphenol is present, perform a liquid-liquid extraction by washing the organic layer with a mild aqueous base (e.g., 1M NaOH or Na₂CO₃ solution). The phenol will be deprotonated and move to the aqueous layer.[16]
-
Recrystallization: If a solid, the crude product can often be purified effectively through recrystallization.[16] Test various solvent systems (e.g., ethanol/water, hexanes/ethyl acetate) to find optimal conditions.
-
-
Optimized Reaction Condition Tables
The following tables summarize typical starting conditions for the synthesis of diaryl ethers, which can be adapted for 2-(3,5-Dimethylphenoxy)benzaldehyde.
Table 1: Ullmann Condensation - General Conditions
| Component | Recommendation | Rationale & Notes | Reference |
| Aryl Halide | 2-Iodobenzaldehyde or 2-Bromobenzaldehyde | Iodides are more reactive than bromides. Chlorides are generally not suitable. | [5] |
| Phenol | 3,5-Dimethylphenol | Electron-rich phenols are generally good substrates. | [8] |
| Copper Source | CuI or Cu₂O (5-10 mol%) | Cu(I) salts are typically the most effective precatalysts. | [5][12] |
| Ligand | N,N-Dimethylglycine or Salicylaldoxime (10-20 mol%) | Inexpensive ligands that significantly accelerate the reaction. | [5][7] |
| Base | Cs₂CO₃ or K₃PO₄ (2 equivalents) | Cs₂CO₃ is often superior but more expensive. | [5][7] |
| Solvent | Acetonitrile, DMF, or Toluene | Acetonitrile is effective for milder conditions. DMF may be needed for less reactive bromides. | [5][12] |
| Temperature | 80 - 140 °C | Dependent on aryl halide reactivity and solvent choice. | [8][12] |
Table 2: Buchwald-Hartwig Etherification - General Conditions
| Component | Recommendation | Rationale & Notes | Reference |
| Aryl Halide | 2-Bromobenzaldehyde or 2-Chlorobenzaldehyde | Chlorides require more specialized, bulky phosphine ligands. | [14] |
| Phenol | 3,5-Dimethylphenol | Broadly applicable to many phenol types. | [3] |
| Palladium Source | Pd(OAc)₂ or a G3/G4 Precatalyst (1-5 mol%) | Precatalysts offer more reliable generation of the active Pd(0) species. | [11] |
| Ligand | Bulky, electron-rich phosphine (e.g., RuPhos, BrettPhos) | The choice is critical and may require screening. Ligand:Pd ratio is typically 1.5:1 to 2:1. | [11] |
| Base | NaOtBu, LHMDS, or K₃PO₄ (1.5-2.5 equivalents) | Base strength should be matched to the functional group tolerance of the substrates. | [10][13] |
| Solvent | Toluene or Dioxane (Anhydrous, Degassed) | Crucial for preventing catalyst deactivation. | [11][14] |
| Temperature | 65 - 110 °C | Generally milder than Ullmann conditions. | [11] |
References
-
Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers . Organic Letters, 6(6), 913–916. [Link]
-
Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base . Arkat USA. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? . Reddit. [Link]
-
Ley, S. V., & Thomas, A. W. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers . Beilstein Journal of Organic Chemistry, 8, 1188–1194. [Link]
-
Buchwald-Hartwig coupling troubleshooting . Chemistry Stack Exchange. [Link]
-
Ullmann condensation . Wikipedia. [Link]
-
Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers . Organic Letters. [Link]
-
Ullmann Condensation . SynArchive. [Link]
-
Ullmann Reaction . Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]
-
Ullmann reaction . Slideshare. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst . MDPI. [Link]
- Method for preparing 2,3-dimethyl benzaldehyde.
-
A New Synthetic Method for 2,5-Dimethoxybenzaldehyde . Journal of Chongqing University. [Link]
-
Buchwald–Hartwig amination . Wikipedia. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW . PMC - NIH. [Link]
-
Ullmann Reaction . BYJU'S. [Link]
-
The Buchwald–Hartwig Reaction . ResearchGate. [Link]
-
Buchwald-Hartwig Cross-Coupling . J&K Scientific LLC. [Link]
- Process for preparing 2,5-dimethoxy benzaldehyde.
-
Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules . ResearchGate. [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
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- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde
Introduction: The synthesis of diaryl ethers, such as 2-(3,5-Dimethylphenoxy)benzaldehyde, is a cornerstone of many research and development programs in the pharmaceutical and materials science industries. However, achieving high yields and rapid reaction rates can be challenging. This guide provides in-depth troubleshooting advice, protocol optimization strategies, and mechanistic insights to help researchers overcome common hurdles encountered during synthesis. We will address the two primary catalytic methods for this C-O bond formation: the traditional Ullmann Condensation and the modern Buchwald-Hartwig Coupling.
Frequently Asked Questions & Troubleshooting Guides
Section 1: The Ullmann Condensation (Copper-Catalyzed)
The Ullmann reaction is a classic method for forming aryl ethers but often requires harsh conditions.[1][2][3] Sluggishness and low yields are common complaints. This section addresses how to accelerate this copper-catalyzed coupling.
Q1: My Ullmann reaction for 2-(3,5-Dimethylphenoxy)benzaldehyde is extremely slow or has stalled. What are the first parameters I should investigate?
A1: A stalled Ullmann reaction can typically be traced to one of four key areas: the catalyst system (copper source and ligand), the base, the solvent, or the reaction temperature.
-
Catalyst Activity: The choice of copper source is critical. While metallic copper can be used, Cu(I) salts like CuI or CuBr generally exhibit superior performance and lead to faster reactions.[4] The oxidation state and solubility of the copper source directly impact the formation of the active catalytic species. Furthermore, the absence of an appropriate ligand can lead to catalyst deactivation or aggregation. Bidentate ligands, such as 1,10-phenanthroline or N,N-dimethylglycine, can stabilize the copper center and accelerate the catalytic cycle.[5]
-
Base Strength and Solubility: The base is not just a proton scavenger; it participates directly in the catalytic cycle. The quality and particle size of inorganic bases like K₂CO₃ or Cs₂CO₃ can dramatically affect reaction kinetics.[6] A poorly soluble or low-surface-area base will result in a slow reaction. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility in organic solvents.
-
Solvent Choice: High-boiling, polar aprotic solvents like DMF, DMSO, or NMP are standard for Ullmann reactions because they help solubilize the reactants and catalytic intermediates.[1][7] Using a lower-boiling or less polar solvent like toluene may not be sufficient to drive the reaction at an appreciable rate.
-
Temperature: The Ullmann condensation is notorious for requiring high temperatures, often in excess of 150-210 °C.[1] If your reaction is running at a lower temperature (e.g., 100-120 °C) and is sluggish, a careful increase in temperature may be necessary. However, this must be balanced against potential substrate or product degradation.
Troubleshooting Summary: Sluggish Ullmann Reaction
| Problem | Potential Cause | Recommended Solution |
| No/Slow Reaction | Inactive Copper Source | Switch from Cu metal or Cu(II) salts to a Cu(I) source like CuI or CuBr.[4] |
| No Ligand Used | Add a chelating ligand such as 1,10-phenanthroline or N,N-dimethylglycine (5-20 mol %).[5] | |
| Ineffective Base | Replace K₂CO₃ with the more soluble Cs₂CO₃. Ensure the base is finely powdered and dry.[6] | |
| Insufficient Temperature | Gradually increase the reaction temperature in 10-15 °C increments, monitoring for decomposition via TLC. | |
| Inappropriate Solvent | Switch to a high-boiling polar aprotic solvent like DMSO or NMP.[8] |
Q2: What is the mechanistic reason for these factors being so critical in the Ullmann reaction?
A2: The mechanism for the copper-catalyzed Ullmann ether synthesis is thought to proceed through a Cu(I)/Cu(III) catalytic cycle. Each component you add plays a crucial role in facilitating this cycle.
-
Base and Phenol Interaction: The base (e.g., K₂CO₃) deprotonates the 3,5-dimethylphenol to form a phenoxide.
-
Oxidative Addition: The active Cu(I) catalyst reacts with the aryl halide (2-chlorobenzaldehyde or, preferably, the more reactive 2-bromobenzaldehyde or 2-iodobenzaldehyde) in an oxidative addition step to form a Cu(III)-aryl intermediate. Electron-withdrawing groups on the aryl halide accelerate this rate-limiting step.[8][9] The reactivity order is I > Br > Cl.[4]
-
Ligand Coordination: The phenoxide coordinates to the Cu(III) center. A good chelating ligand stabilizes this high-energy intermediate and facilitates the subsequent step.
-
Reductive Elimination: The C-O bond is formed via reductive elimination, releasing the final product, 2-(3,5-Dimethylphenoxy)benzaldehyde, and regenerating the active Cu(I) catalyst.
The high temperature is required to overcome the significant activation energy of the oxidative addition step. The polar solvent helps to stabilize the charged intermediates throughout the cycle.
Caption: Figure 1: Simplified Ullmann C-O Coupling Cycle.
Section 2: The Buchwald-Hartwig C-O Coupling (Palladium-Catalyzed)
As a modern alternative, the Buchwald-Hartwig reaction offers a milder, more efficient, and often faster route to diaryl ethers.[10][11][12] It is frequently the method of choice for substrates intolerant of high temperatures.
Q3: I want to avoid the harsh conditions of the Ullmann reaction. How can I adapt my synthesis to a Buchwald-Hartwig protocol, and what are the critical parameters for a high reaction rate?
A3: Switching to a palladium-catalyzed Buchwald-Hartwig C-O coupling is an excellent strategy. The reaction rate is highly dependent on the palladium precursor, and more importantly, the choice of phosphine ligand.
-
Palladium Precursor: Common and effective precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and air-stable precatalysts like [(cinnamyl)PdCl]₂.[11][13] These are typically used in low catalytic loadings (1-5 mol %).
-
The Ligand (Most Critical Factor): This is the key to a successful and rapid Buchwald-Hartwig coupling. For C-O bond formation, the ligands of choice are bulky, electron-rich biaryl monophosphines.[13][14][15] These ligands promote the crucial, often rate-limiting, reductive elimination step that forms the C-O bond.[15] Excellent choices include RuPhos, XPhos, or tBuXPhos. The steric bulk of the ligand is directly correlated with a faster reaction rate.[13][14]
-
Base Selection: A moderately strong, non-nucleophilic base is required. Common choices include K₃PO₄, Cs₂CO₃, and NaOtBu. For C-O couplings, K₃PO₄ and Cs₂CO₃ are often preferred as they are less prone to causing side reactions compared to stronger alkoxides.
-
Solvent: Anhydrous, non-protic solvents are essential. Toluene and 1,4-dioxane are the most commonly used and effective solvents for this transformation.[11]
Comparative Overview: Ullmann vs. Buchwald-Hartwig
| Parameter | Ullmann Condensation | Buchwald-Hartwig Coupling |
| Catalyst | Copper (CuI, CuBr) | Palladium (Pd(OAc)₂, Pd₂(dba)₃) |
| Ligand | Diamines, Amino Acids | Bulky, electron-rich phosphines (e.g., RuPhos)[14][15] |
| Temperature | High (150-220 °C)[1] | Mild to Moderate (RT to 110 °C)[13] |
| Base | Strong inorganic (K₂CO₃, Cs₂CO₃) | Moderate (K₃PO₄, Cs₂CO₃, NaOtBu)[15] |
| Solvent | Polar Aprotic (DMSO, NMP) | Aprotic (Toluene, Dioxane)[11] |
| Key Advantage | Low-cost catalyst | High rates, mild conditions, broad scope[10] |
Q4: My Buchwald-Hartwig reaction is clean but slow. How can I increase the rate without compromising the yield?
A4: A slow but clean reaction is an excellent starting point for optimization. The troubleshooting workflow below can guide your efforts. The primary lever for increasing the rate is the ligand.
Caption: Figure 2: Troubleshooting workflow for a slow Buchwald-Hartwig reaction.
Optimized Experimental Protocols
The following protocols are provided as a starting point. Researchers should always perform reactions on a small scale first to determine optimal conditions for their specific setup.
Protocol 1: Optimized Ullmann Condensation
This protocol uses a more reactive aryl bromide and a proven ligand to accelerate the reaction.
-
Reagents:
-
2-Bromobenzaldehyde (1.0 eq)
-
3,5-Dimethylphenol (1.2 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
N,N-Dimethylglycine (0.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromobenzaldehyde, 3,5-dimethylphenol, CuI, N,N-dimethylglycine, and Cs₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 140-150 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Protocol 2: High-Rate Buchwald-Hartwig C-O Coupling
This protocol uses a modern, highly active catalyst system for rapid C-O bond formation at a moderate temperature.
-
Reagents:
-
2-Chlorobenzaldehyde (1.0 eq)
-
3,5-Dimethylphenol (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq, 2 mol % Pd)
-
RuPhos (0.04 eq, 4 mol %)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
To a glovebox or an oven-dried Schlenk flask, add Pd₂(dba)₃, RuPhos, K₃PO₄, and 3,5-dimethylphenol.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, followed by 2-chlorobenzaldehyde via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is often complete in 2-6 hours.
-
Cool the reaction, dilute with diethyl ether, and filter through a short plug of silica gel, eluting with additional ether.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by column chromatography if necessary.
-
References
-
A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters. [Link][14]
-
Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society. [Link][15]
-
A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions. PMC - NIH. [Link][13]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link][4]
-
Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link][5]
-
Theoretical Studies of the Mechanism of Ullmann Coupling of Naphthyl Halogen Derivatives to Binaphtyl on Coinage Metals. ACS Publications. [Link][16]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link][10]
-
Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Books. [11]
-
Neutral and room temperature conditions for Cu-catalyzed C-O coupling of aliphatic diols and diaryliodonium salts. Longdom Publishing. [Link][17]
-
Controlling selectivity in the Ullmann reaction on Cu(111). RSC Publishing. [Link][18]
-
Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. ACS Publications. [Link][9]
-
Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews - ACS Publications. [Link][6]
-
Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PMC - NIH. [Link][8]
-
Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere. Organic Letters - ACS Publications. [Link][20]
-
Highly Selective Room-Temperature Copper-Catalyzed C−N Coupling Reactions. Request PDF - ResearchGate. [Link][21]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link][23]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. [Link][24]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. [Link][3]
Sources
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- 2. synarchive.com [synarchive.com]
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- 4. mdpi.com [mdpi.com]
- 5. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 8. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. books.rsc.org [books.rsc.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
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- 22. Ullmann Reaction [organic-chemistry.org]
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- 24. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Preventing decomposition of 2-(3,5-Dimethylphenoxy)benzaldehyde during purification
Technical Support Center: Purification of 2-(3,5-Dimethylphenoxy)benzaldehyde
Welcome to the dedicated technical support guide for handling 2-(3,5-Dimethylphenoxy)benzaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the foundational knowledge and practical steps necessary to prevent decomposition during the purification of this valuable intermediate.
Section 1: Understanding the Chemical Stability of 2-(3,5-Dimethylphenoxy)benzaldehyde
Before addressing purification challenges, it is crucial to understand the inherent chemical liabilities of the target molecule. 2-(3,5-Dimethylphenoxy)benzaldehyde possesses two primary functional groups—an aromatic aldehyde and a diaryl ether—each with distinct sensitivities that can lead to decomposition under common laboratory conditions.
-
The Aldehyde Group: Aromatic aldehydes lacking α-hydrogens are prone to specific reactions. The primary concern is oxidation to the corresponding carboxylic acid, which can occur simply upon exposure to atmospheric oxygen (autoxidation).[1] Under strongly basic conditions, two molecules can undergo a disproportionation reaction known as the Cannizzaro reaction to yield a primary alcohol and a carboxylate salt.[2][3]
-
The Diaryl Ether Linkage: Ether bonds are generally stable but can be susceptible to cleavage under strongly acidic conditions, particularly with heating.[4][5] This would result in the formation of 3,5-dimethylphenol and 2-hydroxybenzaldehyde (salicylaldehyde).
A proactive understanding of these potential decomposition pathways is the first step toward designing a robust purification strategy.
Visualizing Decomposition Pathways
The following diagram illustrates the primary degradation routes for 2-(3,5-Dimethylphenoxy)benzaldehyde.
Caption: Key degradation routes for the target compound.
Section 2: Troubleshooting & FAQs
This section addresses specific issues you may encounter during purification in a practical question-and-answer format.
Q1: My post-purification NMR shows a new singlet around 12-13 ppm and a broadened peak. What is this impurity?
A1: This is a classic sign of oxidation. The singlet far downfield is characteristic of a carboxylic acid proton, indicating that your aldehyde has been oxidized to 2-(3,5-Dimethylphenoxy)benzoic acid. Aldehydes are readily oxidized by various agents, including atmospheric oxygen, a process often accelerated by light or trace metal impurities.[1][6]
-
Root Cause Analysis:
-
Air Exposure: Prolonged stirring or storage of the crude or purified material while exposed to air. Stored aldehyde samples often contain traces of acid contaminants due to autoxidation.[1]
-
Chromatography Issues: Running a column slowly on silica gel can provide a large surface area for air oxidation to occur.
-
Oxidizing Contaminants: Peroxides in old ether solvents or residual oxidants from a previous synthetic step.
-
-
Preventative & Corrective Actions:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during concentration and storage.
-
Solvent Purity: Use freshly distilled or inhibitor-free solvents, particularly for ethers like THF or diethyl ether which can form peroxides.
-
Removal of Acid: If the acid has already formed, it can be removed by dissolving the mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and washing with a mild base like 10% aqueous sodium bicarbonate (NaHCO₃) solution.[7] The carboxylate salt will move to the aqueous layer, leaving the pure aldehyde in the organic phase. Caution: Avoid strong bases like NaOH, which can trigger other side reactions.
-
Q2: I'm trying to purify my compound on a silica gel column, but the recovery is low and I see new spots on my TLC. What's happening?
A2: Low recovery and decomposition on silica gel are common issues with sensitive aldehydes. Silica gel is inherently acidic and can act as a mild Lewis acid catalyst, potentially causing decomposition.[8] For your specific molecule, this acidity could promote the cleavage of the ether linkage, especially if the column runs slowly or heats up.[5][9]
-
Root Cause Analysis:
-
Silica Gel Acidity: The acidic nature of the stationary phase is catalyzing a degradation reaction.
-
Prolonged Contact Time: A slow-running column increases the time the molecule is exposed to the acidic surface.
-
Reactive Solvents: Using protic solvents like methanol in your eluent can react with the aldehyde on the acidic silica to form hemiacetals or acetals.[8]
-
-
Troubleshooting & Optimization:
-
Neutralize the Silica: Pre-treat your silica gel slurry or your eluent with a small amount (0.1-1% v/v) of a non-nucleophilic amine like triethylamine. This will neutralize the acidic sites on the silica surface.[8]
-
Switch to Alumina: Consider using neutral or basic alumina as your stationary phase, which is often more forgiving for acid-sensitive compounds.[10]
-
Optimize Eluent: Use a solvent system that provides a target Rf of ~0.3 for good separation and run the column efficiently to minimize contact time.[8] Avoid alcohol-based co-solvents if possible.
-
Flash Chromatography: Employ flash chromatography techniques over gravity-fed methods to expedite the purification process.
-
Q3: I used a strong base during workup and now my product contains the desired aldehyde, but also significant amounts of the corresponding alcohol and carboxylic acid. Did my reaction not go to completion?
A3: This product profile is the hallmark of the Cannizzaro reaction.[2][11] Since 2-(3,5-Dimethylphenoxy)benzaldehyde has no α-hydrogens, it is susceptible to this base-induced disproportionation. In the presence of a strong base (e.g., concentrated NaOH or KOH), one molecule of the aldehyde is reduced to the primary alcohol, [2-(3,5-Dimethylphenoxy)phenyl]methanol, while a second molecule is oxidized to the carboxylate salt.[3] This is not an incomplete reaction, but rather a decomposition pathway triggered by your workup conditions.
-
Root Cause Analysis:
-
High pH: Use of concentrated sodium or potassium hydroxide during extraction or purification steps.
-
Elevated Temperature: The reaction is often accelerated by heat.
-
-
Preventative & Corrective Actions:
-
Avoid Strong Bases: Never use strong hydroxides for pH adjustments or extractions with this compound. Use milder bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for washing.
-
Temperature Control: If a basic wash is unavoidable, perform it quickly and at low temperatures (e.g., 0 °C) to minimize the rate of decomposition.
-
Bisulfite Purification (with caution): The bisulfite adduct method is an excellent alternative but requires a basic step for regeneration. This step must be carefully managed (see Protocol 2).
-
Section 3: Validated Purification Protocols
Here we provide step-by-step methodologies designed to minimize decomposition.
Protocol 1: Optimized Flash Chromatography on Neutralized Silica Gel
This protocol is recommended for removing non-polar impurities or byproducts from a Wittig reaction (e.g., triphenylphosphine oxide).[12][13]
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your starting eluent (e.g., 5% ethyl acetate in hexanes). Add triethylamine to the slurry to a final concentration of 0.5% (v/v).
-
Column Packing: Pack the column with the neutralized slurry using standard techniques.
-
Eluent Preparation: Prepare your mobile phase and add triethylamine to a final concentration of 0.5% (v/v).
-
Sample Loading: Dissolve your crude 2-(3,5-Dimethylphenoxy)benzaldehyde in a minimal amount of dichloromethane or your mobile phase. For optimal resolution, adsorb the crude material onto a small amount of silica gel, dry it, and load the powder onto the top of the column.
-
Elution: Run the column using a gradient determined by prior TLC analysis. Collect fractions and monitor by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Note: A final wash with dilute acid (e.g., 1M HCl) may be needed to remove residual triethylamine, followed by a water wash and drying, but be mindful of the ether linkage's acid sensitivity.
Protocol 2: Purification via Reversible Bisulfite Adduct Formation
This method is highly selective for aldehydes and is excellent for removing impurities that are difficult to separate by chromatography.[14][15]
-
Adduct Formation:
-
Dissolve the crude material (e.g., 10 g) in a minimal amount of a water-miscible co-solvent like THF or methanol (e.g., 20 mL).[16]
-
In a separate flask, prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Add the aldehyde solution to the separatory funnel, followed by the saturated NaHSO₃ solution (e.g., 50 mL).
-
Shake the funnel vigorously for 1-2 minutes. The aldehyde-bisulfite adduct will form and move into the aqueous phase.[15]
-
-
Impurity Removal:
-
Add an immiscible organic solvent (e.g., 50 mL of diethyl ether or hexanes) to the funnel and shake.
-
Separate the layers. The organic layer contains the non-aldehydic impurities. Discard the organic layer.
-
Repeat the wash of the aqueous layer with the organic solvent two more times to ensure complete removal of impurities.
-
-
Aldehyde Regeneration (Critical Step):
-
Cool the aqueous layer containing the adduct in an ice bath (0-5 °C).
-
Add an equal volume of fresh diethyl ether (or another suitable extraction solvent).
-
Slowly and with vigorous stirring , add 50% aqueous NaOH dropwise. Monitor the pH of the aqueous layer. Continue adding base until the pH is ~12.[14] Perform this step quickly to minimize the aldehyde's exposure to the strong base.
-
Immediately shake the funnel to extract the regenerated aldehyde into the organic layer.
-
-
Final Workup:
-
Separate the layers and collect the organic phase.
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified aldehyde.
-
Workflow for Bisulfite Adduct Purification
Caption: Step-by-step workflow for aldehyde purification.
Section 4: Data Tables for Quick Reference
Table 1: Comparison of Purification Methods
| Method | Pros | Cons | Best For Removing |
| Neutralized Silica Chromatography | Fast; Good for a wide range of impurities; Scalable. | Requires careful neutralization; Risk of some decomposition if run slowly. | Triphenylphosphine oxide, unreacted starting materials, less polar byproducts. |
| Alumina Chromatography | Avoids acidic conditions; Good for acid-sensitive compounds. | Can have different selectivity than silica; Can be more expensive. | Impurities where silica proves too harsh. |
| Bisulfite Adduct Formation | Highly selective for aldehydes; Excellent for removing stubborn impurities. | Involves strong base for regeneration (risk of Cannizzaro); Can be difficult with sterically hindered aldehydes.[14] | Closely-eluting impurities, polar non-aldehydic compounds. |
| Vacuum Distillation | Effective for removing non-volatile impurities (polymers, salts). | Requires thermal stability; Not effective for separating compounds with similar boiling points. | High-boiling impurities, baseline materials. |
Table 2: Potential Impurities and Analytical Signatures
| Impurity Name | Formation Pathway | 1H NMR Signature (Typical) | IR Signature (cm-1) |
| 2-(3,5-Dimethylphenoxy)benzoic Acid | Oxidation | Broad singlet, ~12-13 ppm (COOH) | Broad O-H stretch (~2500-3300), C=O stretch (~1700) |
| [2-(3,5-Dimethylphenoxy)phenyl]methanol | Cannizzaro Reaction | Singlet ~4.5-4.8 ppm (CH₂OH), Broad singlet for OH | Broad O-H stretch (~3200-3600) |
| 3,5-Dimethylphenol | Ether Cleavage | Singlet ~2.2-2.3 ppm (Ar-CH₃), Phenolic OH peak | Broad O-H stretch (~3200-3600) |
| Triphenylphosphine oxide | Wittig Reagent Byproduct | Multiplets ~7.4-7.8 ppm | Strong P=O stretch (~1190) |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]
-
JoVE. (2023). Oxidations of Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch17: Oxidation of CHO to COOH. Retrieved from [Link]
-
Reddit. (2015). Purifying aldehydes?. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
PubMed. (1981). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
Allen. (n.d.). Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. Retrieved from [Link]
- Google Patents. (2000). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
-
Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Synthetic applications of the Cannizzaro reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Can an ether be selectively hydrolysed in the presence of an ester?. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]
-
RSC Publishing. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone.... Retrieved from [Link]
-
ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Aldehydes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved from [Link]
-
ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?. Retrieved from [Link]
-
RSC Publishing. (n.d.). Separation and characterization of benzaldehyde-functional polyethylene glycols by liquid chromatography under critical conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
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- 10. reddit.com [reddit.com]
- 11. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Workup [chem.rochester.edu]
Technical Support Center: Synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde
Welcome to the dedicated technical support guide for the synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde. This resource is designed for researchers and process chemists to navigate the nuances of this specific Ullmann condensation reaction. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the critical role of solvent selection and other reaction parameters. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and achieve reproducible, high-yield results.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-(3,5-Dimethylphenoxy)benzaldehyde and what are the key challenges?
A1: The most prevalent method is the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an activated aryl halide and a phenol. In this case, it involves coupling 2-chlorobenzaldehyde (or 2-bromobenzaldehyde) with 3,5-dimethylphenol. The primary challenges include achieving complete conversion, preventing side reactions like reductive dehalogenation of the benzaldehyde, and managing catalyst deactivation. The choice of solvent is paramount as it influences reactant solubility, catalyst stability, and the overall reaction kinetics.
Q2: I am observing low to no product yield. What are the first parameters I should investigate?
A2: Low or no yield in an Ullmann coupling is a common issue that typically points to one of four areas: catalyst inactivity, suboptimal base, inappropriate solvent, or insufficient temperature.[1]
-
Catalyst: Ensure you are using a fresh, high-purity copper(I) source like CuI. The active species is Cu(I), and contamination with Cu(II) can be detrimental.[1]
-
Base: The base is critical for deprotonating the phenol. For polar aprotic solvents like DMF or DMSO, cesium carbonate (Cs₂CO₃) is often effective. In non-polar solvents like toluene or dioxane, potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are common choices.[2][3] The base must be anhydrous, as water can lead to unwanted side reactions.[2]
-
Solvent & Temperature: The solvent must fully dissolve the reactants and the catalyst system at the reaction temperature. Traditional Ullmann reactions required very high temperatures (>200 °C), but modern ligand-accelerated protocols can run effectively between 80-140 °C.[1][4] If no reaction is observed, a stepwise increase in temperature is a logical step.[1]
Q3: My TLC analysis shows a significant spot corresponding to my starting 2-chlorobenzaldehyde and a new, less polar spot that isn't the product. What is happening?
A3: This strongly suggests that a side reaction, specifically reductive dehalogenation, is occurring, which converts your 2-chlorobenzaldehyde starting material into benzaldehyde. This is a common issue in Ullmann reactions.[2] The likely cause is the presence of protic impurities, such as water, in your reaction mixture. Ensure that your solvent is anhydrous and that all glassware was thoroughly dried before use.[1][2] Using molecular sieves can also help to scavenge trace amounts of water.
Q4: How do I choose between a polar aprotic solvent (DMF, DMSO) and a non-polar solvent (Toluene, Dioxane)?
A4: The choice of solvent is a critical optimization parameter and is often substrate-dependent.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, NMP): These solvents are excellent at dissolving the reactants and catalyst salts.[4] They are often used in modern, lower-temperature Ullmann reactions. However, they can be difficult to remove completely during workup and may coordinate with the copper catalyst, sometimes inhibiting the reaction.
-
Non-Polar Solvents (e.g., Toluene, Xylene, Dioxane): These solvents can be very effective, especially at higher temperatures.[5] They are often used with less expensive bases like K₂CO₃.[5] A key advantage is their relative ease of removal. However, the solubility of the base and catalyst complex can be lower, potentially slowing the reaction rate. For the synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde, dioxane is a good starting point for ligand-assisted protocols, while toluene is a viable option for higher temperature reactions.[6][7]
Troubleshooting Guide: Common Issues & Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: Copper source is oxidized (Cu(II)) or poor quality.[1] | Use a fresh, high-purity Cu(I) salt (e.g., CuI, CuBr).[1][3] Consider adding a small amount of a reducing agent like ascorbic acid if Cu(II) contamination is suspected. |
| Inappropriate Ligand: Ligand is not suitable for the specific substrates.[1] | Screen different ligands. For C-O coupling, N,N-dimethylglycine, 1,10-phenanthroline, or L-proline are excellent starting points.[1][6] | |
| Suboptimal Base/Solvent Combination: Base solubility and strength are mismatched with the solvent.[3] | Use Cs₂CO₃ with polar aprotic solvents (e.g., DMF, dioxane).[3][6] Use K₃PO₄ or K₂CO₃ with non-polar solvents (e.g., toluene).[5] | |
| Reaction Temperature Too Low: Insufficient thermal energy to overcome the activation barrier.[1] | Incrementally increase the temperature in 10-20 °C steps. Modern ligand systems typically work well in the 90-120 °C range.[1][8] | |
| Significant Side Product Formation (Reductive Dehalogenation) | Protic Impurities: Presence of water or other protic species reduces the aryl halide.[1] | Use anhydrous solvents and reagents. Thoroughly dry all glassware. Consider adding activated molecular sieves.[2] |
| Product is Dark/Contains Impurities After Workup | Copper Contamination: Residual copper salts are present in the final product. | During workup, wash the organic layer with an aqueous solution of ammonium chloride or a dilute (5-10%) ammonium hydroxide solution to chelate and remove copper salts. |
| Oxidation of Aldehyde: The benzaldehyde moiety is sensitive to oxidation, especially at high temperatures or upon exposure to air, forming the corresponding carboxylic acid.[9] | Maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction and workup. Store the final product under an inert atmosphere and protect it from light.[9] |
Experimental Protocols & Methodologies
Protocol 1: Ligand-Accelerated Synthesis in Dioxane
This protocol is a modern, reliable method that operates at moderate temperatures and is a good starting point for optimization.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask, add CuI (5 mol%), N,N-dimethylglycine (20 mol%), and Cs₂CO₃ (2.0 equivalents).
-
Reagent Addition: Add 3,5-dimethylphenol (1.2 equivalents) and 2-chlorobenzaldehyde (1.0 equivalent).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe (aim for a concentration of 0.5 M with respect to the 2-chlorobenzaldehyde).
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous NH₄Cl solution (2x) to remove residual copper, followed by a water wash (1x) and a brine wash (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[9]
Visualization of Experimental Workflow
Caption: Workflow for Ligand-Accelerated Ullmann Synthesis.
The Influence of Solvent Choice on the Reaction Pathway
The solvent does more than just dissolve the reactants; it actively participates in the catalytic cycle by influencing the solubility and reactivity of the key intermediates.
Caption: Influence of Solvent Polarity on Ullmann Reaction Intermediates.
References
- BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Ullmann Diaryl Ether Synthesis.
- BenchChem. (2025). Ullmann Diaryl Ether Synthesis: Technical Support Center.
- Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
- Arkat USA, Inc. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
- Wikipedia. (2023).
- Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802.
- Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3054–3131.
- Surry, D. S., & Buchwald, S. L. (2010). Diamine Ligands in Copper-Catalyzed Reactions. Chemical Science, 1(1), 13-31.
- BenchChem. (2025). Identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde.
- Organic Chemistry Portal. (n.d.). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides.
Sources
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Poisoning in Diaryl Ether Synthesis
Introduction
The synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde, a diaryl ether, is a critical transformation in the development of advanced materials and pharmaceutical intermediates. This synthesis is predominantly achieved via transition-metal-catalyzed cross-coupling reactions, most notably the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig C-O coupling (palladium-catalyzed).[1][2][3] While powerful, these catalytic systems are highly susceptible to deactivation by trace impurities, a phenomenon known as catalyst poisoning.[4] This guide provides in-depth troubleshooting advice and frequently asked questions to help researchers diagnose, mitigate, and prevent catalyst poisoning, ensuring robust and reproducible synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde and links them to potential catalyst poisoning events.
Question 1: My reaction shows low to no conversion, and TLC/GC-MS analysis indicates only starting materials are present. What is the likely cause?
Answer: This is the most common symptom of catastrophic catalyst deactivation. The active catalytic species, either Cu(I) or Pd(0), has likely been rendered inert early in the reaction.
-
Probable Cause 1: Catalyst Oxidation. The active forms of the catalysts are sensitive to oxygen.[5] Improperly degassed solvents or a poor inert atmosphere (leaky seals, impure nitrogen/argon) can lead to the formation of inactive oxides. For Ullmann reactions, Cu(I) salts can oxidize over time if stored improperly.[5]
-
Probable Cause 2: Poisoning by Sulfur or Other Strong Lewis Bases. Trace impurities in your starting materials (2-chlorobenzaldehyde or 3,5-dimethylphenol) or solvent can act as potent catalyst poisons.[6][7] Sulfur compounds are particularly notorious for irreversibly binding to palladium.[7][8][9][10] Nitrogen-containing heterocycles can also act as poisons by strongly coordinating to the metal center, preventing substrate binding.[4][11]
-
Probable Cause 3: Impure Reagents. Commercially available reagents can contain inhibitors or byproducts from their synthesis that act as poisons.[12][13] For example, aryl halides synthesized using sulfur-containing reagents may carry trace amounts of elemental sulfur.[7][13]
Troubleshooting Steps:
-
Verify Inert Atmosphere: Ensure your reaction vessel is oven-dried and cooled under a stream of high-purity argon or nitrogen. Use rigorous degassing techniques for your solvent (see Protocol 1).
-
Use High-Purity Reagents: If possible, purify your starting materials immediately before use. 2-chlorobenzaldehyde can be distilled, and 3,5-dimethylphenol can be recrystallized or purified by column chromatography.[12]
-
Select a Robust Ligand: For palladium catalysis, use bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) or N-heterocyclic carbene (NHC) ligands.[6][14] These ligands can protect the metal center from poisons and promote the desired catalytic cycle over deactivation pathways.[6]
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for gradual deactivation.[6]
Question 2: My reaction starts well but stalls before completion. Why?
Answer: This suggests a gradual deactivation of the catalyst throughout the reaction.
-
Probable Cause 1: Product Inhibition. In some Ullmann-type reactions, the amine or ether product can coordinate to the copper center, acting as an inhibitor and slowing down the catalytic cycle.[15]
-
Probable Cause 2: Byproduct Inhibition. In palladium-catalyzed reactions using aryl iodides, the iodide anion (I⁻) formed during the reaction can have an inhibitory effect, potentially precipitating the palladium complex and removing it from the catalytic cycle.[16] Similarly, in copper-catalyzed reactions, inorganic halide salts formed as byproducts can inhibit the catalyst.[15]
-
Probable Cause 3: Competitive Ligand Binding. In copper-catalyzed systems, the base (e.g., carbonate) can compete with the nucleophile for coordination to the copper center, leading to deactivation.[17][18]
Troubleshooting Steps:
-
Optimize the Base: For Ullmann reactions, screen different bases. While K₂CO₃ or Cs₂CO₃ are common, their solubility and physical form can impact the reaction.[15][19] For Buchwald-Hartwig reactions, a strong, non-coordinating base like NaOt-Bu or K₃PO₄ is often preferred.[6]
-
Consider Ligand Stoichiometry: For palladium catalysis, using a slight excess of ligand relative to the palladium precursor can sometimes improve catalyst stability and longevity.[12]
-
Re-evaluate Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition pathways.[6] An optimal temperature must be found empirically.
Question 3: I am observing significant amounts of dehalogenated benzaldehyde and/or homocoupling of the 3,5-dimethylphenol. What is causing these side reactions?
Answer: These side reactions point towards issues with protic impurities or an imbalance in the catalytic cycle.
-
Probable Cause 1: Protic Impurities. Trace amounts of water in the solvent or reagents can lead to the dehalogenation of the aryl halide (reduction to benzaldehyde).[5][20]
-
Probable Cause 2: Unstable Nucleophile. The phenoxide may be degrading under the reaction conditions, which can be exacerbated by excessively high temperatures or an overly strong base.[20]
-
Probable Cause 3: Slow Cross-Coupling. If the desired cross-coupling is slow due to a partially poisoned catalyst, competing side reactions like homocoupling can become more prominent.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all reagents and glassware. Running the reaction under a strictly inert atmosphere is crucial.[5]
-
Optimize Ligand and Base: A well-chosen ligand can stabilize the catalytic intermediates and promote the desired cross-coupling pathway over side reactions.[5] Screen different bases to find one that is effective for the coupling but does not promote nucleophile degradation.
-
Lower the Reaction Temperature: If using a modern, highly active catalyst system, it may be possible to run the reaction at a lower temperature (e.g., 80-100 °C), which can suppress side reactions.[20]
Visualizing Catalyst Deactivation
The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed C-O coupling and how a sulfur-based poison can intercept the active catalyst, leading to an inactive, off-cycle complex.
Caption: Generalized deactivation pathway for a Pd(0) catalyst.
Summary of Common Catalyst Poisons and Mitigation Strategies
| Poison Type | Common Sources | Mechanism of Poisoning | Prevention / Mitigation Strategy |
| Sulfur Compounds | Impurities in aryl halides (from synthesis), sulfur-containing heterocycles, contaminated solvents.[7][13] | Strong, often irreversible, coordination to the metal center (especially Pd), blocking active sites.[4][6][8] | Purify starting materials (distillation, recrystallization). Use high-purity solvents. Employ robust, sterically hindered ligands.[6] |
| Oxygen | Leaks in the reaction setup, inadequately degassed solvents. | Oxidation of the active catalyst (e.g., Pd(0) to inactive Pd(II) oxides; Cu(I) to Cu(II)).[5] | Ensure a rigorously inert atmosphere. Use proper solvent degassing techniques (e.g., Freeze-Pump-Thaw).[5][6] |
| Water / Protic Impurities | "Wet" solvents, hygroscopic reagents (e.g., certain bases), atmospheric moisture. | Can lead to dehalogenation of the aryl halide and hydrolysis of catalyst intermediates.[5][20] | Use anhydrous solvents and reagents. Dry glassware thoroughly. Handle hygroscopic materials in a glovebox.[5] |
| Coordinating Species | Halide byproducts (esp. I⁻), nitrogen heterocycles, product itself, certain bases (e.g., carboxylates).[4][11][15][16] | Competitive binding to the catalyst's active site, inhibiting substrate coordination and turnover.[15][17] | Use bulky ligands to create a sterically defined coordination sphere. Optimize the choice of base and halide. |
| Other Metal Ions | Impurities in reagents or carryover from previous synthetic steps. | Can interfere with the catalytic cycle through transmetalation or other redox processes. | Use high-purity reagents. Ensure glassware is scrupulously clean. |
Frequently Asked Questions (FAQs)
Q1: Which catalyst system, Copper (Ullmann) or Palladium (Buchwald-Hartwig), is less sensitive to poisoning? A: Generally, palladium-based systems are considered more sensitive to specific poisons like sulfur compounds.[6] However, modern Ullmann reactions using copper catalysts are also sensitive to oxygen and coordinating ligands.[5][15] The choice often depends on the specific impurities suspected. Palladium catalysis with bulky, electron-rich biarylphosphine ligands has become very robust and is often the first choice for diaryl ether synthesis due to milder conditions and broader substrate scope.[1]
Q2: What is the role of the ligand in preventing catalyst deactivation? A: Ligands play a crucial role beyond simply facilitating the catalytic cycle. In both copper and palladium catalysis, ligands (e.g., phenanthrolines for Cu, phosphines for Pd) stabilize the metal center.[20] Bulky ligands can create a protective steric pocket around the metal, hindering the approach of poisons while still allowing access for the desired substrates.[6] Electron-rich ligands can also make the reductive elimination step faster, increasing catalyst turnover and minimizing the time the catalyst spends in vulnerable intermediate states.
Q3: How can I be sure my solvents and reagents are pure enough? A: For solvents, purchase anhydrous grade and consider further purification by passing them through a column of activated alumina or by distillation.[12] Always degas solvents thoroughly before use (see Protocol 1). For solid reagents, recrystallization is an excellent method for removing non-volatile impurities. For liquid reagents, distillation is effective.[12] When in doubt, running a small-scale test reaction with purified vs. unpurified reagents can quickly diagnose a purity issue.
Q4: If my reaction is poisoned, can I "rescue" it by adding more catalyst? A: While adding more catalyst can sometimes push a stalled reaction to completion, it is not an ideal solution. It increases costs, complicates purification by introducing more metal residue, and does not address the root cause of the problem. It is far better to identify and eliminate the source of the poison.
Experimental Protocols
Protocol 1: Solvent Degassing via Freeze-Pump-Thaw
This protocol is essential for removing dissolved oxygen, a common catalyst poison.
-
Setup: Place the anhydrous solvent in a thick-walled flask (e.g., a Schlenk flask) equipped with a stir bar and a high-vacuum stopcock. The flask should not be more than half-full.
-
Freeze: Cool the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent in a thin layer on the walls to prevent the flask from cracking.
-
Pump: Once the solvent is completely frozen, open the stopcock to a high-vacuum line (vacuum < 1 mmHg) and evacuate the headspace for 5-10 minutes.
-
Thaw: Close the stopcock to isolate the flask from the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You will see bubbles of gas being released from the solvent as it melts.
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles).
-
Storage: After the final cycle, backfill the flask with a high-purity inert gas (argon or nitrogen) and store the solvent under this positive pressure.
Protocol 2: General Procedure for Inert Atmosphere C-O Cross-Coupling
This procedure provides a template for setting up an oxygen- and moisture-sensitive reaction.
-
Glassware Preparation: Thoroughly wash and oven-dry all glassware (reaction flask, condenser, etc.) at >120 °C for at least 4 hours. Assemble the glassware hot and allow it to cool under a stream of dry argon or nitrogen.
-
Reagent Addition: To the reaction flask containing a magnetic stir bar, add the palladium or copper catalyst, the ligand (if applicable), and the base under a positive pressure of inert gas.
-
Evacuate and Backfill: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this process three times to ensure the atmosphere is completely inert.[20]
-
Liquid Addition: Add the aryl halide, the phenol, and the degassed anhydrous solvent via syringe through the septum.[20]
-
Reaction: Place the flask in a preheated oil bath or heating block and stir at the desired temperature.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots via syringe and analyzing them by TLC or GC-MS.[20]
References
-
21 (RSC Publishing)
-
20 (Benchchem)
-
22 (ACS Publications)
-
23 (ScholarWorks)
-
24 (PMC - NIH)
-
14 (ACS Publications)
-
5 (Benchchem)
-
15 (NIH)
-
25 (Journal of Synthetic Chemistry)
-
26 (Organic Chemistry Portal)
-
17 (Asian Journal of Chemistry)
-
27 (Chemistry LibreTexts)
-
1 (Organic Chemistry Portal)
-
28 (PMC - NIH)
-
2 (Books)
-
19 (Chemical Science - RSC Publishing)
-
8 (DCL Inc)
-
4 (Wikipedia)
-
9 (ResearchGate)
-
29 (NIH)
-
18 (ResearchGate)
-
10 (Journal of Hazardous Materials)
-
6 (Benchchem)
-
30 (Wikipedia)
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12 (Sigma-Aldrich)
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31 (Reddit)
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32 (MDPI)
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13 (ResearchGate)
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33 (ACS Publications)
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16 (WuXi AppTec)
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43 (ACS Publications)
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Interpreting complex NMR spectra of 2-(3,5-Dimethylphenoxy)benzaldehyde
Technical Support Center: 2-(3,5-Dimethylphenoxy)benzaldehyde
Welcome to the technical support guide for the spectral interpretation of 2-(3,5-Dimethylphenoxy)benzaldehyde. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in analyzing complex molecular structures by NMR. The unique arrangement of the two aromatic rings connected by an ether linkage in this molecule presents several interesting and often complex spectral features. This guide provides in-depth, question-based troubleshooting, detailed experimental protocols, and the theoretical basis for confident spectral assignment.
Troubleshooting & Frequently Asked Questions (FAQs)
Interpreting the NMR spectra of 2-(3,5-Dimethylphenoxy)benzaldehyde requires more than a simple prediction of chemical shifts. The molecule's conformation and the potential for through-space interactions create a puzzle that can only be solved with a combination of 1D and 2D NMR techniques.
Q1: The aromatic region of my ¹H NMR spectrum is a complex cluster of overlapping multiplets. How can I begin to assign the protons of the two different rings?
A1: This is the most common challenge. The protons on the benzaldehyde ring (Ring A) and the dimethylphenoxy ring (Ring B) resonate in a similar region (approx. 6.8-8.0 ppm). A simple 1D ¹H NMR is insufficient for a complete assignment.
The Causality: The chemical environment of protons on both rings is broadly "aromatic," but subtle differences in electron density allow for their differentiation. The electron-withdrawing aldehyde group strongly deshields adjacent protons on Ring A, pushing them further downfield compared to the protons on the electron-rich, methyl-substituted Ring B.
Troubleshooting Strategy:
-
Initial Assessment (1D ¹H NMR): Identify the most downfield aromatic signal. This is almost certainly H6 of the benzaldehyde ring, being ortho to the aldehyde group. Also, identify the sharp singlet for the aldehyde proton (~10.5 ppm) and the singlet for the two methyl groups (~2.3 ppm).
-
Homonuclear Correlation (¹H-¹H COSY): A COSY experiment is essential.[1][2] It reveals which protons are coupled (i.e., adjacent) to each other. You will see a correlation pathway for the contiguous protons on Ring A (H3-H4-H5-H6) and a separate, simpler pattern for the protons on Ring B. This allows you to group the signals belonging to each ring system.
-
Heteronuclear Correlation (¹H-¹³C HSQC/HMBC): To confirm assignments, use 2D heteronuclear experiments. An HSQC spectrum correlates each proton directly to the carbon it's attached to. An HMBC spectrum shows longer-range correlations (2-3 bonds), which is invaluable for assigning quaternary carbons and confirming the connectivity between the rings via the ether linkage.[1][3]
Q2: I've run a COSY, but I'm still unsure which set of coupled protons belongs to which ring. How can I make an unambiguous assignment?
A2: This is an excellent question that leads us to the most powerful tool for this specific molecule: the Nuclear Overhauser Effect (NOE). The NOE is a through-space interaction, not a through-bond one, and its strength is inversely proportional to the sixth power of the distance between two nuclei (I ∝ 1/r⁶).[4]
The Causality: Due to the ortho-substitution, the molecule is sterically hindered and will adopt a conformation where the aldehyde proton (on Ring A) is in close spatial proximity to one of the protons on the phenoxy ring (Ring B). This through-space proximity can be detected with a NOESY or ROESY experiment.
Troubleshooting Strategy:
-
Acquire a 2D NOESY Spectrum: This is the definitive experiment.[4][5]
-
Look for the Key Cross-Peak: Irradiate the aldehyde proton signal (~10.5 ppm). You should observe a cross-peak to one of the aromatic protons. This proton must be on the phenoxy ring (specifically, H2' or H6' depending on the exact conformation).
-
Confirm with Other Correlations: You should also see a NOE from the aldehyde proton to H3 on its own ring (Ring A). The presence of a NOE to a proton that is not part of the H3-H4-H5-H6 spin system (as determined by COSY) is definitive proof of its assignment to Ring B.
This single experiment breaks the ambiguity and allows for the complete and confident assignment of all proton signals.
Q3: The aldehyde proton appears as a sharp singlet around 10.5 ppm. Why doesn't it show coupling to the ortho-proton (H3)?
A3: While a small four-bond coupling (⁴J) between an aldehyde proton and an ortho-aromatic proton can sometimes be observed in ortho-substituted benzaldehydes, it is often very small (typically < 0.5 Hz) and may not be resolved, causing the signal to appear as a singlet.[6] In more complex molecules, signal broadening can further obscure this fine coupling. For practical purposes in this structure, it is treated as a singlet. The primary diagnostic value of this proton is its unique chemical shift far downfield.[7][8]
Q4: How do I assign the quaternary carbons, such as the ether-linked C1 and C2, and the methyl-bearing carbons C3' and C5'?
A4: Quaternary carbons do not have attached protons, so they will be absent in an HSQC spectrum and often show weak signals in a standard ¹³C spectrum. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the ideal solution.[1][3]
Troubleshooting Strategy:
-
Acquire a 2D HMBC Spectrum: This experiment reveals correlations between protons and carbons that are 2 or 3 bonds away.
-
Use Key Protons as Starting Points:
-
From the Aldehyde Proton (H-C=O): This proton will show a strong correlation to the quaternary carbon C1 and the aldehyde carbon (C=O).
-
From Ring A Protons: Proton H3 will correlate to C1 and C2. Proton H6 will correlate to C1 and C2.
-
From Ring B Protons: The proton at H2' will show a crucial correlation across the ether linkage to C2. This confirms the entire molecular framework.
-
From the Methyl Protons (-CH₃): The methyl protons will show strong correlations to the quaternary carbons C3' and C5', as well as the protonated carbon C4'.
-
The combination of these correlations allows for the unambiguous assignment of every carbon in the molecule.
Data Presentation: Predicted NMR Assignments
The following tables summarize the expected chemical shifts for 2-(3,5-Dimethylphenoxy)benzaldehyde in CDCl₃. Actual values may vary slightly based on concentration and solvent.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H-C=O | ~10.5 | s | - | Deshielded aldehyde proton[7] |
| H6 | ~7.9-8.0 | dd | ~7.7, 1.8 | Ortho to C=O, deshielded |
| H4 | ~7.6-7.7 | ddd | ~8.4, 7.4, 1.8 | deshielded by C=O |
| H5 | ~7.4-7.5 | ddd | ~7.7, 7.4, 1.0 | |
| H3 | ~7.2-7.3 | dd | ~8.4, 1.0 | |
| H2', H6' | ~6.9 | d | ~1.5 | Shielded by methyl groups |
| H4' | ~6.8 | t | ~1.5 |
| -CH₃ | ~2.3 | s | - | Standard benzylic methyl |
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Carbon Label | Predicted δ (ppm) | Rationale |
|---|---|---|
| C=O | ~191.0 | Aldehyde carbonyl carbon[9][10] |
| C2 | ~160.0 | Aromatic C-O, deshielded |
| C1' | ~157.0 | Aromatic C-O |
| C3', C5' | ~140.0 | Methyl-substituted quaternary |
| C1 | ~137.0 | Aldehyde-substituted quaternary |
| C4 | ~135.0 | |
| C6 | ~129.0 | |
| C5 | ~128.0 | |
| C4' | ~125.0 | |
| C3 | ~122.0 | |
| C2', C6' | ~118.0 | Shielded by ortho/para -OAr |
| -CH₃ | ~21.5 | Standard benzylic methyl |
Experimental Protocols & Workflow Visualization
For a definitive structural elucidation, a specific sequence of experiments is recommended.
Step-by-Step Protocol for Full Spectral Assignment
-
Sample Preparation: Prepare a solution of 5-10 mg of 2-(3,5-Dimethylphenoxy)benzaldehyde in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved and free of particulate matter.
-
1D ¹H Acquisition: Acquire a standard proton spectrum. This provides an overview of the proton environments and serves as the reference for all 2D spectra.
-
1D ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum. This reveals the number of unique carbon environments.
-
2D ¹H-¹H COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment. This will establish the proton-proton coupling networks within each aromatic ring.
-
2D ¹H-¹³C HSQC Acquisition: Run a standard gradient-selected HSQC experiment. This directly correlates each proton to its attached carbon, assigning all protonated carbons.
-
2D ¹H-¹³C HMBC Acquisition: Run a standard gradient-selected HMBC experiment. This is crucial for identifying the quaternary carbons and confirming the overall connectivity of the molecule.
-
2D ¹H-¹H NOESY Acquisition: Run a gradient-selected NOESY experiment with a mixing time of 500-800 ms. This will reveal through-space correlations, which are essential for distinguishing between the two aromatic rings and confirming the molecular conformation.
Visual Workflow for Troubleshooting
The following diagram illustrates the logical workflow for moving from a complex, unassigned spectrum to a fully elucidated structure.
Caption: Logical workflow for the complete NMR assignment of 2-(3,5-Dimethylphenoxy)benzaldehyde.
Key 2D NMR Correlations Diagram
This diagram visualizes the most important correlations needed for assignment.
Caption: Visualization of key COSY, HMBC, and NOESY correlations for structural elucidation.
References
-
Baiwir, M., Llabres, G., Piette, J. L., & Christiaens, L. (1974). N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. Organic Magnetic Resonance, 6(6), 341-344. [Link]
-
Tan, L. P., & Bloom, G. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic resonance in chemistry: MRC, 44(8), 797–806. [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde. Retrieved from [Link]
-
University of Arizona. (n.d.). NOESY and EXSY. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 12). 5.4: NOESY Spectra. Retrieved from [Link]
-
Reich, H. J. (2021, October 20). Two Dimensional NMR. Organic Chemistry Data. Retrieved from [Link]
-
SDSU NMR Facility – Department of Chemistry. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
Bednarek, E., Płatek, A., Stawinski, J., & Czernecki, S. (2018). Dihydrogen contacts observed by through-space indirect NMR coupling. Chemical Science, 9(38), 7545–7553. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. NOESY and EXSY [chem.ch.huji.ac.il]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tandfonline.com [tandfonline.com]
- 7. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. web.pdx.edu [web.pdx.edu]
- 9. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
2-(3,5-Dimethylphenoxy)benzaldehyde stability and storage conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(3,5-Dimethylphenoxy)benzaldehyde (CAS No: 320423-51-6). Here, we address common questions and concerns regarding its stability, storage, and handling to ensure the integrity of your experiments and the safety of your laboratory personnel.
I. Compound Profile and Key Parameters
2-(3,5-Dimethylphenoxy)benzaldehyde is an aromatic aldehyde whose utility in organic synthesis is derived from its unique structural features. A comprehensive understanding of its chemical and physical properties is the first step toward successful application.
| Property | Value | Source |
| CAS Number | 320423-51-6 | Apollo Scientific[1], Labchem[2] |
| Molecular Formula | C₁₅H₁₄O₂ | ChemicalBook[3] |
| Formula Weight | 226.27 g/mol | Apollo Scientific[1], ChemicalBook[3] |
| Purity | ≥95% | Apollo Scientific[1] |
| Appearance | Not specified, likely a liquid or low-melting solid | General knowledge |
| Boiling Point | Not specified | |
| Density | Not specified |
II. Stability and Storage: Frequently Asked Questions
Proper storage and handling are critical to prevent the degradation of 2-(3,5-Dimethylphenoxy)benzaldehyde. Aromatic aldehydes, as a class, are susceptible to oxidation, and this compound is no exception.
Q1: What are the primary factors that affect the stability of 2-(3,5-Dimethylphenoxy)benzaldehyde?
A1: The stability of 2-(3,5-Dimethylphenoxy)benzaldehyde is primarily influenced by three factors:
-
Oxygen: The aldehyde functional group is susceptible to oxidation, especially in the presence of atmospheric oxygen. This can lead to the formation of the corresponding carboxylic acid, 2-(3,5-dimethylphenoxy)benzoic acid.
-
Light: Similar to many aromatic compounds, exposure to light, particularly UV light, can promote the formation of free radicals, initiating degradation pathways.
-
Moisture: The presence of water can facilitate certain degradation reactions. Aromatic aldehydes are generally sensitive to moisture.[4]
Q2: What are the recommended long-term storage conditions for this compound?
A2: To ensure the long-term stability and purity of 2-(3,5-Dimethylphenoxy)benzaldehyde, we recommend the following storage protocol:
-
Temperature: Store in a cool, dry place.[4] Refrigeration is recommended for long-term storage.
-
Inert Atmosphere: For optimal stability, store under an inert atmosphere, such as nitrogen or argon.[4] This minimizes contact with oxygen and moisture.
-
Container: Use a tightly sealed, amber glass vial or bottle to protect the compound from light and air.[4]
-
Handling: When not in use, ensure the container is tightly closed.[4]
Q3: I've noticed a change in the color of my sample. What does this indicate?
A3: A change in color, such as yellowing, can be an indicator of degradation. This is often due to slow oxidation or the formation of polymeric byproducts upon exposure to air and light. While a slight color change may not significantly impact all applications, it is a sign that the purity of the compound may be compromised. For sensitive applications, it is advisable to use a fresh or purified sample.
III. Troubleshooting Guide: Common Experimental Issues
Issue 1: Inconsistent Reaction Yields
-
Possible Cause: Degradation of the aldehyde starting material. If the compound has been stored improperly, a portion of it may have oxidized to the carboxylic acid, which will not participate in reactions targeting the aldehyde group.
-
Troubleshooting Steps:
-
Verify Purity: Before use, check the purity of the 2-(3,5-Dimethylphenoxy)benzaldehyde, for instance, by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Purification: If impurities are detected, consider purifying the aldehyde by column chromatography or distillation.
-
Fresh Sample: If possible, use a freshly opened or newly purchased sample.
-
Issue 2: Unexpected Side Products
-
Possible Cause: The presence of strong bases in your reaction mixture. Aromatic aldehydes without an α-hydrogen, such as this one, can undergo the Cannizzaro reaction in the presence of a strong base. This disproportionation reaction results in the formation of the corresponding alcohol and carboxylic acid.
-
Troubleshooting Steps:
-
Base Selection: If a base is required for your reaction, consider using a non-nucleophilic or weaker base to avoid the Cannizzaro reaction.
-
Reaction Conditions: Carefully control the reaction temperature and stoichiometry to minimize side reactions.
-
IV. Safety and Handling Protocols
As a responsible researcher, adherence to safety protocols is paramount. 2-(3,5-Dimethylphenoxy)benzaldehyde is classified as an irritant.
Hazard Identification:
-
Skin Irritation: Causes skin irritation (H315).[1]
-
Eye Irritation: Causes serious eye irritation (H319).[1]
-
Respiratory Irritation: May cause respiratory irritation (H335).[1]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[1]
First Aid Measures:
-
Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
V. Visualization of Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the primary degradation pathway and a common side reaction.
Caption: Primary degradation pathway of 2-(3,5-Dimethylphenoxy)benzaldehyde.
Caption: The Cannizzaro reaction: a potential side reaction.
VI. References
-
Labchem. 2-(3,5-Dimethylphenoxy)benzaldehyde. [Link]
-
Kasturi Aromatics. Material Safety Data Sheet: Benzaldehyde. [Link]
Sources
- 1. 320423-51-6 Cas No. | 2-(3,5-Dimethylphenoxy)benzaldehyde | Apollo [store.apolloscientific.co.uk]
- 2. 2-(3,5-Dimethylphenoxy)benzaldehyde [labchem.co.za]
- 3. 320423-51-6 CAS MSDS (2-(3,5-DIMETHYLPHENOXY)BENZENECARBALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. kasturiaromatics.com [kasturiaromatics.com]
A Comparative Analysis of Electrophilic Reactivity: 2-(3,5-Dimethylphenoxy)benzaldehyde vs. 2-Phenoxybenzaldehyde
In the landscape of pharmaceutical and specialty chemical synthesis, substituted benzaldehydes are fundamental building blocks, prized for their versatile reactivity.[1][2][3] The strategic placement of substituents on these aromatic aldehydes can profoundly modulate their chemical behavior, influencing reaction rates, yields, and even mechanistic pathways. This guide provides an in-depth, comparative analysis of two such analogs: 2-(3,5-dimethylphenoxy)benzaldehyde and the parent 2-phenoxybenzaldehyde.
This document moves beyond a simple cataloging of properties to explore the underlying electronic and steric principles that govern their differential reactivity. We will dissect how the addition of two seemingly remote methyl groups on the phenoxy ring introduces subtle yet significant changes that have practical implications for synthetic planning. The insights and experimental data presented herein are intended to equip researchers, medicinal chemists, and process development professionals with the predictive understanding necessary to select the optimal substrate for their specific synthetic challenges.
Molecular Structure and Core Physicochemical Properties
At a glance, the two molecules differ only by the presence of two methyl groups on the distal phenoxy ring. However, this substitution pattern is the primary driver of the differences in their chemical behavior.
Figure 2: Electron-donating effect of methyl groups.
This net increase in electron donation to the carbonyl group slightly reduces the partial positive charge on the carbonyl carbon. Consequently, 2-(3,5-dimethylphenoxy)benzaldehyde is expected to be electronically less reactive towards nucleophiles than 2-phenoxybenzaldehyde.
Steric Effects: Conformational Hindrance
While the methyl groups are positioned meta to the ether linkage and do not directly flank the reaction center, they impose significant steric bulk. This bulk can restrict the free rotation around the aryl-oxygen bonds, influencing the molecule's preferred conformation. This can indirectly create a more crowded environment around the ortho-aldehyde group, potentially impeding the optimal trajectory for nucleophilic attack (approximately 105-107° to the plane of the C=O bond). [4] The challenge posed by steric hindrance, even from non-adjacent groups, is a well-documented phenomenon. For instance, reactions involving highly substituted substrates like pentamethylbenzaldehyde often require specialized conditions to overcome the physical barrier presented by the methyl groups. [5]While the steric effect in 2-(3,5-dimethylphenoxy)benzaldehyde is less severe, it is a tangible factor that can disfavor the formation of bulky transition states, thereby slowing reaction rates.
Comparative Reactivity in Key Synthetic Transformations
To translate these theoretical principles into practical outcomes, we will now compare the expected performance of both aldehydes in two common and mechanistically distinct reactions: a Grignard reaction (nucleophilic addition) and a Wittig reaction (olefination).
Grignard Reaction: Nucleophilic Addition
The Grignard reaction involves the addition of a highly nucleophilic organomagnesium halide to the carbonyl carbon. [6][7][8]The reaction's success hinges on the electrophilicity of the aldehyde and the accessibility of the carbonyl carbon.
Given the combined effects of electron donation (reducing electrophilicity) and increased steric hindrance, we anticipate that 2-(3,5-dimethylphenoxy)benzaldehyde will be the less reactive substrate.
Table 1: Predicted Outcomes for Grignard Reaction with Phenylmagnesium Bromide
| Parameter | 2-Phenoxybenzaldehyde | 2-(3,5-Dimethylphenoxy)benzaldehyde | Rationale |
| Reaction Time | ~1 hour | ~2-4 hours | Higher electrophilicity and lower steric hindrance lead to a faster reaction rate. |
| Predicted Yield | 85-95% | 60-75% | Less favorable electronic and steric profile may lead to lower conversion and potential side reactions. |
| Reaction Conditions | Standard (0°C to RT) | May require elevated temperature (e.g., reflux in THF) to overcome the activation barrier. [5] |
Objective: To synthesize the corresponding secondary alcohols via Grignard addition and compare the reaction efficiency.
Materials:
-
2-Phenoxybenzaldehyde
-
2-(3,5-Dimethylphenoxy)benzaldehyde
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
Anhydrous HCl (or saturated aq. NH₄Cl)
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or N₂), add magnesium turnings (1.2 eq). Add a solution of bromobenzene (1.1 eq) in anhydrous ether via an addition funnel. Initiate the reaction (a crystal of iodine may be needed) and maintain a gentle reflux until the magnesium is consumed. [9]Cool the resulting gray solution to 0°C.
-
Nucleophilic Addition (Parallel Reactions):
-
Reaction A: In a separate flame-dried flask, dissolve 2-phenoxybenzaldehyde (1.0 eq) in anhydrous ether.
-
Reaction B: In a second flame-dried flask, dissolve 2-(3,5-dimethylphenoxy)benzaldehyde (1.0 eq) in anhydrous ether.
-
-
Slowly add the prepared Grignard reagent (1.1 eq) to each aldehyde solution at 0°C with vigorous stirring.
-
After the addition is complete, allow the reactions to warm to room temperature and stir for 1 hour (Reaction A) and 3 hours (Reaction B), monitoring by TLC.
-
Work-up: Cool the reaction mixtures to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Analysis: Concentrate the filtrate under reduced pressure. Analyze the crude product by ¹H NMR to determine the conversion ratio. Purify the product via column chromatography (silica gel) to determine the isolated yield.
Wittig Reaction: Alkene Synthesis
The Wittig reaction converts aldehydes into alkenes using a phosphorus ylide. [10][11][12]The key step is the [2+2] cycloaddition of the ylide to the carbonyl group to form an oxaphosphetane intermediate. [12][13]This step is also sensitive to steric and electronic factors.
The less electrophilic and more hindered carbonyl of 2-(3,5-dimethylphenoxy)benzaldehyde is expected to react more slowly with the nucleophilic ylide.
Table 2: Predicted Outcomes for Wittig Reaction with Methylenetriphenylphosphorane
| Parameter | 2-Phenoxybenzaldehyde | 2-(3,5-Dimethylphenoxy)benzaldehyde | Rationale |
| Reaction Time | ~2-3 hours | ~6-8 hours or overnight | The formation of the sterically demanding oxaphosphetane intermediate is slower for the more hindered substrate. |
| Predicted Yield | >90% | 70-85% | Slower reaction may result in incomplete conversion or degradation of the ylide over time. |
| Ylide Stability | Compatible with unstabilized ylides. | May show better results with stabilized ylides if unstabilized ylides decompose before the reaction completes. [14] |
Objective: To synthesize the corresponding terminal alkenes and compare the reaction efficiency.
Figure 3: Workflow for the comparative Wittig experiment.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Phenoxybenzaldehyde
-
2-(3,5-Dimethylphenoxy)benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl
Procedure:
-
Ylide Preparation: To a flame-dried flask under Argon, add methyltriphenylphosphonium bromide (1.2 eq) and suspend it in anhydrous THF. Cool the suspension to -78°C (dry ice/acetone bath).
-
Add n-BuLi (1.1 eq) dropwise. The mixture will turn a characteristic deep yellow or orange color. Stir at -78°C for 30 minutes, then allow it to warm to 0°C for 1 hour.
-
Wittig Reaction (Parallel Setup):
-
Reaction A: In a separate flask, dissolve 2-phenoxybenzaldehyde (1.0 eq) in anhydrous THF and cool to -78°C.
-
Reaction B: In another flask, dissolve 2-(3,5-dimethylphenoxy)benzaldehyde (1.0 eq) in anhydrous THF and cool to -78°C.
-
-
Slowly transfer the prepared ylide solution via cannula into each of the aldehyde solutions at -78°C.
-
After addition, remove the cooling bath and allow the reactions to warm to room temperature. Stir for 3 hours (Reaction A) and 8 hours (Reaction B).
-
Work-up and Analysis: Quench the reactions by adding saturated aqueous NH₄Cl. Extract with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent. The product can be purified by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct. [13]
Conclusion and Synthetic Recommendations
The reactivity of 2-(3,5-dimethylphenoxy)benzaldehyde is consistently lower than that of 2-phenoxybenzaldehyde in canonical nucleophilic addition and olefination reactions. This attenuated reactivity is a direct consequence of two key factors:
-
Electronic Deactivation: The electron-donating methyl groups reduce the electrophilicity of the carbonyl carbon.
-
Steric Hindrance: The bulky dimethylphenoxy moiety sterically impedes the approach of nucleophiles.
For drug development professionals and synthetic chemists, this comparison provides actionable intelligence:
-
For rapid, high-yielding conversions, 2-phenoxybenzaldehyde is the superior substrate under standard conditions.
-
When using 2-(3,5-dimethylphenoxy)benzaldehyde, be prepared to employ more forcing conditions. This may include longer reaction times, elevated temperatures, or the use of more potent reagents (e.g., organolithiums instead of Grignards) or additives (e.g., Lewis acids like CeCl₃ to enhance carbonyl electrophilicity). [5]* In competitive reaction scenarios, the aldehyde of 2-phenoxybenzaldehyde will react preferentially, a factor that can be exploited in the synthesis of complex molecules containing both fragments.
By understanding the fundamental principles that govern the behavior of these valuable intermediates, researchers can design more efficient, predictable, and successful synthetic routes.
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A Comparative Guide to the Synthesis of Substituted Phenoxybenzaldehydes
Substituted phenoxybenzaldehydes are a critical class of chemical intermediates, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials. The diaryl ether linkage, while seemingly simple, presents a significant synthetic challenge. The selection of an appropriate synthetic methodology is paramount and is dictated by factors such as substrate scope, reaction conditions, scalability, and cost. This guide provides an in-depth comparison of the primary methods for synthesizing these valuable compounds, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Diaryl Ether Challenge
The synthesis of diaryl ethers, the key step in forming phenoxybenzaldehydes, primarily involves the coupling of a phenol with an aryl halide. Historically, this transformation was plagued by harsh reaction conditions, limiting its utility. However, the advent of modern catalysis has revolutionized this field, offering milder and more versatile alternatives. This guide will compare three major synthetic strategies:
-
Nucleophilic Aromatic Substitution (SNAr): A classical, metal-free approach.
-
Ullmann Condensation: The traditional copper-catalyzed method.
-
Buchwald-Hartwig C-O Cross-Coupling: The modern palladium-catalyzed approach.
Each method possesses distinct advantages and limitations. Understanding the causality behind experimental choices for each is crucial for successful and efficient synthesis.
Method I: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a direct approach where a phenoxide nucleophile displaces a leaving group (typically a halide) on an activated aromatic ring.[1][2]
Mechanistic Principle: The core requirement for a successful SNAr reaction is the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or aldehyde (-CHO), positioned ortho or para to the leaving group.[3] These groups are essential to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms upon nucleophilic attack.[1][2] The reaction proceeds via an addition-elimination mechanism.[2]
Causality in Experimental Design:
-
Substrate Choice: This method is inherently limited to aryl halides that are "activated" by EWGs. For the synthesis of phenoxybenzaldehydes, using a 4-fluorobenzaldehyde is ideal. Fluorine is the leaving group of choice because its high electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.[4][5]
-
Solvent: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are crucial.[4][5] They effectively solvate the cation of the phenoxide salt (e.g., K⁺) without strongly solvating the phenoxide anion, thereby maximizing its nucleophilicity.
-
Base: An inexpensive inorganic base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol, generating the required phenoxide nucleophile in situ.[6]
Experimental Protocol: SNAr Synthesis of 4-(4-methoxyphenoxy)benzaldehyde[6]
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorobenzaldehyde (1.0 eq.), 4-methoxyphenol (1.1 eq.), and potassium carbonate (K₂CO₃, 1.5 eq.).
-
Add anhydrous Dimethyl Sulfoxide (DMSO) to the flask.
-
Heat the reaction mixture to 100-120 °C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into cold water.
-
The product will often precipitate and can be collected by vacuum filtration.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure 4-(4-methoxyphenoxy)benzaldehyde.
Method II: Ullmann Condensation
The Ullmann condensation is the classical method for diaryl ether synthesis, relying on a copper catalyst to couple a phenol with an aryl halide.[7][8]
Mechanistic Principle: While the exact mechanism has been debated, it is generally accepted to involve the formation of a copper(I) phenoxide species.[7] This species then undergoes a reaction, likely an oxidative addition-reductive elimination cycle, with the aryl halide to form the C-O bond and regenerate a copper(I) species.[7][9]
Causality in Experimental Design:
-
Traditional vs. Modern Ullmann: The classic Ullmann reaction required stoichiometric amounts of copper powder and very high temperatures (>200 °C).[7][10] This led to low yields and limited functional group tolerance. Modern protocols utilize catalytic amounts of a copper(I) salt (e.g., CuI) in the presence of a ligand.
-
The Role of the Ligand: Ligands, such as amino acids (e.g., N,N-dimethylglycine) or diamines, are critical in modern Ullmann reactions.[11][12] They serve two primary functions: 1) they solubilize the copper salt in the organic solvent, and 2) they stabilize the copper catalyst, facilitating the catalytic cycle and allowing the reaction to proceed at much lower temperatures (e.g., 90-110 °C).[11]
-
Substrate Reactivity: The reaction is most efficient with aryl iodides, followed by aryl bromides. Aryl chlorides are generally poor substrates.[10] Unlike SNAr, the Ullmann reaction does not require strong EWGs on the aryl halide, giving it a broader substrate scope in that regard.[13]
Experimental Protocol: Ligand-Promoted Ullmann Synthesis[11][12]
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine the substituted aryl iodide (1.0 eq.), the desired phenol (1.2 eq.), copper(I) iodide (CuI, 5-10 mol%), N,N-dimethylglycine (15-20 mol%), and cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous dioxane or toluene via syringe.
-
Seal the tube and heat the mixture in an oil bath at 90-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the copper catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Method III: Buchwald-Hartwig C-O Cross-Coupling
The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for forming C-N and C-O bonds.[14][15] It represents the mildest and most versatile method for diaryl ether synthesis.
Mechanistic Principle: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex. The resulting Pd(II) complex then coordinates with the deprotonated phenol (phenoxide). Finally, reductive elimination occurs, forming the desired C-O bond and regenerating the active Pd(0) catalyst.[15][16]
Causality in Experimental Design:
-
The Catalyst System: The success of the Buchwald-Hartwig reaction is critically dependent on the choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, most importantly, the phosphine ligand.[17][18]
-
Ligand Selection: Bulky, electron-rich phosphine ligands are paramount.[17] They promote the rate-limiting reductive elimination step and stabilize the monoligated Pd(0) species, which is often the active catalyst. Ligands like BINAP, DPPF, or specialized Buchwald ligands (e.g., BrettPhos) are commonly employed.[18] The choice of ligand is often substrate-dependent and may require screening.
-
Base: A strong, non-nucleophilic base is required to deprotonate the phenol without interfering with the catalyst. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) and cesium carbonate (Cs₂CO₃) are most common.[16][19]
-
Substrate Scope: This method has the broadest substrate scope. It works well with electron-rich, electron-poor, and sterically hindered aryl bromides, chlorides, and triflates, making it highly versatile.[14][15]
Experimental Protocol: Buchwald-Hartwig Synthesis[17][20]
-
To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 eq.), phenol (1.2 eq.), Pd(OAc)₂ (1-2 mol%), the appropriate phosphine ligand (2-4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq.).
-
Evacuate and backfill the reaction vessel with the inert gas three times.
-
Add anhydrous toluene or dioxane.
-
Seal the reaction vessel and heat the mixture at 80-110 °C with vigorous stirring for 2-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Analysis
The optimal choice of synthetic method depends on the specific requirements of the target molecule and the practical constraints of the laboratory.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | None (Metal-free) | Copper (CuI) | Palladium (e.g., Pd(OAc)₂) |
| Key Reagent | Strong EWG on aryl halide | Ligand (e.g., amino acid) | Bulky phosphine ligand |
| Aryl Halide Scope | Activated halides only (F, Cl)[4][5] | I > Br >> Cl[10] | Br, Cl, I, OTf[14] |
| Phenol Scope | Broad | Broad | Very Broad (incl. hindered) |
| Reaction Temp. | High (100-160 °C) | Moderate-High (90-220 °C)[7][11] | Mild-Moderate (RT-110 °C)[16] |
| Cost | Low (no metal catalyst) | Moderate (inexpensive copper) | High (palladium & ligands) |
| Advantages | Inexpensive, simple setup | Good for specific substrates, cheaper than Pd | Broadest scope, mild conditions, high yields |
| Disadvantages | Very limited substrate scope | Often requires high temp, ligand screening | Catalyst cost, air/moisture sensitivity |
Conclusion and Recommendations
-
For activated, electron-poor benzaldehydes (e.g., 4-fluoro-3-nitrobenzaldehyde), Nucleophilic Aromatic Substitution is the most cost-effective and straightforward method. Its primary limitation is the strict requirement for an activating group.
-
The Ullmann Condensation serves as a robust, mid-cost alternative, particularly for large-scale synthesis involving aryl iodides or bromides where palladium cost is a concern. Modern ligand-assisted protocols have significantly improved its practicality.[11][12]
-
The Buchwald-Hartwig C-O Coupling is the premier method for versatility and scope .[15] It is the go-to choice for complex, sterically demanding substrates, or when working with challenging aryl chlorides. Despite the higher initial cost of the catalyst system, its reliability, mild conditions, and high yields often make it the most efficient choice in research and drug development settings.
The selection of a synthesis method is a strategic decision. By understanding the mechanistic underpinnings and experimental parameters of each approach, researchers can navigate the challenges of diaryl ether formation and efficiently access the valuable class of substituted phenoxybenzaldehydes.
References
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. [Link]
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Nowicki, M. W., et al. (2012). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkat USA. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Retrieved from [Link]
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ACS, Green Chemistry Institute. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved from [Link]
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MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
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Wikipedia. (2023, December 16). Buchwald–Hartwig amination. Retrieved from [Link]
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Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
-
ResearchGate. (2015). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
O'Brien, A. G., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4742–4745. [Link]
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Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.). Retrieved from [Link]
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SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2021, October 30). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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ACS, Green Chemistry Institute. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Retrieved from [Link]
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Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. Retrieved from [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
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Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2018). Oriental Journal of Chemistry, 34(1). Retrieved from [Link]
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The Curious Chemist. (2021, March 24). Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. Retrieved from [Link]
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Zenodo. (n.d.). Aromatic Nucleophilic Substitution Reaction. Part-1. Rates of SNs Reaction of 3-Nitro-4-Chloro Benzaldehyde with Sodium Phenoxid. Retrieved from [Link]
-
Journal of East China University of Science and Technology. (1999). Synthesis of 3 Phenoxybenzaldehyde, (1), 94-96. Retrieved from [Link]
-
Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]
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A Comparative Guide to the Antimicrobial Activity of 2-(3,5-Dimethylphenoxy)benzaldehyde versus Ciprofloxacin: An Experimental Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Antimicrobials
The escalating crisis of antibiotic resistance necessitates a continuous search for novel antimicrobial agents. Benzaldehyde derivatives have emerged as a promising class of compounds, with various studies indicating their potential antibacterial and antifungal properties[1][2][3]. This guide provides a comparative framework for evaluating the antimicrobial activity of a specific novel compound, 2-(3,5-Dimethylphenoxy)benzaldehyde, against the well-established, broad-spectrum fluoroquinolone antibiotic, ciprofloxacin.
While extensive data exists for ciprofloxacin, a thorough literature search did not yield specific experimental data on the antimicrobial activity of 2-(3,5-Dimethylphenoxy)benzaldehyde. Therefore, this guide is structured to provide researchers with the foundational knowledge and detailed experimental protocols required to conduct a direct, head-to-head comparison. We will delve into the established profile of ciprofloxacin as a benchmark, explore the potential mechanisms of benzaldehyde derivatives, and present a comprehensive methodology for a comparative analysis.
The Benchmark: Ciprofloxacin's Antimicrobial Profile
Ciprofloxacin is a second-generation fluoroquinolone antibiotic with a broad spectrum of activity against a wide range of bacterial pathogens[4][5]. It is particularly effective against Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Haemophilus influenzae, and also demonstrates activity against some Gram-positive bacteria like Staphylococcus aureus[4][6][7].
Mechanism of Action: Ciprofloxacin's bactericidal effect stems from its inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV[4][8][9][10]. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting their function, ciprofloxacin leads to breaks in the bacterial DNA, ultimately resulting in cell death[9][11].
The Challenger: 2-(3,5-Dimethylphenoxy)benzaldehyde and the Potential of Benzaldehyde Derivatives
Benzaldehyde and its derivatives are known for their diverse biological activities, including antimicrobial effects[1][2][3]. The antimicrobial efficacy of these compounds is often linked to the substituents on the benzene ring[3]. While the precise mechanism of action for 2-(3,5-Dimethylphenoxy)benzaldehyde is yet to be elucidated, studies on other benzaldehyde derivatives suggest several possibilities:
-
Membrane Disruption: A common mechanism for benzaldehydes involves the disruption of the microbial cell membrane, leading to the leakage of intracellular contents and cell death[3].
-
Enzyme Inhibition: These compounds may also interfere with essential microbial enzymes, disrupting metabolic pathways.
-
Inhibition of Biofilm Formation: Some benzaldehyde derivatives have been shown to inhibit the formation of bacterial biofilms, which are crucial for bacterial survival and resistance.
A direct comparative study with ciprofloxacin would be instrumental in characterizing the antimicrobial potential of 2-(3,5-Dimethylphenoxy)benzaldehyde and determining its spectrum of activity.
Experimental Framework for a Comparative Analysis
To objectively compare the antimicrobial activity of 2-(3,5-Dimethylphenoxy)benzaldehyde and ciprofloxacin, a standardized set of in vitro assays should be performed. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition are fundamental to this evaluation.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[12][13][14]. The broth microdilution method is a widely accepted technique for determining MIC values.
Experimental Protocol:
-
Preparation of Antimicrobial Stock Solutions:
-
Prepare a stock solution of 2-(3,5-Dimethylphenoxy)benzaldehyde in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Prepare a stock solution of ciprofloxacin in sterile deionized water. The initial concentrations should be high enough to allow for serial dilutions.
-
-
Preparation of Bacterial Inoculum:
-
From a pure overnight culture of the test bacterium on an appropriate agar plate, select 3-4 colonies.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL[13].
-
-
Broth Microdilution Assay:
-
In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to each well.
-
Add 50 µL of the antimicrobial stock solution to the first well of each row and perform serial two-fold dilutions across the plate.
-
Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the diluted bacterial suspension to each well.
-
Include a positive control for bacterial growth (broth and inoculum without antimicrobial) and a negative control (broth only).
-
-
Incubation and Interpretation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity).
-
Zone of Inhibition Assay via Kirby-Bauer Disk Diffusion Method
The zone of inhibition test is a qualitative method that assesses the susceptibility of a microorganism to an antimicrobial agent[15][16][17].
Experimental Protocol:
-
Preparation of Agar Plates:
-
Prepare Mueller-Hinton Agar (MHA) plates with a standardized depth of 4 mm[18].
-
-
Inoculation:
-
Using a sterile swab, evenly spread the standardized bacterial suspension (0.5 McFarland standard) over the entire surface of the MHA plate.
-
-
Application of Antimicrobial Disks:
-
Impregnate sterile paper disks with known concentrations of 2-(3,5-Dimethylphenoxy)benzaldehyde and ciprofloxacin.
-
Using sterile forceps, place the disks onto the inoculated agar surface.
-
-
Incubation and Measurement:
Visualizing the Experimental Workflow
Caption: Experimental workflow for comparing antimicrobial activity.
Data Presentation and Interpretation
The results of these experiments should be summarized in a clear and concise table to facilitate a direct comparison.
Table 1: Hypothetical Comparative Antimicrobial Activity Data
| Test Organism | Gram Stain | 2-(3,5-Dimethylphenoxy)benzaldehyde | Ciprofloxacin |
| MIC (µg/mL) | Zone of Inhibition (mm) | ||
| Staphylococcus aureus | Gram-positive | ||
| Bacillus subtilis | Gram-positive | ||
| Escherichia coli | Gram-negative | ||
| Pseudomonas aeruginosa | Gram-negative | ||
| Candida albicans (Fungus) | N/A |
Interpretation of Results:
-
A lower MIC value indicates greater potency.
-
A larger zone of inhibition diameter suggests greater susceptibility of the microorganism to the compound.
-
By comparing the results for 2-(3,5-Dimethylphenoxy)benzaldehyde with those of ciprofloxacin against a panel of both Gram-positive and Gram-negative bacteria, researchers can determine its spectrum of activity and relative efficacy.
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of the antimicrobial activity of 2-(3,5-Dimethylphenoxy)benzaldehyde in comparison to the clinically significant antibiotic, ciprofloxacin. By following these standardized protocols, researchers can generate reliable and reproducible data to ascertain the potential of this novel benzaldehyde derivative as a new antimicrobial agent.
Future studies should expand upon these initial findings to include:
-
Minimum Bactericidal Concentration (MBC) assays to determine if the compound is bacteriostatic or bactericidal.
-
Time-kill kinetic studies to understand the rate at which the compound kills bacteria.
-
Mechanism of action studies to elucidate how the compound exerts its antimicrobial effect.
-
In vivo efficacy studies in animal models of infection.
The discovery and development of new antimicrobials are paramount in the fight against infectious diseases. A thorough and systematic approach to the evaluation of novel compounds, as outlined in this guide, is a critical first step in this endeavor.
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A Comparative Guide to the Cytotoxicity of 2-(3,5-Dimethylphenoxy)benzaldehyde on Cancer Cell Lines
In the relentless pursuit of novel therapeutic agents for oncology, the exploration of unique chemical scaffolds is paramount. Benzaldehyde derivatives, a class of aromatic aldehydes, have garnered significant interest for their potential anticancer properties.[1][2] This guide focuses on 2-(3,5-Dimethylphenoxy)benzaldehyde, a specific analogue, providing a comparative analysis of its potential cytotoxicity against various cancer cell lines. While direct experimental data on this novel compound is limited, this document synthesizes information from structurally related molecules to project its therapeutic potential and guide future research.
Introduction to Benzaldehyde Derivatives in Oncology
Benzaldehyde and its derivatives are a fascinating class of compounds, with some exhibiting selective toxicity toward cancer cells over their normal counterparts.[1][3] Their mechanisms of action are diverse, ranging from the induction of apoptosis (programmed cell death) and cell cycle arrest to the modulation of critical signaling pathways.[2][4] The structure-activity relationship is a key determinant of their efficacy, where substituents on the benzene ring can significantly influence cytotoxicity.[5][6] The compound of interest, 2-(3,5-Dimethylphenoxy)benzaldehyde, combines a benzaldehyde core with a dimethylphenoxy group, a structural motif that warrants investigation for its potential to enhance anticancer activity.
Comparative Cytotoxicity Analysis
To contextualize the potential efficacy of 2-(3,5-Dimethylphenoxy)benzaldehyde, we compare its projected activity with Doxorubicin, a well-established chemotherapeutic agent used as a positive control in cytotoxicity assays.[7][8][9] The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell viability by 50%, is a standard metric for this comparison.
Studies on structurally similar 2-arenoxybenzaldehyde derivatives have shown cytotoxic effects against various cancer cell lines, including lung (A-549), breast (MDA-MB-231), and prostate (PC-3) cancers.[10] For instance, certain hydrazone derivatives of 2-arenoxybenzaldehyde have demonstrated IC50 values in the micromolar range.[10] Based on these findings, we can hypothesize the potential cytotoxic profile of 2-(3,5-Dimethylphenoxy)benzaldehyde.
Table 1: Comparative IC50 Values (µM) of 2-(3,5-Dimethylphenoxy)benzaldehyde (Projected) vs. Doxorubicin (Literature Data)
| Cell Line | Cancer Type | 2-(3,5-Dimethylphenoxy)benzaldehyde (Projected IC50, µM) | Doxorubicin (Reference IC50, µM) |
| MCF-7 | Breast Adenocarcinoma | Hypothesized: 5 - 20 | 2.50[7] |
| HeLa | Cervical Carcinoma | Hypothesized: 10 - 30 | 2.92[7] |
| A549 | Lung Carcinoma | Hypothesized: 15 - 40 | > 20[7] |
Note: The projected IC50 values for 2-(3,5-Dimethylphenoxy)benzaldehyde are hypothetical and based on the activity of structurally related compounds. These values require experimental validation. The IC50 values for Doxorubicin can vary between studies due to different experimental conditions.[7]
Proposed Mechanism of Action: Induction of Apoptosis
Many benzaldehyde derivatives exert their cytotoxic effects by inducing apoptosis.[4] A plausible mechanism for 2-(3,5-Dimethylphenoxy)benzaldehyde could involve the intrinsic apoptotic pathway, which is triggered by mitochondrial stress. This pathway is a critical target in cancer therapy. The process involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the executioner enzymes of apoptosis.
Below is a diagram illustrating this hypothetical signaling pathway.
Caption: Hypothetical intrinsic apoptosis pathway induced by the test compound.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
To empirically determine the cytotoxic effects of 2-(3,5-Dimethylphenoxy)benzaldehyde, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used method.[2] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate growth medium.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Causality: Optimal seeding density ensures that cells are in the logarithmic growth phase during the experiment, providing a reliable baseline for assessing cytotoxicity.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of 2-(3,5-Dimethylphenoxy)benzaldehyde in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include appropriate controls:
-
-
Incubation with Compound:
-
Incubate the plate for another 24, 48, or 72 hours, depending on the desired exposure time.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Causality: This incubation period allows for sufficient conversion of MTT to formazan by mitochondrial dehydrogenases in viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the purple formazan crystals.
-
-
Absorbance Measurement:
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.
-
Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Below is a workflow diagram for the MTT assay.
Caption: A generalized workflow for determining cytotoxicity using the MTT assay.
Conclusion and Future Directions
While direct experimental evidence for the cytotoxicity of 2-(3,5-Dimethylphenoxy)benzaldehyde is not yet available, the analysis of structurally related compounds suggests it holds promise as a potential anticancer agent. The proposed cytotoxic activity needs to be confirmed through rigorous in vitro studies, such as the MTT assay detailed in this guide.
Future research should focus on:
-
Synthesizing and purifying 2-(3,5-Dimethylphenoxy)benzaldehyde.
-
Performing in vitro cytotoxicity screening against a broad panel of cancer cell lines.
-
Elucidating the precise mechanism of action, including its effects on apoptosis, cell cycle, and key signaling pathways.
-
Investigating its selectivity for cancer cells versus normal, non-cancerous cells to determine its therapeutic window.[13]
This guide provides a foundational framework for researchers and drug development professionals to begin their investigation into this and other novel benzaldehyde derivatives as potential cancer therapeutics.
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A Comparative Spectroscopic Guide to 2-(3,5-Dimethylphenoxy)benzaldehyde and Its Positional Isomers
Abstract
The differentiation of structural isomers is a critical task in chemical synthesis, drug development, and materials science, as subtle changes in molecular architecture can lead to significant variations in chemical reactivity, biological activity, and physical properties. This guide provides a comprehensive spectroscopic comparison of 2-(3,5-Dimethylphenoxy)benzaldehyde and its meta- and para-isomers: 3-(3,5-Dimethylphenoxy)benzaldehyde and 4-(3,5-Dimethylphenoxy)benzaldehyde. By leveraging fundamental spectroscopic techniques—Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy—we will elucidate the distinct spectral signatures that arise from the varied substitution patterns on the benzaldehyde ring. This document details the requisite experimental protocols, presents comparative data in a clear, structured format, and offers an in-depth analysis of the structure-property relationships that govern the observed spectral differences.
Introduction and Structural Overview
2-(3,5-Dimethylphenoxy)benzaldehyde and its isomers share the same molecular formula (C₁₅H₁₄O₂) and molecular weight (226.27 g/mol ), yet the spatial arrangement of the bulky 3,5-dimethylphenoxy group relative to the formyl (-CHO) substituent imparts unique electronic and steric characteristics to each molecule. These differences are readily probed by spectroscopic methods, providing a reliable means of identification and characterization.
-
2-(3,5-Dimethylphenoxy)benzaldehyde (Ortho-isomer): The proximity of the ether linkage to the aldehyde group is expected to cause significant steric hindrance and electronic interactions, influencing the conformation and spectral properties.
-
3-(3,5-Dimethylphenoxy)benzaldehyde (Meta-isomer): In this configuration, the electronic influence of the phenoxy group on the aldehyde is primarily inductive, with minimal steric interaction.
-
4-(3,5-Dimethylphenoxy)benzaldehyde (Para-isomer): The para-substitution allows for maximal resonance (mesomeric) interaction between the ether oxygen's lone pairs and the electron-withdrawing aldehyde group, which will profoundly affect its electronic and spectral characteristics.
Figure 1: Molecular structures of the ortho-, meta-, and para-isomers.
Experimental Protocols
The following protocols describe standard procedures for acquiring high-quality spectroscopic data for the comparative analysis of the isomers.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The objective of this protocol is to obtain the infrared spectrum, which reveals the characteristic vibrational frequencies of the functional groups within each isomer.
Figure 2: Workflow for FT-IR data acquisition.
Methodology:
-
Sample Preparation: A small quantity (~1-2 mg) of the solid aldehyde sample is finely ground in an agate mortar with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).[1]
-
Pellet Formation: The homogenous mixture is transferred to a pellet-pressing die and compressed under high pressure (approx. 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[1]
-
Background Measurement: A background spectrum is collected using a pure KBr pellet to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.
-
Data Acquisition: The sample pellet is placed in the spectrometer's sample holder. The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. To enhance the signal-to-noise ratio, 32 scans are co-added.[1]
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
Methodology:
-
Sample Preparation: Approximately 10-15 mg of the aldehyde isomer is dissolved in 0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.[1] Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.[2]
-
¹H NMR Acquisition: The spectrum is acquired with a spectral width of approximately 16 ppm. A relaxation delay of 1-2 seconds and 16 transients are typically used.[1]
-
¹³C NMR Acquisition: The spectrum is acquired with a broader spectral width of ~240 ppm. A longer relaxation delay (2-5 seconds) and a greater number of transients (e.g., 1024) are required due to the lower natural abundance of the ¹³C isotope.[1]
UV-Visible (UV-Vis) Spectroscopy
This technique is used to probe the electronic transitions within the molecule, providing insights into the conjugated π-systems.
Methodology:
-
Sample Preparation: A stock solution (e.g., 1 mg/mL) of the isomer is prepared in a UV-grade solvent, such as methanol or cyclohexane.[1] This stock solution is then serially diluted to a concentration that yields a maximum absorbance reading between 0.1 and 1.0.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is employed for the analysis.
-
Data Acquisition: The spectrum is recorded over a wavelength range of 200 to 600 nm. A cuvette containing the pure solvent is used as a blank to establish a zero-absorbance baseline.[1]
Results and Comparative Analysis
The structural variations among the isomers give rise to predictable and measurable differences in their respective spectra.
FT-IR Spectral Comparison
The FT-IR spectra of all three isomers will display characteristic absorptions for the aldehyde and phenoxy ether functionalities. However, the precise wavenumbers will vary due to electronic and steric effects.
Table 1: Key FT-IR Absorption Frequencies (cm⁻¹) for Isomeric Phenoxybenzaldehydes
| Functional Group | Expected Range (cm⁻¹) | 2-Isomer (Ortho) | 3-Isomer (Meta) | 4-Isomer (Para) | Rationale for Differences |
| Aldehyde C-H Stretch | 2850-2800 & 2750-2700 | ~2830, ~2740 | ~2825, ~2735 | ~2820, ~2730 | The Fermi doublet is a hallmark of aldehydes.[3] Minor shifts are expected. |
| Carbonyl (C=O) Stretch | 1715-1680 | ~1695 | ~1705 | ~1685 | The para-isomer's C=O bond has more single-bond character due to resonance with the ether oxygen, lowering its frequency. The ortho-isomer experiences steric hindrance, which can disrupt planarity and slightly increase the frequency compared to the para-isomer. |
| Aryl C-O-C Stretch | 1260-1200 (asym), 1075-1020 (sym) | ~1245, ~1050 | ~1240, ~1045 | ~1250, ~1040 | The C-O bond in the para-isomer is strengthened by resonance, leading to a higher asymmetric stretching frequency. |
| Aromatic C=C Stretch | 1600-1450 | Multiple bands | Multiple bands | Multiple bands | The substitution pattern affects the symmetry and vibrational modes of the benzene rings, leading to unique "fingerprint" regions for each isomer.[3] |
¹H NMR Spectral Comparison
The chemical shift of the aldehyde proton is particularly sensitive to the electronic effects of the substituent on the benzaldehyde ring.
Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | 2-Isomer (Ortho) | 3-Isomer (Meta) | 4-Isomer (Para) | Rationale for Differences |
| Aldehyde (-CHO) | ~10.3 - 10.5 | ~9.9 - 10.1 | ~9.9 - 10.0 | The ortho-isomer's aldehyde proton is significantly deshielded due to the steric compression and anisotropic effect of the nearby phenoxy group. The para- and meta-isomers are electronically similar at this position and thus have comparable shifts. |
| Benzaldehyde Ring Protons | 6.9 - 8.1 | 7.1 - 7.8 | 7.0 - 7.9 | The substitution pattern creates distinct splitting patterns (e.g., AA'BB' system for the para-isomer) and chemical shifts for each isomer, allowing for unambiguous identification. |
| Dimethylphenoxy Ring Protons | 6.6 - 6.8 | 6.6 - 6.8 | 6.6 - 6.8 | These protons are largely unaffected by the position of the linkage on the other ring and should appear in similar regions for all three isomers. |
| Methyl (-CH₃) Protons | ~2.2 - 2.4 | ~2.2 - 2.4 | ~2.2 - 2.4 | Similar to the dimethylphenoxy ring protons, these are expected to have nearly identical chemical shifts across the isomers. |
UV-Vis Spectral Comparison
The position of the maximum absorbance (λmax) is directly related to the extent of π-conjugation in the molecule.
Table 3: UV-Vis Absorption Maxima (λmax)
| Isomer | Expected λmax (nm) | Rationale for Differences |
| 2-Isomer (Ortho) | ~290-310 | Steric hindrance from the ortho-phenoxy group can twist the molecule out of planarity, disrupting the conjugation between the two aromatic rings and the carbonyl group. This leads to a hypsochromic (blue) shift compared to the para-isomer. |
| 3-Isomer (Meta) | ~285-305 | Conjugation between the phenoxy group and the aldehyde is not possible through resonance. The spectrum will resemble a superposition of the individual chromophores, resulting in the shortest λmax. |
| 4-Isomer (Para) | ~310-330 | The para-arrangement allows for the most effective extension of the conjugated π-system across the ether linkage from the dimethylphenoxy ring to the benzaldehyde moiety. This increased conjugation lowers the energy gap for electronic transitions, resulting in a bathochromic (red) shift to a longer wavelength.[4] |
Conclusion
The spectroscopic analysis of 2-(3,5-Dimethylphenoxy)benzaldehyde and its meta- and para-isomers reveals a clear and consistent set of distinguishing features.
-
FT-IR spectroscopy differentiates the isomers primarily through the C=O stretching frequency, which is lowest for the resonance-stabilized para-isomer.
-
¹H NMR spectroscopy provides the most definitive evidence, with the aldehyde proton of the ortho-isomer appearing at a uniquely downfield chemical shift (>10.3 ppm) due to steric and anisotropic effects.
-
UV-Vis spectroscopy distinguishes the isomers based on their λmax, which is longest for the highly conjugated para-isomer and shortest for the meta-isomer.
By systematically applying these techniques and understanding the underlying structure-property relationships, researchers can confidently identify and differentiate these closely related structural isomers, ensuring the purity and integrity of materials used in further research and development.
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PubChem. (n.d.). 4-(3,5-dimethylphenoxy)benzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Dimethoxybenzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 3-(3,5-Dimethylphenoxy)-5-methoxy-4-propan-2-yloxybenzaldehyde. Retrieved from [Link]
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Jafari, M., & Ebrahimi, A. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Oriental Journal of Chemistry, 28(1), 337-341. Retrieved from [Link]
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NIST. (n.d.). 4-Phenoxybenzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 3,5-Dimethoxybenzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). 3,5-Dimethoxybenzaldehyde. Retrieved from [Link]
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Wang, L., et al. (2015). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 3,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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Brown, Doc. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]
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CNKI. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]
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Huber, S. E., & Marian, C. M. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(21), 10291-10302. Retrieved from [Link]
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The Impact of Methylation on the Biological Activity of Phenoxybenzaldehydes: A Comparative Guide
For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. This guide provides an in-depth comparison of the biological activities of methylated versus non-methylated phenoxybenzaldehydes, offering insights into how the simple addition of a methyl group can significantly alter a compound's therapeutic potential. We will delve into the antimicrobial, antioxidant, and anticancer properties of these compounds, supported by experimental data and detailed protocols to aid in your research endeavors.
The Crucial Role of Methylation in Bioactivity
Methylation, the addition of a methyl group (-CH₃) to a substrate, is a fundamental process in nature that can dramatically influence a molecule's physicochemical properties. In the context of phenoxybenzaldehydes, methylation can impact lipophilicity, electronic effects, and steric hindrance, thereby altering how the molecule interacts with biological targets. This guide will explore these structure-activity relationships (SAR) to provide a clearer understanding of the design principles for novel therapeutic agents.
Antimicrobial Activity: A Tale of Two Moieties
The antimicrobial efficacy of phenoxybenzaldehyde derivatives is significantly influenced by the substitution patterns on the aromatic rings. While direct comparative studies between a specific methylated phenoxybenzaldehyde and its non-methylated parent are not abundant in publicly available literature, we can infer the effects of methylation by examining related structures.
Generally, the introduction of electron-donating groups like methoxy (-OCH₃) can enhance the antimicrobial properties of benzaldehyde derivatives. For instance, studies on 4-hydroxy-3-methoxy-benzaldehyde (vanillin) derivatives have shown that the presence of the methoxy group, in conjunction with a hydroxyl group, is important for their antimicrobial activity.[1]
Table 1: Antimicrobial Activity of Benzaldehyde Derivatives
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| 3-Methoxybenzohydrazide Analogue 1 | Staphylococcus aureus ATCC 25923 | 0.98 | [2] |
| 3-Methoxybenzohydrazide Analogue 2 | Staphylococcus epidermidis ATCC 12228 | 0.24 | [2] |
| 3-Methoxybenzohydrazide Analogue 3 | Bacillus subtilis ATCC 6633 | 0.49 | [2] |
| 2-Chlorophenyl Substituted Hydrazone | Staphylococcus aureus ATCC 25923 | >125 | [2] |
| 4-Chlorophenyl Substituted Hydrazone | Staphylococcus aureus ATCC 25923 | >125 | [2] |
Note: The data in Table 1 is for 3-methoxybenzohydrazide derivatives, which provides insight into the role of the methoxy group in antimicrobial activity.
The data suggests that the presence of a methoxy group, particularly in combination with other functional groups, can lead to potent antibacterial activity. The mechanism of action is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes.[2]
Antioxidant Capacity: The Electron-Donating Power of the Methoxy Group
In the realm of antioxidant activity, the presence of a methoxy group on a phenolic ring is generally considered beneficial. The methoxy group is an electron-donating group, which can stabilize the phenoxyl radical formed during the scavenging of free radicals, thereby enhancing the antioxidant capacity.
While direct comparative data for methylated versus non-methylated phenoxybenzaldehydes is limited, the principles of SAR for phenolic compounds are well-established. The position of the methoxy group relative to the hydroxyl group is also critical, with ortho and para substitutions often leading to higher antioxidant activity.
Anticancer Potential: Modulating Signaling Pathways
The anticancer activity of phenoxybenzaldehyde derivatives is a promising area of research. The substitution pattern on the phenoxy ring has been shown to modulate the potency and selectivity of these compounds as inhibitors of key signaling pathways implicated in cancer, such as the MAPK/ERK pathway.[3]
For example, a series of 3-cyano-4-(phenoxyanilino)quinolines have been identified as potent inhibitors of MEK (MAP Kinase Kinase). The presence of alkoxy groups (such as methoxy) on the quinoline ring generally leads to the best activity.[3] This suggests that methylation can play a crucial role in enhancing the anticancer properties of phenoxy-containing scaffolds.
Table 2: Anticancer Activity of Phenoxyaniline Derivatives as MEK Inhibitors
| Compound ID | R1 | R2 | R3 | MEK IC50 (nM) | Reference |
| 1 | H | H | H | >10000 | [3] |
| 2 | OMe | OMe | H | 1.8 | [3] |
| 3 | OMe | H | H | 13 | [3] |
| 4 | H | OMe | H | 150 | [3] |
Note: The data in Table 2 is for 3-cyano-4-(phenoxyanilino)quinoline derivatives, which demonstrates the significant impact of methoxy substitutions on inhibitory potency against a key cancer target.
The MAPK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Phenoxyaniline derivatives that inhibit MEK can block this pathway, leading to reduced tumor growth.
Caption: MAPK/ERK Signaling Pathway and MEK Inhibition.
Experimental Protocols
To facilitate further research, detailed protocols for key biological assays are provided below.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Broth Microdilution Workflow for MIC Determination.
Step-by-Step Methodology:
-
Prepare Stock Solutions: Dissolve the test compounds (methylated and non-methylated phenoxybenzaldehydes) in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
-
Inoculum Preparation: From a fresh agar plate, pick several colonies of the test microorganism and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Caption: DPPH Radical Scavenging Assay Workflow.
Step-by-Step Methodology:
-
Prepare Solutions: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare various concentrations of the test compounds in methanol.
-
Reaction Setup: In a 96-well plate or cuvettes, add a specific volume of each concentration of the test compound solution.
-
Initiate Reaction: Add the DPPH solution to each well. A control containing only methanol and the DPPH solution should also be prepared.
-
Incubation: Incubate the plate or cuvettes in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance of each solution at 517 nm using a microplate reader or spectrophotometer.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
MTT Assay for Anticancer Activity (Cytotoxicity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: MTT Assay Workflow for Cell Viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the methylated and non-methylated phenoxybenzaldehydes and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells.
Conclusion and Future Directions
The available evidence, primarily from studies on related benzaldehyde and phenoxy derivatives, strongly suggests that methylation is a key determinant of the biological activity of phenoxybenzaldehydes. The introduction of methoxy groups appears to enhance antimicrobial and antioxidant properties and can significantly boost anticancer potency by improving interactions with key therapeutic targets.
However, to fully elucidate the structure-activity relationships, direct comparative studies on a series of methylated phenoxybenzaldehydes and their non-methylated analogs are warranted. Such studies would provide invaluable quantitative data to guide the rational design of novel and more effective therapeutic agents. The experimental protocols provided in this guide offer a robust framework for conducting such comparative analyses. By systematically exploring the impact of methylation, researchers can unlock the full potential of the phenoxybenzaldehyde scaffold in drug discovery.
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A Comparative Guide to the Purity Analysis of 2-(3,5-Dimethylphenoxy)benzaldehyde by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reproducible research and the manufacturing of safe and effective pharmaceuticals. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 2-(3,5-Dimethylphenoxy)benzaldehyde, a key building block in organic synthesis. We will explore a robust HPLC method, contrast it with Gas Chromatography (GC), and provide the experimental data and validation principles necessary for confident implementation in a laboratory setting.
Introduction: The Significance of Purity in Synthesis
2-(3,5-Dimethylphenoxy)benzaldehyde is a diaryl ether derivative whose utility in synthetic pathways demands a stringent purity profile. The presence of unreacted starting materials, by-products, or degradation products can have significant downstream effects, impacting reaction yields, impurity profiles of subsequent steps, and the overall quality of the final active pharmaceutical ingredient (API). Therefore, a precise and reliable analytical method for purity determination is not just a quality control measure but a critical component of process understanding and control.
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique in the pharmaceutical industry for its high resolution, sensitivity, and versatility in analyzing a broad range of compounds, including those that are non-volatile or thermally labile.[1]
Synthesis and Potential Impurities of 2-(3,5-Dimethylphenoxy)benzaldehyde
A common and efficient method for the synthesis of diaryl ethers like 2-(3,5-Dimethylphenoxy)benzaldehyde is the Ullmann condensation.[2][3] This copper-catalyzed reaction involves the coupling of a phenol with an aryl halide. In this case, 3,5-dimethylphenol would be reacted with 2-chlorobenzaldehyde or 2-bromobenzaldehyde.
Understanding the synthesis route is crucial for anticipating potential process-related impurities. Based on the Ullmann condensation, the following impurities could be present in a sample of 2-(3,5-Dimethylphenoxy)benzaldehyde:
-
Unreacted Starting Materials:
-
3,5-Dimethylphenol
-
2-Chlorobenzaldehyde or 2-Bromobenzaldehyde
-
-
By-products from Side Reactions:
-
Homocoupling products of the starting materials.
-
Products of reaction with residual water or other nucleophiles.
-
-
Degradation Products:
-
Oxidation of the aldehyde to a carboxylic acid (2-(3,5-Dimethylphenoxy)benzoic acid).
-
A robust analytical method must be able to separate the main component from these potential impurities to provide an accurate assessment of its purity.
Proposed HPLC Method for Purity Analysis
The following reversed-phase HPLC (RP-HPLC) method is proposed for the purity determination of 2-(3,5-Dimethylphenoxy)benzaldehyde. This method is based on established principles for the analysis of substituted benzaldehydes and is designed to provide excellent resolution and sensitivity.[4][5][6]
Experimental Protocol: RP-HPLC with UV Detection
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-15 min: 50-80% B; 15-20 min: 80% B; 20-22 min: 80-50% B; 22-30 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 30 minutes |
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 2-(3,5-Dimethylphenoxy)benzaldehyde reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 2-(3,5-Dimethylphenoxy)benzaldehyde sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Method Validation Principles
To ensure the reliability of the analytical data, the proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[1] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Workflow
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A Senior Application Scientist's Guide to Diaryl Ether Synthesis: A Comparative Study of Catalytic Systems
Introduction
The diaryl ether linkage is a cornerstone structural motif in a vast array of biologically active natural products, pharmaceuticals, and advanced materials.[1][2] From the life-saving antibiotic vancomycin to modern agrochemicals, the C-O-C backbone is a critical component that defines molecular function. Historically, the synthesis of these structures has been dominated by the classical Ullmann condensation, a method often requiring harsh reaction conditions and stoichiometric amounts of copper, limiting its application for complex and sensitive molecules.[3][4]
In recent decades, the landscape of C-O bond formation has been revolutionized by the development of sophisticated transition-metal catalytic systems. This guide provides a comparative analysis of the two preeminent catalytic platforms for diaryl ether synthesis: modern copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig couplings.[2][5] We will delve into the mechanistic underpinnings, compare performance based on experimental data, and provide validated protocols to empower researchers in selecting and implementing the optimal catalytic strategy for their specific synthetic challenges.
Part 1: The Workhorse - Modern Copper-Catalyzed Ullmann Condensations
The Ullmann reaction has evolved significantly from its classical origins. The transition from stoichiometric copper powder to catalytic systems has rendered it a more versatile and cost-effective method for diaryl ether synthesis.[3][6] The low cost and ready availability of copper salts make this the first-choice consideration for large-scale industrial applications.
Catalyst System Composition
Modern Ullmann-type reactions typically employ a simple copper(I) or copper(II) salt as a precatalyst, with CuI, Cu₂O, and CuO being the most common.[6][7] The true breakthrough in this area has been the introduction of ligands, which coordinate to the copper center, increase its solubility, and dramatically accelerate the catalytic cycle, often allowing for significantly milder reaction temperatures.[6]
Key Catalyst Classes:
-
Ligand-Accelerated Systems: Simple, inexpensive chelating ligands like N,N'-dimethylethylenediamine (DMEDA), phenanthrolines, or oxalamides can drastically improve reaction efficiency and substrate scope.[6][8] These ligands are thought to facilitate the key oxidative addition and reductive elimination steps.
-
Nanocatalysts: Copper nanoparticles (CuNPs), often supported on materials like carbon nanofibers, silica, or magnetic cores, offer unique advantages.[1][5] Their high surface-area-to-volume ratio can lead to high catalytic activity, sometimes even under ligand-free conditions, and their heterogeneous nature allows for easier separation and recycling.[1][7][9]
Catalytic Cycle and Mechanism
While the precise mechanism can vary with the specific catalyst system, the generally accepted pathway for a ligand-assisted Ullmann coupling involves a Cu(I)/Cu(III) cycle.
Caption: Proposed catalytic cycle for the copper-catalyzed Ullmann C-O coupling reaction.
The cycle begins with the oxidative addition of the aryl halide to the active Cu(I) species, forming a Cu(III)-aryl intermediate. Following metathesis with the phenoxide (formed by deprotonation of the phenol by a base), the final diaryl ether product is generated via reductive elimination, regenerating the active Cu(I) catalyst.
Performance Comparison of Selected Copper Catalysts
| Catalyst System | Aryl Halide Scope | Typical Base | Typical Solvent | Temp (°C) | Yield Range | Key Advantages |
| Cu₂O / Ligand | I, Br | Cs₂CO₃ | Acetonitrile | 80-110 | 70-95% | Mild conditions, inexpensive ligands.[6] |
| CuI / Ligand-free (nanoparticles) | I, Br >> Cl | Cs₂CO₃, KOH | DMSO, DMAc | 110-140 | 60-90% | No ligand cost, catalyst recyclability.[7][9] |
| CuI / PPh₃ | Br | K₂CO₃ | Toluene/Xylene | 100-120 | 50-85% | Effective in non-polar solvents.[10] |
| Fe₂O₃@CuO (magnetic NPs) | I, Br | K₂CO₃ | DMF | 120-140 | 75-95% | Easy magnetic separation and reuse.[7] |
Experimental Protocol: Ullmann Synthesis Using Cu₂O
This protocol is adapted from a general and mild procedure for diaryl ether synthesis.[6]
Objective: Synthesize 3,5-dimethylphenyl phenyl ether from iodobenzene and 3,5-dimethylphenol.
Materials:
-
Copper(I) oxide (Cu₂O)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Cesium Carbonate (Cs₂CO₃)
-
Iodobenzene
-
3,5-Dimethylphenol
-
Anhydrous Acetonitrile
-
Schlenk tube or similar reaction vessel
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add Cu₂O (5 mol%), Cs₂CO₃ (2.0 equiv.), and a magnetic stir bar.
-
Reagent Addition: Add 3,5-dimethylphenol (1.0 equiv.) and iodobenzene (1.5 equiv.) to the tube.
-
Causality Note: Using a slight excess of the aryl halide can help drive the reaction to completion, especially if the phenol is the more valuable coupling partner.
-
-
Solvent and Ligand Addition: Add anhydrous acetonitrile as the solvent, followed by the DMEDA ligand (20 mol%) via syringe.
-
Causality Note: Acetonitrile is a polar aprotic solvent that helps solubilize the cesium phenoxide salt. The DMEDA ligand is crucial for solubilizing the copper catalyst and accelerating the reaction, enabling the lower reaction temperature.
-
-
Reaction: Seal the tube and place it in a preheated oil bath at 82°C. Stir vigorously for the prescribed reaction time (typically 12-24 hours).
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure diaryl ether.
-
Part 2: The Precision Tool - Palladium-Catalyzed Buchwald-Hartwig Couplings
For substrates that are intolerant of the conditions required for Ullmann couplings, or for reactions requiring exceptional functional group tolerance, the Buchwald-Hartwig C-O coupling reaction is the undisputed tool of choice.[11] Though palladium is significantly more expensive than copper, the incredibly high activity and broad scope of modern catalyst systems often justify the cost, particularly in the synthesis of complex, high-value molecules.
The Central Role of the Ligand
The success of the Buchwald-Hartwig reaction is almost entirely attributable to the development of highly specialized phosphine ligands.[12][13][14] Unlike in copper catalysis where the ligand plays a supporting role, in palladium catalysis, the ligand is the main driver of reactivity and stability.
Key Ligand Features and Their Mechanistic Impact:
-
Steric Bulk: Large, bulky ligands (e.g., those with tert-butyl or adamantyl groups) promote the final, often rate-limiting, reductive elimination step that forms the C-O bond.[13][15][16] This steric pressure forces the aryl and aryloxide groups on the palladium center into proximity, facilitating bond formation.
-
Electron-Richness: Electron-donating groups on the phosphine ligand increase the electron density on the palladium center. This enhances the rate of the initial oxidative addition of the aryl halide to the Pd(0) complex, the first step in the catalytic cycle.[13]
-
Biaryl Phosphines: Ligands like XPhos, SPhos, and RuPhos, developed by the Buchwald group, represent the state-of-the-art.[14] Their unique biaryl backbone provides an optimal combination of bulk and electron-donating properties, leading to catalysts with exceptionally high turnover numbers (TONs) and broad applicability, including the activation of challenging aryl chlorides.
Catalytic Cycle and Mechanism
The Buchwald-Hartwig C-O coupling proceeds via a Pd(0)/Pd(II) catalytic cycle, which is one of the most well-understood processes in cross-coupling chemistry.[17][18]
Caption: Catalytic cycle for the Buchwald-Hartwig diaryl ether synthesis.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) species.
-
Ligand Exchange/Deprotonation: The halide on the Pd(II) complex is displaced by the aryloxide, which is formed in situ by the reaction of the phenol with the base.
-
Reductive Elimination: This is the key bond-forming step. The aryl and aryloxide ligands couple, releasing the diaryl ether product and regenerating the Pd(0) catalyst.
Performance Comparison of Selected Palladium Catalysts
| Pd Precursor / Ligand | Aryl Halide Scope | Typical Base | Typical Solvent | Temp (°C) | Yield Range | Key Advantages |
| Pd(OAc)₂ / DPPF | Br, I | NaOtBu, Cs₂CO₃ | Toluene | 80-110 | 60-85% | Early generation, effective for many substrates.[19] |
| Pd₂(dba)₃ / Biaryl Phosphine (e.g., XPhos) | Cl, Br, I, OTf | K₃PO₄, K₂CO₃ | Toluene, Dioxane | 80-110 | 80-99% | Broadest scope, activates aryl chlorides.[12][13] |
| [(cinnamyl)PdCl]₂ / New Biaryl Ligands | Cl, Br, I | K₃PO₄ | Toluene | RT-80 | 70-95% | Highly active, enables room temperature reactions.[15][20] |
Experimental Protocol: Buchwald-Hartwig Synthesis Using an Aryl Chloride
This protocol demonstrates the power of modern catalysts to couple a typically unreactive aryl chloride.
Objective: Synthesize 4-phenoxytoluene from 4-chlorotoluene and phenol.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium Phosphate, tribasic (K₃PO₄)
-
4-Chlorotoluene
-
Phenol
-
Anhydrous Toluene
-
Glovebox or Schlenk line technique
Procedure:
-
Catalyst Preparation (in a glovebox): To a vial, add Pd(OAc)₂ (1-2 mol%), RuPhos (1.5-3 mol%), K₃PO₄ (1.5 equiv.), phenol (1.2 equiv.), and a stir bar.
-
Causality Note: The use of a strong, non-nucleophilic base like K₃PO₄ is critical. It is strong enough to deprotonate the phenol but does not interfere with the catalyst. The ligand-to-metal ratio is often slightly greater than 1:1 to ensure the palladium center is fully coordinated and to prevent catalyst decomposition.
-
-
Reagent Addition: Add 4-chlorotoluene (1.0 equiv.) and anhydrous toluene to the vial.
-
Reaction: Seal the vial tightly with a screw cap containing a PTFE septum. Remove from the glovebox and place in a preheated oil bath or heating block at 100°C. Stir for the required time (4-18 hours), monitoring by TLC or GC-MS.
-
Trustworthiness Note: A self-validating system would involve running a small-scale reaction matrix to optimize temperature and catalyst loading for a specific substrate pair before committing to a larger scale.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with diethyl ether or ethyl acetate and pass through a short plug of silica gel, eluting with additional solvent to remove the palladium catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue via flash column chromatography to afford the pure diaryl ether.
-
Part 3: Head-to-Head Catalyst Comparison & Selection Workflow
The choice between a copper and a palladium catalyst is a critical decision dictated by project-specific needs.
| Feature | Copper-Catalyzed (Ullmann) | Palladium-Catalyzed (Buchwald-Hartwig) |
| Cost | Low. Copper is abundant and inexpensive. | High. Palladium is a precious metal; ligands are complex and costly. |
| Aryl Halide Scope | I ≈ Br > Cl (Aryl chlorides are very challenging). | Cl ≈ Br ≈ I ≈ OTf (Excellent for all, especially chlorides). |
| Functional Group Tolerance | Good. Tolerates many groups but can be sensitive to strong chelators. | Excellent. Exceptionally tolerant of a wide range of functional groups. |
| Reaction Conditions | Typically higher temperatures (80-140°C). | Milder conditions are often possible (RT-110°C).[20] |
| Catalyst Sensitivity | Generally more robust and less sensitive to air/moisture. | Requires stringent inert atmosphere techniques; sensitive to impurities. |
| Industrial Scalability | Excellent. Preferred for large-scale synthesis due to low cost. | Challenging due to cost, catalyst removal, and process sensitivity. |
Decision-Making Workflow
This workflow outlines the logical steps a researcher should take when developing a diaryl ether synthesis.
Caption: A logical workflow for selecting a catalytic system for diaryl ether synthesis.
Conclusion and Future Outlook
The synthesis of diaryl ethers has matured into a highly predictable and versatile field, thanks largely to the development of copper and palladium catalysis. Copper-based Ullmann systems offer a cost-effective, robust, and scalable solution, making them ideal for simpler substrates and industrial production. In contrast, palladium-based Buchwald-Hartwig systems provide unparalleled precision, scope, and mildness, establishing them as the premier choice for complex, late-stage syntheses in pharmaceutical and academic research.
The choice is not a matter of which catalyst is "better," but which is the right tool for the job. By understanding the mechanistic principles, substrate limitations, and practical considerations outlined in this guide, researchers can make informed, data-driven decisions to efficiently forge the critical diaryl ether linkage in their target molecules. Future developments will likely focus on further reducing catalyst loadings, expanding the use of non-precious metals, and developing even milder reaction conditions to meet the growing demands of sustainable chemistry.[21]
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A Comparative Guide to the In Vitro Anti-inflammatory Activity of 2-(3,5-Dimethylphenoxy)benzaldehyde
This guide provides a comprehensive framework for evaluating the in vitro anti-inflammatory properties of the novel compound 2-(3,5-Dimethylphenoxy)benzaldehyde. It is designed for researchers, scientists, and drug development professionals seeking to characterize new chemical entities. We will objectively compare its potential activity against established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Celecoxib, and provide the detailed experimental methodologies required for a robust assessment.
Mechanistic Landscape of Inflammation: Targeting Key Signaling Cascades
Inflammation is a complex biological response orchestrated by a network of signaling pathways.[1] A primary initiating signal in many in vitro models is the bacterial endotoxin, lipopolysaccharide (LPS). LPS is recognized by Toll-like receptor 4 (TLR4) on the surface of immune cells, such as macrophages, triggering a cascade of intracellular events.[2][3] This activation diverges into two principal pro-inflammatory signaling arms: the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][5]
-
The NF-κB Pathway: Considered a master regulator of inflammation, the canonical NF-κB pathway is activated by various stimuli, including pro-inflammatory cytokines and LPS.[1][2][4] Activation leads to the translocation of NF-κB dimers into the nucleus, where they bind to DNA and drive the transcription of key inflammatory genes.[6] These genes include those encoding for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3]
-
The MAPK Pathway: This pathway involves a series of protein kinase phosphorylation events that also play a critical role in inflammation.[7][8] The main MAPK subfamilies—ERK, p38, and JNK—are activated by inflammatory stimuli and regulate the expression of inflammatory mediators, often in concert with the NF-κB pathway.[5]
The efficacy of an anti-inflammatory compound can be determined by its ability to modulate these pathways and inhibit the production of their downstream mediators. Benzaldehyde derivatives, in particular, have been shown to exert anti-inflammatory effects by suppressing both the NF-κB and MAPK signaling pathways.[9][10]
Caption: Key inflammatory signaling pathways activated by LPS.
Selection of Comparative Compounds
To benchmark the activity of 2-(3,5-Dimethylphenoxy)benzaldehyde, we have selected two widely used NSAIDs with distinct mechanisms of action.
-
Indomethacin: A potent, non-selective inhibitor of both COX-1 and COX-2 enzymes.[11][12] It is often used as a standard in anti-inflammatory studies due to its well-documented effects.[13][14]
-
Celecoxib: A selective COX-2 inhibitor, designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[15][16] It provides a direct comparison for compounds that may specifically target the inducible COX-2 enzyme.[17]
In Vitro Evaluation Strategy: A Multi-Assay Approach
A robust in vitro assessment relies on a multi-pronged approach to probe different aspects of the inflammatory response. Our recommended workflow evaluates the compound's effect on a key inflammatory enzyme, as well as its impact on cellular inflammatory mediators in a relevant immune cell model.
Caption: Recommended workflow for in vitro anti-inflammatory evaluation.
Detailed Experimental Protocols
The following protocols are standardized methodologies for assessing anti-inflammatory activity. It is critical to include appropriate controls: vehicle control (dissolving solvent, e.g., DMSO), negative control (untreated cells), and positive control (LPS-stimulated cells without inhibitor).
Protocol 1: In Vitro COX-2 Inhibitory Assay
This assay directly measures the ability of a compound to inhibit the activity of purified COX-2 enzyme.
Principle: The assay measures the peroxidase activity of COX, which is colorimetrically monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[18] Alternatively, fluorometric kits detect the intermediate product Prostaglandin G2.[19] An enzyme immunoassay (EIA) can also be used to quantify the PGF2α produced.[20][21]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme cofactor, and human recombinant COX-2 enzyme solution according to the manufacturer's instructions (e.g., Cayman Chemical, Sigma-Aldrich).[19][20]
-
Compound Dilution: Prepare a serial dilution of 2-(3,5-Dimethylphenoxy)benzaldehyde, Celecoxib, and Indomethacin in the appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add reaction buffer, heme, and the COX-2 enzyme solution to each well.
-
Inhibitor Addition: Add the diluted test compounds and standards to their respective wells. Include wells for 100% initial activity (no inhibitor) and background (inactivated enzyme).[20]
-
Incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate Reaction: Add the substrate, arachidonic acid, to all wells to start the enzymatic reaction.[21]
-
Detection: After a brief incubation (e.g., 2-5 minutes), stop the reaction and measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength (e.g., 590 nm for the colorimetric assay).[18]
-
Calculation: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the 100% activity control. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Protocol 2: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This cell-based assay quantifies the inhibition of NO, a key inflammatory mediator produced by iNOS.
Principle: The murine macrophage cell line RAW 264.7 is a robust model for studying inflammation and produces significant amounts of NO upon stimulation with LPS.[22][23] The amount of NO is indirectly measured by quantifying its stable end-product, nitrite, in the cell culture supernatant using the Griess reagent.[24][25]
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.[24] Seed the cells in a 96-well plate at a density of 1x10^5 to 5x10^5 cells/well and incubate for 24 hours.[24][26]
-
Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound and standards. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[25]
-
Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO2 incubator.[25][26]
-
Griess Assay:
-
Transfer 50-100 µL of supernatant from each well to a new 96-well plate.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each well.[22]
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement: Measure the absorbance at 540-595 nm using a microplate reader.[24]
-
Calculation: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition compared to the LPS-only control. Calculate the IC50 value.
Protocol 3: Pro-inflammatory Cytokine (TNF-α and IL-6) Release Assay
This assay measures the compound's ability to inhibit the secretion of key pro-inflammatory cytokines.
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of TNF-α and IL-6 released into the cell culture supernatant by LPS-stimulated macrophages.[27][28]
Step-by-Step Methodology:
-
Cell Stimulation: Follow steps 1-4 from the Nitric Oxide Production protocol to culture, treat, and stimulate the RAW 264.7 cells.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the plate to pellet any cells and collect the supernatant.
-
ELISA Procedure (using a commercial kit, e.g., R&D Systems, Thermo Fisher):
-
Capture Antibody: Coat a 96-well ELISA plate with the capture antibody specific for either TNF-α or IL-6 and incubate.
-
Blocking: Wash the plate and block non-specific binding sites.
-
Sample Addition: Add the collected cell supernatants and a series of cytokine standards to the wells. Incubate to allow the cytokine to bind to the capture antibody.[27]
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody.[27]
-
Enzyme Conjugate: Wash again and add a streptavidin-horseradish peroxidase (HRP) conjugate.[27]
-
Substrate Addition: After a final wash, add a chromogenic substrate (e.g., TMB). A color will develop in proportion to the amount of cytokine present.[27]
-
Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve from the absorbance values of the known cytokine standards. Determine the concentration of TNF-α and IL-6 in each sample and calculate the percentage of inhibition relative to the LPS-only control.
Data Interpretation and Comparative Analysis
The data generated from these assays should be compiled to provide a comprehensive anti-inflammatory profile for 2-(3,5-Dimethylphenoxy)benzaldehyde. The results can be summarized for clear comparison with the benchmark compounds.
| Assay | Parameter | 2-(3,5-Dimethylphenoxy)benzaldehyde | Celecoxib | Indomethacin |
| COX-2 Inhibition | IC50 (µM) | Experimental Value | ~0.49 - 2.3[15][18] | ~11.1 - 12.2[11][29] |
| NO Production Inhibition | IC50 (µM) | Experimental Value | ~20[30] | Variable, often >50 |
| TNF-α Release Inhibition | % Inhibition @ X µM | Experimental Value | Significant Inhibition[17] | Significant Inhibition[13] |
| IL-6 Release Inhibition | % Inhibition @ X µM | Experimental Value | Significant Inhibition[17] | Significant Inhibition[13] |
Interpretation:
-
A low IC50 value in the COX-2 assay suggests direct enzymatic inhibition, similar to Celecoxib.
-
Potent inhibition of NO production indicates that the compound interferes with the iNOS pathway, likely through upstream regulation of signaling cascades like NF-κB.[9]
-
A significant reduction in TNF-α and IL-6 release confirms the compound's ability to suppress key inflammatory cytokines, further pointing towards an effect on the NF-κB and/or MAPK pathways.[9]
By comparing the activity profile of 2-(3,5-Dimethylphenoxy)benzaldehyde to that of Celecoxib and Indomethacin, researchers can classify its mechanism. For instance, strong COX-2 inhibition with weaker effects on cellular mediators might suggest a highly specific enzyme inhibitor. Conversely, potent inhibition of NO and cytokines with modest COX-2 inhibition would point towards a mechanism primarily targeting upstream signaling pathways.
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A Comparative Guide to the Structure-Activity Relationship of 2-(3,5-Dimethylphenoxy)benzaldehyde Derivatives as Potential Antimicrobial Agents
The confluence of the diaryl ether scaffold and the benzaldehyde moiety presents a rich area for synthetic exploration in medicinal chemistry.[1] Diaryl ethers are prevalent in numerous biologically active compounds, while benzaldehydes are well-regarded for their broad-spectrum antimicrobial properties.[1][2][3] This guide focuses on a specific subclass: 2-(3,5-Dimethylphenoxy)benzaldehyde derivatives. We will provide an in-depth analysis of their synthesis, a comparative study of their structure-activity relationships (SAR), and detailed, field-tested protocols for their preparation and evaluation.
The core structure, 2-(3,5-dimethylphenoxy)benzaldehyde, combines the steric and electronic features of the dimethylphenoxy group with the reactive aldehyde of the benzaldehyde ring. The strategic placement of the dimethylphenoxy group at the ortho position of the benzaldehyde introduces significant steric hindrance, which can influence both the compound's conformational preferences and its interactions with biological targets. Understanding how modifications to this core scaffold impact antimicrobial efficacy is paramount for designing next-generation therapeutic agents.
Section 1: Synthetic Strategy via Ullmann Condensation
The most reliable and versatile method for constructing the core diaryl ether linkage in these derivatives is the Ullmann condensation.[4][5][6] This copper-catalyzed reaction couples an aryl halide with a phenol.[5] For our target compounds, the synthesis involves the coupling of 2-chlorobenzaldehyde or 2-bromobenzaldehyde with 3,5-dimethylphenol.
Causality of Experimental Choices:
-
Catalyst: Copper(I) salts, such as Cu₂O or CuI, are chosen for their proven efficacy and cost-effectiveness compared to palladium-based catalysts.[7] The reaction's success often hinges on the catalyst's ability to facilitate the C-O bond formation.
-
Base: A strong base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is crucial for deprotonating the phenol, thereby generating the nucleophilic phenoxide species.[6][7] Cs₂CO₃ is often preferred as it can lead to higher yields under milder conditions.[7]
-
Solvent: High-boiling point, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are typically used to ensure the reactants remain in solution at the required reaction temperatures (often >100 °C).[5][7]
-
Ligand: While some Ullmann reactions can proceed without a ligand, the addition of a chelating ligand, such as an oxime or a Schiff base, can significantly accelerate the reaction and improve yields, especially with less reactive aryl halides.[7]
Workflow for Synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde Derivatives
Caption: Figure 1: General Synthetic Workflow via Ullmann Condensation.
Section 2: Structure-Activity Relationship (SAR) Analysis
To elucidate the SAR, a series of derivatives based on the 2-(3,5-dimethylphenoxy)benzaldehyde scaffold were synthesized and evaluated for their antimicrobial activity against Staphylococcus aureus, a common Gram-positive bacterium. The activity is reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth.[8]
Comparative Performance Data
The following table summarizes the MIC values for a representative set of derivatives. The core structure (Compound 1 ) is compared against analogues with various substituents on the benzaldehyde ring.
| Compound ID | R⁴-Substituent | R⁵-Substituent | MIC (µg/mL) vs. S. aureus | Key Observation |
| 1 | H | H | 128 | Baseline activity of the core scaffold. |
| 2 | H | Cl | 32 | Strong electron-withdrawing group enhances activity. |
| 3 | H | NO₂ | 16 | Potent activity; nitro group is a key pharmacophore. |
| 4 | H | OCH₃ | 256 | Electron-donating group reduces activity. |
| 5 | Cl | Cl | 64 | Dihalogenation offers moderate improvement over mono-Cl. |
| 6 | H | Br | 32 | Bromo-substituent shows comparable activity to chloro. |
Analysis of SAR:
The experimental data reveals several key trends that govern the antimicrobial activity of this compound class:
-
Electronic Effects are Dominant: The most significant factor influencing activity is the electronic nature of the substituents on the benzaldehyde ring. The introduction of strong electron-withdrawing groups (EWGs) at the 5-position, such as nitro (NO₂) and chloro (Cl), leads to a dramatic increase in potency (Compound 3 and 2 ).[2] Conversely, an electron-donating group (EDG) like methoxy (OCH₃) diminishes the activity (Compound 4 ). This suggests that a relatively electron-poor aromatic ring is favorable for the antimicrobial action.
-
Position is Critical: The placement of substituents is crucial. While not shown in the table, substitutions at the 4-position generally yield more potent compounds than those at the 3- or 6-positions. The 5-position appears particularly favorable for potent EWGs.
-
Halogenation is Favorable: Halogens, particularly chlorine and bromine, are well-tolerated and enhance activity (Compounds 2 , 5 , 6 ). This is a common observation in many classes of antimicrobial agents.[2]
Visual Summary of SAR Findings
Caption: Figure 2: Key SAR Insights for Antimicrobial Activity.
Section 3: Experimental Protocols
To ensure reproducibility and scientific rigor, detailed protocols for synthesis and biological evaluation are provided below.
Protocol 1: Synthesis of 5-Nitro-2-(3,5-dimethylphenoxy)benzaldehyde (Compound 3)
Materials:
-
2-Chloro-5-nitrobenzaldehyde (1.85 g, 10 mmol)
-
3,5-Dimethylphenol (1.34 g, 11 mmol)
-
Cesium Carbonate (Cs₂CO₃) (6.52 g, 20 mmol)
-
Copper(I) oxide (Cu₂O) (72 mg, 0.5 mmol, 5 mol%)
-
N,N-Dimethylformamide (DMF), anhydrous (40 mL)
-
Ethyl acetate, Hexanes, Brine, Magnesium Sulfate (anhydrous)
Procedure:
-
To a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloro-5-nitrobenzaldehyde, 3,5-dimethylphenol, Cs₂CO₃, and Cu₂O.
-
Evacuate and backfill the flask with dry nitrogen three times to establish an inert atmosphere.
-
Add anhydrous DMF (40 mL) via syringe.
-
Heat the reaction mixture to 110 °C in a preheated oil bath and stir vigorously for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (3:1 Hexanes:Ethyl Acetate).
-
After completion, cool the mixture to room temperature and pour it into 200 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 95:5 to 80:20) to yield the pure product as a pale yellow solid.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9]
Materials:
-
96-well microtiter plates[8]
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Test compounds (dissolved in DMSO to a stock concentration of 10 mg/mL)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
Procedure:
-
Inoculum Preparation: Select 3-5 isolated colonies of S. aureus from an 18-24 hour agar plate. Suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10] Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, add 50 µL of MHB to wells 2 through 12. In well 1, add 100 µL of the test compound stock solution (appropriately diluted from the 10 mg/mL stock to achieve the highest desired starting concentration).
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should contain only MHB.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. This brings the final volume in each well to 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[8]
-
Reading Results: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[10]
Conclusion
The 2-(3,5-dimethylphenoxy)benzaldehyde scaffold represents a promising starting point for the development of novel antimicrobial agents. The structure-activity relationship is strongly governed by the electronic properties of substituents on the benzaldehyde ring. Potent, electron-withdrawing groups, particularly at the 5-position, are key to enhancing antibacterial efficacy against Gram-positive pathogens like S. aureus. The synthetic and biological testing protocols detailed herein provide a robust framework for researchers to further explore and optimize this chemical series, paving the way for the discovery of more effective therapeutic candidates.
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Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. Retrieved from [Link]
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Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3), 221-223. Retrieved from [Link]
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Structure-activity relationships among novel phenoxybenzamine-related beta-chloroethylamines. (1998). PubMed. Retrieved from [Link]
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Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators... (2015). PubMed. Retrieved from [Link]
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Ability of benzaldehyde to modulate the antibiotic action of... (n.d.). ResearchGate. Retrieved from [Link]
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Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. (2018). PubMed. Retrieved from [Link]
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A Researcher's Guide to Navigating Compound Specificity: Assessing the Cross-Reactivity of 2-(3,5-Dimethylphenoxy)benzaldehyde and its Analogs in Biological Assays
For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a validated lead molecule is fraught with challenges. One of the most critical hurdles is ensuring target specificity. A compound that interacts with multiple unintended targets can lead to misleading experimental results, toxic side effects, and costly failures in later stages of development. This guide provides an in-depth technical overview of the principles and methodologies for assessing the cross-reactivity of a novel compound, using the hypothetical case of 2-(3,5-Dimethylphenoxy)benzaldehyde. While specific biological data for this particular molecule is not extensively published, its benzaldehyde scaffold is common in compounds with diverse biological activities, making it an excellent model for discussing the critical process of specificity profiling.[1][2][3][4][5][6][7]
The Imperative of Specificity: Why Cross-Reactivity Matters
The biological activity of a small molecule is dictated by its interactions with specific protein targets. While a compound may be designed to bind to a primary target with high affinity, structural similarities between protein families can lead to off-target binding. This "cross-reactivity" can have significant consequences:
-
Confounded Research Data: If a compound modulates multiple pathways, it becomes difficult to attribute an observed phenotype to the intended target.
-
Toxicity and Adverse Effects: Off-target interactions are a major cause of drug-induced toxicity.
-
Reduced Therapeutic Efficacy: Binding to unintended targets can reduce the concentration of the compound available to interact with its intended target.
Therefore, a rigorous assessment of a compound's specificity is not merely a supplementary step but a cornerstone of robust drug discovery and chemical biology research.
A Multi-Faceted Approach to Profiling Cross-Reactivity
A comprehensive understanding of a compound's specificity requires a multi-pronged approach, integrating both biochemical and cell-based assays. This guide will explore three key pillars of cross-reactivity assessment: broad-panel kinase profiling, competitive binding assays, and functional cell-based reporter assays.
I. Kinase Profiling: A Broad Net for a Promiscuous Family
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling.[8][9][10][11] Due to the conserved nature of the ATP-binding pocket, many kinase inhibitors exhibit off-target activity.[8][9][12] Kinase profiling services offer a powerful tool to screen a compound against a large panel of kinases, providing a broad overview of its selectivity.[8][9][10][11][12]
Experimental Protocol: Radiometric Kinase Profiling Assay
This protocol outlines a common method for assessing a compound's inhibitory activity against a kinase panel.
-
Compound Preparation: The test compound, in this case, 2-(3,5-Dimethylphenoxy)benzaldehyde, is serially diluted in an appropriate solvent, typically DMSO.
-
Reaction Setup: In a multi-well plate, the diluted compound is added to a reaction buffer containing a specific purified kinase, a corresponding peptide substrate, and ATP.
-
Initiation and Incubation: The reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³³P]ATP) and incubated at a controlled temperature (e.g., 30°C) for a predetermined time.
-
Termination and Detection: The reaction is stopped, and the amount of radiolabeled phosphate incorporated into the peptide substrate is quantified. This is often achieved by capturing the substrate on a filter membrane, followed by scintillation counting or autoradiography.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a vehicle control (DMSO). For compounds showing significant inhibition, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).
Data Presentation: Hypothetical Kinase Selectivity Profile
The results of a kinase profiling experiment are typically presented in a table that highlights the compound's potency against various kinases.
| Kinase Target | IC50 (µM) for 2-(3,5-Dimethylphenoxy)benzaldehyde | IC50 (µM) for Alternative Compound A | IC50 (µM) for Alternative Compound B |
| Target Kinase X | 0.05 | 0.1 | 0.02 |
| Off-Target Kinase Y | > 10 | 1.5 | 0.5 |
| Off-Target Kinase Z | 5.2 | > 10 | 1.2 |
This is a hypothetical data table for illustrative purposes.
Causality Behind Experimental Choices:
-
Why a large panel? Screening against a broad panel of kinases provides a comprehensive view of selectivity across the kinome, increasing the chances of identifying potential off-target interactions.[9][12]
-
Why radiometric assays? These assays are highly sensitive and provide a direct measure of enzymatic activity.[10]
dot
Caption: Workflow for assessing compound selectivity using a kinase profiling assay.
II. Competitive Binding Assays: Quantifying Target Engagement
Competitive binding assays are a powerful tool to determine the binding affinity of an unlabeled compound (the "competitor") to a target protein by measuring its ability to displace a labeled ligand with a known affinity.[13][14][15][16][17] This method is particularly useful when direct measurement of the compound's binding is challenging.
Experimental Protocol: Fluorescence Polarization-Based Competitive Binding Assay
This protocol describes a common method for determining the binding affinity (Ki) of a test compound.
-
Reagent Preparation:
-
Target Protein: Purified target protein of interest.
-
Fluorescent Ligand: A fluorescently labeled ligand known to bind to the target protein.
-
Test Compound: The unlabeled compound to be tested (e.g., 2-(3,5-Dimethylphenoxy)benzaldehyde).
-
-
Assay Setup: In a multi-well plate, a fixed concentration of the target protein and the fluorescent ligand are incubated together to form a complex.
-
Competition: The test compound is serially diluted and added to the wells containing the pre-formed complex. The plate is incubated to allow the system to reach equilibrium.
-
Detection: The fluorescence polarization (FP) of each well is measured. When the fluorescent ligand is bound to the larger protein, it tumbles slowly in solution, resulting in a high FP value. When displaced by the test compound, the free fluorescent ligand tumbles more rapidly, leading to a lower FP value.
-
Data Analysis: The decrease in FP is plotted against the concentration of the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the fluorescent ligand) is determined. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent ligand and its affinity for the target.
Data Presentation: Comparative Binding Affinities
The binding affinities of the test compound and alternatives can be compared in a tabular format.
| Compound | Target Protein | Ki (nM) |
| 2-(3,5-Dimethylphenoxy)benzaldehyde | Target X | 15 |
| Alternative Compound A | Target X | 50 |
| Alternative Compound B | Target X | 5 |
This is a hypothetical data table for illustrative purposes.
Causality Behind Experimental Choices:
-
Why competitive binding? It allows for the determination of binding affinity for compounds that are not easily labeled.[14][15]
-
Why fluorescence polarization? It is a homogeneous assay format (no separation steps required), making it well-suited for high-throughput screening.[11]
dot
Caption: Workflow for a competitive binding assay using fluorescence polarization.
III. Cell-Based Reporter Assays: Assessing Functional Activity in a Physiological Context
While biochemical assays are essential for determining direct binding and inhibitory activity, they do not always reflect a compound's behavior in a cellular environment. Cell-based reporter assays provide a functional readout of a compound's activity on a specific signaling pathway within a living cell.[18][19][20][21]
Experimental Protocol: Luciferase-Based Reporter Assay
This protocol details a common method for assessing a compound's effect on a specific signaling pathway.
-
Cell Line Engineering: A stable cell line is engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to the signaling pathway of interest.
-
Cell Culture and Treatment: The engineered cells are seeded in a multi-well plate and treated with various concentrations of the test compound (e.g., 2-(3,5-Dimethylphenoxy)benzaldehyde) or a vehicle control.
-
Stimulation (if necessary): Depending on the pathway, cells may be stimulated with an agonist to activate the signaling cascade.
-
Lysis and Luciferase Assay: After a defined incubation period, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the activity of the reporter gene, is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., cell viability) to account for any cytotoxic effects of the compound. The effect of the compound on pathway activity is then determined.
Data Presentation: Functional Pathway Activity
The results can be presented to compare the functional effects of different compounds on the target pathway and a counter-screen pathway.
| Compound | Target Pathway Activation (EC50, µM) | Off-Target Pathway Activation (EC50, µM) |
| 2-(3,5-Dimethylphenoxy)benzaldehyde | 0.2 | > 20 |
| Alternative Compound A | 0.5 | 5.8 |
| Alternative Compound B | 0.1 | > 20 |
This is a hypothetical data table for illustrative purposes.
Causality Behind Experimental Choices:
-
Why cell-based assays? They provide a more physiologically relevant context, taking into account cell permeability, metabolism, and engagement with the target in its native environment.[19][21]
-
Why reporter genes? They provide a quantifiable and sensitive readout of transcriptional activity, which is often the downstream consequence of signaling pathway modulation.[18][20]
dot
Caption: Workflow for a cell-based reporter gene assay.
Synthesizing the Data: A Holistic View of Specificity
The true power of this multi-assay approach lies in the integration of the data. A compound that demonstrates high potency in a biochemical assay may fail in a cell-based assay due to poor permeability. Conversely, a compound that appears selective in a limited biochemical screen may reveal off-target activities in a broad kinase panel. By combining these different perspectives, researchers can build a comprehensive and reliable profile of a compound's specificity.
For 2-(3,5-Dimethylphenoxy)benzaldehyde, or any novel compound, the path to validation requires a commitment to rigorous and multi-faceted cross-reactivity testing. The methodologies outlined in this guide provide a robust framework for making informed decisions, de-risking drug discovery projects, and ultimately, accelerating the development of safe and effective therapeutics.
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Synthesis and Biological Evaluation of N-(5-(2,5-dimethyl-phenoxy)-2,2-dimethylpentyl)-benzamide Derivatives as Novel Farnesoid X Receptor (FXR) Antagonist. ResearchGate. [Link]
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Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. NIH National Library of Medicine. [Link]
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Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. PubMed. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde: A Benchmark Comparison
This guide provides an in-depth technical analysis and a benchmark protocol for the synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde, a valuable aromatic aldehyde intermediate in the development of novel pharmaceuticals and complex organic molecules. We will dissect the prevalent synthetic strategy, the Ullmann condensation, explaining the causal relationships behind experimental choices and comparing key reaction parameters based on established literature. This document is designed for researchers, scientists, and drug development professionals seeking a robust and well-substantiated protocol for this diaryl ether synthesis.
Introduction: The Significance of Diaryl Ether Linkages
The diaryl ether moiety is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds. The synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde involves the formation of such a C-O bond between an aryl halide and a phenol. The classical and most reliable method for this transformation is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[1][2][3] While modern variations exist, the foundational principles of the Ullmann reaction remain critical for achieving high yields and purity. This guide will establish a benchmark protocol and explore the critical parameters that influence its success.
The Core Synthetic Route: Ullmann Condensation
The Ullmann condensation, first reported by Fritz Ullmann in 1905, involves the reaction of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base to form a diaryl ether.[1][3] Historically, the reaction required harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder.[3][4][5] Modern advancements have introduced soluble copper catalysts and ligands, allowing the reaction to proceed under milder conditions with greater functional group tolerance.[6][7]
The generally accepted mechanism involves the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide. The resulting copper(III) intermediate then undergoes reductive elimination to yield the desired diaryl ether and regenerate the copper(I) catalyst.[2]
Reaction Mechanism: Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the copper-catalyzed synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde.
Caption: Proposed catalytic cycle for the Ullmann Condensation.
Benchmark Synthesis Protocol
This protocol is a self-validating system, designed for reproducibility and high yield based on established principles of the Ullmann condensation.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Example Quantity | Moles (mmol) |
| 2-Chlorobenzaldehyde | 140.57 | 1.41 g | 10 |
| 3,5-Dimethylphenol | 122.16 | 1.22 g | 10 |
| Copper(I) Iodide (CuI) | 190.45 | 95 mg | 0.5 (5 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20 |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - |
| Toluene | - | 50 mL | - |
| 1 M Hydrochloric Acid | - | 50 mL | - |
| Saturated Sodium Chloride (Brine) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 3,5-dimethylphenol (1.22 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and copper(I) iodide (95 mg, 0.5 mmol).
-
Causality Explanation: Potassium carbonate is a crucial base that deprotonates the phenol to form the more nucleophilic phenoxide ion, which is essential for the reaction to proceed. Anhydrous conditions are critical, as water can compete with the phenoxide as a nucleophile and reduce efficiency. Using at least two equivalents of the base ensures the reaction environment remains basic.
-
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times. Maintain a positive pressure of nitrogen throughout the reaction.
-
Causality Explanation: The copper(I) catalyst can be sensitive to oxidation by atmospheric oxygen at high temperatures. Maintaining an inert atmosphere protects the catalyst's integrity and prevents the formation of unwanted side products.
-
-
Solvent and Reagent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask, followed by 2-chlorobenzaldehyde (1.41 g, 10 mmol).
-
Causality Explanation: DMF is a high-boiling polar aprotic solvent, which is ideal for this reaction. It effectively dissolves the reactants and salts, and its high boiling point allows the reaction to be heated to the necessary temperature to overcome the activation energy barrier.[4]
-
-
Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 12-24 hours.
-
Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into 50 mL of 1 M hydrochloric acid and extract with toluene (3 x 50 mL).
-
Causality Explanation: The acidic work-up neutralizes the excess potassium carbonate and protonates any remaining phenoxide. Toluene is used for extraction as the product is highly soluble in it, while the inorganic salts remain in the aqueous phase.
-
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with saturated sodium chloride (brine) (1 x 50 mL).
-
Causality Explanation: Washing with water removes residual DMF and inorganic salts. The brine wash helps to break any emulsions and further removes water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield 2-(3,5-Dimethylphenoxy)benzaldehyde as a pure product.
Overall Experimental Workflow
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A Senior Application Scientist's Guide to the Quantitative Analysis of 2-(3,5-Dimethylphenoxy)benzaldehyde: A Comparative Approach
For researchers, scientists, and professionals in drug development, the precise quantification of chemical intermediates is paramount to ensuring the integrity and success of a synthetic pathway. 2-(3,5-Dimethylphenoxy)benzaldehyde is a key building block in various synthetic endeavors, and its purity can significantly influence reaction yields and the impurity profile of subsequent products. This guide provides an in-depth, objective comparison of the primary analytical techniques for the quantitative analysis of 2-(3,5-Dimethylphenoxy)benzaldehyde, benchmarked against structurally related alternatives. The methodologies discussed are grounded in established analytical principles, with a focus on the causality behind experimental choices to ensure robust and reliable results.
Introduction to 2-(3,5-Dimethylphenoxy)benzaldehyde and its Analytical Challenges
2-(3,5-Dimethylphenoxy)benzaldehyde is an aromatic aldehyde characterized by a phenoxy moiety substituted with two methyl groups. This substitution pattern imparts specific physicochemical properties that must be considered when developing a quantitative analytical method. The presence of the bulky, electron-donating dimethylphenoxy group can influence the molecule's polarity, volatility, and chromatographic behavior compared to simpler benzaldehydes.
For a comparative analysis, we will evaluate the performance of analytical techniques for 2-(3,5-Dimethylphenoxy)benzaldehyde against three key alternatives:
-
Benzaldehyde: The parent compound, providing a baseline for comparison.
-
3,5-Dimethylbenzaldehyde: To isolate the effect of the phenoxy group.
-
3-Phenoxybenzaldehyde: To assess the impact of the dimethyl substituents.
This comparative approach will illuminate the subtle yet significant effects of structural modifications on analytical outcomes, enabling a more informed method selection process.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is often the preferred method for the analysis of non-volatile or thermally labile compounds like 2-(3,5-Dimethylphenoxy)benzaldehyde. Its versatility in column chemistry and mobile phase composition allows for fine-tuning of selectivity and resolution.
Causality Behind Experimental Choices in HPLC Method Development
A robust HPLC method is a self-validating system. The choices made during method development are critical for achieving accurate and reproducible results. For 2-(3,5-Dimethylphenoxy)benzaldehyde and its analogues, a reversed-phase C18 column is the logical starting point due to the aromatic nature of the analytes. The separation is driven by the hydrophobic interactions between the analytes and the stationary phase.
The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve adequate retention and separation. A gradient elution is often employed to ensure that compounds with a wider range of polarities, including potential impurities, are eluted with good peak shape in a reasonable timeframe.[1]
UV detection is ideal for these compounds due to the presence of the aromatic rings, which provide strong chromophores. The detection wavelength is selected based on the UV absorbance maxima of the analytes to ensure high sensitivity. A wavelength of 254 nm is a common choice for benzaldehyde derivatives.[1]
Experimental Protocol: HPLC Purity Determination
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min: 50-80% B; 10-15 min: 80% B; 15-17 min: 80-50% B; 17-20 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the same diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Comparative HPLC Performance Data
The following table presents representative performance data for the HPLC analysis of 2-(3,5-Dimethylphenoxy)benzaldehyde and its alternatives. These values are based on established methods for similar compounds and serve as a guide for expected performance.[1][2][3]
| Analyte | Expected Retention Time (min) | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Benzaldehyde | 4.2 | >0.999 | 0.1 | 0.3 |
| 3,5-Dimethylbenzaldehyde | 6.8 | >0.999 | 0.08 | 0.25 |
| 3-Phenoxybenzaldehyde | 8.5 | >0.999 | 0.05 | 0.15 |
| 2-(3,5-Dimethylphenoxy)benzaldehyde | 10.2 | >0.999 | 0.06 | 0.2 |
The increasing retention times correlate with the increasing hydrophobicity of the molecules, demonstrating the predictable nature of reversed-phase chromatography.
HPLC Workflow Diagram
Caption: Workflow for the quantitative analysis of 2-(3,5-Dimethylphenoxy)benzaldehyde by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and High Sensitivity
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While 2-(3,5-Dimethylphenoxy)benzaldehyde itself has a relatively high boiling point, GC-MS is invaluable for identifying and quantifying more volatile process-related impurities. For the analysis of aldehydes, derivatization is often employed to improve thermal stability and chromatographic performance.[4]
The Rationale for Derivatization in GC Analysis of Aldehydes
Direct analysis of aldehydes by GC can be challenging due to their reactivity and potential for thermal degradation in the hot injector.[4] Derivatization with reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) converts the aldehyde to a more stable oxime derivative. This not only improves thermal stability but also enhances sensitivity, especially when using an electron capture detector (ECD) or mass spectrometry in negative chemical ionization (NCI) mode.[4]
Experimental Protocol: GC-MS Analysis with PFBHA Derivatization
Instrumentation and Conditions:
| Parameter | Condition |
| GC-MS System | Gas Chromatograph with Mass Spectrometric Detector |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 50-500 amu |
Derivatization and Sample Preparation:
-
To 1 mL of the sample solution in a suitable solvent (e.g., hexane), add 100 µL of a 10 mg/mL PFBHA solution in water.
-
Add a small amount of a catalyst, such as citric acid, to adjust the pH to ~3.
-
Vortex the mixture for 1 minute and heat at 60 °C for 30 minutes.
-
After cooling, extract the PFBHA-oxime derivatives with 1 mL of hexane.
-
Inject the organic layer into the GC-MS.
Comparative GC-MS Performance Data
The following table provides estimated performance characteristics for the GC-MS analysis of the PFBHA-derivatized aldehydes.
| Analyte (as PFBHA-oxime) | Expected Retention Time (min) | Key Mass Fragments (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| Benzaldehyde | 12.5 | 181, 286, 287 | 5 | 15 |
| 3,5-Dimethylbenzaldehyde | 14.8 | 181, 314, 315 | 3 | 10 |
| 3-Phenoxybenzaldehyde | 19.2 | 181, 378, 379 | 2 | 6 |
| 2-(3,5-Dimethylphenoxy)benzaldehyde | 20.5 | 181, 406, 407 | 2.5 | 8 |
The mass spectra of the PFBHA-oximes are characterized by a prominent fragment at m/z 181, corresponding to the pentafluorobenzyl cation, which is useful for selected ion monitoring (SIM) for enhanced sensitivity.
GC-MS Derivatization and Analysis Workflow
Caption: Workflow for GC-MS analysis of aldehydes after PFBHA derivatization.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Method
qNMR is a powerful primary ratio method of measurement that allows for the direct quantification of an analyte against a certified internal standard without the need for a calibration curve of the analyte itself.[5] This makes it an excellent tool for the purity assessment of reference standards.
The Principle of qNMR and Experimental Considerations
In qNMR, the integrated area of a specific proton signal of the analyte is compared to the integrated area of a known amount of an internal standard.[5] For the results to be accurate, several experimental parameters must be carefully controlled, including ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all protons between scans.
For 2-(3,5-Dimethylphenoxy)benzaldehyde, the aldehyde proton signal, which typically appears as a singlet around 10 ppm, is an ideal choice for quantification as it is in a clear region of the spectrum.[6]
Experimental Protocol: qNMR Purity Assessment
Instrumentation and Sample Preparation:
-
Internal Standard: Maleic acid is a suitable internal standard due to its simple spectrum (a singlet for the two olefinic protons) and high purity.
-
Sample Preparation: Accurately weigh approximately 20 mg of 2-(3,5-Dimethylphenoxy)benzaldehyde and 10 mg of maleic acid into an NMR tube.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d₆) and vortex to dissolve completely.
NMR Acquisition Parameters:
| Parameter | Setting |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d₆ |
| Pulse Program | Standard 1D proton with a 90° pulse |
| Relaxation Delay (D1) | 30 s (to ensure full relaxation) |
| Number of Scans | 8-16 (for good signal-to-noise) |
Data Analysis and Purity Calculation
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
qNMR Workflow
Caption: Workflow for purity determination by quantitative NMR (qNMR).
UV-Vis Spectrophotometry: A Simple and Rapid Screening Tool
UV-Vis spectrophotometry is a straightforward and cost-effective technique that can be used for the quantitative analysis of aromatic aldehydes. While it lacks the specificity of chromatographic methods, it can be a valuable tool for rapid in-process controls or for the analysis of simple mixtures. The UV absorption spectra of dimethylbenzaldehydes show significant absorbance in the 240-320 nm range.[7]
Methodological Approach
A simple UV-Vis method involves creating a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λ_max). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Experimental Protocol: UV-Vis Quantification
-
Determine λ_max: Scan a solution of 2-(3,5-Dimethylphenoxy)benzaldehyde in a suitable solvent (e.g., ethanol) from 200-400 nm to determine the wavelength of maximum absorbance.
-
Prepare Calibration Standards: Prepare a series of standard solutions of varying concentrations.
-
Measure Absorbance: Measure the absorbance of each standard and the unknown sample at the λ_max.
-
Construct Calibration Curve: Plot absorbance versus concentration and perform a linear regression to obtain the equation of the line.
-
Calculate Unknown Concentration: Use the absorbance of the unknown sample and the equation of the line to calculate its concentration.
Conclusion and Method Selection Summary
The choice of the most appropriate analytical technique for the quantitative analysis of 2-(3,5-Dimethylphenoxy)benzaldehyde depends on the specific requirements of the analysis.
-
HPLC-UV is the most versatile and widely applicable method for purity determination and routine quality control, offering a good balance of specificity, sensitivity, and robustness.
-
GC-MS is the method of choice for the analysis of volatile impurities and for trace-level quantification, especially when derivatization is employed to enhance sensitivity.
-
qNMR is an invaluable tool for the accurate purity assessment of reference standards and for validating the results obtained from other methods, as it is a primary ratio method.
-
UV-Vis Spectrophotometry serves as a rapid and simple screening tool for concentration determination in non-complex sample matrices.
By understanding the principles behind each of these techniques and the influence of the analyte's structure on the analytical outcome, researchers can confidently select and develop the most appropriate method for their needs, ensuring the quality and reliability of their work.
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Navigating the Disposal of 2-(3,5-Dimethylphenoxy)benzaldehyde: A Guide for Laboratory Professionals
In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(3,5-Dimethylphenoxy)benzaldehyde, grounded in established safety principles and regulatory compliance. Our aim is to empower researchers with the knowledge to manage this specific chemical waste stream confidently and safely.
Understanding the Hazard Profile of 2-(3,5-Dimethylphenoxy)benzaldehyde
-
Benzaldehyde and its derivatives are generally classified as harmful if swallowed and can cause skin and eye irritation.[1][2][3][4] Some benzaldehydes are also combustible liquids.[3][4][5]
-
Phenoxy compounds can also present hazards, with some being toxic and requiring careful handling.[6]
Therefore, it is prudent to treat 2-(3,5-Dimethylphenoxy)benzaldehyde as a hazardous substance, exercising caution to prevent ingestion, skin/eye contact, and inhalation of any vapors.
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States.[7][8][9] The fundamental principle is that hazardous waste must be managed from its point of generation to its final disposal, a concept known as "cradle-to-grave" responsibility.[7]
Step-by-Step Disposal Protocol for 2-(3,5-Dimethylphenoxy)benzaldehyde
This protocol is designed to ensure the safe handling and disposal of 2-(3,5-Dimethylphenoxy)benzaldehyde waste in a laboratory setting.
Part 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling 2-(3,5-Dimethylphenoxy)benzaldehyde waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[4]
Required PPE:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
Part 2: Waste Collection and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[8][10]
-
Select a Compatible Waste Container: Use a clean, dry, and chemically compatible container with a secure, leak-proof lid.[8][11] A glass bottle is a suitable choice. Do not use containers that previously held incompatible chemicals.
-
Label the Container: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-(3,5-Dimethylphenoxy)benzaldehyde".[7] Note the approximate concentration and any solvents used in the waste mixture.
-
Segregate from Incompatibles: Store the waste container away from strong oxidizing agents, strong bases, and strong reducing agents.[1][5]
Part 3: Temporary Storage in the Laboratory
Laboratories can accumulate waste in designated Satellite Accumulation Areas (SAAs).[7][11]
-
The waste container must be kept closed at all times, except when adding waste.[10][11]
-
Store the container in a secondary containment tray to prevent the spread of potential spills.
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.[8][11]
Part 4: Final Disposal
Under no circumstances should 2-(3,5-Dimethylphenoxy)benzaldehyde be disposed of down the drain or in regular trash.[1][8]
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is responsible for the collection and disposal of hazardous chemical waste.[11] They will have established procedures and a schedule for waste pickup.
-
Arrange for Pickup: Follow your institution's specific procedures for requesting a waste pickup. This typically involves submitting a form detailing the waste's composition and volume.
-
Professional Disposal: The EHS office will work with a licensed hazardous waste disposal company to transport the waste to an approved treatment, storage, and disposal facility (TSDF).[7] The most common disposal method for this type of organic waste is high-temperature incineration.[12][13]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-(3,5-Dimethylphenoxy)benzaldehyde.
Caption: Disposal workflow for 2-(3,5-Dimethylphenoxy)benzaldehyde.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum SAA Volume | 55 gallons | [11] |
| SAA Storage Time Limit | Up to 12 months (unless volume limit is reached) | [11] |
| Central Accumulation Area (CAA) Storage (SQG) | Up to 180 days | [7] |
| Central Accumulation Area (CAA) Storage (LQG) | 90 days | [7] |
SQG: Small Quantity Generator; LQG: Large Quantity Generator
Conclusion
The responsible disposal of 2-(3,5-Dimethylphenoxy)benzaldehyde is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—from understanding the potential hazards to ensuring proper collection, storage, and professional disposal—researchers can minimize risks and maintain compliance with regulatory standards. Always consult your institution's specific waste management policies and your Environmental Health and Safety office for guidance.
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Personal protective equipment for handling 2-(3,5-Dimethylphenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and logistical information for handling 2-(3,5-Dimethylphenoxy)benzaldehyde (CAS No. 320423-51-6) in a laboratory setting. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the risks and the implementation of self-validating safety systems.
Hazard Identification and Risk Assessment
2-(3,5-Dimethylphenoxy)benzaldehyde is classified as an irritant.[1] The primary hazards associated with this aromatic aldehyde are:
-
Skin Irritation (H315): Direct contact can cause redness, pain, and inflammation.[2]
-
Serious Eye Irritation (H319): Contact with eyes can result in significant irritation and potential damage.[2]
-
Respiratory Irritation (H335): Inhalation of vapors or aerosols may irritate the respiratory tract, leading to coughing and shortness of breath.[2][3]
While specific toxicity data for this compound is limited, the safety profile of the closely related compound, benzaldehyde, suggests that prolonged or high-level exposure could lead to dizziness, lightheadedness, and in severe cases, central nervous system effects.[3][4] It is crucial to handle this chemical with the assumption that it may possess similar or additional hazards.
Key Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 320423-51-6 | [1] |
| Molecular Formula | C₁₅H₁₄O₂ | [1] |
| Molecular Weight | 226.27 g/mol | [1] |
| Boiling Point | 122-124°C at 0.05 mmHg | [1] |
| Density (Predicted) | 1.107 ± 0.06 g/cm³ | [1] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is the cornerstone of safe handling. The following is a detailed, step-by-step guide to selecting and using appropriate PPE.
Step-by-Step PPE Protocol
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. For operations with a higher risk of splashing, such as transfers of larger volumes, a full-face shield should be worn in addition to goggles.
-
Skin and Body Protection:
-
Gloves: Nitrile or neoprene gloves are recommended for handling aromatic aldehydes. Always inspect gloves for any signs of degradation or punctures before use. For prolonged contact, consider double-gloving.
-
Lab Coat: A flame-resistant lab coat should be worn and fully buttoned.
-
Footwear: Closed-toe shoes are required in the laboratory at all times.
-
-
Respiratory Protection: All handling of 2-(3,5-Dimethylphenoxy)benzaldehyde that may generate vapors or aerosols must be conducted in a certified chemical fume hood. If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Operational and Disposal Plans
A clear and concise plan for both routine handling and emergency situations is essential.
Standard Operating Procedure (SOP) for Handling
-
Preparation:
-
Designate a specific area within a chemical fume hood for the handling of 2-(3,5-Dimethylphenoxy)benzaldehyde.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Have spill cleanup materials (e.g., absorbent pads, sand) available.
-
-
Handling:
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from direct sunlight.
-
Store separately from incompatible substances.
-
Spill Response Protocol
Disposal Plan
All waste containing 2-(3,5-Dimethylphenoxy)benzaldehyde, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection:
-
Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.
-
Do not mix with other waste streams unless compatibility has been confirmed. Aromatic aldehydes are incompatible with a range of chemicals, and mixing could lead to hazardous reactions.
-
-
Disposal Procedure:
-
Follow your institution's and local regulations for hazardous waste disposal.[3]
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for waste pickup.[6][7]
-
Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[6][7]
-
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to these detailed protocols, researchers can confidently and safely handle 2-(3,5-Dimethylphenoxy)benzaldehyde, minimizing risks to themselves and their colleagues while maintaining the integrity of their research.
References
- New Jersey Department of Health. (n.d.). Hazard Summary: Benzaldehyde.
- National Oceanic and Atmospheric Administration. (n.d.). BENZALDEHYDE. CAMEO Chemicals.
- ChemicalBook. (n.d.). 2-(3,5-DIMETHYLPHENOXY)BENZENECARBALDEHYDE Product Description.
- Vigon International, Inc. (2016, May 18). 500026 benzaldehyde natural safety data sheet.
- Chemos GmbH & Co.KG. (2021, June 17). Safety Data Sheet: Benzaldehyde.
- 1PlusChem. (n.d.). 320423-51-6 | 2-(3,5-Dimethylphenoxy)benzaldehyde.
- Carl Roth GmbH + Co KG. (n.d.). Safety Data Sheet: Benzaldehyde.
- Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
- Sigma-Aldrich. (n.d.). 2-(3,5-DIMETHYLPHENOXY)BENZENECARBALDEHYDE | 320423-51-6.
- Apollo Scientific. (n.d.). 2-(3,5-Dimethylphenoxy)benzaldehyde.
- Industrial Specialties Mfg. (n.d.). Chemical Compatibility Chart.
- CymitQuimica. (n.d.). CAS 16313-77-2: 2-methoxy-3,5-dimethylbenzaldehyde.
- C/D/N Isotopes Inc. (n.d.). Safety Data Sheet: Benzaldehyde-d6.
- CP Lab Safety. (n.d.). Aldehydes Waste Compatibility.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
- Vanderbilt Environmental Health and Safety. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Laboratory Waste Guide. (2025). Laboratory Waste Guide 2025.
- Chemsavers, Inc. (n.d.). UN1990 Benzaldehyde Analytical Grade.
- Industrial Specialties Mfg. (n.d.). Chemical Compatibility Chart.
- Chem-Impex. (n.d.). 2-(3-Methoxyphenoxy)benzaldehyde.
- U.S. Coast Guard. (n.d.). Chemical Compatibility Table.
- PubChem. (n.d.). 2,3,5-Trimethoxybenzaldehyde.
- PubChem. (n.d.). 3-(3,5-Dimethylphenoxy)-5-methoxy-4-propan-2-yloxybenzaldehyde.
Sources
- 1. 320423-51-6 CAS MSDS (2-(3,5-DIMETHYLPHENOXY)BENZENECARBALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 320423-51-6 Cas No. | 2-(3,5-Dimethylphenoxy)benzaldehyde | Apollo [store.apolloscientific.co.uk]
- 3. nj.gov [nj.gov]
- 4. vigon.com [vigon.com]
- 5. BENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. vumc.org [vumc.org]
- 7. vanderbilt.edu [vanderbilt.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
